Product packaging for Boron(Cat. No.:CAS No. 7440-42-8)

Boron

Cat. No.: B036983
CAS No.: 7440-42-8
M. Wt: 10.81 g/mol
InChI Key: ZOXJGFHDIHLPTG-UHFFFAOYSA-N
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Description

Boron is a versatile metalloid element of significant interest in advanced materials science and industrial chemistry research. Its unique electron-deficient nature and high strength-to-weight ratio make it a critical component in the development of next-generation semiconductors, where it serves as a p-type dopant to precisely tune the electrical properties of silicon. In materials science, this compound is integral to the synthesis of ultra-hard boride ceramics and this compound nitride, a material with exceptional thermal stability and lubricating properties. Furthermore, this compound fibers and this compound-based alloys are extensively investigated for their application in aerospace and structural composites, offering superior stiffness and neutron absorption capabilities. In biochemistry, this compound is studied for its role in plant cell wall formation and its potential in developing novel this compound neutron capture therapy (BNCT) agents for oncological research. This high-purity reagent grade this compound is provided to support these innovative research avenues, enabling precise experimental outcomes in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B B036983 Boron CAS No. 7440-42-8

Properties

IUPAC Name

boron
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InChI

InChI=1S/B
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InChI Key

ZOXJGFHDIHLPTG-UHFFFAOYSA-N
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Canonical SMILES

[B]
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Molecular Formula

B
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DSSTOX Substance ID

DTXSID3023922, DTXSID301318615, DTXSID801318672
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Molecular Weight

10.81 g/mol
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Physical Description

Other Solid, Crystals or yellow to brown solid; [Sax] Sold as filaments, powders, whiskers, and crystals; [Hawley]
Record name Boron
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Boiling Point

4,000 °C
Record name BORON, ELEMENTAL
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Solubility

Insoluble in water; unaffected by aqueous hydrochloric and hydrofluoric acids; when finely divided it is soluble in boiling nitric and sulfuric acids and in molten metals such as copper, iron, magnesium, aluminum, calcium; reacts vigorously with fused sodium peroxide or with a fusion mixture of sodium carbonate or potassium nitrate, Soluble in concentrated nitric and sulfuric acids; insoluble in water, alcohol, ether
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Density

Amorphous, 2.350 g/cu cm; alpha-rhombohedral, 2.46 g/cu cm; alpha-tetragonal, 2.31 g/cu cm; beta-rhombohedral, 2.35 g/cu cm
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Vapor Pressure

1.56X10-5 atm (0.0119 mm Hg) at 2140 °C
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Color/Form

Polymorphic: alpha-rhombohedral form, clear red crystals; beta-rhombohedral form, black; alpha-tetragonal form, black, opaque crystals with metallic luster; amorphous form, black or dark brown powder; other crystal forms are known but not entirely characterized, Filaments, powder, whiskers, single crystals

CAS No.

7440-42-8, 13766-26-2, 35325-82-7, 14798-13-1
Record name Boron
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Melting Point

2,075 °C
Record name BORON, ELEMENTAL
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Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Boron and Its Isotopes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of Boron's Core Characteristics and Its Expanding Role in Biomedical Innovation

This compound, a metalloid element with the atomic number 5, possesses a unique combination of physical and chemical properties that have made it a subject of intense scientific scrutiny and a valuable component in a range of technological applications. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's fundamental characteristics and the distinct properties of its isotopes is crucial for harnessing its full potential. This technical guide provides a detailed overview of this compound's atomic structure, physicochemical properties, and isotopic landscape, with a special focus on its applications in the biomedical field, including detailed experimental methodologies and visual representations of key processes.

Core Atomic and Physical Properties of this compound

This compound is a p-block element located in Group 13 of the periodic table.[1] Its atomic structure, consisting of five protons, five electrons, and typically six neutrons in its most abundant isotope, dictates its unique chemical behavior.[1][2] The electron configuration of this compound is 1s²2s²2p¹, giving it three valence electrons that readily form strong covalent bonds.[3][4] This bonding capability leads to the formation of complex and stable molecular networks, a characteristic that is central to many of its applications.[5]

Crystalline this compound is an extremely hard, black, and lustrous metalloid, ranking 9.3 on the Mohs scale of hardness, just below diamond.[6][7] In its amorphous form, it appears as a brown powder.[6] this compound exhibits several allotropes, with the β-rhombohedral form being the most common and stable.[6] It possesses a high melting point of 2076 °C (2349 K) and a boiling point of 3927 °C (4200 K).[6] Its density is approximately 2.34 g/cm³ for the crystalline form.[8] Chemically, crystalline this compound is relatively inert and resistant to attack by boiling hydrofluoric or hydrochloric acid.[6]

PropertyValue
Atomic Number 5
Atomic Mass 10.81 u[9]
Electron Configuration [He] 2s² 2p¹
Electronegativity (Pauling Scale) 2.04
Melting Point 2076 °C (2349 K)[6]
Boiling Point 3927 °C (4200 K)[6]
Density (crystalline) ~2.34 g/cm³[8]
Hardness (Mohs) 9.3[6]
Common Oxidation States +3

The Isotopes of this compound: A Tale of Two Stable Forms and a Host of Radioisotopes

This compound has two naturally occurring stable isotopes: this compound-10 (¹⁰B) and this compound-11 (¹¹B).[10] ¹¹B is the more abundant of the two, making up approximately 80.1% of natural this compound, while ¹⁰B accounts for the remaining 19.9%.[10][11] This natural isotopic abundance can vary slightly in different geological sources.[10] In addition to its stable isotopes, this compound has 13 known radioactive isotopes, with mass numbers ranging from 7 to 21, all of which have very short half-lives.[12][13]

The most significant difference between ¹⁰B and ¹¹B lies in their interaction with neutrons. This compound-10 has a very large neutron capture cross-section, meaning it has a high probability of absorbing thermal neutrons.[14] This property is the cornerstone of its use in nuclear applications, including radiation shielding, neutron detection, and, critically for the medical field, this compound Neutron Capture Therapy (BNCT).[14][15] Upon capturing a neutron, the ¹⁰B nucleus undergoes fission, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus, which deposit their energy over a very short range, approximately the diameter of a single cell.[9] this compound-11, in contrast, has a much lower neutron capture cross-section and is often used in applications where neutron absorption is undesirable.[14] Both stable isotopes possess nuclear spin (I=3 for ¹⁰B and I=3/2 for ¹¹B), making them suitable for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][16]

IsotopeNatural Abundance (%)Atomic Mass (u)Nuclear Spin (I)Key Properties and Applications
¹⁰B 19.9[10]10.0129370[9]3[16]High neutron capture cross-section; Used in this compound Neutron Capture Therapy (BNCT), radiation shielding, and neutron detectors.[9][14][15]
¹¹B 80.1[10]11.0093055[9]3/2[16]Low neutron capture cross-section; Used in NMR spectroscopy and as a neutron reflector in the nuclear industry.[5][13]

This compound in Drug Development: A Focus on this compound Neutron Capture Therapy and Proteasome Inhibition

The unique nuclear property of ¹⁰B has led to its investigation as a potent anti-cancer agent in a modality known as this compound Neutron Capture Therapy (BNCT).[17] This targeted radiotherapy approach involves the selective delivery of a ¹⁰B-enriched compound to tumor cells. Subsequent irradiation of the tumor with a beam of low-energy (thermal or epithermal) neutrons triggers the neutron capture reaction within the cancer cells, leading to their localized destruction with minimal damage to surrounding healthy tissue.[2][9]

The effectiveness of BNCT is critically dependent on the development of this compound-containing drugs that can achieve a high concentration ratio between the tumor and adjacent normal tissues.[2] Two such drugs, L-p-boronophenylalanine (BPA) and sodium borocaptate (BSH), have been used in clinical trials for the treatment of high-grade gliomas, recurrent head and neck cancers, and melanomas.[9][17]

Beyond BNCT, this compound-containing compounds have emerged as a significant class of pharmaceuticals. A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[6] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis, particularly in rapidly dividing cancer cells.[1][13] Bortezomib is approved for the treatment of multiple myeloma and mantle cell lymphoma.[6]

Visualizing Key Processes in this compound-Based Therapeutics

To better illustrate the mechanisms and workflows central to the use of this compound in drug development, the following diagrams have been generated using the DOT language.

BNCT_Workflow This compound Neutron Capture Therapy (BNCT) Workflow cluster_drug Drug Administration cluster_tumor Tumor Targeting cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction & Cell Death Drug ¹⁰B-Enriched Drug (e.g., BPA, BSH) Admin Systemic Administration (Intravenous Infusion) Drug->Admin 1 Accumulation Selective Accumulation in Tumor Cells Admin->Accumulation 2 Capture ¹⁰B(n,α)⁷Li Neutron Capture Reaction Accumulation->Capture NeutronSource Epithermal Neutron Beam Irradiation Tumor Irradiation NeutronSource->Irradiation 3 Irradiation->Capture 4 CellDeath Localized Energy Deposition & Tumor Cell Destruction Capture->CellDeath 5

This compound Neutron Capture Therapy (BNCT) Workflow.

Bortezomib_Pathway Bortezomib Mechanism of Action: Proteasome Inhibition and NF-κB Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces Protein_Deg Protein Degradation Proteasome->Protein_Deg Mediates Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, pro-apoptotic factors) Ub_Proteins->Protein_Deg NFkB_Active Active NF-κB (p50/p65) Protein_Deg->NFkB_Active Releases Protein_Deg->Apoptosis Prevents accumulation of pro-apoptotic proteins NFkB_Complex NF-κB/IκB Complex (Cytoplasm) NFkB_Complex->Ub_Proteins IκB ubiquitination Nucleus Nucleus NFkB_Active->Nucleus Translocates to Transcription Gene Transcription (Anti-apoptotic, Pro-survival) Nucleus->Transcription Promotes Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival

Bortezomib's signaling pathway of proteasome inhibition.

Experimental Protocols for this compound and Isotope Analysis

Accurate and precise measurement of this compound concentration and its isotopic composition is paramount for both fundamental research and clinical applications. The following sections provide an overview of the methodologies for two key analytical techniques: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for isotopic analysis and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural characterization of this compound-containing compounds.

This compound Isotope Analysis by MC-ICP-MS

MC-ICP-MS is the state-of-the-art technique for high-precision isotope ratio measurements of this compound. The following protocol outlines the key steps for the analysis of biological samples.

4.1.1. Sample Preparation and this compound Purification

  • Sample Digestion: Accurately weigh approximately 0.1-0.5 g of lyophilized biological tissue into a clean Teflon digestion vessel. Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) (e.g., 5 mL HNO₃ and 2 mL H₂O₂). Digest the sample in a microwave digestion system using a programmed temperature ramp, for example, ramping to 180°C over 15 minutes and holding for 20 minutes. Allow the vessels to cool completely before opening.

  • This compound Purification: The digested sample solution is then subjected to a this compound-specific anion exchange chromatography to separate this compound from the sample matrix, which can cause isobaric interferences.

    • Condition a column packed with a this compound-specific resin (e.g., Amberlite IRA-743) with high-purity water and then an appropriate acidic solution (e.g., 0.1 M HCl).

    • Load the diluted and pH-adjusted (pH ~8-9) sample digest onto the column.

    • Wash the column with high-purity water to remove matrix elements.

    • Elute the purified this compound fraction with a dilute acid (e.g., 2% HNO₃).

4.1.2. Instrumental Analysis

  • Instrumentation: A high-resolution multi-collector ICP-MS, such as a Thermo Scientific Neptune Plus, is used for the analysis. The instrument is typically equipped with a self-aspirating nebulizer for sample introduction.

  • Instrument Tuning: Tune the instrument for optimal sensitivity and signal stability using a this compound standard solution. Key parameters to optimize include argon gas flows (cool, auxiliary, and nebulizer), lens voltages, and detector settings.

  • Data Acquisition: Measure the ion beams of ¹⁰B and ¹¹B simultaneously using Faraday cups. A typical analysis sequence involves bracketing the sample measurement with measurements of a certified isotopic standard (e.g., NIST SRM 951a) to correct for instrumental mass bias. A rinse solution (e.g., dilute nitric acid) is used between samples to minimize memory effects.

4.1.3. Data Analysis

  • Blank Correction: Subtract the average signal intensity of the procedural blank from all standard and sample measurements.

  • Mass Bias Correction: Calculate the instrumental mass fractionation factor for each sample by linear interpolation of the bracketing standard measurements. Apply this correction to the measured ¹⁰B/¹¹B ratio of the sample.

  • Isotope Ratio Calculation: The corrected ¹⁰B/¹¹B ratio is then reported. For geological and environmental samples, the results are often expressed in delta notation (δ¹¹B) relative to the NIST SRM 951a standard.

¹¹B NMR Spectroscopy of this compound-Containing Compounds

¹¹B NMR spectroscopy is a powerful tool for characterizing the chemical environment of this compound in molecules.

4.2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the this compound-containing compound is soluble. Common solvents include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and water (D₂O).

  • Sample Concentration: The required concentration depends on the sensitivity of the NMR spectrometer. For a modern high-field instrument, a concentration of 10-50 mM is typically sufficient.

  • NMR Tube: For high-quality ¹¹B NMR spectra, it is highly recommended to use quartz NMR tubes instead of standard borosilicate glass tubes to avoid a broad background signal from the this compound in the glass.[16]

4.2.2. Instrumental Analysis

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tunable to the ¹¹B frequency (e.g., 160.4 MHz on an 11.7 T magnet).

  • Tuning and Matching: Tune and match the probe to the ¹¹B frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Sequence: A simple one-pulse experiment (e.g., zg in Bruker TopSpin) is often sufficient. For samples with broad signals, a spin-echo sequence (e.g., cpmg) can be used to suppress the broad background.

    • Acquisition Time (AQ): A relatively short acquisition time (e.g., 0.1-0.2 s) is often used due to the fast relaxation of the quadrupolar ¹¹B nucleus.

    • Relaxation Delay (D1): A short relaxation delay (e.g., 0.1-1 s) is typically sufficient.

    • Number of Scans (NS): The number of scans will depend on the sample concentration and desired signal-to-noise ratio. It can range from a few hundred to several thousand.

    • Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm) is necessary to cover the large chemical shift range of this compound.

4.2.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to an external standard, such as BF₃·OEt₂ (δ = 0 ppm).

This comprehensive guide provides a foundational understanding of the properties of this compound and its isotopes, with a focus on their relevance to the scientific and drug development communities. The detailed experimental methodologies and visual representations of key therapeutic processes aim to equip researchers with the knowledge necessary to effectively utilize this versatile element in their work. The continued exploration of this compound's unique characteristics promises to unlock new avenues for innovation in medicine and beyond.

References

The Isolation of Boron: A Technical History for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the discovery and historical methods of isolating elemental boron, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, the fifth element on the periodic table, possesses a unique combination of metallic and non-metallic properties that make it a subject of ongoing research and a critical component in a wide array of applications, from pharmaceuticals to advanced materials. Its history, from the initial independent isolations to the development of high-purity production methods, is a compelling narrative of scientific inquiry and technological advancement. This guide provides a detailed technical overview of the key milestones in the isolation of elemental this compound, with a focus on the experimental methodologies and the progressive improvements in purity.

Discovery and Early Isolation

This compound compounds, such as borax, have been utilized for centuries, but the isolation of the element itself was not achieved until the early 19th century. In 1808, two independent research efforts successfully isolated this compound for the first time. In London, Sir Humphry Davy, and in Paris, Joseph Louis Gay-Lussac and Louis Jacques Thénard, accomplished this feat through chemical reduction.[1][2][3][4][5]

The Pioneering Experiments of 1808

Davy initially experimented with the electrolysis of a solution of borates, observing a brown precipitate at one of the electrodes.[1][2] However, he turned to a chemical reduction method for a more substantial yield.[1][2] Both Davy and the French team of Gay-Lussac and Thénard independently employed the reaction of boric acid (H₃BO₃) with potassium metal.[3][4] Gay-Lussac and Thénard also explored the reduction of boric acid with iron at high temperatures.[1][2] These early methods produced an impure, amorphous form of this compound as a brownish-black powder.[1][2][6]

The Quest for Purity: Subsequent Developments

For much of the 19th century, the product of these initial isolation methods, a dark amorphous powder, was the only known form of elemental this compound.[5] The challenge of producing high-purity this compound is significant due to its high melting point and its reactivity at high temperatures, which often leads to contamination from the reaction vessel or reducing agents.

A notable advancement came in 1892 when Henri Moissan developed a method to produce a purer form of this compound.[1][5] His technique involved the reduction of this compound trioxide (B₂O₃) with magnesium, which yielded this compound with a purity of 80-95%.[1] It was not until 1909 that the American chemist Ezekiel Weintraub is credited with producing the first truly pure this compound.[2][5]

Modern Industrial Production Methods

Contemporary industrial-scale production of this compound and its compounds relies on more sophisticated techniques to achieve the high purity required for applications in semiconductors and other advanced technologies.

Electrolysis of Molten Borates: This method involves the electrolysis of molten salts containing borates, such as a mixture of potassium fluoborate (KBF₄) and potassium chloride (KCl). Elemental this compound is deposited at the cathode.

Chemical Vapor Deposition (CVD): High-purity this compound for the semiconductor industry is often produced via CVD.[2] This process typically involves the thermal decomposition of a volatile this compound compound, such as diborane (B₂H₆) or this compound trichloride (BCl₃), onto a heated substrate.

Data Presentation: Comparison of this compound Isolation Methods

Method Discoverer(s) Year Starting Material Reducing Agent/Process Purity Form of this compound
Chemical ReductionHumphry Davy1808Boric Acid (H₃BO₃)Potassium (K)ImpureAmorphous Powder
Chemical ReductionGay-Lussac & Thénard1808Boric Acid (H₃BO₃)Potassium (K) or Iron (Fe)ImpureAmorphous Powder
Chemical ReductionHenri Moissan1892This compound Trioxide (B₂O₃)Magnesium (Mg)80-95%Amorphous Powder
High-Temperature ReductionEzekiel Weintraub1909This compound Chloride (BCl₃)Hydrogen (H₂)High PurityCrystalline
Molten Salt ElectrolysisVarious20th CenturyPotassium Fluoborate (KBF₄)ElectrolysisHigh PurityCrystalline/Amorphous
Chemical Vapor DepositionVarious20th CenturyDiborane (B₂H₆), this compound Trichloride (BCl₃)Thermal DecompositionVery High Purity (>99.9999%)Thin Films/Crystalline

Experimental Protocols

Isolation of this compound by Reduction of Boric Acid with Potassium (Davy/Gay-Lussac & Thénard Method)

Objective: To replicate the early isolation of amorphous this compound.

Materials:

  • Boric acid (H₃BO₃), finely powdered and dried.

  • Potassium metal (K), freshly cut.

  • A sealed reaction vessel, such as a retort or a sealed tube, capable of withstanding moderate heat.

  • Heating apparatus (e.g., a Bunsen burner or a furnace).

  • Inert atmosphere (e.g., nitrogen or argon gas) to prevent oxidation of potassium.

Procedure:

  • A mixture of dried boric acid and potassium metal is placed in the reaction vessel. The reactants should be in stoichiometric excess of potassium to ensure complete reduction.

  • The vessel is purged with an inert gas to remove any oxygen.

  • The mixture is gently heated. The reaction is exothermic and may proceed vigorously.

  • After the reaction subsides, the vessel is allowed to cool.

  • The resulting solid mass is carefully treated with water to dissolve the potassium borate and any unreacted potassium.

  • The remaining solid, which is amorphous this compound, is then washed with a dilute acid (e.g., hydrochloric acid) to remove any remaining impurities.

  • The final product is washed with water and dried.

Expected Outcome: A dark brown or black amorphous powder of impure this compound.

Production of High-Purity this compound via Chemical Vapor Deposition (Modern Method)

Objective: To produce a thin film of high-purity this compound.

Materials:

  • A CVD reactor system, including a reaction chamber, a substrate heater, gas flow controllers, and a vacuum system.

  • A suitable substrate (e.g., tungsten filament, tantalum, or silicon wafer).

  • A precursor gas, such as diborane (B₂H₆) or this compound trichloride (BCl₃), diluted in a carrier gas (e.g., hydrogen or argon).

Procedure:

  • The substrate is placed inside the CVD reaction chamber.

  • The chamber is evacuated to a high vacuum and then backfilled with an inert carrier gas.

  • The substrate is heated to the desired deposition temperature, typically in the range of 900-1200°C.

  • The precursor gas mixture is introduced into the reaction chamber at a controlled flow rate.

  • The precursor gas decomposes on the hot substrate surface, depositing a film of this compound. The byproducts are removed by the vacuum system.

  • The deposition is continued until the desired film thickness is achieved.

  • The precursor gas flow is stopped, and the chamber is cooled down under an inert atmosphere.

Expected Outcome: A highly pure, dense, and crystalline film of this compound on the substrate.

Visualizations

Boron_Discovery_Timeline cluster_1808 1808: Independent Isolation cluster_late19th_early20th Advancements in Purity cluster_modern Modern Industrial Methods Davy Humphry Davy (London) Reduction of Boric Acid with Potassium Moissan 1892: Henri Moissan Reduction of this compound Trioxide with Magnesium (80-95% Purity) Davy->Moissan Impure Amorphous this compound GLT Gay-Lussac & Thénard (Paris) Reduction of Boric Acid with Potassium/Iron GLT->Moissan Weintraub 1909: Ezekiel Weintraub Production of Pure this compound Moissan->Weintraub Improved Purity Electrolysis Molten Salt Electrolysis Weintraub->Electrolysis High Purity this compound CVD Chemical Vapor Deposition (CVD) (>99.9999% Purity) Weintraub->CVD

Caption: A timeline illustrating the key milestones in the discovery and isolation of this compound.

Boron_Isolation_Workflow cluster_early Early Chemical Reduction Methods (1808) cluster_moissan Moissan's Method (1892) cluster_cvd Modern Chemical Vapor Deposition (CVD) Start_Early Boric Acid (H₃BO₃) Reduction Reduction with Potassium or Iron Start_Early->Reduction Product_Early Impure Amorphous this compound Reduction->Product_Early Start_Moissan This compound Trioxide (B₂O₃) Reduction_Mg Reduction with Magnesium Start_Moissan->Reduction_Mg Product_Moissan Amorphous this compound (80-95% Purity) Reduction_Mg->Product_Moissan Start_CVD Volatile this compound Precursor (e.g., B₂H₆, BCl₃) Decomposition Thermal Decomposition on Heated Substrate Start_CVD->Decomposition Product_CVD High-Purity Crystalline this compound Film Decomposition->Product_CVD

Caption: A workflow diagram comparing different methods for the isolation of this compound.

References

A Preliminary Investigation of Boron Nitride Allotropes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boron nitride (BN), a compound isoelectronic with carbon, exists in various polymorphic forms with distinct and remarkable properties, positioning it as a material of significant interest in advanced research and development. This technical guide provides a comprehensive preliminary investigation into the primary allotropes of this compound nitride: hexagonal (h-BN), cubic (c-BN), wurtzite (w-BN), and nanotubular (BNNTs). The document summarizes key quantitative data, details experimental protocols for their synthesis and functionalization, and explores their interactions with biological systems, with a particular focus on their potential in drug delivery applications.

Introduction to this compound Nitride Allotropes

This compound nitride is a binary compound of this compound and nitrogen with the chemical formula BN.[1] It exists in several crystalline forms, analogous to the allotropes of carbon.[1] The most common and stable form is hexagonal this compound nitride (h-BN), which has a layered structure similar to graphite.[1] Cubic this compound nitride (c-BN) possesses a crystal structure analogous to diamond and is one of the hardest known materials, second only to diamond.[2] Wurtzite this compound nitride (w-BN) is another hard allotrope with a structure similar to lonsdaleite.[2] this compound nitride nanotubes (BNNTs) are structurally similar to carbon nanotubes and have garnered significant attention for their potential in biomedical applications.[3]

Quantitative Properties of this compound Nitride Allotropes

The distinct structural arrangements of this compound nitride allotropes give rise to a wide range of physical and chemical properties. A summary of key quantitative data is presented in the tables below for easy comparison.

PropertyHexagonal BN (h-BN)Cubic BN (c-BN)Wurtzite BN (w-BN)This compound Nitride Nanotubes (BNNTs)
Crystal Structure Layered hexagonal (Graphite-like)[1]Zincblende (Diamond-like)[2]Wurtzite[2]Rolled hexagonal sheet[3]
Band Gap (eV) ~5.5 - 6.0 (Direct)[4]~6.1 - 6.4 (Indirect)-~5.5 (Largely independent of chirality)[3]
Thermal Conductivity (W/mK) In-plane: up to 2000, Through-plane: ~30High (up to 1300)-High (Axial, theoretically up to 2000)
Hardness (Mohs) ~2 (Soft and lubricious)[1]9.5 - 10 (Second hardest material)[2]~9.5High (Radially)
Density (g/cm³) ~2.1~3.45~3.45~1.8 - 2.1
Electrical Property Insulator[1]Insulator-Insulator[3]

Table 1: Comparative Properties of this compound Nitride Allotropes

Experimental Protocols

Synthesis of Hexagonal this compound Nitride (h-BN) by Chemical Vapor Deposition (CVD)

Objective: To synthesize monolayer or few-layer h-BN films on a copper foil substrate.

Materials:

  • Copper foil (25 µm, 99.8% purity)

  • Ammonia borane (NH₃BH₃) powder (precursor)

  • Argon (Ar) gas (99.999% purity)

  • Hydrogen (H₂) gas (99.999% purity)

  • Quartz tube furnace with two heating zones

  • Vacuum pump

Procedure:

  • Place the copper foil in the center of the quartz tube (heating zone 2).

  • Place the ammonia borane precursor in the upstream, low-temperature zone (heating zone 1).

  • Evacuate the quartz tube to a base pressure of ~10⁻³ Torr.

  • Introduce H₂ gas at a flow rate of 20 standard cubic centimeters per minute (sccm) and heat the copper foil to 1000°C for 30 minutes to anneal the surface.

  • Introduce Ar gas at 120 sccm as a carrier gas.

  • Heat the ammonia borane precursor to 102-105°C to initiate sublimation.

  • The precursor vapor is carried by the Ar/H₂ mixture to the hot copper foil.

  • Allow the deposition to proceed for a desired time (e.g., 5-60 minutes) to control the thickness of the h-BN film.

  • After deposition, cool the furnace to room temperature under the Ar/H₂ flow.

Synthesis of Cubic this compound Nitride (c-BN) by High-Pressure High-Temperature (HPHT) Method

Objective: To convert hexagonal this compound nitride into cubic this compound nitride.

Materials:

  • Hexagonal this compound nitride (h-BN) powder

  • Catalyst (e.g., magnesium, lithium nitride, or a mixture of alkaline earth metals)

  • High-pressure apparatus (e.g., cubic anvil press)

  • Tantalum or molybdenum sample capsule

Procedure:

  • Thoroughly mix the h-BN powder with the chosen catalyst. The ratio of h-BN to catalyst can vary depending on the specific catalyst system.

  • Load the mixture into the sample capsule.

  • Place the capsule within the high-pressure apparatus.

  • Increase the pressure to the desired level, typically in the range of 4.5 to 6.5 GPa.

  • Increase the temperature to the target synthesis temperature, usually between 1400°C and 1600°C.

  • Maintain these conditions for a specific duration, typically ranging from a few minutes to several hours, to allow for the phase transformation to occur.

  • Rapidly quench the sample to room temperature while maintaining the high pressure.

  • Gradually release the pressure.

  • Recover the sample and separate the c-BN crystals from the remaining catalyst and untransformed h-BN, often through chemical etching.

Functionalization of this compound Nitride Nanotubes (BNNTs) for Drug Delivery

Objective: To introduce functional groups onto the surface of BNNTs to enable the attachment of drug molecules and targeting ligands.

Materials:

  • This compound nitride nanotubes (BNNTs)

  • Nitric acid (HNO₃) or a mixture of sulfuric and nitric acid

  • Silane coupling agent (e.g., (3-aminopropyl)triethoxysilane - APTES)

  • Drug molecule with a suitable functional group for conjugation

  • Targeting ligand (e.g., folic acid, antibody) with a suitable functional group

  • Solvents (e.g., ethanol, deionized water)

  • Ultrasonicator

Procedure:

  • Oxidation: Disperse the BNNTs in a strong acid solution (e.g., 3 M HNO₃) and sonicate for several hours. This introduces hydroxyl (-OH) and carboxyl (-COOH) groups on the surface of the nanotubes.

  • Washing and Neutralization: Centrifuge the oxidized BNNTs and wash them repeatedly with deionized water until the pH is neutral.

  • Silanization: Resuspend the oxidized BNNTs in an ethanol/water mixture and add APTES. Reflux the mixture for several hours to introduce amine (-NH₂) functional groups on the surface.

  • Drug Conjugation: Activate the carboxyl groups on the drug molecule using a carbodiimide crosslinker (e.g., EDC/NHS chemistry) and then react it with the amine-functionalized BNNTs.

  • Targeting Ligand Attachment: Similarly, conjugate the targeting ligand to the remaining functional groups on the BNNTs.

  • Purification: Purify the functionalized BNNTs through dialysis or centrifugation to remove unreacted molecules.

Biological Interactions and Signaling Pathways

This compound nitride nanomaterials are generally considered to be biocompatible, though their interaction with biological systems is an active area of research. Studies have shown that the cytotoxicity of BN can be dependent on the allotrope, particle size, and surface functionalization. For instance, some studies suggest that c-BN is less toxic than tungsten carbide alloys containing cobalt, which are also used in biomedical implants.

The interaction of BN nanomaterials with cells can trigger various cellular responses. While a definitive and universally accepted signaling pathway for BN interaction has not been fully elucidated, current research points towards the involvement of pathways related to cellular stress and inflammation, particularly in immune cells like macrophages.

Logical Workflow of BN Nanomaterial Interaction with a Macrophage

The following diagram illustrates a plausible logical workflow of how a this compound nitride nanomaterial, such as a BNNT functionalized for drug delivery, might interact with a macrophage, a key player in the immune response to foreign materials.

BN_Macrophage_Interaction cluster_extracellular Extracellular Space cluster_cell Macrophage BNNT Functionalized BNNT (with Drug & Ligand) Receptor Surface Receptor BNNT->Receptor Ligand Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release (e.g., low pH) Lysosome->Drug_Release Stress_Sensing Cellular Stress Sensing (e.g., ROS generation) Lysosome->Stress_Sensing Potential Nanomaterial-Induced Stress Cellular_Target Intracellular Target (e.g., DNA, enzymes) Drug_Release->Cellular_Target Therapeutic_Effect Therapeutic Effect Cellular_Target->Therapeutic_Effect Signaling_Cascade Signaling Cascade (e.g., NF-κB activation) Stress_Sensing->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production Signaling_Cascade->Cytokine_Production

Caption: Logical workflow of a functionalized BNNT interacting with a macrophage.

This diagram depicts the targeted delivery of a drug to a macrophage via a functionalized BNNT. The ligand on the BNNT surface binds to a specific receptor on the macrophage, leading to internalization through endocytosis. Inside the cell, the drug is released from the BNNT, potentially triggered by the acidic environment of the lysosome, and exerts its therapeutic effect on its intracellular target. Concurrently, the presence of the nanomaterial itself might induce cellular stress, such as the generation of reactive oxygen species (ROS), which can activate signaling cascades like the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This represents a potential immunological response to the nanocarrier.

Experimental Workflow for Assessing BN Nanomaterial Biocompatibility

A typical experimental workflow to investigate the biocompatibility and cellular effects of this compound nitride nanomaterials is outlined below.

Biocompatibility_Workflow BN_Synthesis BN Nanomaterial Synthesis & Characterization Exposure Co-incubation of Cells with BN Nanomaterials BN_Synthesis->Exposure Cell_Culture Cell Line Culture (e.g., Macrophages, Cancer Cells) Cell_Culture->Exposure Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Exposure->Cytotoxicity_Assay Uptake_Analysis Cellular Uptake Analysis (e.g., Microscopy, Flow Cytometry) Exposure->Uptake_Analysis Inflammatory_Response Inflammatory Response Assay (e.g., ELISA for Cytokines) Exposure->Inflammatory_Response Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Exposure->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Uptake_Analysis->Data_Analysis Inflammatory_Response->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: Experimental workflow for biocompatibility assessment of BN nanomaterials.

Conclusion

The allotropes of this compound nitride present a fascinating class of materials with a diverse range of properties that are highly attractive for scientific and industrial applications. From the super-hard nature of c-BN to the lubricating and insulating properties of h-BN, and the high potential of BNNTs in drug delivery, these materials are at the forefront of materials science research. This guide has provided a foundational overview of their key characteristics, synthesis methodologies, and biological interactions. Further in-depth research, particularly into the nuanced interactions with cellular signaling pathways, will be crucial in fully realizing the potential of this compound nitride allotropes in fields such as drug development and nanomedicine.

References

An In-depth Technical Guide to Chemical Bonding in Boranes and Carboranes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive exploration of the unique chemical bonding, structure, and reactivity of boranes and carboranes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical frameworks that govern these electron-deficient clusters, presents key quantitative data, outlines experimental methodologies for their study, and discusses their burgeoning applications in medicine.

Introduction: The Enigma of Electron-Deficient Boron Clusters

Boranes, compounds composed of this compound and hydrogen, and carboranes, where one or more this compound vertices are replaced by carbon atoms, represent a fascinating class of molecules that defy conventional bonding theories. Their structures are polyhedral cages, and their stability is derived from a sophisticated system of delocalized, multi-center bonds. This departure from the classical two-center, two-electron (2c-2e) bonds found in organic chemistry imparts unique properties to these clusters, making them attractive scaffolds for a variety of applications, including the design of novel therapeutics.

The inherent properties of boranes and carboranes, such as their three-dimensional architecture, high stability, and the potential for functionalization, have positioned them as compelling pharmacophores in modern drug discovery.[1][2] Their use in this compound Neutron Capture Therapy (BNCT) is a prime example of their medical potential, where the this compound-10 isotope's ability to capture thermal neutrons is harnessed to selectively destroy cancer cells.[3][4][5]

Theoretical Frameworks: Deciphering the Bonding in this compound Clusters

The intricate bonding in boranes and carboranes is rationalized by several key theoretical models that provide a framework for understanding their structures and predicting their stability.

Wade-Mingles Rules: Electron Counting for Polyhedral Skeletons

Developed by Kenneth Wade and later extended by Michael Mingos, these rules, also known as Polyhedral Skeletal Electron Pair Theory (PSEPT), provide a powerful method for predicting the geometry of borane and carborane clusters based on their number of skeletal electron pairs (SEPs).[6][7][8]

The core principle involves calculating the total number of valence electrons and then determining the number of electron pairs available for holding the cluster's framework together. The general formulas for different structural classes are:

  • Closo: (closed polyhedra): n+1 SEPs

  • Nido: (nest-like, one vertex missing): n+2 SEPs

  • Arachno: (web-like, two vertices missing): n+3 SEPs

  • Hypho: (net-like, three vertices missing): n+4 SEPs

Here, 'n' represents the number of vertices in the parent closo-polyhedron.

Electron Counting Procedure for Boranes and Carboranes:

  • Count total valence electrons:

    • Each B-H unit contributes 2 electrons.

    • Each C-H unit contributes 3 electrons.

    • Each additional hydrogen atom contributes 1 electron.

    • The overall charge on the ion is added to the total count (e.g., a 2- charge adds 2 electrons).

  • Determine the number of skeletal electron pairs (SEPs):

    • Subtract 2n electrons (for the n B-H or C-H bonds pointing away from the cluster) from the total valence electrons.

    • Divide the result by 2 to get the number of SEPs.

  • Predict the structure:

    • Compare the number of SEPs to the formulas for closo, nido, arachno, or hypho structures.

Wade_Mingles_Rules Start Start with Molecular Formula Count_VE Count Total Valence Electrons (B=3, C=4, H=1, add charge) Start->Count_VE Subtract_2n Subtract 2n electrons (n = number of vertices) Count_VE->Subtract_2n Divide_2 Divide by 2 to get Skeletal Electron Pairs (SEPs) Subtract_2n->Divide_2 Compare Compare SEPs to n Divide_2->Compare Closo n+1 SEPs -> Closo Compare->Closo n+1 Nido n+2 SEPs -> Nido Compare->Nido n+2 Arachno n+3 SEPs -> Arachno Compare->Arachno n+3 Hypho n+4 SEPs -> Hypho Compare->Hypho n+4

Caption: Workflow for determining borane and carborane structures using Wade-Mingles rules.
Lipscomb's STYX Rules: A Topological Approach

Before the advent of Wade's rules, William Lipscomb developed a topological method for describing the bonding in boranes using a four-digit "styx" number.[9][10] This system provides a detailed inventory of the different types of bonds within the molecule:

  • s: The number of three-center B-H-B bonds.

  • t: The number of three-center B-B-B bonds.

  • y: The number of two-center B-B bonds.

  • x: The number of BH₂ groups.

These numbers are related through a set of balance equations derived from the conservation of orbitals and electrons. While more complex to apply than Wade's rules, the styx notation offers a more granular description of the bonding topology.

The Nature of Bonding: Beyond Conventional Covalent Bonds

The electron deficiency of boranes and carboranes necessitates the formation of multicenter bonds to achieve stability.

Three-Center Two-Electron (3c-2e) Bonds

The hallmark of borane chemistry is the three-center two-electron bond, often referred to as a "banana bond." In this arrangement, three atoms are held together by a single pair of electrons occupying a delocalized molecular orbital.[11][12] There are two primary types of 3c-2e bonds in boranes:

  • B-H-B bonds: A hydrogen atom bridges two this compound atoms.

  • B-B-B bonds: Three this compound atoms, typically forming a triangular face of the polyhedron, share a pair of electrons.

Three_Center_Bonds cluster_BHB B-H-B Bond cluster_BBB B-B-B Bond B1 B H H B1->H B2 B B1->B2 H->B2 B3 B B4 B B3->B4 B5 B B4->B5 B5->B3 center center->B3 center->B4 center->B5

Caption: Schematic representation of three-center two-electron bonds in boranes.
Two-Center Two-Electron (2c-2e) Bonds

In addition to multicenter bonds, boranes and carboranes also feature conventional two-center two-electron bonds:

  • Terminal B-H bonds: A standard covalent bond between a this compound atom and a terminal hydrogen atom.

  • B-B bonds: A direct covalent bond between two this compound atoms.

  • C-H and C-B bonds: In carboranes, standard covalent bonds involving the carbon vertices.

Quantitative Data: A Summary of Structural and Spectroscopic Parameters

The following tables summarize key quantitative data for representative boranes and carboranes, providing a basis for comparison and a deeper understanding of their structural and electronic properties.

Table 1: Selected Bond Lengths and Angles in Boranes and Carboranes

CompoundStructure TypeBondBond Length (Å)Bond Angle (°)
Diborane (B₂H₆)-B-H (terminal)1.19Ht-B-Ht: 122
B-H (bridging)1.37B-Hb-B: 100
B-B1.77Hb-B-Hb: 97
Pentaborane(9) (B₅H₉)nidoB-B (apical-basal)1.69
B-B (basal-basal)1.80
B-H (terminal)1.19
B-H (bridging)1.35
Decaborane(14) (B₁₀H₁₄)arachnoB-B1.71 - 2.01
B-H (terminal)~1.18
B-H (bridging)~1.32
ortho-Carborane (1,2-C₂B₁₀H₁₂)closoC-C~1.65
C-B~1.71
B-B~1.77

Table 2: Representative ¹¹B NMR Chemical Shifts

CompoundStructure TypeThis compound Environment¹¹B Chemical Shift (δ, ppm)
Diborane (B₂H₆)-BH₂+16.0
Pentaborane(9) (B₅H₉)nidoB(1) (apical)-51.7
B(2,3,4,5) (basal)-12.5
Decaborane(14) (B₁₀H₁₄)arachnoB(5,7,8,10)+1.1
B(6,9)-2.1
B(1,3)-9.8
B(2,4)-36.1
ortho-Carborane (1,2-C₂B₁₀H₁₂)closoB(9,12)-3.1
B(8,10)-7.5
B(4,5,7,11)-11.5
B(3,6)-14.9

Note: Chemical shifts are relative to BF₃·OEt₂.

Table 3: Approximate Bond Energies

Bond TypeBond Energy (kJ/mol)
B-H (terminal)380
B-H-B (bridging)440
B-B335
B-C370

Experimental Protocols: Synthesis and Characterization

The study of boranes and carboranes relies on a specialized set of experimental techniques due to their unique reactivity and, in some cases, air sensitivity.

Synthesis of a Representative Carborane: 1,2-Dicarba-closo-dodecaborane (ortho-Carborane)

The synthesis of ortho-carborane is a cornerstone reaction in carborane chemistry.[13]

Reaction:

Decaborane(14) (B₁₀H₁₄) reacts with acetylene (C₂H₂) in the presence of a Lewis base catalyst, such as diethyl sulfide (Et₂S), to yield ortho-carborane, hydrogen gas, and the Lewis base.

B₁₀H₁₄ + 2(C₂H₅)₂S → B₁₀H₁₂(S(C₂H₅)₂)₂ + H₂ B₁₀H₁₂(S(C₂H₅)₂)₂ + C₂H₂ → C₂B₁₀H₁₂ + 2(C₂H₅)₂S + H₂

Detailed Protocol:

  • Apparatus: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. All glassware must be rigorously dried.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a bubbler.

  • Reagents: Decaborane(14) is dissolved in a dry, inert solvent such as toluene. A slight excess of diethyl sulfide is added to the solution.

  • Reaction: The solution is heated to reflux, and a stream of acetylene gas is bubbled through the reaction mixture. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Workup and Purification: After the reaction is complete, the solvent and excess diethyl sulfide are removed under reduced pressure. The crude product is then purified by sublimation or recrystallization from a suitable solvent (e.g., hexane) to yield colorless crystals of ortho-carborane.

Characterization Techniques

¹¹B NMR is the most informative technique for characterizing boranes and carboranes.[14] The chemical shifts, coupling constants, and multiplicities provide detailed information about the electronic environment and connectivity of the this compound atoms in the cluster. ¹H NMR is also crucial for identifying terminal and bridging hydrogens, as well as protons on organic substituents. For complex spectra, ¹H{¹¹B} decoupling experiments can be employed to simplify the proton signals.[14]

X-ray crystallography provides the definitive structural characterization of boranes and carboranes, yielding precise bond lengths, bond angles, and the overall molecular geometry.[15]

Generalized Protocol for Air-Sensitive Crystals:

  • Crystal Selection and Mounting: Under an inert atmosphere (e.g., in a glovebox), a suitable single crystal is selected and coated in a cryoprotectant oil (e.g., Paratone-N). The crystal is then mounted on a cryoloop.[16][17]

  • Data Collection: The mounted crystal is rapidly transferred to the diffractometer and cooled in a stream of cold nitrogen gas (typically 100-150 K) to prevent degradation and reduce thermal motion.

  • Structure Solution and Refinement: A full sphere of diffraction data is collected. The structure is solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates and anisotropic displacement parameters.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization Start_Synthesis Starting Materials (e.g., Decaborane, Acetylene) Reaction Inert Atmosphere Reaction (Schlenk Line) Start_Synthesis->Reaction Purification Purification (Sublimation/Recrystallization) Reaction->Purification Product Pure Borane/Carborane Purification->Product NMR NMR Spectroscopy (¹¹B, ¹H, ¹³C) Product->NMR XRD Single-Crystal X-ray Diffraction Product->XRD MS Mass Spectrometry Product->MS

Caption: A generalized experimental workflow for the synthesis and characterization of boranes and carboranes.

Applications in Drug Development

The unique structural and chemical properties of carboranes make them highly attractive for applications in medicinal chemistry and drug development.

This compound Neutron Capture Therapy (BNCT)

BNCT is a binary radiotherapy that utilizes the high neutron capture cross-section of the stable ¹⁰B isotope.[3][4][5]

The BNCT Process:

  • This compound Delivery: A tumor-targeting drug containing ¹⁰B is administered to the patient and selectively accumulates in cancer cells.

  • Neutron Irradiation: The tumor is irradiated with a beam of low-energy (thermal) neutrons.

  • Nuclear Reaction and Cell Death: The ¹⁰B atoms capture the neutrons, undergoing a nuclear fission reaction to produce a high-energy alpha particle (⁴He) and a lithium-7 nucleus (⁷Li). These particles have a very short path length (approximately one cell diameter), delivering a lethal dose of radiation specifically to the this compound-containing tumor cells while sparing the surrounding healthy tissue.

The development of tumor-specific this compound delivery agents is a critical area of research, with carboranes serving as a versatile platform for creating these targeted therapeutics.[18][19]

Carboranes as Pharmacophores

Carboranes are increasingly being explored as pharmacophores—the part of a drug molecule that is responsible for its biological activity.[1][2][20] Their unique properties offer several advantages:

  • Three-Dimensional Scaffolds: Their rigid, icosahedral structure provides a unique three-dimensional framework for the precise spatial arrangement of functional groups, enabling novel interactions with biological targets.

  • Hydrophobicity: Carboranes are highly hydrophobic, which can enhance binding to hydrophobic pockets in proteins and improve membrane permeability.

  • Metabolic Stability: The robust B-C and B-B bonds are resistant to metabolic degradation, potentially increasing the in vivo half-life of a drug.

  • Bioisosteric Replacement: Carboranes can act as bioisosteres for phenyl rings, offering a three-dimensional alternative with different electronic and steric properties.

Conclusion

The chemical bonding in boranes and carboranes represents a significant departure from classical bonding theories, giving rise to a rich and diverse field of chemistry. The theoretical frameworks of Wade-Mingles and Lipscomb provide essential tools for understanding and predicting the structures of these fascinating molecules. As our understanding of their synthesis, characterization, and reactivity continues to grow, so too does their potential for practical applications. For drug development professionals, the unique properties of carboranes, in particular, offer exciting new avenues for the design of next-generation therapeutics, from targeted cancer therapies to novel enzyme inhibitors. This guide serves as a foundational resource for researchers and scientists looking to explore and harness the remarkable potential of these electron-deficient this compound clusters.

References

An In-depth Technical Guide to the Organometallic Chemistry of Boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organometallic chemistry of boron is a cornerstone of modern synthetic organic chemistry, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The unique electronic properties of this compound, particularly its electron deficiency in triorganoboranes, impart a rich and varied reactivity to these compounds.[1] This guide provides an in-depth exploration of the core principles of organothis compound chemistry, focusing on the synthesis, characterization, and reactivity of key organothis compound species. Detailed experimental protocols for seminal reactions and a summary of key quantitative data are provided to serve as a practical resource for researchers in organic synthesis and drug development. The low toxicity of many organothis compound compounds, with boric acid often being the final byproduct, makes them particularly attractive from a green chemistry perspective.[2]

Core Concepts in Organometallic this compound Chemistry

The this compound-Carbon Bond

The this compound-carbon (B-C) bond is characterized by its low polarity, arising from the similar electronegativity of this compound (2.04) and carbon (2.55).[1] This results in B-C bonds that are predominantly covalent in nature. Triorganoboranes (R₃B) are typically monomeric, trigonal planar molecules with an empty p-orbital on the this compound atom, making them Lewis acidic. This electron deficiency is a defining feature of organothis compound chemistry and is central to the reactivity of these compounds.

Major Classes of Organothis compound Compounds

The landscape of organothis compound chemistry is populated by several key classes of compounds, each with distinct properties and applications.

  • Organoboranes (R₃B): These are neutral, trivalent compounds that are often strong electrophiles due to the vacant p-orbital on this compound.[1] They are fundamental intermediates in hydroboration reactions.

  • Boronic Acids [RB(OH)₂] and Boronic Esters [RB(OR)₂]: These compounds are among the most widely used organothis compound reagents, particularly in cross-coupling reactions. They are generally stable, crystalline solids that are often amenable to chromatographic purification. Boronic esters, such as pinacol esters, are frequently employed due to their enhanced stability and ease of handling.

  • Organoborates [R₄B]⁻: The formation of a tetracoordinate, anionic borate species by the addition of a nucleophile to a triorganoborane significantly increases the nucleophilicity of the organic groups attached to the this compound. This "ate" complex formation is a key step in many reactions where a group is transferred from this compound to an electrophile.

Key Synthetic Methodologies

The construction of the B-C bond can be achieved through several powerful and versatile methods.

Hydroboration

Hydroboration is the addition of a this compound-hydrogen bond across a carbon-carbon double or triple bond. This reaction, pioneered by H.C. Brown, is a cornerstone of organothis compound synthesis and proceeds with high regio- and stereoselectivity. The reaction typically follows an anti-Markovnikov addition pattern, with the this compound atom adding to the less substituted carbon. The addition is also syn-stereospecific, with both the this compound and hydrogen atoms adding to the same face of the multiple bond.

Borylation

Borylation reactions introduce a boryl group into a molecule, often through the use of a transition metal catalyst. The Miyaura borylation is a prominent example, involving the palladium-catalyzed cross-coupling of bis(pinacolato)dithis compound (B₂pin₂) with aryl or vinyl halides to produce the corresponding boronic esters.[3][4][5] This reaction is highly valued for its mild conditions and broad functional group tolerance.[3][4]

Fundamental Reactions of Organothis compound Compounds

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryls, conjugated dienes, and styrenes. It involves the palladium-catalyzed reaction of an organothis compound compound (typically a boronic acid or ester) with an organic halide or triflate. A base is required to activate the organothis compound reagent, typically by forming a borate complex, which facilitates the crucial transmetalation step in the catalytic cycle.

Quantitative Data in Organothis compound Chemistry

A quantitative understanding of the properties of organothis compound compounds is essential for predicting their reactivity and optimizing reaction conditions.

Table 1: Typical B-C Bond Dissociation Energies (BDEs)
Bond TypeCompound ExampleBDE (kcal/mol)
B-CH₃B(CH₃)₃~86
B-C₂H₅B(C₂H₅)₃~83
B-PhB(Ph)₃~105

Note: BDE values can vary depending on the specific molecular environment.

Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Tricoordinate this compound Compounds
Class of CompoundChemical Shift Range (δ, ppm)
Trialkylboranes (R₃B)+80 to +90
Arylboronic acids (ArB(OH)₂)+27 to +33
Alkylboronic acids (RB(OH)₂)+30 to +36
Arylboronic esters (ArB(OR)₂)+25 to +31
Alkylboronic esters (RB(OR)₂)+30 to +35

Reference: BF₃•OEt₂ at 0 ppm.

Table 3: Characteristic ¹H and ¹³C NMR Data for Organothis compound Compounds
NucleusEnvironmentTypical Chemical Shift (δ, ppm)Notes
¹Hα-proton to this compound in alkylboranes0.5 - 1.5
¹³Cα-carbon to this compound in alkylboranes10 - 40 (often broad)Signal broadening due to quadrupolar relaxation of ¹¹B.
¹³Cipso-carbon in arylboronic esters120 - 140 (often not observed)Signal is often broadened and difficult to detect.
Table 4: Comparison of Selected Bond Lengths and Angles
CompoundBondBond Length (Å)Bond AngleAngle (°)
TrimethylboraneB-C~1.58C-B-C~120
Phenylboronic acidB-C~1.55C-B-O~120
Phenylboronic acidB-O~1.37O-B-O~120

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 1-Octene with 9-Borabicyclo[3.3.1]nonane (9-BBN)

This protocol details the hydroboration of a terminal alkene followed by oxidation to the corresponding primary alcohol.

Materials:

  • 1-Octene

  • 0.5 M solution of 9-BBN in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, separatory funnel, rotary evaporator.

Procedure:

  • Hydroboration:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol).

    • Add anhydrous THF (5 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) via syringe over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M NaOH solution (1.5 mL).

    • Very slowly, add 30% H₂O₂ solution (1.5 mL) dropwise, ensuring the internal temperature does not rise significantly.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

  • Work-up and Purification:

    • Add diethyl ether (15 mL) and stir.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude 1-octanol can be purified by flash column chromatography on silica gel.

Protocol 2: Miyaura Borylation of 4-Bromotoluene

This protocol describes the synthesis of an aryl boronic ester from an aryl bromide.

Materials:

  • 4-Bromotoluene

  • Bis(pinacolato)dithis compound (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser, argon atmosphere setup.

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 4-bromotoluene (1.0 mmol), bis(pinacolato)dithis compound (1.1 mmol), and potassium acetate (1.5 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Fit the flask with a reflux condenser and heat the mixture at 80 °C under an argon atmosphere for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield 2-(4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Tolylboronic Acid and 1-Iodonaphthalene

This protocol details the synthesis of a biaryl compound.

Materials:

  • 1-Iodonaphthalene

  • 4-Tolylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask, magnetic stirrer, reflux condenser, argon atmosphere setup.

Procedure:

  • To a round-bottom flask, add 1-iodonaphthalene (1.0 mmol), 4-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere for 8 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 1-(4-methylphenyl)naphthalene can be purified by flash column chromatography on silica gel.

Visualizations of Key Mechanisms

Hydroboration-Oxidation Workflow

Hydroboration_Oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Alkene Alkene (R-CH=CH₂) TS1 Four-membered Transition State Alkene->TS1 Borane Borane (BH₃) Borane->TS1 Alkylborane Trialkylborane (R₃B) TS1->Alkylborane syn-addition Borate_Ester Borate Ester Intermediate Alkylborane->Borate_Ester Oxidation H2O2 H₂O₂ / NaOH H2O2->Borate_Ester Alcohol Alcohol (R-CH₂-CH₂-OH) Borate_Ester->Alcohol Hydrolysis

Caption: Workflow for the hydroboration of an alkene followed by oxidation to an alcohol.

Miyaura Borylation Catalytic Cycle

Miyaura_Borylation Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_OAc R-Pd(II)L₂-OAc PdII_Aryl->PdII_OAc Ligand Exchange (KOAc) Transmetalation Transmetalation Complex PdII_OAc->Transmetalation Transmetalation->Pd0 Reductive Elimination Product R-B(pin) Transmetalation->Product B2pin2 B₂(pin)₂ B2pin2->Transmetalation

Caption: Catalytic cycle for the Miyaura borylation reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_Aryl1 R¹-Pd(II)L₂-X Pd0->PdII_Aryl1 Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L₂-R² PdII_Aryl1->Transmetalation_Complex Transmetalation Product R¹-R² Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The versatility and functional group tolerance of organothis compound chemistry have made it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The Suzuki-Miyaura coupling, in particular, is widely employed in the pharmaceutical industry for the construction of the carbon skeletons of numerous drug candidates. Furthermore, the unique properties of this compound have led to the development of this compound-containing drugs, such as the proteasome inhibitor Bortezomib, used in the treatment of multiple myeloma. The ability of boronic acids to reversibly bind to diols also forms the basis for their use in sensors and diagnostics.

Conclusion

The organometallic chemistry of this compound continues to be a vibrant and rapidly evolving field. From the fundamental principles of the B-C bond to the sophisticated applications in catalysis and medicine, organothis compound compounds offer a rich chemical playground for researchers. The methodologies and data presented in this guide are intended to provide a solid foundation and a practical resource for scientists and professionals working at the forefront of chemical synthesis and drug discovery.

References

The Role of Boron in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boron, a metalloid element with the atomic number 5, holds a unique position in materials science due to its distinct electronic structure and bonding characteristics.[1][2][3] With three valence electrons, it is electron-deficient, leading to the formation of strong, stable covalent bonds in a variety of compounds and resulting in materials with exceptional properties.[2][3] This guide provides an in-depth exploration of the fundamental principles of this compound in materials science, covering its impact on ceramics, alloys, and semiconductors, as well as its emerging role in biomedical applications.

This compound in Key Material Systems

This compound's versatility allows it to be a critical component in a wide array of materials, from ultra-hard ceramics to precisely engineered semiconductors and advanced alloys.

Advanced Ceramics: this compound Carbide and this compound Nitride

This compound is the cornerstone of some of the hardest synthetic materials known.[4] Its ability to form strong covalent networks imparts exceptional mechanical and thermal properties.

  • This compound Carbide (B₄C): Often called "black diamond," this compound carbide is one of the hardest materials produced in commercial quantities, ranking behind diamond and cubic this compound nitride.[4][5][6][7] It is synthesized at high temperatures through the reaction of this compound oxide and carbon.[5][7] Its structure consists of B₁₂ icosahedra linked by carbon atoms, giving it extreme hardness, high thermal stability, chemical inertness, and excellent wear resistance.[5][7][8] Key applications include ballistic armor, high-wear components like blasting nozzles, and as a neutron absorber in nuclear reactors due to the high neutron absorption cross-section of the this compound-10 isotope.[4][5][6][8]

  • This compound Nitride (BN): As a compound of this compound and nitrogen, this compound nitride is isoelectronic with carbon and mimics its crystalline forms.[9]

    • Hexagonal this compound Nitride (h-BN): Often called "white graphite," h-BN has a layered structure similar to graphite, providing excellent lubricating properties and high thermal conductivity while being a good electrical insulator.[9][10][11] It is chemically inert and not wet by most molten metals, making it ideal for crucibles, high-temperature furnace fixtures, and as an additive in cosmetics.[9][10][12]

    • Cubic this compound Nitride (c-BN): With a crystal structure analogous to diamond, c-BN is the second-hardest known material.[9][11][13] This property makes it a superior abrasive for grinding and cutting hard ferrous materials, where diamond is unsuitable due to its reactivity with iron.[9][14]

Metallurgical Applications: Enhancing Alloys

In metallurgy, this compound is a potent micro-alloying element. Adding even trace amounts (in the parts-per-million range) can dramatically alter the properties of alloys like steel and high-entropy alloys (HEAs).[15]

  • This compound in Steel: this compound is added to steel to significantly increase its hardenability.[16] It segregates to the grain boundaries, where it is believed to inhibit the formation of proeutectoid ferrite, allowing for the formation of harder martensite or bainite microstructures at slower cooling rates. This makes it a critical component in ultra-high-strength steels used in automotive and defense applications.[17]

  • This compound in High-Entropy Alloys (HEAs): In advanced HEAs, this compound doping has been shown to substantially improve mechanical properties.[18][19] It can act as an interstitial solid solution strengthener and promote the formation of hard boride precipitates.[18][19] Furthermore, this compound segregation at grain boundaries enhances cohesion, which can increase yield strength and ultimate tensile strength without compromising ductility.[15]

Electronics: The Foundation of P-Type Semiconductors

This compound is a fundamental dopant in the semiconductor industry, particularly for silicon.[20]

  • P-Type Doping: Silicon has four valence electrons. Because this compound has only three, substituting a this compound atom for a silicon atom in the crystal lattice creates a vacancy, or a "hole," where an electron is missing.[20][21][22] This hole can accept an electron from a neighboring atom, effectively moving the positively charged hole through the lattice. This process makes the material a p-type (positive) semiconductor, which is a fundamental building block of transistors and other electronic components.[20]

Biomedical and Drug Development Applications

The unique properties of this compound-based nanomaterials, combined with their low toxicity in certain forms, have opened new avenues in the biomedical field.[2][23]

  • Drug Delivery Systems: this compound nitride nanomaterials, particularly nanotubes (BNNTs) and nanosheets, are being explored as carriers for drug delivery.[24][25][26] Their high surface area allows for efficient drug loading, and their surfaces can be functionalized for targeted delivery to specific cells, such as cancer cells.[26][27] Stimuli-responsive systems are being developed where drug release can be triggered by specific conditions in the body, like changes in pH.[24]

  • This compound Neutron Capture Therapy (BNCT): This is a targeted cancer therapy that utilizes the non-radioactive this compound-10 isotope. A this compound-containing compound that preferentially accumulates in tumor cells is administered to the patient.[26] The tumor is then irradiated with a beam of low-energy neutrons, which are captured by the this compound-10 atoms. This capture event causes a nuclear reaction that releases high-energy alpha particles and lithium-7 nuclei, which destroy the cancer cells from within while sparing the surrounding healthy tissue.[14]

Data Presentation: Properties of Key this compound Compounds

The quantitative properties of this compound-containing materials underscore their utility in demanding applications.

Table 1: Physical and Mechanical Properties of this compound Carbide (B₄C)

Property Value Source(s)
Density 2.50 - 2.52 g/cm³ [4][5][6][7][28]
Melting Point ~2350 - 2450 °C [4][28][29]
Hardness (Knoop) 2800 - 3580 kg/mm ² [4][28]
Hardness (Mohs) ~9.5 - 9.75 [7][8]
Young's Modulus 450 - 470 GPa [4][7]
Fracture Toughness 2.9 - 3.7 MPa·m¹/² [4][7]

| Thermal Conductivity | 30 - 121 W/m·K |[4][29] |

Table 2: Comparative Properties of Hexagonal and Cubic this compound Nitride (BN)

Property Hexagonal BN (h-BN) Cubic BN (c-BN) Source(s)
Crystal Structure Hexagonal (Graphite-like) Cubic (Diamond-like) [9][11][30]
Density ~2.1 - 2.3 g/cm³ ~3.48 g/cm³ [9][30]
Melting Point ~3000 °C (sublimes/dissociates) ~2973 °C [9][11][13]
Hardness (Knoop) ~400 kg/mm ² Second only to diamond [9][14]
Thermal Conductivity High (anisotropic) Excellent [10][11][30]
Electrical Properties Insulator Insulator [9][10][30]

| Primary Use | Lubricant, Insulator, Crucibles | Abrasive, Cutting Tools |[9][10][11][14] |

Experimental Protocols

The synthesis and characterization of this compound-containing materials require specialized techniques to control their structure and analyze their composition.

Synthesis Protocol: Carbothermal Reduction of this compound Oxide for B₄C Powder

This method is a primary industrial route for producing this compound carbide powder.[4]

  • Precursor Preparation: High-purity boric oxide (B₂O₃) and fine carbon powder (e.g., carbon black) are intimately mixed. An excess of carbon is typically used to ensure complete reaction.[29] The overall reaction is: 2B₂O₃ + 7C → B₄C + 6CO(g).[7][29]

  • Furnace Loading: The mixture is loaded into a graphite crucible or the core of an electric arc furnace.[4][29]

  • High-Temperature Reaction: The furnace is heated to a high temperature, typically in the range of 1900–2200°C, under an inert or reducing atmosphere to prevent oxidation.[4] The high temperature initiates the reduction of boric oxide by carbon, forming this compound carbide and carbon monoxide gas.

  • Cooling and Crushing: After the reaction is complete, the furnace is cooled. The resulting solid mass of this compound carbide is then crushed and milled.

  • Purification: The milled powder is often treated with acids to remove unreacted carbon and other metallic impurities, yielding a high-purity B₄C powder.[4]

  • Consolidation (Optional): To create dense, solid parts, the purified powder is consolidated using techniques like hot pressing or spark plasma sintering at temperatures of 1900-2200°C, often with sintering aids like fine carbon.[4][5]

Characterization Protocol: this compound Detection via Secondary Ion Mass Spectrometry (SIMS)

SIMS is an extremely sensitive surface analysis technique capable of detecting very low concentrations of elements, making it ideal for analyzing this compound dopants in semiconductors or trace segregation in alloys.[31]

  • Sample Preparation: The sample surface must be clean and relatively flat. For depth profiling, no special preparation beyond cleaning is typically needed. For biological samples, cryogenic freeze-fracture methods may be employed to preserve the cellular structure and distribution of elements.[32]

  • Instrumentation Setup: The sample is placed in an ultra-high vacuum (UHV) chamber. A primary ion source (e.g., Cs⁺ or O₂⁺) is selected. The primary ion beam is accelerated towards the sample with energies typically in the range of 1-20 keV.

  • Sputtering Process: The primary ion beam bombards a small area of the sample surface, causing atoms and small clusters of atoms to be ejected or "sputtered." A fraction of these sputtered particles are ionized (secondary ions).

  • Mass Analysis: The ejected secondary ions are accelerated into a mass spectrometer (e.g., time-of-flight or magnetic sector). The spectrometer separates the ions based on their mass-to-charge ratio.

  • Detection and Data Acquisition: A detector counts the ions of each mass-to-charge ratio.

    • For Surface Analysis (Static SIMS): A very low primary ion dose is used to analyze only the outermost atomic layer without significant damage.

    • For Depth Profiling (Dynamic SIMS): A higher primary ion dose is used to continuously sputter through the material, creating a crater.[31] The detector records the intensity of the this compound signal (and other elements) as a function of time, which is then converted to depth, providing a concentration profile.[31]

  • Quantification: To convert ion counts into atomic concentration, Relative Sensitivity Factors (RSFs) are used. These are determined by analyzing a standard sample with a known concentration of this compound, often created by ion implantation.[31] The concentration of this compound in the unknown sample can be determined to levels as low as parts-per-billion.[33]

Visualizations: Workflows and Relationships

Diagrams help clarify the complex relationships and processes involved in working with this compound materials.

G synthesis Synthesis of This compound Compound consolidation Consolidation (e.g., Hot Pressing) synthesis->consolidation machining Machining & Shaping consolidation->machining characterization Characterization machining->characterization application Final Application characterization->application sub_char characterization->sub_char xrd Structural (XRD) sub_char->xrd sims Compositional (SIMS) sub_char->sims mech Mechanical Testing sub_char->mech

Caption: General experimental workflow for producing and testing solid this compound-based materials.

G This compound This compound Atom (3 Valence Electrons Electron Deficient) lewis_acid Strong Lewis Acidity This compound->lewis_acid Accepts e⁻ pair covalent Forms Strong Covalent Bonds This compound->covalent Shares e⁻ hole_creator Creates 'Holes' in Si Lattice This compound->hole_creator Substitutes Si catalysis Catalysis in Organic Synthesis lewis_acid->catalysis hard_materials Ultra-Hard Materials (B₄C, c-BN) covalent->hard_materials semiconductor P-Type Semiconductor Doping hole_creator->semiconductor

Caption: Logical relationships from this compound's atomic properties to its material applications.

G cluster_0 Biomimetic this compound Nitride Nanoparticle bnn This compound Nitride Nanotube (BNNT) membrane Cancer Cell Membrane Coating bnn->membrane  Encapsulated by drug Anticancer Drug (e.g., DOX) drug->bnn  Loaded into target Homologous Tumor Cell membrane->target  Homologous Targeting release Drug Release in Acidic Tumor Microenvironment target->release

Caption: Conceptual model for a targeted drug delivery system using a biomimetic BN nanoparticle.

References

The Indispensable Role of Boron in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds have emerged from a niche area of chemistry to become a cornerstone of modern organic synthesis. Their remarkable versatility, stability, and low toxicity have established them as indispensable reagents and intermediates in the construction of complex molecular architectures, with profound implications for pharmaceutical and materials science.[1] This technical guide provides an in-depth overview of the core applications of this compound in organic synthesis, focusing on key transformations, mechanistic insights, and practical considerations for laboratory implementation.

Core Synthetic Methodologies

The utility of organothis compound compounds stems from a collection of powerful and reliable synthetic methodologies. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of organothis compound chemistry, facilitating the formation of C(sp²)-C(sp²) bonds. This palladium-catalyzed reaction between an organothis compound reagent (typically a boronic acid or ester) and an organic halide or triflate has become a go-to method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[2][3]

Generalized Reaction Scheme:

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

A round-bottom flask is charged with an aryl halide (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv.). A suitable solvent system, such as a mixture of toluene and water, is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, as monitored by thin-layer chromatography or gas chromatography. Upon cooling, the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.[4]

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)Reference
IodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>95[5]
4-BromoanisolePhenylboronic acidMag-IL-PdK₂CO₃H₂O92[2]
4-ChlorotoluenePhenylboronic acidXPhos-Pd-G2K₃PO₄·7H₂OEtOH95[4]
1-Bromonaphthalene4-Methoxyphenylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O96[3]

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling catalyst Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) catalyst->oxidative_addition intermediate1 Ar¹-Pd(II)L₂(X) oxidative_addition->intermediate1 transmetalation Transmetalation (Ar²-B(OR)₂ + Base) intermediate1->transmetalation intermediate2 Ar¹-Pd(II)L₂(Ar²) transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product Ar¹-Ar² reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Borylation

Direct C-H borylation has emerged as a powerful strategy for the functionalization of unactivated C-H bonds, providing a direct route to organothis compound compounds from simple hydrocarbon precursors.[1][6] Iridium- and nickel-catalyzed systems are among the most effective for this transformation.

Iridium-Catalyzed C-H Borylation:

Iridium complexes, often in conjunction with bipyridine-based ligands, are highly effective for the borylation of aromatic and heteroaromatic C-H bonds. The regioselectivity is often governed by steric factors, favoring borylation at the least hindered positions.[1][6]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene

In a glovebox, a vial is charged with the arene (1.0 equiv.), bis(pinacolato)dithis compound (B₂pin₂) (1.2 equiv.), [Ir(cod)OMe]₂ (0.015 equiv.), and a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 equiv.). Anhydrous solvent, typically cyclohexane or THF, is added, and the vial is sealed. The reaction mixture is then heated at a specified temperature (e.g., 80-100 °C) for several hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the arylboronate ester.

Quantitative Data for Iridium-Catalyzed C-H Borylation:

SubstrateCatalyst/LigandBorylation ReagentSolventYield (%)Reference
Benzene[Ir(cod)OMe]₂/dtbpyB₂pin₂Cyclohexane>95[7]
1,3-Dichlorobenzene[Ir(cod)OMe]₂/dtbpyB₂pin₂Cyclohexane94[6]
Indole[Ir(cod)OMe]₂/tmphenB₂pin₂THF85[1]
Methyl Benzoate (meta)[Ir(cod)OMe]₂/dtbpyB₂pin₂Cyclohexane80[7]

Catalytic Cycle of Iridium-Catalyzed C-H Borylation:

The mechanism involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond.

Ir_CH_Borylation catalyst [(L)Ir(Bpin)₃] ch_activation C-H Activation (Arene) catalyst->ch_activation intermediate1 [(L)Ir(H)(Aryl)(Bpin)₂] ch_activation->intermediate1 reductive_elimination Reductive Elimination intermediate1->reductive_elimination reductive_elimination->catalyst Regeneration (+ B₂pin₂) product Aryl-Bpin reductive_elimination->product h_bpin H-Bpin reductive_elimination->h_bpin

Catalytic cycle of Iridium-catalyzed C-H borylation.

Nickel-Catalyzed Borylation of Aryl Ethers:

Nickel catalysts have proven effective for the borylation of aryl ethers via the cleavage of the robust C-O bond, providing an alternative to the use of aryl halides.[8]

Quantitative Data for Nickel-Catalyzed Borylation of Aryl Ethers:

Aryl EtherCatalyst/LigandBorylation ReagentBaseYield (%)Reference
2-MethoxynaphthaleneNi(cod)₂/PCy₃B₂nep₂HCO₂Na95[8]
AnisoleNi(cod)₂/PCy₃B₂pin₂CsF78[8]
4-PhenylanisoleNi(cod)₂/PCy₃B₂nep₂HCO₂Na85[8]
Hydroboration-Oxidation

The hydroboration-oxidation reaction is a two-step process that converts alkenes and alkynes into alcohols with anti-Markovnikov regioselectivity and syn-stereoselectivity. The first step involves the addition of a borane reagent (e.g., BH₃·THF) across the double or triple bond, followed by oxidation of the resulting organoborane with hydrogen peroxide and a base.

Generalized Reaction Scheme:

Experimental Protocol: Hydroboration-Oxidation of an Alkene

To a solution of the alkene (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere is added a solution of borane-THF complex (BH₃·THF, typically 1 M in THF, ~0.4 equiv.) dropwise. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is then carefully quenched by the slow addition of water. Subsequently, an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution) while maintaining the temperature below 40 °C. The mixture is stirred for several hours at room temperature. The layers are then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude alcohol is then purified by distillation or column chromatography.

Quantitative Data for Hydroboration-Oxidation:

AlkeneProductRegioselectivity (anti-Markovnikov:Markovnikov)Yield (%)
1-Octene1-Octanol94:6>90
Styrene2-Phenylethanol>98:2~90
α-Methylstyrene2-Phenyl-1-propanol>98:2~85

Mechanism of Hydroboration-Oxidation:

The hydroboration step proceeds through a four-membered ring transition state, leading to the syn-addition of the this compound and hydrogen atoms. The subsequent oxidation involves the migration of the alkyl group from this compound to oxygen.

Hydroboration_Oxidation cluster_hydroboration Hydroboration cluster_oxidation Oxidation alkene Alkene transition_state [Four-membered Transition State] alkene->transition_state borane BH₃ borane->transition_state organoborane Trialkylborane transition_state->organoborane borate_intermediate [R₃B-OOH]⁻ organoborane->borate_intermediate hydroperoxide HOO⁻ hydroperoxide->borate_intermediate rearrangement Alkyl Migration borate_intermediate->rearrangement alkoxyborane R₂B-OR rearrangement->alkoxyborane hydrolysis Hydrolysis alkoxyborane->hydrolysis alcohol Alcohol (R-OH) hydrolysis->alcohol

Mechanism of the hydroboration-oxidation reaction.
Asymmetric Synthesis with this compound Reagents

Chiral organothis compound reagents and catalysts have enabled a wide range of enantioselective transformations, providing access to chiral molecules with high optical purity.

Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source.[9][10][11]

Generalized Reaction Scheme:

Experimental Protocol: CBS Reduction of a Ketone

To a solution of the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS, 5-10 mol%) in anhydrous THF at room temperature under a nitrogen atmosphere is added a solution of borane-dimethyl sulfide complex (BMS, ~1.0 M in THF, 0.6-1.0 equiv.) dropwise. The mixture is stirred for a few minutes. A solution of the ketone (1.0 equiv.) in anhydrous THF is then added dropwise over a period of time, often at a reduced temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol. The solvent is then removed in vacuo, and the residue is treated with aqueous HCl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC analysis.

Quantitative Data for CBS Reduction:

KetoneCatalystBorane Sourceee (%)Yield (%)Reference
Acetophenone(S)-Me-CBSBH₃·THF9795[9]
Propiophenone(S)-Me-CBSBH₃·THF9694[12]
1-Tetralone(R)-Me-CBSBH₃·SMe₂9892[10]
2-Chloroacetophenone(S)-Me-CBSCatecholborane9590[11]

Mechanism of CBS Reduction:

The key to the high enantioselectivity is the formation of a complex between the CBS catalyst, the borane, and the ketone, which directs the hydride delivery from a specific face.

CBS_Reduction catalyst CBS Catalyst active_complex Catalyst-Borane Complex catalyst->active_complex borane BH₃ borane->active_complex transition_state [Six-membered Chair-like TS] active_complex->transition_state ketone Ketone (R_L-CO-R_S) ketone->transition_state Coordination alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration workup Workup alkoxyborane->workup alcohol Chiral Alcohol workup->alcohol

Simplified mechanism of the CBS reduction.

Asymmetric Allylation:

Chiral allylthis compound reagents are widely used for the enantioselective allylation of aldehydes and ketones to produce homoallylic alcohols. The stereochemical outcome is often predictable based on the Zimmerman-Traxler model.

Quantitative Data for Asymmetric Allylation:

AldehydeChiral Allylboraneee (%)
BenzaldehydeIpc₂B(allyl)96
AcetaldehydeIpc₂B(allyl)94
IsobutyraldehydeIpc₂B(allyl)98

Data for Brown's allylboration reagent, Ipc = isopinocampheyl.

Petasis Borono-Mannich Reaction

The Petasis reaction is a multicomponent reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or carboxylic acid), and an organoboronic acid to form substituted amines.

Generalized Reaction Scheme:

Quantitative Data for the Petasis Reaction:

AmineAldehydeBoronic AcidYield (%)Reference
BenzylamineGlyoxylic acidPhenylboronic acid85-95[13]
MorpholineSalicylaldehydeVinylboronic acid70-80[14]
AnilineGlyoxylic acid4-Methoxyphenylboronic acid60-70[13]

This compound in Drug Development

The unique properties of boronic acids have led to their incorporation into a number of approved drugs. The this compound atom can act as a transition state analog inhibitor of serine proteases, with bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, being a prominent example. The ability of boronic acids to form reversible covalent bonds with diols is also exploited in sensor applications and for drug delivery.

Conclusion

The chemistry of organothis compound compounds has revolutionized organic synthesis, providing chemists with a powerful and versatile toolkit for the construction of complex molecules. From the robust and widely applicable Suzuki-Miyaura coupling to the subtle stereocontrol achievable in asymmetric reductions and allylations, this compound-based methodologies continue to be at the forefront of synthetic innovation. The ongoing development of new borylation reactions and the expanding applications of organothis compound compounds in medicinal chemistry and materials science ensure that this compound will remain a central element in the landscape of organic synthesis for the foreseeable future.

References

Foundational Concepts of Boron Neutron Capture Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Boron Neutron Capture Therapy (BNCT)

This compound Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that utilizes the selective accumulation of a non-radioactive isotope, this compound-10 (¹⁰B), in tumor cells, followed by irradiation with a low-energy neutron beam.[1][2] This targeted approach allows for the delivery of a high linear energy transfer (LET) radiation dose specifically to malignant cells, while sparing surrounding healthy tissues.[3][4] BNCT has shown promise in treating locally invasive malignant tumors such as glioblastoma, recurrent head and neck cancers, and melanomas.[5]

The therapy is a two-step process:

  • This compound Agent Administration : A this compound-containing compound is administered to the patient, which is designed to preferentially accumulate in tumor cells.[1]

  • Neutron Irradiation : The tumor area is then irradiated with an epithermal neutron beam. These neutrons lose energy as they penetrate tissue, becoming thermal neutrons.[1]

The Nuclear Reaction and Mechanism of Action

The core of BNCT lies in the nuclear capture and fission reaction that occurs when a thermal neutron is captured by a ¹⁰B nucleus.[3] The ¹⁰B isotope has a very large thermal neutron capture cross-section (approximately 3837 barns), making it highly efficient at capturing these low-energy neutrons.[6]

The nuclear reaction is as follows:

¹⁰B + n (thermal) → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ

Upon capturing a thermal neutron, the ¹⁰B atom transforms into an excited this compound-11 nucleus ([¹¹B]*), which immediately decays into a high-energy alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus.[3] These particles have a high LET, depositing their energy over a very short range, approximately 5-9 micrometers, which is comparable to the diameter of a single cell.[2] This localized energy deposition leads to irreparable damage to the cellular components, primarily DNA, resulting in cell death.[6]

BNCT_Mechanism cluster_0 Step 1: this compound Delivery cluster_1 Step 2: Neutron Irradiation cluster_2 Step 3: Nuclear Reaction & Cell Kill This compound-10 Agent This compound-10 Agent Tumor Cell Tumor Cell This compound-10 Agent->Tumor Cell Preferential Uptake Normal Cell Normal Cell This compound-10 Agent->Normal Cell Minimal Uptake Neutron Source Neutron Source Epithermal Neutron Epithermal Neutron Neutron Source->Epithermal Neutron Irradiation Thermal Neutron Thermal Neutron Epithermal Neutron->Thermal Neutron Thermalization in tissue This compound-10 in Tumor This compound-10 in Tumor Alpha Particle Alpha Particle Lithium-7 Lithium-7 Cell Death Cell Death

Core Components of BNCT

This compound Delivery Agents

The efficacy of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells. An ideal this compound delivery agent should have high tumor selectivity, low toxicity, and the ability to deliver a therapeutic concentration of ¹⁰B to the tumor.[7] The two most clinically advanced this compound delivery agents are Boronophenylalanine (BPA) and Sodium Borocaptate (BSH).[8]

This compound Delivery Agent Description Mechanism of Uptake Typical Dose
Boronophenylalanine (BPA) An amino acid analog.[8]Actively transported into cells via the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor types.[4]250-500 mg/kg body weight.[9]
Sodium Borocaptate (BSH) A polyhedral borane cage compound.[8]Believed to accumulate in tumors through passive diffusion across a disrupted blood-brain barrier.[10]Varies depending on the clinical trial.
Neutron Sources

The production of a suitable neutron beam is another critical component of BNCT. Initially, nuclear reactors were the only source of neutrons for BNCT.[11] However, the development of accelerator-based neutron sources (ABNS) has made BNCT more accessible for hospital-based clinical settings.[11]

Neutron Source Type Description Neutron Energy Spectrum
Nuclear Reactors Fission-based neutron sources.Produce a broad spectrum of neutrons that require moderation to obtain the desired epithermal energy range.[11]
Accelerator-Based Neutron Sources (ABNS) Protons are accelerated to strike a target (e.g., lithium or beryllium), producing neutrons.Can be designed to produce a more tailored epithermal neutron beam with lower fast neutron and gamma contamination.[11]

The desired neutron energy for BNCT is in the epithermal range (0.5 eV to 10 keV). Epithermal neutrons have sufficient energy to penetrate several centimeters into tissue before being moderated to thermal energies at the tumor site.[11]

Radiobiology of BNCT

The biological effects of BNCT are a result of a mixed radiation field, which includes high-LET alpha particles and lithium-7 nuclei from the ¹⁰B(n,α)⁷Li reaction, as well as low-LET gamma rays and fast neutrons from the neutron beam itself and from neutron interactions with tissue.[3] The high-LET radiation from the this compound neutron capture reaction is the primary driver of the therapeutic effect.[3]

The relative biological effectiveness (RBE) of the different radiation components is a crucial factor in BNCT dosimetry. The RBE is a measure of the relative ability of a given type of radiation to cause a specific biological effect, compared to a standard radiation source (usually 250 kVp X-rays or Cobalt-60 gamma rays).

Radiation Component Linear Energy Transfer (LET) Relative Biological Effectiveness (RBE)
Alpha particles (from ¹⁰B capture) High (~150 keV/µm)[3]High
Lithium-7 nuclei (from ¹⁰B capture) High (~175 keV/µm)[3]High
Fast Neutrons HighModerate
Gamma Rays LowLow

Experimental Protocols

In Vitro Assessment of this compound Agents

A standardized in vitro protocol is essential for the initial screening and evaluation of new this compound delivery agents.

InVitro_Workflow Cell Culture Cell Culture Incubation with this compound Agent Incubation with this compound Agent Cell Culture->Incubation with this compound Agent Plate cells Washing Washing Incubation with this compound Agent->Washing Varying concentrations and times This compound Concentration Measurement This compound Concentration Measurement Washing->this compound Concentration Measurement Remove extracellular agent Neutron Irradiation Neutron Irradiation Washing->Neutron Irradiation This compound Concentration Measurement->Neutron Irradiation Correlate with outcome Cell Viability Assay Cell Viability Assay Neutron Irradiation->Cell Viability Assay Assess cytotoxicity

Methodology:

  • Cell Culture : Tumor cell lines of interest are cultured in appropriate media.

  • Incubation : Cells are incubated with the this compound-containing compound at various concentrations and for different durations.

  • Washing : After incubation, cells are washed to remove the extracellular this compound agent.

  • This compound Concentration Measurement : The intracellular this compound concentration is determined using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Neutron Irradiation : The cells are then irradiated with a thermal or epithermal neutron beam.

  • Cell Viability Assay : Following irradiation, cell viability is assessed using standard assays (e.g., MTT, clonogenic survival assay) to determine the cytotoxic effect of the BNCT treatment.

In Vivo Assessment of this compound Agents

In vivo studies are crucial to evaluate the biodistribution, tumor targeting, and therapeutic efficacy of this compound agents in a living organism.

InVivo_Workflow Tumor Model Tumor Model This compound Agent Administration This compound Agent Administration Tumor Model->this compound Agent Administration Tumor implantation Biodistribution Studies Biodistribution Studies This compound Agent Administration->Biodistribution Studies IV, IP, or oral administration Neutron Irradiation Neutron Irradiation Biodistribution Studies->Neutron Irradiation Determine optimal time for irradiation Tumor Growth Monitoring Tumor Growth Monitoring Neutron Irradiation->Tumor Growth Monitoring Therapeutic efficacy Histological Analysis Histological Analysis Tumor Growth Monitoring->Histological Analysis Endpoint analysis

Methodology:

  • Animal Model : An appropriate animal model with a tumor xenograft or a syngeneic tumor is used.

  • This compound Agent Administration : The this compound compound is administered to the animals, typically via intravenous injection.

  • Biodistribution Studies : At various time points after administration, animals are euthanized, and tumor and normal tissues are collected to determine the this compound concentration using methods like prompt gamma neutron activation analysis (PGNAA) or ICP-MS.[12][13]

  • Neutron Irradiation : Based on the biodistribution data, a separate cohort of tumor-bearing animals is irradiated with neutrons at the time of peak tumor this compound concentration and optimal tumor-to-normal tissue this compound ratio.

  • Efficacy Assessment : Tumor growth is monitored over time to evaluate the therapeutic effect of the BNCT treatment. Animal survival is also a key endpoint.

  • Toxicity Assessment : Normal tissue toxicity is evaluated through clinical observations and histological analysis of major organs.

This compound Concentration Measurement Protocols

Accurate measurement of ¹⁰B concentration in tissues and blood is critical for dosimetry and treatment planning in BNCT.

  • Prompt Gamma Neutron Activation Analysis (PGNAA) : This is a non-destructive nuclear analytical technique for determining the elemental composition of a sample.[14] When a sample is irradiated with neutrons, the this compound atoms capture neutrons and emit characteristic prompt gamma rays, which can be detected and quantified to determine the this compound concentration.[12][13]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : This is a highly sensitive analytical technique used to determine the elemental composition of a sample. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of this compound.

Clinical Workflow

The clinical application of BNCT involves a series of coordinated steps.

Clinical_Workflow Patient Selection Patient Selection This compound Agent Infusion This compound Agent Infusion Patient Selection->this compound Agent Infusion Blood this compound Monitoring Blood this compound Monitoring This compound Agent Infusion->Blood this compound Monitoring e.g., 2-hour infusion of BPA-fructose Treatment Planning Treatment Planning Blood this compound Monitoring->Treatment Planning Estimate tumor this compound concentration Patient Positioning Patient Positioning Treatment Planning->Patient Positioning Neutron Irradiation Neutron Irradiation Patient Positioning->Neutron Irradiation Post-Treatment Follow-up Post-Treatment Follow-up Neutron Irradiation->Post-Treatment Follow-up

Protocol for BPA Administration in Clinical Trials: A common protocol for the administration of BPA involves a 2-hour intravenous infusion of a BPA-fructose complex (BPA-f).[15] Blood samples are taken periodically before, during, and after the infusion to monitor the whole blood this compound concentration.[15] Neutron irradiation typically commences shortly after the completion of the infusion.[16]

Conclusion

This compound Neutron Capture Therapy represents a promising targeted radiotherapy with the potential to treat some of the most challenging cancers. Its efficacy is dependent on the interplay of three key components: a selective this compound delivery agent, a suitable neutron source, and a thorough understanding of the underlying radiobiology. Continued research and development in all these areas, coupled with standardized experimental and clinical protocols, will be crucial for the wider clinical adoption of BNCT.

References

A Technical Guide to the Initial Studies on the Properties of Borosilicate Glasses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on borosilicate glasses, drawing from the seminal work conducted at the Jena glassworks under the direction of Otto Schott in the late 19th century. The development of these glasses marked a pivotal moment in materials science, enabling significant advancements in various scientific fields, including chemistry, pharmaceuticals, and optics. This document summarizes the initial quantitative data, details the pioneering experimental protocols used to determine the key properties of these glasses, and presents visual representations of the experimental workflows.

Core Properties of Early Borosilicate Glasses

The initial research at the Jena glassworks systematically investigated the relationship between the chemical composition of glass and its physical and chemical properties.[1] The addition of boric oxide to the silicate glass network was found to impart a unique combination of characteristics that were highly desirable for scientific and technical applications.[2] The key properties that distinguished the new borosilicate glasses were their high resistance to thermal shock, exceptional chemical durability, and specific optical properties.

Thermal Properties

A defining feature of the newly developed borosilicate glasses was their remarkably low coefficient of thermal expansion, which made them highly resistant to fracture when subjected to sudden temperature changes. This property was of paramount importance for laboratory apparatus that required heating.

Table 1: Coefficient of Linear Thermal Expansion of an Early Borosilicate Thermometer Glass (Jena 59 III)

Temperature Range (°C)Coefficient of Linear Expansion (α) per °C
0 - 1005.8 x 10⁻⁶
0 - 2006.1 x 10⁻⁶
0 - 3006.4 x 10⁻⁶

Data sourced from Hovestadt, "Jena Glass and Its Scientific and Industrial Applications," 1902.

Mechanical Properties

The mechanical strength and elasticity of the early borosilicate glasses were also systematically investigated to ensure their suitability for robust laboratory and industrial applications.

Table 2: Elasticity and Strength of an Early Borosilicate Glass

PropertyValue
Modulus of Elasticity (Young's Modulus)6,750 kg/mm ²
Tensile Strength8.0 kg/mm ²
Crushing Strength80.0 kg/mm ²

Data sourced from Hovestadt, "Jena Glass and Its Scientific and Industrial Applications," 1902.

Chemical Durability

The resistance of borosilicate glass to chemical attack was a significant improvement over traditional soda-lime glasses. The initial studies quantified this durability against various reagents, which was crucial for its application in chemical laboratories.

Table 3: Chemical Resistance of an Early Borosilicate Glass (Jena 59 III) to Water

Duration of ExposureTemperatureWeight Loss (mg/dm²)
3 hoursBoiling0.2
6 hoursBoiling0.3
9 hoursBoiling0.4

Data sourced from Hovestadt, "Jena Glass and Its Scientific and Industrial Applications," 1902.

Table 4: Chemical Resistance of an Early Borosilicate Glass to Various Reagents

ReagentTemperatureDurationWeight Loss (mg/dm²)
Boiling Water100°C3 hours0.2
20% Hydrochloric AcidBoiling3 hours0.1
20% Sodium Hydroxide SolutionBoiling3 hours25.0
20% Sodium Carbonate SolutionBoiling3 hours10.0

Data sourced from Hovestadt, "Jena Glass and Its Scientific and Industrial Applications," 1902.

Optical Properties

The collaboration between Otto Schott and Ernst Abbe was driven by the need for new optical glasses with specific refractive indices and dispersions for high-performance microscopes.[3] While borosilicate glasses were primarily developed for their thermal and chemical resistance, their optical properties were also meticulously characterized.

Table 5: Optical Properties of an Early Borosilicate Crown Glass

PropertyValue
Refractive Index (n_D)1.5100
Mean Dispersion (n_F - n_C)0.00807
Abbe Number (v_d)63.2

Data sourced from Hovestadt, "Jena Glass and Its Scientific and Industrial Applications," 1902.

Experimental Protocols of the Initial Studies

The researchers at the Jena glassworks employed and, in some cases, developed precise experimental methods to quantify the properties of the new borosilicate glasses. The following sections detail the protocols for key experiments.

Determination of the Coefficient of Thermal Expansion

The coefficient of thermal expansion was a critical parameter. The experimental setup for its determination was designed for high accuracy.

Experimental Workflow for Determining Thermal Expansion

G A Glass Rod Preparation A rod of the test glass of known length is prepared. B Mounting in Dilatometer The rod is placed in a dilatometer, a precision instrument for measuring expansion. A->B C Initial Measurement The initial length of the rod and the initial temperature are recorded. B->C D Heating The dilatometer and the glass rod are heated to a specific temperature. C->D E Final Measurement The final length of the rod and the final temperature are recorded. D->E F Calculation The coefficient of linear expansion is calculated using the formula: α = ΔL / (L₀ * ΔT) E->F

Workflow for measuring the coefficient of thermal expansion.

The dilatometer used consisted of a vertical tube in which the glass rod was placed. The change in length was measured using a sensitive micrometer screw or a cathetometer. The temperature was controlled using a water or oil bath and measured with a mercury thermometer.

Evaluation of Chemical Durability

The chemical resistance of the glass was assessed by measuring the loss of mass of a sample after exposure to a specific chemical agent under controlled conditions.

Experimental Workflow for Chemical Durability Testing

G A Sample Preparation A piece of glass with a known surface area is cleaned, dried, and weighed. B Exposure to Reagent The sample is immersed in the test solution (e.g., boiling water, acid, or alkali) for a specified duration. A->B C Post-Exposure Treatment The sample is removed, rinsed with distilled water and alcohol, and then dried. B->C D Final Weighing The dried sample is weighed again. C->D E Calculation of Mass Loss The mass loss per unit surface area is calculated to quantify the chemical attack. D->E

Workflow for assessing the chemical durability of glass.

For these tests, flasks made of platinum were often used to avoid any interaction between the test solution and the vessel. The temperature was maintained by placing the flask on a sand bath or in a boiling water bath.

Measurement of Elasticity

The modulus of elasticity was determined by measuring the deflection of a glass rod under a known load.

Logical Relationship for Determining the Modulus of Elasticity

G A Sample Preparation A glass rod of uniform cross-section and known dimensions is prepared. B Application of Load The rod is supported at two points, and a known weight is applied to its center. A->B C Measurement of Deflection The deflection of the rod at the center is measured using a cathetometer or a micrometer. B->C D Calculation The modulus of elasticity (E) is calculated using the formula for the bending of a beam: E = (F * L³) / (4 * b * h³ * δ) C->D

Logical steps to determine the modulus of elasticity.

The experiments were conducted at a constant temperature to avoid any thermal effects on the measurements. The dimensions of the glass rod were measured with high precision using calipers and micrometers.

Determination of Optical Properties

The refractive index and dispersion were measured using a spectrometer and a prism made from the glass under investigation.

Experimental Workflow for Optical Property Determination

G A Prism Fabrication A prism with a precisely known refracting angle is made from the test glass. B Spectrometer Setup The prism is placed on the table of a spectrometer. A->B C Measurement of Minimum Deviation Light of a specific wavelength (e.g., from a sodium lamp for the D-line) is passed through the prism, and the angle of minimum deviation is measured. B->C D Calculation of Refractive Index The refractive index for that wavelength is calculated using the formula: n = sin((A + D_m)/2) / sin(A/2) C->D E Dispersion Measurement Steps C and D are repeated for other specific wavelengths (e.g., the C and F Fraunhofer lines). D->E F Calculation of Abbe Number The mean dispersion and the Abbe number are calculated from the refractive indices at different wavelengths. E->F

Workflow for determining refractive index and dispersion.

The spectrometer was a key instrument in the collaboration between Schott and Abbe, allowing for precise measurements of the optical constants of the newly developed glasses, which was essential for the design of advanced optical instruments.[4]

Conclusion

The initial studies on borosilicate glasses, pioneered by Otto Schott and his colleagues, were characterized by a systematic and quantitative approach to materials science. The detailed experimental protocols and the wealth of data generated laid the foundation for the widespread adoption of borosilicate glass in scientific research, pharmaceuticals, and various industrial applications. This guide provides a glimpse into the meticulous work that established borosilicate glass as an indispensable material in the modern world. The principles and methods developed during this early period continue to be relevant in the ongoing development of new and advanced glass materials.

References

An In-depth Technical Guide to the Geochemical Cycles of Boron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron, a relatively rare element in the solar system, plays a crucial role in a multitude of Earth's processes and holds significance for the scientific and drug development communities.[1][2] Its unique chemical properties and the large mass difference between its two stable isotopes, ¹⁰B and ¹¹B, make it an exceptional tracer for understanding fluid-rock interactions, tectonic processes, paleoclimatology, and even the origins of life.[2][3][4] This technical guide provides a comprehensive overview of this compound's geochemical cycles, detailing the analytical methodologies used to study them, and exploring the implications for various scientific disciplines, including the pharmaceutical industry.

This compound's Geochemical Reservoirs and Fluxes

This compound is distributed across various geochemical reservoirs, including the mantle, continental crust, oceanic crust, seawater, and sediments. Its concentration and isotopic composition vary significantly among these reservoirs due to diverse geological and biological processes.

Data Presentation: this compound Concentration and Isotopic Composition in Major Geochemical Reservoirs

The following tables summarize the quantitative data on this compound concentrations and isotopic compositions in Earth's primary reservoirs.

Geochemical ReservoirThis compound Concentration (ppm)Reference
Mantle
Primitive Mantle0.26[1]
Depleted Mantle0.077 ± 0.010[5]
Mantle-derived Rocks0.1 (estimated)[6]
Crust
Continental Crust (Average)10 - 17[1][7]
Upper Continental Crust13 - 17[1][7]
Lower Continental Crust~2 ± 1[8]
Archean TTGs1.2 - 3.4[9]
Oceanic Crust (Average)~5[7]
Hydrosphere
Seawater4.5 - 5.1[10][11][12][13][14]
Freshwater (Typical)<0.5
Sediments
Marine Sediments (Average)High, can exceed 100[15]
Marine Mudstones~200[16]
Terrestrial Mudstones10 - 80[16]
Pelagic Sediments (Illite-dominated)30 - 150[1]
Geochemical Reservoirδ¹¹B (‰) vs. NIST SRM 951Reference
Mantle
Depleted Mantle-7.1 ± 0.9[3][5]
Mid-Ocean Ridge Basalts (MORB)-7.1 ± 0.9[5]
Oceanic Island Basalts (OIB)-14.6 to -4.3[17]
Crust
Continental Crust (Average)-10[4]
Oceanic CrustLower than seawater[2]
Hydrosphere
Seawater+39.6[4][18]
Sediments
Marine Sediments (Non-desorbable)-4.3 to +2.8[19]
Marine Sediments (Desorbable)+13.9 to +15.8[19]

The Global this compound Cycle

The movement of this compound between these reservoirs is a dynamic process driven by a combination of natural and anthropogenic fluxes.

Boron_Geochemical_Cycle Mantle Mantle (δ¹¹B ≈ -7‰) Oceanic_Crust Oceanic Crust Mantle->Oceanic_Crust Mid-Ocean Ridge Volcanism Continental_Crust Continental Crust (δ¹¹B ≈ -10‰) Seawater Seawater (δ¹¹B ≈ +39.6‰) Continental_Crust->Seawater Riverine Input Sediments Sediments Continental_Crust->Sediments Weathering & Erosion Atmosphere Atmosphere Continental_Crust->Atmosphere Volcanic Emissions Biosphere Biosphere Continental_Crust->Biosphere Uptake Oceanic_Crust->Mantle Subduction Oceanic_Crust->Seawater Hydrothermal Vents Seawater->Oceanic_Crust Seafloor Alteration Seawater->Sediments Adsorption & Biomineralization Seawater->Atmosphere Sea Spray Sediments->Mantle Subduction Sediments->Continental_Crust Uplift & Tectonics Atmosphere->Continental_Crust Deposition Atmosphere->Seawater Deposition Biosphere->Continental_Crust Decomposition Anthropogenic Anthropogenic Sources Anthropogenic->Continental_Crust Mining & Fertilizers Anthropogenic->Seawater Wastewater Anthropogenic->Atmosphere Emissions

A simplified diagram of the global this compound geochemical cycle, highlighting major reservoirs and fluxes.
Key Processes in the this compound Cycle

  • Subduction Zones: These are critical locations for this compound recycling. As oceanic crust and sediments are subducted, this compound is released through dehydration processes, leading to characteristic isotopic signatures in arc magmas.[3]

  • Continental Weathering: The breakdown of rocks on continents is a primary source of this compound to the oceans via rivers. The isotopic composition of this riverine input is influenced by the type of rock being weathered and the prevailing climate.[20]

  • Seafloor Alteration: this compound from seawater is incorporated into the oceanic crust during low-temperature alteration. This process significantly modifies the this compound budget of the crust that is eventually subducted.

  • Marine Biomineralization: Marine organisms, particularly those that form calcium carbonate shells (e.g., foraminifera, corals), incorporate this compound into their skeletons. The isotopic composition of this this compound is dependent on the pH of the seawater, making it a valuable proxy for reconstructing past ocean acidity and atmospheric CO₂ levels.[21][22][23]

  • Anthropogenic Influences: Human activities, such as mining, the burning of fossil fuels, and the use of fertilizers and industrial chemicals, have significantly altered the natural this compound cycle, leading to increased fluxes to the atmosphere and hydrosphere.[1][9][13]

Experimental Protocols for this compound Isotope Analysis

The investigation of this compound's geochemical cycles relies heavily on precise and accurate measurements of its isotopic composition. The most common technique for this is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation and this compound Separation

A meticulous sample preparation procedure is crucial to avoid contamination and isotopic fractionation.

  • Sample Digestion:

    • Silicate Rocks (e.g., granite, basalt): Samples are typically digested using a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) in a clean laboratory environment. Mannitol is often added to prevent the volatilization of this compound during acid digestion.

    • Carbonates (e.g., foraminifera, corals): These are typically dissolved in a weak acid, such as acetic acid or dilute nitric acid.

    • Water Samples: Water samples are acidified with high-purity nitric acid.

  • This compound Purification:

    • Ion Exchange Chromatography: The digested sample solution is passed through a column containing a this compound-specific anion exchange resin (e.g., Amberlite IRA-743). This resin selectively retains this compound, allowing other elements to be washed away.

    • Elution: The purified this compound is then eluted from the resin using a dilute acid, typically nitric acid.

    • Micro-sublimation: For samples with very low this compound concentrations, a micro-sublimation technique can be employed for further purification.

Boron_Analysis_Workflow Sample Geological Sample (Rock, Sediment, Water) Digestion Sample Digestion (e.g., HF + HNO₃) Sample->Digestion Purification This compound Purification (Ion Exchange Chromatography) Digestion->Purification MC_ICP_MS MC-ICP-MS Analysis Purification->MC_ICP_MS Data_Processing Data Processing (δ¹¹B calculation) MC_ICP_MS->Data_Processing Interpretation Geochemical Interpretation Data_Processing->Interpretation

A generalized workflow for this compound isotope analysis in geological samples.
MC-ICP-MS Measurement

  • Instrumentation: A high-resolution multi-collector inductively coupled plasma mass spectrometer is used for the analysis.

  • Sample Introduction: The purified this compound solution is introduced into the plasma, where it is ionized.

  • Mass Analysis: The ions are then passed through a mass analyzer, which separates the ¹⁰B and ¹¹B isotopes.

  • Detection: The ion beams of the two isotopes are simultaneously measured by separate detectors (Faraday cups).

  • Data Acquisition: The ratio of ¹¹B to ¹⁰B is measured. The results are reported in delta notation (δ¹¹B) in per mil (‰) relative to the NIST SRM 951 boric acid standard.[24][25]

Implications for Researchers, Scientists, and Drug Development Professionals

The study of this compound's geochemical cycles has far-reaching implications across various scientific fields.

Earth and Environmental Sciences
  • Tectonic Processes: this compound isotopes serve as powerful tracers for understanding fluid-rock interactions in subduction zones and the recycling of crustal materials into the mantle.

  • Paleoclimatology: The this compound isotope composition of marine carbonates provides a robust proxy for reconstructing past ocean pH and atmospheric CO₂ concentrations, offering insights into long-term climate change.[21][22][23][26]

  • Hydrogeology: this compound isotopes can be used to trace sources of contamination in groundwater and surface water, including wastewater and agricultural runoff.[24]

  • Ore Genesis: The geochemical behavior of this compound makes it a useful indicator for certain types of ore deposits, particularly those formed by magmatic-hydrothermal fluids.

Prebiotic Chemistry and the Origin of Life

This compound is considered a "prebiotic" element, meaning it may have played a crucial role in the origin of life on Earth.[10][11][24] Research suggests that borate minerals can stabilize ribose, a key component of RNA, in aqueous environments.[11][24] This stabilizing effect could have been essential for the formation of the first genetic molecules in the "RNA world."[24] The presence of this compound in early Earth environments, potentially delivered by meteorites or concentrated in evaporitic basins, could have provided a favorable setting for the chemical evolution that led to life.[27]

Biological Significance and Drug Development

While essential for plants, the role of this compound in human and animal biology is an active area of research.[28][29][30][31] this compound is known to be involved in bone health, wound healing, and the modulation of inflammatory responses.

For drug development professionals, understanding the natural cycling and bioavailability of this compound is pertinent for several reasons:

  • This compound-Containing Pharmaceuticals: A number of this compound-containing drugs have been developed and approved for various therapeutic applications. For example, bortezomib is a proteasome inhibitor used in cancer therapy, and crisaborole is a topical treatment for eczema. The unique chemistry of this compound, particularly its ability to form reversible covalent bonds, is leveraged in the design of these drugs.

  • Bioavailability and Toxicology: The geochemical cycle of this compound influences its concentration in soil, water, and ultimately, the food chain. This has direct implications for human exposure and the potential for both beneficial effects at low concentrations and toxicity at high concentrations. Understanding these natural background levels is crucial for assessing the environmental impact and human health risks of this compound-containing compounds.

  • Novel Drug Discovery: The role of this compound in biological systems is still being elucidated. Further research into how organisms uptake and utilize this compound, informed by an understanding of its geochemical behavior, could open new avenues for the development of novel this compound-based therapeutics.

Conclusion

The investigation of this compound's geochemical cycles provides a fascinating window into the intricate workings of our planet. From tracing the deep Earth processes of subduction to reconstructing ancient climates and even shedding light on the origins of life, the study of this compound continues to yield profound scientific insights. For researchers, scientists, and drug development professionals, a thorough understanding of this element's journey through the Earth's systems is not only academically enriching but also holds practical importance for environmental stewardship, resource exploration, and the advancement of human health. The continued refinement of analytical techniques and the integration of knowledge across disciplines will undoubtedly unlock further secrets of this remarkable element.

References

Methodological & Application

Synthesis of Hexagonal Boron Nitride Nanotubes: A Detailed Guide to Common Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexagonal boron nitride nanotubes (BNNTs) are structural analogs of carbon nanotubes where this compound and nitrogen atoms alternate in a hexagonal lattice. Their unique properties, including high thermal conductivity, excellent mechanical strength, wide bandgap, and high resistance to oxidation, make them attractive for a wide range of applications, from advanced composites to biomedical engineering. This document provides a detailed overview of the most common methods for synthesizing BNNTs, including experimental protocols and comparative data.

Overview of Synthesis Methods

Several methods have been developed for the synthesis of BNNTs, each with its own advantages and disadvantages in terms of yield, purity, and the structural characteristics of the resulting nanotubes. The most prominent methods are Chemical Vapor Deposition (CVD), Arc-Discharge, Laser Ablation, and Ball Milling followed by annealing.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the different BNNT synthesis methods, providing a comparative overview of their typical outcomes.

Synthesis MethodPrecursors/TargetsCatalystTemperature (°C)PressureBNNT DiameterNumber of WallsPurity/YieldReference
Chemical Vapor Deposition (CVD) Borazine (B₃N₃H₆)Ni, Co, Fe1100 - 1200Atmospheric20 - 80 nmMulti-walledHigh purity, moderate yield[1]
B/MgO/Fe₂O₃-1200 - 1300AtmosphericNot specifiedNot specifiedHigh yield[2]
BorazineCu nanoparticlesPlasma-assistedLow pressureWeb-like wiresNot specifiedNot specified[3]
Arc-Discharge This compound-rich anode-> 2350 (this compound melting point)~400 Torr (N₂)1 - 3 nm (inner)1-2High purity[4][5]
h-BN, Ni, YNi, Y5000 - 20000 K (plasma)Atmospheric3 - 10 nm1, 2, and multi-walledHigh crystallinity[6]
Laser Ablation h-BN with Ni-CoNi-Co120020 mTorr1.5 - 8 nm1-3High quality[7][8]
This compound fiber-~4000 K14 bar (N₂)< 5 nm2-5High purity, ~0.2 g/h[8]
Ammonia borane (H₃N-BH₃)-~4000 K2-4 bar (Ar or N₂)Not specifiedHighly-crystallineMinimal amorphous B[9]
Ball Milling & Annealing This compound powderFe impurity from milling1150 (annealing)N₂ environment50 - 150 nm30-100Yield dependent on amorphous B[10]
h-BN powderFe1300 (annealing)NH₃ + ArNot specifiedNot specifiedHigh yield[11]

Experimental Protocols & Workflows

This section provides detailed experimental protocols for the key synthesis methods. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.

Chemical Vapor Deposition (CVD)

CVD is a versatile method for producing high-quality BNNTs. It involves the reaction of gaseous precursors on a heated substrate, often in the presence of a catalyst.

Experimental Protocol:

  • Substrate Preparation: A silicon or quartz substrate is cleaned and coated with a catalyst, typically a thin film of a transition metal like iron, nickel, or cobalt, via sputtering or evaporation.

  • Furnace Setup: The substrate is placed in a quartz tube furnace. The furnace is sealed and evacuated to a base pressure.

  • Heating and Gas Flow: The furnace is heated to the reaction temperature (typically 1100-1200°C) under an inert gas flow (e.g., argon or nitrogen).

  • Precursor Introduction: Once the temperature is stable, the this compound and nitrogen precursors are introduced into the furnace. A common precursor is borazine (B₃N₃H₆), which is a liquid at room temperature and can be introduced via a bubbler system with a carrier gas.

  • Growth: The precursors decompose at high temperature, and BNNTs grow on the catalyst-coated substrate. The growth time can vary from minutes to hours, depending on the desired length of the nanotubes.

  • Cooling: After the growth period, the precursor flow is stopped, and the furnace is cooled to room temperature under an inert gas flow.

  • Collection: The BNNT-coated substrate is removed from the furnace for characterization.

CVD_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A Substrate Cleaning B Catalyst Deposition A->B C Furnace Setup & Evacuation B->C D Heating to Reaction Temperature C->D E Precursor Introduction D->E F BNNT Growth E->F G Cooling to Room Temperature F->G H Sample Collection G->H

CVD Experimental Workflow
Arc-Discharge

The arc-discharge method utilizes a high-temperature plasma to vaporize a this compound-containing anode, leading to the formation of BNNTs in a nitrogen atmosphere.

Experimental Protocol:

  • Electrode Preparation: A this compound-rich anode is prepared, often containing a mixture of this compound with catalysts like nickel and cobalt. A tungsten or graphite rod is typically used as the cathode.

  • Chamber Setup: The electrodes are placed in a vacuum chamber with a controlled atmosphere. The chamber is evacuated and then backfilled with nitrogen gas to a pressure of around 400-700 Torr.

  • Arc Initiation: A high DC current (e.g., 40 A) is applied across the electrodes, which are brought close together to initiate an arc.

  • Synthesis: The intense heat from the arc plasma vaporizes the anode material. The vaporized this compound and nitrogen species then condense in the cooler regions of the chamber, forming BNNTs.

  • Collection: The BNNTs are typically found in the soot deposited on the chamber walls and the cathode.

  • Purification: The collected material often contains impurities such as amorphous this compound and hexagonal this compound nitride (h-BN), which may require further purification steps.

Arc_Discharge_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A Electrode Preparation B Chamber Evacuation & N2 Backfill A->B C Arc Initiation B->C D Anode Vaporization & BNNT Formation C->D E Soot Collection D->E F BNNT Purification E->F

Arc-Discharge Experimental Workflow
Laser Ablation

In the laser ablation method, a high-power laser is used to vaporize a this compound-containing target in a high-temperature furnace, leading to the formation of BNNTs.

Experimental Protocol:

  • Target Preparation: A target is prepared, which can be a pressed pellet of hexagonal this compound nitride powder, often mixed with a small amount of metal catalyst (e.g., Ni, Co), or a solid this compound target.

  • Furnace Setup: The target is placed in a quartz tube furnace. The furnace is evacuated and then filled with a flowing inert gas (e.g., nitrogen or argon) at a controlled pressure.

  • Heating: The furnace is heated to a high temperature, typically around 1200°C.

  • Ablation: A high-power pulsed laser (e.g., Nd:YAG or CO₂) is focused onto the target. The intense laser pulses vaporize the target material, creating a plume of hot gas.

  • Growth and Collection: The vaporized material is carried by the flowing gas to a cooler region of the furnace, where it condenses to form BNNTs. The BNNTs are collected on a water-cooled collector.

  • Purification: As with the arc-discharge method, the product may require purification to remove byproducts.

Laser_Ablation_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A Target Preparation B Furnace Setup & Gas Flow A->B C Heating to High Temperature B->C D Laser Ablation of Target C->D E BNNT Collection D->E F Purification E->F

Laser Ablation Experimental Workflow
Ball Milling and Annealing

This method is a two-step process that involves high-energy ball milling of a this compound-containing powder followed by annealing at high temperatures in a nitrogen-containing atmosphere.

Experimental Protocol:

  • Ball Milling: this compound powder or hexagonal this compound nitride powder is placed in a high-energy ball mill. The milling process, which can last for many hours, creates defects and reduces the particle size of the starting material, increasing its reactivity. The milling is often performed under a nitrogen or ammonia atmosphere.

  • Catalyst Addition (Optional): A catalyst, such as iron nitrate, can be added during or after the milling process to promote BNNT growth. In some cases, iron impurities from the steel milling balls and vial can act as a catalyst.[10]

  • Annealing: The milled powder is transferred to a furnace and annealed at a high temperature (e.g., 1150-1300°C) under a flow of nitrogen or ammonia gas.

  • Growth: During annealing, the reactive, milled powder reacts with the nitrogen-containing gas to form BNNTs.

  • Collection and Purification: The resulting product is collected after cooling and may require purification to remove unreacted starting material and other impurities.

Ball_Milling_Workflow cluster_milling Milling cluster_annealing Annealing cluster_post Post-Processing A High-Energy Ball Milling of Precursor B Catalyst Addition (Optional) A->B C High-Temperature Annealing B->C D BNNT Growth C->D E Collection D->E F Purification E->F

Ball Milling & Annealing Workflow

Conclusion

The choice of synthesis method for hexagonal this compound nitride nanotubes depends on the desired application, required purity, and scale of production. CVD offers good control over the growth process and can yield high-purity BNNTs. Arc-discharge and laser ablation are high-energy methods capable of producing highly crystalline, often few-walled, BNNTs. Ball milling followed by annealing is a scalable method suitable for producing larger quantities of BNNTs, although the resulting nanotubes are typically multi-walled and may have more defects. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers and scientists working in the field of nanomaterials and their applications.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate.[2] Its reliability, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

These application notes provide an overview of the Suzuki-Miyaura coupling mechanism, detailed experimental protocols for various substrate classes, and tabulated data to guide reaction optimization.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation dummy1 pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) byproduct1 [X-B(OH)₂-Base] dummy2 dummy4 pd2_trans->dummy4 halide R¹-X (Aryl/Vinyl Halide) boronic R²-B(OH)₂ (Boronic Acid) boronic->dummy2 base Base base->dummy2 dummy1->pd0 dummy3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Data

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent, tailored to the specific substrates being coupled. Below are general protocols for common scenarios.

Protocol 1: Standard Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a robust starting point for the coupling of common aryl bromides.

Experimental Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Aryl Bromide Coupling:

EntryAryl Bromide (R¹-Br)Arylboronic Acid (R²-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃ (2)Dioxane801295
24-BromotoluenePhenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2)Toluene1001698
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O80299
42-Bromopyridine3-Tolylboronic acidPd₂(dba)₃ (1.5) / XPhos (3.6)K₃PO₄ (2)Dioxane1001894

Data compiled for illustrative purposes from various sources.

Protocol 2: Ligand-Free Aqueous Coupling at Room Temperature

"Green chemistry" approaches aim to reduce environmental impact. This protocol utilizes water as the solvent, often without the need for expensive phosphine ligands, and can proceed at ambient temperature.[6][7][8]

Experimental Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv.) and arylboronic acid (1.05 mmol, 1.05 equiv.) in 5-10 mL of 95% aqueous ethanol.[9]

  • Add the aqueous palladium catalyst solution (e.g., ~1000 ppm PdCl₂ in 5% aq. HCl, ~0.2 mol%).[9][10]

  • Begin vigorous stirring and add 1 M aqueous KOH solution (2.0 mL, 2.0 equiv.).[9][10]

  • Stir the reaction at room temperature. A precipitate of the product often forms within 15-60 minutes.[10]

  • Monitor the reaction by TLC.

  • Upon completion, add water to the flask to fully precipitate the product.

  • Isolate the crude product by vacuum filtration, washing with water and a small amount of cold ethanol.

  • The product is often pure enough for characterization, or it can be recrystallized if necessary.

Representative Data for Ligand-Free Aqueous Coupling:

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (1)K₂CO₃ (2)H₂O301098
24-Iodoacetophenone4-Tolylboronic acidPdCl₂ (0.2)KOH (2)95% EtOH/H₂ORT1594[10]
34-BromobenzaldehydePhenylboronic acidPdCl₂ (0.2)KOH (2)95% EtOH/H₂ORT1592[10]
4IodobenzenePhenylboronic acidPd/C (1)K₂CO₃ (2)H₂O/AcetoneRT6099[7]

RT = Room Temperature. Data compiled for illustrative purposes from various sources.[7][10]

Workflow and Logical Diagrams

Visualizing the experimental process helps ensure all steps are followed correctly.

General Experimental Workflow

Experimental_Workflow start Start reagents 1. Weigh & Add Reagents (Aryl Halide, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst/Ligand reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir Reaction solvent->react monitor 6. Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup 7. Quench & Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify 8. Concentrate & Purify (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

By understanding the core mechanism and utilizing these protocols as a foundation, researchers can effectively troubleshoot and optimize Suzuki-Miyaura couplings for their specific synthetic targets. The choice of reaction conditions is critical and should be tailored based on the electronic and steric properties of the coupling partners.

References

Application of Boron-Doped Diamond Electrodes in Electrochemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of boron-doped diamond (BDD) electrodes in various electrochemical applications. BDD electrodes offer a unique combination of properties, including a wide potential window, low background current, high chemical and mechanical stability, and resistance to fouling, making them ideal for sensitive and robust electrochemical analysis.[1][2][3]

Electrochemical Sensing of Neurotransmitters

The detection of neurotransmitters is crucial for understanding neurological processes and for the development of diagnostics and therapeutics for neurological disorders. BDD electrodes have shown excellent performance in the detection of various neurotransmitters, offering high sensitivity and resistance to biofouling in complex biological matrices.[4][5]

Quantitative Data for Neurotransmitter Detection
AnalyteTechniqueLinear RangeLimit of Detection (LOD)MatrixReference
DopamineFast-Scan Cyclic Voltammetry (FSCV)Not specifiedSmall signal at 20 µMIn vitro[4]
Serotonin (5-HT)Differential Pulse Voltammetry (DPV)1 - 500 µM0.28 µMSynthetic Urine[6]
Serotonin (5-HT)Fast-Scan Cyclic Voltammetry (FSCV)0.2 - 10 µMNot specifiedIn vitro[5]
Experimental Protocol: Voltammetric Detection of Serotonin

This protocol outlines the use of a BDD electrode for the detection of serotonin using differential pulse voltammetry (DPV).

1. Electrode Pretreatment:

  • To ensure a clean and active surface, the BDD electrode should be pretreated. A common method is cathodic pretreatment.[7][8]
  • Apply a potential of -3.0 V for 15 minutes in a 0.5 mol L⁻¹ H₂SO₄ solution.[7]
  • Following this, perform 100 successive cyclic voltammograms (CVs) in a 0.1 mol L⁻¹ Britton-Robinson (BR) buffer (pH 7.0) at a scan rate of 50 mV s⁻¹.[7]

2. Electrochemical Measurement:

  • Prepare the electrochemical cell containing the pretreated BDD working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
  • The supporting electrolyte is typically a phosphate buffer solution (PBS) at a physiological pH of 7.4.
  • Spike the electrolyte with a known concentration of serotonin.
  • Perform DPV measurements. Typical parameters might include a potential range of +0.4 V to +1.0 V, a pulse amplitude of 50 mV, and a pulse width of 50 ms.

3. Data Analysis:

  • The peak current in the DPV voltammogram is proportional to the concentration of serotonin.
  • Construct a calibration curve by plotting the peak current against the serotonin concentration for a series of standards.
  • Use the calibration curve to determine the concentration of serotonin in unknown samples.

Environmental Monitoring: Heavy Metal Detection

BDD electrodes are well-suited for the detection of heavy metals in environmental samples due to their wide cathodic potential window and resistance to interference from other species present in complex matrices.[3][9]

Quantitative Data for Heavy Metal Detection
Analyte(s)TechniqueLinear RangeLimit of Detection (LOD)MatrixReference
Cr⁶⁺Linear Scan Voltammetry (LSV)0.2 - 96 nM0.57 pM0.1 M HNO₃[9]
Cd²⁺, Pb²⁺Square-Wave Anodic Stripping Voltammetry (SWASV)0.05 - 4 µM (Cd²⁺), 0.05 - 8 µM (Pb²⁺)30.16 nM (Cd²⁺), 17.47 nM (Pb²⁺)NaAc-HAc buffer (pH 4.68)[9]
Hg²⁺Differential Pulse Voltammetry (DPV)10 nM - 10 µM68 nM0.1 M KNO₃ (pH 1)[9]
Cd²⁺Square-Wave Anodic Stripping Voltammetry (SWASV)0.01 - 1 mg L⁻¹ and 1 - 30 mg L⁻¹0.04 µg L⁻¹River Water[3][10]
Experimental Protocol: Anodic Stripping Voltammetry of Heavy Metals

This protocol describes the simultaneous detection of cadmium (Cd²⁺) and lead (Pb²⁺) using square-wave anodic stripping voltammetry (SWASV) on a BDD electrode.

1. Electrode Preparation:

  • It is crucial to have a clean electrode surface. Anodic polarization at a high potential (e.g., +3.0 V) in a supporting electrolyte can be used to clean the BDD surface.[11]

2. Deposition Step:

  • The electrochemical cell should contain the BDD working electrode, a reference electrode, a counter electrode, and the sample solution (e.g., water sample buffered with acetate buffer to pH 4.5).
  • Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific deposition time (e.g., 120 s) while stirring the solution. This reduces the metal ions onto the electrode surface.

3. Stripping Step:

  • Stop the stirring and allow the solution to become quiescent.
  • Scan the potential from the deposition potential to a more positive potential (e.g., -0.2 V) using a square-wave waveform.
  • The metals are stripped off (oxidized) from the electrode surface, generating a current peak at a potential characteristic of each metal.

4. Quantification:

  • The height of the stripping peak is proportional to the concentration of the corresponding metal ion.
  • Quantification is typically performed using the standard addition method to compensate for matrix effects.

Pharmaceutical Analysis

The wide anodic potential window of BDD electrodes allows for the direct electrochemical oxidation of many pharmaceutical compounds that are difficult to analyze with conventional electrodes.[3]

Quantitative Data for Pharmaceutical Analysis
AnalyteTechniqueLinear RangeLimit of Detection (LOD)MatrixReference
Formetanate (FMT)Square-Wave Voltammetry (SWV)Not specified3.7 x 10⁻⁷ mol/LMango and Grape Samples[3]
ItraconazoleSquare-Wave Voltammetry (SWV)Not specified1.79 x 10⁻⁸ mol/LRiver and Tap Water[3]
DiuronDifferential Pulse Voltammetry (DPV)Not specified0.035 µmol/LWater Samples[3]
Experimental Protocol: Voltammetric Determination of a Pharmaceutical Compound

This protocol provides a general procedure for the determination of a pharmaceutical compound using differential pulse voltammetry (DPV).

1. Electrode Activation:

  • Activate the BDD electrode by applying an anodic potential of +3.0 V for 180 s in the supporting electrolyte.

2. Method Optimization:

  • Investigate the effect of pH on the voltammetric response of the analyte to determine the optimal pH for the supporting electrolyte (e.g., Britton-Robinson buffer).
  • Optimize the DPV parameters, including pulse amplitude, pulse width, and scan rate, to achieve the best signal-to-noise ratio.

3. Analytical Procedure:

  • Record the DPV of the supporting electrolyte as a blank.
  • Add the sample containing the pharmaceutical analyte to the electrochemical cell and record the DPV.
  • The peak current corresponding to the oxidation of the analyte is used for quantification.
  • A calibration curve is constructed by measuring the DPV response for a series of standard solutions of the analyte.

Wastewater Treatment

BDD electrodes are highly effective for the electrochemical advanced oxidation of organic pollutants in wastewater. Their high oxygen evolution overpotential allows for the efficient generation of hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing a wide range of organic contaminants.[1][11][12][13]

Experimental Protocol: Electrochemical Oxidation of Organic Pollutants

This protocol describes a batch experiment for the degradation of an organic pollutant in an aqueous solution using a BDD anode.

1. Experimental Setup:

  • An undivided electrochemical cell is typically used, with the BDD electrode as the anode and a suitable material (e.g., stainless steel or titanium) as the cathode.[12]
  • The supporting electrolyte is often Na₂SO₄ (e.g., 0.1 M) to provide conductivity.[1][12]

2. Electrolysis:

  • Fill the cell with the synthetic wastewater containing the target organic pollutant and the supporting electrolyte.
  • Apply a constant current density (e.g., 10-100 mA/cm²) or a constant cell voltage.
  • The electrolysis is carried out for a specific duration, with samples taken at regular intervals for analysis.

3. Analysis:

  • Monitor the degradation of the organic pollutant using appropriate analytical techniques such as Chemical Oxygen Demand (COD) analysis, Total Organic Carbon (TOC) analysis, or High-Performance Liquid Chromatography (HPLC).[11][12]
  • The efficiency of the treatment process can be evaluated by calculating the percentage of pollutant removal and the mineralization efficiency.

Visualizations

Experimental Workflow for Voltammetric Analysis

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrode_prep BDD Electrode Pretreatment cell_assembly Electrochemical Cell Assembly electrode_prep->cell_assembly voltammetry Voltammetric Scan (CV, DPV, SWV) cell_assembly->voltammetry electrolyte_prep Supporting Electrolyte & Sample Preparation electrolyte_prep->cell_assembly data_acquisition Data Acquisition (Current vs. Potential) voltammetry->data_acquisition peak_analysis Peak Identification & Measurement data_acquisition->peak_analysis calibration Calibration Curve Construction peak_analysis->calibration quantification Concentration Determination calibration->quantification

Caption: General workflow for voltammetric analysis using a BDD electrode.

Logical Relationship in Anodic Stripping Voltammetry

asv_logic Analyte Metal Ions in Solution Deposition Deposition: Metal ions reduced onto BDD surface Analyte->Deposition - Potential Stripping Stripping: Metals oxidized from BDD surface Deposition->Stripping + Potential Scan Signal Current Peak: Proportional to Concentration Stripping->Signal

Caption: Logical steps in Anodic Stripping Voltammetry (ASV).

Signaling Pathway for Electrochemical Oxidation of Pollutants

eo_pathway BDD BDD Anode Surface OH_rad •OH (Hydroxyl Radical) BDD->OH_rad Water Oxidation H2O H₂O H2O->OH_rad Intermediates Oxidation Intermediates OH_rad->Intermediates Oxidation Pollutant Organic Pollutant Pollutant->Intermediates Mineralization CO₂ + H₂O + Inorganic Ions Intermediates->Mineralization Further Oxidation

Caption: Simplified pathway for the electrochemical oxidation of organic pollutants at a BDD anode.

References

Application Notes and Protocols for Boron Isotope Analysis in Geological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron isotope analysis is a powerful tool in geochemistry, providing insights into fluid-rock interactions, the origin of geological materials, and paleo-environmental reconstructions.[1][2] The significant mass difference between the two stable isotopes of this compound, ¹⁰B and ¹¹B, leads to substantial isotopic fractionation during geological processes.[3] This document provides detailed methodologies for the analysis of this compound isotopes in various geological samples, including silicates, carbonates, and tourmaline. The protocols cover sample preparation, chemical separation of this compound, and analysis by mass spectrometry.

Analytical Techniques for this compound Isotope Analysis

Several mass spectrometry techniques are employed for this compound isotope analysis, each with its advantages and limitations. The choice of technique often depends on the sample type, the required precision, and the spatial resolution needed.

Key Analytical Methods:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is a widely used technique that offers high precision and sample throughput.[1][4] It is suitable for a variety of geological materials after sample dissolution and this compound purification.[5]

  • Thermal Ionization Mass Spectrometry (TIMS):

    • Positive TIMS (P-TIMS): Offers the highest precision (around 0.2 per thousand for the this compound isotope ratio) but requires extensive and laborious sample preparation.[1]

    • Negative TIMS (N-TIMS): Is less precise (about 0.5 per thousand) but is faster and well-suited for water samples and marine carbonates.[1]

  • Laser Ablation MC-ICP-MS (LA-MC-ICP-MS): This in-situ technique allows for direct analysis of solid samples with high spatial resolution, which is particularly useful for minerals like tourmaline.[6][7] However, it requires matrix-matched reference materials for accurate calibration.[1]

  • Secondary Ion Mass Spectrometry (SIMS): Another in-situ technique that provides high spatial resolution but also necessitates suitable calibration standards.[2][8]

Table 1: Comparison of Analytical Techniques for this compound Isotope Analysis

TechniqueSample TypePrecision (δ¹¹B)AdvantagesLimitationsCitations
MC-ICP-MS Dissolved Silicates, Carbonates, Waters±0.2‰ to ±0.6‰High precision, high throughputRequires complete sample dissolution and this compound purification[4][9]
P-TIMS Dissolved Samples~0.2‰Highest precisionComplex and laborious sample preparation[1]
N-TIMS Waters, Carbonates~0.5‰Rapid analysisLower precision than P-TIMS[1]
LA-MC-ICP-MS Solid Samples (e.g., Tourmaline)Better than 0.5‰ (2sd)In-situ analysis, high spatial resolutionRequires matrix-matched standards[6][7]
SIMS Solid SamplesVariableHigh spatial resolutionRequires matrix-matched standards, potential for matrix effects[2][8]

Experimental Protocols

The following protocols outline the key steps for the analysis of this compound isotopes in geological samples, from sample preparation to mass spectrometric analysis.

Sample Preparation

Proper sample preparation is critical to avoid contamination, as this compound is ubiquitous in laboratory environments.[2]

Protocol 2.1.1: General Sample Cleaning and Crushing

  • Initial Cleaning: Wash the bulk sample with ultrapure water to remove any surface contaminants.

  • Drying: Dry the cleaned sample in an oven at a low temperature (e.g., 60 °C) until completely dry.

  • Crushing: Crush the sample to a fine powder (typically <200 mesh) using a this compound-free agate mortar and pestle to ensure homogeneity.

  • Storage: Store the powdered sample in a clean, sealed container to prevent atmospheric contamination.

Sample Dissolution

The choice of dissolution method depends on the sample matrix. Silicate minerals often require strong acids or fusion, while carbonates are more readily dissolved in weaker acids.

Protocol 2.2.1: Acid Digestion for Carbonates

  • Weigh an appropriate amount of powdered carbonate sample into a clean Savillex vial.

  • Add a sufficient volume of weak acid (e.g., 0.5 M acetic acid or dilute nitric acid) to dissolve the sample completely.

  • Gently heat the sample on a hotplate at a low temperature (e.g., 50 °C) to aid dissolution, avoiding boiling to prevent this compound loss.

  • Once dissolved, the sample is ready for this compound separation.

Protocol 2.2.2: Alkaline Fusion for Silicates

Alkaline fusion is an effective method for the complete dissolution of silicate minerals.[10]

  • Weigh approximately 50 mg of the powdered silicate sample into a silver or platinum crucible.

  • Add a low-flux-to-sample mass ratio of sodium hydroxide (NaOH) (e.g., 5:1).[10]

  • Heat the crucible in a muffle furnace at a temperature sufficient for fusion (e.g., 750 °C) for about 15 minutes.

  • Allow the crucible to cool.

  • Dissolve the fusion cake by gently heating in the presence of ultrapure water in a stepwise manner to prevent this compound loss.[10]

  • The resulting solution is then ready for this compound purification.

Protocol 2.2.3: Acid Digestion with Mannitol for Silicates

This method uses hydrofluoric acid (HF) in the presence of mannitol to prevent this compound loss during digestion.[11]

  • Place a weighed amount of powdered silicate sample (e.g., 150 mg) into a tightly sealed polypropylene tube.[12]

  • Add a mixture of mannitol, hydrogen peroxide (H₂O₂), and concentrated HF.[12]

  • Heat the sealed tube at 60 °C for an extended period (e.g., 15 days) to ensure complete dissolution.[12]

  • The resulting solution is then prepared for this compound separation.

This compound Separation by Ion-Exchange Chromatography

This compound must be separated from the sample matrix prior to analysis by solution-based techniques like MC-ICP-MS to avoid isobaric interferences and matrix effects.[4] This is typically achieved using a this compound-specific anion exchange resin, such as Amberlite IRA743.[5][10]

Protocol 2.3.1: Two-Step Ion-Exchange Chromatography

This method is effective for purifying this compound from various sample types.[13]

  • Column Preparation: Prepare a column with a this compound-specific resin (e.g., Amberlite IRA743). Condition the resin according to the manufacturer's instructions.

  • Sample Loading: Load the dissolved sample solution onto the column.

  • Matrix Elution: Wash the column with ultrapure water or a weak acid to elute the sample matrix while retaining this compound on the resin.

  • This compound Elution: Elute the purified this compound from the resin using a suitable acidic solution (e.g., 0.5 M HCl).[14]

  • Second Purification Step (Optional): For samples with complex matrices, a second column step using a mixed ion-exchange resin can be employed to remove any remaining cations and anions.[13]

  • Drying: Evaporate the purified this compound solution to dryness at a low temperature to prevent isotopic fractionation.

  • Reconstitution: Re-dissolve the sample in a dilute acid (e.g., 0.5 M HNO₃) for mass spectrometric analysis.

Mass Spectrometric Analysis

The final step is the measurement of the ¹¹B/¹⁰B ratio using a mass spectrometer.

Protocol 3.1.1: MC-ICP-MS Analysis

  • Instrument Tuning: Tune the MC-ICP-MS to achieve optimal sensitivity and stability for this compound isotopes.

  • Blank Correction: Analyze a procedural blank to correct for any this compound contamination introduced during sample preparation.

  • Standard-Sample Bracketing: Measure the this compound isotope ratio of the sample by bracketing it with measurements of a certified reference material (e.g., NIST SRM 951a boric acid).[5][7] This corrects for instrumental mass bias.

  • Data Reduction: Calculate the δ¹¹B value of the sample relative to the standard using the following formula: δ¹¹B (‰) = [ (¹¹B/¹⁰B)sample / (¹¹B/¹⁰B)standard – 1 ] × 1000.[15]

Protocol 3.1.2: LA-MC-ICP-MS In-Situ Analysis

This protocol is specifically for the direct analysis of solid samples like tourmaline.[6][7]

  • Sample Preparation: Prepare a polished thick section or a grain mount of the mineral to be analyzed.

  • Instrument Setup: Couple a laser ablation system to the MC-ICP-MS. Set the laser parameters (e.g., spot size, repetition rate, energy density) appropriate for the sample. A typical spot size for tourmaline analysis is 30-60 μm.[6][7]

  • Ablation and Analysis: Ablate the sample surface and introduce the resulting aerosol into the MC-ICP-MS for isotope ratio measurement.

  • Calibration: Use a matrix-matched tourmaline standard (e.g., IAEA B4) for calibration, employing the standard-sample-bracketing (SSB) method.[7]

  • Data Processing: Utilize a data reduction scheme, which may be integrated into software like Iolite, to process the time-resolved data and calculate the final δ¹¹B values.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for this compound isotope analysis.

Boron_Isotope_Analysis_Workflow cluster_prep Sample Preparation cluster_solution Solution-Based Analysis (MC-ICP-MS/TIMS) cluster_insitu In-Situ Analysis (LA-MC-ICP-MS) cluster_data Data Processing and Reporting Sample_Collection Geological Sample Collection Cleaning Cleaning and Drying Sample_Collection->Cleaning Crushing Crushing to Powder Cleaning->Crushing Dissolution Sample Dissolution (Acid Digestion or Alkaline Fusion) Crushing->Dissolution Mounting Sample Mounting and Polishing Crushing->Mounting Separation This compound Separation (Ion-Exchange Chromatography) Dissolution->Separation Analysis_Solution Mass Spectrometry (MC-ICP-MS or TIMS) Separation->Analysis_Solution Data_Reduction Data Reduction and δ¹¹B Calculation Analysis_Solution->Data_Reduction Analysis_Insitu Laser Ablation MC-ICP-MS Mounting->Analysis_Insitu Analysis_Insitu->Data_Reduction Reporting Final Report Data_Reduction->Reporting

Caption: General workflow for this compound isotope analysis in geological samples.

Boron_Separation_Workflow start Dissolved Sample Solution resin_prep Prepare this compound-Specific Anion Exchange Column (e.g., Amberlite IRA743) start->resin_prep load_sample Load Sample onto Column resin_prep->load_sample elute_matrix Elute Matrix with Ultrapure Water/Weak Acid load_sample->elute_matrix elute_this compound Elute this compound with Acid (e.g., 0.5 M HCl) elute_matrix->elute_this compound collect_this compound Collect Purified This compound Fraction elute_this compound->collect_this compound dry_down Evaporate to Dryness (Low Temperature) collect_this compound->dry_down reconstitute Reconstitute in Dilute Acid for MS Analysis dry_down->reconstitute end Ready for Mass Spectrometry reconstitute->end

Caption: Workflow for this compound separation using ion-exchange chromatography.

References

Application Notes and Protocols: Boron Trifluoride Etherate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride etherate (BF₃·OEt₂), a complex of this compound trifluoride and diethyl ether, is a widely utilized and versatile Lewis acid catalyst in organic synthesis.[1] Its commercial availability, ease of handling compared to gaseous this compound trifluoride, and strong Lewis acidity make it an indispensable tool for a vast array of chemical transformations.[1][2] This document provides detailed application notes and experimental protocols for key reactions catalyzed by BF₃·OEt₂, with a focus on practical applications in research and drug development.

The catalytic activity of BF₃·OEt₂ stems from the electron-deficient nature of the this compound atom, which readily accepts electron pairs from Lewis bases.[3] This interaction activates substrates, facilitating a variety of reactions including Friedel-Crafts acylations and alkylations, esterifications, glycosylations, aldol condensations, polymerizations, and rearrangement reactions.[1][4] Its application is crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][4]

Key Applications and Experimental Protocols

Friedel-Crafts Acylation of Indoles

The Friedel-Crafts acylation of indoles is a fundamental method for the synthesis of 3-acylindoles, which are important structural motifs in many biologically active compounds. BF₃·OEt₂ serves as an efficient catalyst for this reaction, promoting the regioselective acylation at the C3 position of the indole ring.[5][6]

General Experimental Protocol:

  • To a solution of the indole (1.0 mmol) and the desired anhydride (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) (3 mL), add this compound trifluoride etherate (1.0 mmol) dropwise at room temperature.[6]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.[6]

Quantitative Data Summary:

Indole DerivativeAnhydrideCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
IndoleAcetic Anhydride100DCM183[6]
5-MethoxyindoleAcetic Anhydride100DCM185[6]
5-BromoindolePropionic Anhydride100DCM278[6]

Logical Workflow for BF₃·OEt₂-Catalyzed Friedel-Crafts Acylation:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product indole Indole mixing Mixing in Solvent (DCM) indole->mixing anhydride Anhydride anhydride->mixing bf3 BF₃·OEt₂ bf3->mixing activation Activation of Anhydride mixing->activation Room Temperature attack Nucleophilic Attack by Indole activation->attack workup Aqueous Work-up attack->workup Quenching product 3-Acylindole workup->product

Caption: Workflow for the synthesis of 3-acylindoles.

Esterification of Carboxylic Acids

BF₃·OEt₂ is a highly effective catalyst for the esterification of carboxylic acids with alcohols, often providing superior yields compared to other acid catalysts.[2][8] It is also capable of promoting the alkylation of carboxylic acids using the ethyl group from the etherate itself.[1]

General Experimental Protocol (with alcohol):

  • To a solution of the carboxylic acid (1.0 mmol) in an excess of the desired alcohol (e.g., methanol), add a catalytic amount of this compound trifluoride etherate (e.g., 10 mol%).[9]

  • Reflux the reaction mixture until the reaction is complete, as monitored by TLC.

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

Quantitative Data Summary:

Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
p-Aminobenzoic AcidMethanolBF₃·MeOH complexRefluxHigh[10]
Benzoic AcidEthanolBF₃·OEt₂120 °C92[1]
4-Chlorobenzoic AcidEthanolBF₃·OEt₂120 °C94[11]

Activation of a Carbonyl Group by BF₃·OEt₂:

Carbonyl_Activation cluster_carbonyl Carbonyl Compound cluster_catalyst Lewis Acid Catalyst cluster_activation Activation carbonyl R-C(=O)-R' activated_complex R-C(=O⁺-BF₃)-R' + OEt₂ carbonyl->activated_complex Coordination bf3 BF₃·OEt₂ bf3->activated_complex Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator_formation BF₃·OEt₂ + H₂O → H⁺[BF₃OH]⁻ + OEt₂ carbocation_formation H⁺ + Monomer → Monomer-H⁺ (Carbocation) initiator_formation->carbocation_formation chain_growth Monomer-H⁺ + n(Monomer) → Polymer Chain⁺ carbocation_formation->chain_growth termination Polymer Chain⁺ + [BF₃OH]⁻ → Polymer + H₂O + BF₃ chain_growth->termination

References

Application Note: In Vitro Experimental Setup for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that utilizes the nuclear capture of neutrons by non-radioactive this compound-10 (¹⁰B).[1] When ¹⁰B atoms are irradiated with low-energy thermal neutrons, a nuclear fission reaction occurs, producing high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei.[2][3][4] These particles have a very short path length of approximately 5-9 micrometers, which is comparable to the diameter of a single cell.[3][4][5] This characteristic allows for the selective destruction of tumor cells that have accumulated a sufficient concentration of ¹⁰B, while sparing adjacent healthy tissues.[3][4][6] For BNCT to be effective, a therapeutic concentration of approximately 10⁹ ¹⁰B atoms per cancer cell is required.[2][7][8]

This application note provides a comprehensive overview of the experimental setup and protocols for conducting in vitro BNCT studies. These protocols are essential for the initial screening and evaluation of new this compound-containing compounds, assessing their therapeutic efficacy, and understanding the underlying biological mechanisms.[7][9][10][11][12]

Experimental Workflow for In Vitro BNCT

The overall workflow for an in vitro BNCT experiment involves several key stages, from initial cell culture preparation to post-irradiation analysis. This process is designed to evaluate the efficacy of a this compound delivery agent in combination with neutron irradiation.

BNCT_Workflow cluster_prep Phase 1: Preparation cluster_irradiation Phase 2: Irradiation cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture (e.g., U-87 MG, HeLa) boron_incubation 2. This compound Compound Incubation (e.g., BPA, BSH, Novel Agents) cell_culture->boron_incubation Seed cells in plates washing 3. Wash Cells (Remove extracellular this compound) boron_incubation->washing boron_uptake Parallel Analysis: this compound Uptake (ICP-MS) boron_incubation->boron_uptake Quantify uptake irradiation 4. Neutron Irradiation (Thermal/Epithermal Neutrons) washing->irradiation dosimetry 5. Dosimetry (Measure neutron flux & dose) irradiation->dosimetry Concurrent Measurement post_incubation 6. Post-Irradiation Incubation (24-96 hours) irradiation->post_incubation viability_assay 7. Cell Viability/Survival Assays (MTT, Clonogenic Assay) post_incubation->viability_assay apoptosis_assay 8. Apoptosis/Necrosis Analysis (Flow Cytometry, Microscopy) post_incubation->apoptosis_assay

Caption: General experimental workflow for in vitro BNCT studies.

Protocol 1: this compound Compound Uptake and Cellular Localization

A critical prerequisite for effective BNCT is the selective accumulation of this compound compounds within cancer cells.[5][13] This protocol details the methods for quantifying intracellular this compound concentration and assessing the baseline cytotoxicity of the this compound agent itself.

1.1. Materials

  • Selected cancer cell line (e.g., U-87 MG, HeLa, F98, C6)[6][14][15]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[4]

  • ¹⁰B-enriched compound (e.g., BPA, BSH, or experimental agent)

  • Phosphate-Buffered Saline (PBS)

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Multi-well plates (6-well or 96-well)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for this compound quantification.[6][8]

1.2. Procedure for this compound Uptake Quantification

  • Cell Seeding: Seed cells into 6-well plates at a density that allows for confluence after the desired incubation period (e.g., 5 x 10⁵ cells/well) and culture for 24 hours.[14]

  • Compound Incubation: Prepare solutions of the ¹⁰B-compound in fresh culture medium at various concentrations (e.g., 5, 10, 20 µg/mL ¹⁰B).[4]

  • Remove the existing medium from the cells and add the ¹⁰B-containing medium. Incubate for a specified period (e.g., 2, 3, 6, or 24 hours).[1][6][14][15]

  • Cell Harvesting: After incubation, remove the ¹⁰B-containing medium and wash the cells three times with ice-cold PBS to eliminate extracellular this compound.[5][16]

  • Harvest the cells using Trypsin-EDTA, centrifuge, and discard the supernatant.[14]

  • Sample Preparation for ICP-MS: Resuspend the cell pellet in a known volume of PBS for cell counting. After counting, lyse the cells and prepare the samples for ICP-MS analysis according to the instrument's specifications. This typically involves acid digestion.

  • Quantification: Measure the this compound concentration using ICP-MS. The results are typically expressed as micrograms of this compound per gram of tissue (µg/g) or per 10⁹ cells.

1.3. Protocol for Inherent Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells/well and culture for 24 hours.[16]

  • Compound Incubation: Expose the cells to the this compound compound at the same concentrations used for uptake studies for the same duration. Include a "no-boron" control group.

  • Viability Assay: After incubation, perform a standard cell viability assay (e.g., MTT, WST-8, or ATP-based assay) to determine if the this compound compound is toxic to the cells in the absence of neutron irradiation.[6][17]

Table 1: Example Parameters for In Vitro this compound Uptake Studies

Cell Line This compound Compound ¹⁰B Concentration (µg/mL) Incubation Time (hours) This compound Uptake (µg [B]/g) Reference
F98, C6 BC-IP 10 3, 6, 24 Variable [15]
F98, C6 BPA 10 3, 6, 24 Variable, generally higher than BC-IP [15]
Raji, RL BPA 5, 10, 20 3 Concentration-dependent increase [4]

| U-87 MG, FaDu, SAS | BPA | 500, 1000 | 3 | SAS > FaDu > U-87 MG |[14] |

Protocol 2: Neutron Irradiation of Cell Cultures

This phase is the core of the BNCT experiment, where the this compound-loaded cells are exposed to a neutron beam. Accurate setup and dosimetry are crucial for reproducible results.

2.1. Materials

  • This compound-loaded cells in multi-well plates or centrifuge tubes.

  • Fresh, this compound-free culture medium.

  • A neutron source: either a nuclear research reactor or an accelerator-based system.[16][18]

  • Dosimetry equipment: Gold foils for thermal neutron flux measurement, and thermoluminescent dosimeters (TLDs) for gamma dose measurement.[16]

2.2. Procedure for Irradiation

  • Preparation of Cells: Following incubation with the this compound compound (Protocol 1.2), wash the cells three times with PBS.[16] Add fresh, this compound-free medium to each well. For irradiation in plates, it's critical to fill the wells completely to avoid air gaps (e.g., 450 µL in a 96-well plate) and seal the plates.[16]

  • Positioning: Place the sealed plates or tubes in a holder perpendicular to the horizontal neutron beam.[16][18] The samples should be at room temperature during irradiation.

  • Control Groups: Prepare several control groups:

    • Cells with no this compound compound and no irradiation.

    • Cells with no this compound compound, but with neutron irradiation (Neutron Only).[1]

    • Cells with the this compound compound, but no irradiation (Compound Only).

  • Irradiation: Expose the samples to the neutron beam for a predetermined time to achieve the desired total neutron fluence.[16]

  • Dosimetry: Concurrently measure the thermal neutron flux and photon dose rate. Gold foils can be placed on the front of the plate, and TLDs on each side, to accurately determine the dose delivered to the cells.[16] The Cadmium Ratio Method can be used to determine the absolute thermal flux values.[16]

Table 2: Example Neutron Irradiation Parameters for In Vitro BNCT

Neutron Source Cell Line(s) Thermal Neutron Flux (n cm⁻² s⁻¹) Total Neutron Fluence (n cm⁻²) Photon Dose Rate (mGy s⁻¹) Reference
OPAL Research Reactor Various 4.5 x 10⁷ 1.2 x 10¹² 0.277 [16]
Unspecified Reactor HeLa 5 x 10⁹ 3.89 x 10¹² Not specified [6]
KURNS Research Reactor Raji, RL 6.0 x 10⁸ Variable (based on time) Variable [4]

| Accelerator-based | SAS, A172 | Variable (current dependent) | Variable (based on charge) | Not specified |[19] |

Protocol 3: Post-Irradiation Analysis of Therapeutic Efficacy

After irradiation, the biological effects on the cancer cells are assessed. The primary endpoints are typically cell viability, proliferation, and the induction of apoptosis or necrosis.

3.1. Materials

  • Irradiated and control cell cultures.

  • Standard laboratory incubator (37°C, 5% CO₂).

  • Reagents for viability/proliferation assays (e.g., MTT, WST-8).

  • Reagents for clonogenic survival assay (culture dishes, crystal violet stain).

  • Reagents for apoptosis/necrosis detection (e.g., Annexin V/Propidium Iodide staining kits, fluorescence microscope, flow cytometer).[6]

3.2. Cell Viability/Proliferation Assay (e.g., MTT Assay)

  • Post-Irradiation Incubation: After irradiation, return the cell plates to a standard incubator and monitor cell growth over several days (e.g., up to 7 days).[16]

  • Assay Procedure: At specific time points (e.g., 24, 48, 72, 96 hours), perform an MTT assay.[2][4][6][16]

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[16]

3.3. Clonogenic Survival Assay

  • Cell Seeding: Immediately after irradiation, collect the cells, count them, and re-seed them into new culture dishes at a low density (e.g., 100-1000 cells/dish) to allow for individual colony formation.[1][14]

  • Incubation: Incubate the dishes for 7-14 days, allowing viable cells to form colonies of at least 50 cells.

  • Staining: Fix the colonies with methanol and stain them with crystal violet.

  • Colony Counting: Count the number of colonies in each dish.

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the unirradiated control group.

3.4. Apoptosis and Necrosis Analysis

  • Cell Staining: At a set time point post-irradiation (e.g., 48 hours), stain the cells using a kit such as Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[6] Alternatively, nuclear stains like Hoechst can identify apoptotic nuclei features.[6]

  • Analysis: Analyze the stained cells using either fluorescence microscopy or flow cytometry to quantify the percentage of cells in each state.[2][6]

Table 3: Example Results from In Vitro BNCT Efficacy Studies

Cell Line This compound Compound & Conc. Outcome Measure Result Reference
SHG-44 BPA Apoptosis Rate 75.2 ± 4.81% after BNCT vs. 1.9 ± 0.19% for neutrons alone [2]
SU2 BPA Apoptosis Rate 11.5 ± 0.87% after BNCT [2]
Raji BPA (5 µg B/mL) Cell Viability Ratio 0.23 ± 0.07 vs. 1.00 ± 0.13 for control [4][20]
RL BPA (5 µg B/mL) Cell Viability Ratio 0.33 ± 0.01 vs. 1.00 ± 0.02 for control [4][20]

| HeLa | NP@I-COSAN (0.045 ppm ¹⁰B) | Viability (MTT) | Significantly reduced cell viability compared to BPA |[6] |

BNCT-Induced Cell Death Signaling

The high-LET radiation produced during the BNCT reaction causes severe, localized damage, primarily through the induction of complex DNA double-strand breaks. This damage triggers cellular responses leading to cell cycle arrest and apoptosis.

BNCT_Signaling cluster_trigger BNCT Event cluster_damage Cellular Damage cluster_response Cellular Response bnct ¹⁰B(n,α)⁷Li Reaction particles High-LET Particles (α and ⁷Li) bnct->particles dna_damage Complex DNA Damage (Double-Strand Breaks) particles->dna_damage ros Reactive Oxygen Species (ROS) Generation particles->ros atm_atr Activation of ATM/ATR Kinases dna_damage->atm_atr apoptosis Apoptosis Induction ros->apoptosis p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest p53->apoptosis

Caption: Simplified pathway of BNCT-induced DNA damage and cell death.

References

Application Notes and Protocols for the Preparation of Amorphous Boron Powder

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amorphous boron powder is a material of significant interest in various high-tech fields, including high-energy solid fuels, aerospace applications, and as a precursor for other this compound compounds.[1][2] Its high gravimetric and volumetric calorific values make it a superior fuel component.[2] This document provides detailed protocols and comparative data for several common techniques used in the synthesis of amorphous this compound powder, intended for researchers and scientists in materials science and drug development.

Magnesiothermic Reduction of this compound Trioxide

The magnesiothermic reduction of this compound trioxide (B₂O₃) is one of the most common and cost-effective methods for producing amorphous this compound powder.[1][3] The fundamental reaction involves the reduction of this compound trioxide by magnesium metal at elevated temperatures.

Underlying Principle

The core chemical reaction for this process is:

B₂O₃ + 3Mg → 2B + 3MgO

This reaction is highly exothermic and can be self-sustaining under certain conditions, a process known as Self-propagating High-temperature Synthesis (SHS).[3] Excess reactants or diluents may be used to control the reaction rate and temperature.

Experimental Protocol

1.2.1 Materials and Equipment

  • This compound trioxide (B₂O₃) powder (particle size: 148-180 µm)[4]

  • Magnesium (Mg) powder (particle size: 74-148 µm)[4]

  • Hydrochloric acid (HCl), 3.0 mol·L⁻¹[4][5]

  • High-temperature furnace or SHS reactor

  • Crucible (e.g., alumina, graphite)

  • Ball mill (optional, for precursor homogenization)

  • Beakers, filtration apparatus, and drying oven

  • Inert atmosphere glovebox or provision for inert gas purging (e.g., Argon)

1.2.2 Procedure

  • Precursor Preparation:

    • Thoroughly mix B₂O₃ and Mg powders. The mass ratio of B₂O₃ to Mg can be varied to optimize the reaction; a common starting point is a stoichiometric ratio, though an excess of B₂O₃ (e.g., a weight ratio of 3.0) is often used to minimize the formation of magnesium borides.[3][4]

    • For enhanced homogeneity, the mixture can be ball-milled for a short duration (e.g., 20 minutes at 300 r/min).[4]

  • Reduction Reaction:

    • Place the powder mixture into a crucible.

    • Heat the crucible in a furnace under an inert atmosphere. The systematic temperature is typically raised to around 850°C.[3][4]

    • Maintain the temperature for a constant period, for instance, 30 minutes, to ensure the reaction goes to completion.[4]

    • For SHS, the reaction can be initiated by local heating (e.g., with a heated wire), after which the reaction propagates through the mixture.

  • Purification (Leaching):

    • After cooling, the combustion product, a mixture of this compound, magnesium oxide (MgO), and potentially unreacted magnesium and magnesium borides (MgBₓ), is crushed.[4]

    • The crushed product is leached with hydrochloric acid (e.g., 3.0 mol·L⁻¹) to dissolve MgO and other impurities.[4][5] The leaching is typically performed at an elevated temperature, such as 80°C, for about 30 minutes with stirring.[4]

    • Caution: The reaction of residual magnesium with acid is exothermic and produces hydrogen gas. The procedure should be performed in a well-ventilated fume hood. The potential for the evolution of explosive diborane gas necessitates slow and careful addition of acid.[6]

    • After the reaction ceases, the solid amorphous this compound is separated by filtration.

    • The collected powder is washed repeatedly with deionized water until the filtrate is neutral.

  • Drying:

    • The purified amorphous this compound powder is dried in an oven at a suitable temperature (e.g., 60-80°C) to remove residual water.

Data Presentation
ParameterValueReference
Purity 94.6% - 97.34%[4][7]
Average Particle Size 0.5 - 0.7 µm[3]
Specific Surface Area 4 - 8.2 m²/g[3][5]
Reaction Temperature 700 - 850°C[3][4][8]
Leaching Agent 3.0 mol·L⁻¹ HCl[4][5]
Leaching Temperature 80°C[4][5]
Leaching Time 30 min[4][5]

Experimental Workflow

Magnesiothermic_Reduction_Workflow Workflow for Magnesiothermic Reduction of B₂O₃ cluster_prep Precursor Preparation cluster_reaction Reduction cluster_purification Purification cluster_final Final Product p1 Mix B₂O₃ and Mg Powders p2 Optional: Ball Mill for Homogenization p1->p2 r1 Heat Mixture in Furnace (e.g., 850°C) p2->r1 r2 Hold at Temperature (e.g., 30 min) r1->r2 u1 Cool and Crush Product r2->u1 u2 Leach with HCl (e.g., 3M at 80°C) u1->u2 u3 Filter and Wash with DI Water u2->u3 f1 Dry the Powder u3->f1 f2 Amorphous this compound Powder f1->f2

Caption: Workflow for the synthesis of amorphous this compound powder via magnesiothermic reduction.

Reduction of this compound Halides

The reduction of volatile this compound halides, such as this compound trichloride (BCl₃) or this compound tribromide (BBr₃), with hydrogen or active metals can produce high-purity amorphous this compound.[9] This method is often employed when higher purity is required, for instance, in the semiconductor industry.[9]

Underlying Principle

The reduction can be carried out using various reducing agents. Common reactions include:

  • Hydrogen Reduction: 2BCl₃(g) + 3H₂(g) → 2B(s) + 6HCl(g)

  • Metal Reduction (e.g., with Zinc): 2BCl₃(g) + 3Zn(g) → 2B(s) + 3ZnCl₂(g)[10]

These reactions are typically performed at high temperatures in a chemical vapor deposition (CVD) reactor.[10][11]

Experimental Protocol (General)

2.2.1 Materials and Equipment

  • This compound trichloride (BCl₃) or other this compound halide gas

  • Reducing agent gas (e.g., high-purity hydrogen, H₂) or metal vapor (e.g., zinc)

  • Inert carrier gas (e.g., Argon)

  • Chemical Vapor Deposition (CVD) reactor with a heated substrate (e.g., tantalum or tungsten filament)

  • Mass flow controllers for precise gas handling

  • Vacuum pump and pressure gauges

  • Scrubber or trapping system for corrosive exhaust gases

2.2.2 Procedure

  • System Preparation:

    • Place a suitable substrate within the CVD reactor.

    • Evacuate the reactor to a base pressure to remove atmospheric contaminants.

    • Heat the substrate to the desired reaction temperature (e.g., >1000°C for hydrogen reduction).[9]

  • Deposition:

    • Introduce the this compound halide and the reducing agent into the reactor at controlled flow rates using mass flow controllers. An inert carrier gas may also be used.

    • The gaseous precursors react at or near the heated substrate surface, depositing a film of amorphous this compound.

    • The reaction is carried out for a duration sufficient to obtain the desired amount of this compound powder or film thickness.

  • Product Recovery:

    • Cool the reactor to room temperature under an inert atmosphere.

    • The deposited this compound, which is often a powder or a coating on the substrate, is carefully collected. If deposited as a film, it may be scraped off.

Data Presentation
ParameterValueReference
Purity 99.2% (after purification)[10]
Reducing Agents H₂, Zn, Na, Mg, Al, Si[9][10][12]
Precursors BCl₃, BBr₃, BF₃[10]
Reaction Temperature 440-460°C (Na reduction), 750°C (Zn reduction), >1000°C (H₂ reduction)[9][10]

Logical Relationship Diagram

Boron_Halide_Reduction Logical Flow for this compound Halide Reduction cluster_inputs Inputs cluster_process Process cluster_outputs Outputs precursor This compound Halide Gas (e.g., BCl₃) reactor CVD Reactor (Heated Substrate) precursor->reactor reducer Reducing Agent (e.g., H₂, Zn vapor) reducer->reactor reaction High-Temperature Reaction and Deposition reactor->reaction product Amorphous this compound Powder reaction->product byproduct Byproducts (e.g., HCl, ZnCl₂) reaction->byproduct

Caption: Logical relationships in the synthesis of amorphous this compound via this compound halide reduction.

Other Synthesis Methods

High-Energy Ball Milling

This technique can be used as a standalone method or in conjunction with magnesiothermic reduction to produce nano-sized amorphous this compound powder.[8] High-energy ball milling introduces mechanical energy that can induce the chemical reaction at lower temperatures or shorter times. For instance, in an Mg/B₂O₃ system, ignition for this compound formation can occur in as little as 27 minutes of milling.[8]

Pyrolysis of this compound Hydrides

The thermal decomposition of diborane (B₂H₆) at high temperatures is a method for producing ultrapure this compound, often for the semiconductor industry.[9] This method offers high purity but involves handling highly toxic and pyrophoric gases, requiring specialized equipment and safety protocols.

Conclusion

The choice of preparation technique for amorphous this compound powder depends on the desired purity, particle size, and production scale. Magnesiothermic reduction is a versatile and scalable method suitable for producing large quantities of this compound powder for applications such as solid propellants. For applications requiring higher purity, such as in electronics and semiconductors, the reduction of this compound halides via chemical vapor deposition is the preferred method, despite its higher complexity and cost. Further purification steps, such as acid leaching and washing, are critical in most methods to remove byproducts and enhance the final purity of the amorphous this compound powder.[1][4]

References

Application Notes and Protocols: Boranes as Reducing Agents in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boranes are highly versatile and selective reducing agents widely employed in organic synthesis. Unlike nucleophilic metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), borane (BH₃) is an electrophilic, Lewis acidic reagent. This characteristic imparts a unique reactivity profile, allowing for the chemoselective reduction of specific functional groups. Borane itself is a toxic, flammable gas that exists as a dimer, diborane (B₂H₆).[1] For practical laboratory use, it is typically handled as a more stable complex with a Lewis base, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[1][2] These complexes offer a convenient and safer source of BH₃ for a variety of chemical transformations.[3][4]

A key feature of borane is its exceptional ability to reduce carboxylic acids to primary alcohols, a transformation for which many other common reducing agents are ineffective.[5][6][7] Furthermore, boranes are instrumental in the hydroboration-oxidation of alkenes and alkynes, providing a route to alcohols and carbonyl compounds with anti-Markovnikov regioselectivity and syn-stereospecificity.[8][9] The reactivity of boranes can be modulated by forming various derivatives, which has led to the development of highly selective and asymmetric reductions, crucial in modern synthetic and medicinal chemistry.

I. Chemoselective Reduction of Functional Groups

Boranes exhibit remarkable chemoselectivity, enabling the reduction of certain functional groups in the presence of others that might be more reactive towards nucleophilic hydrides.

Reduction of Carboxylic Acids

The reduction of carboxylic acids to primary alcohols is a hallmark application of borane.[6] Borane is particularly effective for this transformation, reacting faster with carboxylic acids than with esters, which is the opposite selectivity observed with reagents like LiAlH₄.[7] This selectivity is attributed to the formation of an acyloxyborane intermediate, which is highly activated towards further reduction.

General Reaction: R-COOH + BH₃·THF → R-CH₂OH

Experimental Protocol: Reduction of a Carboxylic Acid to a Primary Alcohol

  • Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the carboxylic acid (1.0 eq.).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 - 1.2 eq.) is added dropwise via syringe.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, monitoring by TLC.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to destroy any excess borane, which results in the evolution of hydrogen gas.

  • Workup: The solvent is removed under reduced pressure. The residue is then treated with 1 M HCl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography to yield the primary alcohol.

Quantitative Data: Reduction of Carboxylic Acids

SubstrateBorane ReagentConditionsYield (%)Reference
Benzoic AcidBH₃·THFTHF, reflux, 2h>95General
4-Nitrobenzoic AcidBH₃·THFTHF, reflux, 3h~90Selective
Adipic AcidBH₃·THFTHF, reflux, 4h>90Diol synthesis

Note: Yields are representative and can vary based on substrate and specific reaction conditions.

Reduction of Aldehydes and Ketones

Boranes readily reduce aldehydes and ketones to primary and secondary alcohols, respectively. While effective, for simple reductions of these carbonyls, less expensive and milder reagents like sodium borohydride are often preferred.[7][10] The primary utility of boranes in this context lies in stereoselective reductions, particularly with chiral catalysts.

General Reaction: R-CO-R' + BH₃·THF → R-CH(OH)-R'

Experimental Protocol: Reduction of a Ketone to a Secondary Alcohol

  • Setup: A dry, nitrogen-flushed flask is charged with the ketone (1.0 eq.) and anhydrous THF.

  • Reagent Addition: The solution is cooled to 0 °C. A 1.0 M solution of BH₃·THF (0.5 eq.) is added dropwise.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude alcohol is purified by chromatography or distillation.

Reduction of Amides and Nitriles

Borane is an excellent reagent for the reduction of amides and nitriles to the corresponding amines.[1][5] This transformation is highly efficient for primary, secondary, and tertiary amides.

General Reactions:

  • R-CONH₂ + BH₃·THF → R-CH₂NH₂

  • R-CN + BH₃·THF → R-CH₂NH₂

Experimental Protocol: Reduction of a Tertiary Amide to a Tertiary Amine [2]

  • Setup: The amide (1.0 eq.) is dissolved in dry THF in a nitrogen-flushed flask.

  • Reagent Addition: A 1.0 M solution of BH₃·THF (2.0 eq.) is added dropwise at room temperature.

  • Reaction: The reaction mixture is heated to 60 °C and stirred for 4-6 hours.

  • Quenching: After cooling to 0 °C, the reaction is quenched by the very slow addition of 6 M HCl.

  • Workup: The mixture is refluxed for 1 hour to hydrolyze the boron-nitrogen intermediates. The solution is then cooled, and the pH is adjusted to >10 with aqueous NaOH.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude amine, which is then purified.

Quantitative Data: Reduction of Amides and Nitriles

SubstrateBorane ReagentConditionsProductYield (%)
N,N-DimethylbenzamideBH₃·THFTHF, 60 °C, 5hN,N-Dimethylbenzylamine>90
BenzamideBH₃·THFTHF, reflux, 4hBenzylamine~90
BenzonitrileBH₃·THFTHF, 60 °C, 5hBenzylamine>90

Note: Yields are representative and can vary based on substrate and specific reaction conditions.

II. Asymmetric Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

A significant advancement in the use of boranes is the development of catalytic, enantioselective reductions. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity.[1][11] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane and the ketone to facilitate a highly stereocontrolled hydride transfer.

The catalyst, often prepared from a chiral amino alcohol like (S)-prolinol, creates a chiral environment around the ketone.[12] Borane, acting as the stoichiometric reducing agent, is activated by the catalyst, leading to the preferential formation of one enantiomer of the alcohol product.[12]

CBS_Reduction_Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3 Complex2 Catalyst-Ketone-Borane Ternary Complex Complex1->Complex2 + Ketone Product_Complex Product-Catalyst Complex Complex2->Product_Complex Hydride Transfer (Stereoselective) Product_Complex->Catalyst Product Release Product Chiral Alcohol Product_Complex->Product Ketone Prochiral Ketone Borane BH3

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

III. Hydroboration-Oxidation of Alkenes

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol.[9] It is a cornerstone of organic synthesis due to its unique regioselectivity and stereospecificity. The reaction proceeds via an anti-Markovnikov addition of a hydrogen and a hydroxyl group across the double bond, with syn-stereochemistry.[8][9]

  • Hydroboration: Borane adds across the C=C double bond. The this compound atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon.[13] This step is a concerted, syn-addition.

  • Oxidation: The resulting organoborane is oxidized, typically with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), to replace the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[8][14]

Hydroboration_Workflow cluster_hydro Step 1: Hydroboration cluster_oxi Step 2: Oxidation Alkene Alkene Substrate Hydroboration Hydroboration Reaction (Syn-addition) Alkene->Hydroboration Reagent1 BH3-THF (or other borane source) Reagent1->Hydroboration Organoborane Trialkylborane Intermediate Hydroboration->Organoborane Oxidation Oxidation Reaction (Retention of stereochemistry) Organoborane->Oxidation Intermediate Transfer Reagent2 H2O2, NaOH Reagent2->Oxidation Alcohol Anti-Markovnikov Alcohol Oxidation->Alcohol

Caption: Workflow for the hydroboration-oxidation of an alkene.

Experimental Protocol: Hydroboration-Oxidation of 1-Octene [13]

  • Hydroboration Step:

    • To a dry 5-mL conical vial containing a spin vane, add 1-octene (1.0 eq., e.g., 150 mg).

    • Seal the vial and place it under a nitrogen atmosphere.

    • Slowly inject a 1.0 M solution of BH₃·THF (approx. 0.8 mL per 150 mg of 1-octene) over 1 minute with stirring.

    • Continue stirring for an additional 10-15 minutes at room temperature.

    • To quench excess BH₃, add 15 drops of acetone and stir for 5 minutes.

  • Oxidation Step:

    • Carefully add 4 drops of water, followed by 0.3 mL of 3 M NaOH and 0.3 mL of 30% H₂O₂.

    • Stir the mixture at room temperature for 30 minutes. The mixture may warm up.

    • Add 1 mL of diethyl ether and stir to extract the product.

    • Allow the layers to separate and carefully remove the lower aqueous layer.

    • Wash the organic layer with saturated NaCl solution (brine), dry over anhydrous MgSO₄, and filter.

    • Remove the solvent by rotary evaporation to yield the crude 1-octanol, which can be further purified if necessary.

IV. Role in Drug Development

This compound-containing compounds have emerged as important scaffolds in medicinal chemistry and drug development.[15][16] The unique electronic properties of the this compound atom, such as its Lewis acidity and ability to form stable covalent bonds, allow for novel interactions with biological targets like enzymes.[15][17] For instance, Bortezomib (Velcade®), a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy.[15] The synthesis of such complex molecules often relies on the precise transformations enabled by borane chemistry, including the stereocontrolled creation of alcohol functionalities and the reduction of carboxylic acids and amides present in advanced intermediates. The ability to perform chemoselective reductions is particularly valuable in the context of complex, multi-functional molecules common in drug discovery.[18]

V. Safety and Handling

  • Borane-tetrahydrofuran (BH₃·THF) is a flammable liquid that reacts violently with water, releasing flammable hydrogen gas.[3] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using air-free techniques.

  • Reactions should be performed in dry glassware.

  • It is recommended to store BH₃·THF solutions at 2-8 °C to prevent decomposition.[2]

  • Quenching of reactions involving boranes should be done carefully and at low temperatures (0 °C) with a proton source like methanol or water to control the rate of hydrogen evolution.

References

Application Notes and Protocols for the Fabrication of Boron Carbide Armor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the fabrication of boron carbide (B₄C) armor, a material of significant interest for ballistic protection due to its exceptional hardness, low density, and high neutron absorption cross-section. The following sections outline protocols for the primary fabrication methods: hot pressing, sintering, and reaction bonding. Quantitative data on the resulting material properties are summarized for comparative analysis.

Hot Pressing

Hot pressing is a widely used method to produce highly dense B₄C ceramics with fine microstructures. The simultaneous application of high temperature and pressure facilitates the consolidation of B₄C powder.

Experimental Protocol: Hot Pressing

1.1.1. Materials and Equipment:

  • This compound Carbide Powder: High-purity (>99%) B₄C powder with a fine particle size (e.g., 1-5 µm).

  • Die Assembly: Graphite die and punches (high-density graphite is recommended). This compound nitride coating on the die surfaces can prevent reaction with B₄C.

  • Hot Press: Capable of reaching temperatures up to 2300°C and pressures up to 50 MPa in a vacuum or inert atmosphere.

  • Atmosphere: High-purity argon or a vacuum environment.

1.1.2. Procedure:

  • Powder Preparation: Ensure the B₄C powder is dry by heating it at a low temperature (e.g., 100°C) in a vacuum oven to remove any adsorbed moisture.

  • Die Loading: Carefully load the B₄C powder into the graphite die. Ensure even distribution to promote uniform densification.

  • Hot Pressing Cycle:

    • Place the loaded die into the hot press.

    • Evacuate the chamber to a high vacuum (<10⁻⁴ Torr) or purge with high-purity argon.

    • Apply an initial low pressure (e.g., 5 MPa) to the punches.

    • Heat the assembly to the desired sintering temperature, typically between 2100°C and 2300°C, at a controlled rate (e.g., 10-20°C/min).[1][2]

    • Once the sintering temperature is reached, increase the pressure to the desired level, typically between 30 and 40 MPa.[1]

    • Hold at the peak temperature and pressure for a specific duration, generally ranging from 30 to 120 minutes, to allow for full densification.[2]

    • After the holding time, reduce the pressure and cool the furnace at a controlled rate (e.g., 15-30°C/min) to prevent thermal shock and cracking of the ceramic plate.

  • Extraction and Finishing: Carefully extract the densified B₄C plate from the die. The plate can then be ground and polished to the final desired dimensions.

Hot Pressing Workflow

Hot_Pressing_Workflow cluster_prep Preparation cluster_hp Hot Pressing cluster_post Post-Processing powder B₄C Powder die Graphite Die powder->die Loading hp_furnace Hot Press Furnace die->hp_furnace heating Heating (2100-2300°C) hp_furnace->heating pressure Pressure (30-40 MPa) heating->pressure holding Holding (30-120 min) pressure->holding cooling Controlled Cooling holding->cooling extraction Extraction cooling->extraction finishing Grinding & Polishing extraction->finishing final_product final_product finishing->final_product Final Armor Plate

Hot Pressing Workflow for this compound Carbide Armor.

Sintering

Sintering involves heating a compacted powder (green body) to a high temperature below its melting point to induce densification. For B₄C, pressureless sintering often requires sintering aids to achieve high density.

Experimental Protocol: Pressureless Sintering

2.1.1. Materials and Equipment:

  • This compound Carbide Powder: High-purity (>99%) B₄C powder with a sub-micron particle size for enhanced sinterability.

  • Sintering Aids: Additives such as carbon, silicon carbide (SiC), aluminum oxide (Al₂O₃), or yttrium oxide (Y₂O₃) can be used to promote densification.[1]

  • Binder: An organic binder (e.g., polyethylene glycol - PEG, polyvinyl alcohol - PVA) is used to provide strength to the green body.

  • Mixing Equipment: Ball mill or attrition mill for homogeneous mixing of powders and binder.

  • Press: Uniaxial or cold isostatic press (CIP) for compacting the powder.

  • High-Temperature Furnace: Capable of reaching temperatures up to 2400°C in a controlled atmosphere (vacuum or inert gas).

2.1.2. Procedure:

  • Powder Mixture Preparation:

    • Weigh the B₄C powder and sintering aids in the desired proportions.

    • Mill the powders together with the organic binder and a solvent (e.g., ethanol) for several hours to achieve a homogeneous mixture.

    • Dry the slurry to obtain a granulated powder.

  • Green Body Formation:

    • Press the granulated powder in a die using a uniaxial press at pressures of 100-200 MPa to form a green body.

    • For more complex shapes and uniform density, use a cold isostatic press at pressures of 200-300 MPa.[1]

  • Debinding (Binder Burnout):

    • Place the green body in a furnace with a controlled atmosphere (e.g., flowing argon).

    • Slowly heat the green body to a temperature range of 400-600°C to burn out the organic binder. The heating rate should be very slow (e.g., 1-2°C/min) to avoid cracking.

  • Sintering:

    • After debinding, increase the furnace temperature to the sintering temperature, typically between 2200°C and 2400°C.[1]

    • Hold at the peak temperature for 1-2 hours.

    • The sintering atmosphere is typically a vacuum or an inert gas like argon.

    • Cool the furnace slowly to room temperature.

Sintering Workflow

Sintering_Workflow cluster_prep Preparation cluster_forming Green Body Formation cluster_sintering Sintering powder B₄C Powder & Sintering Aids mixing Mixing & Granulation powder->mixing binder Organic Binder binder->mixing pressing Uniaxial/Cold Isostatic Pressing mixing->pressing green_body Green Body pressing->green_body debinding Debinding (400-600°C) green_body->debinding sintering Sintering (2200-2400°C) debinding->sintering cooling Controlled Cooling sintering->cooling final_product final_product cooling->final_product Final Armor Plate

Pressureless Sintering Workflow for this compound Carbide Armor.

Reaction Bonding

Reaction bonding is a fabrication technique that involves the infiltration of a molten material into a porous preform, where it reacts to form a dense composite. For this compound carbide armor, this typically involves the infiltration of molten silicon into a porous B₄C-carbon preform.

Experimental Protocol: Reaction Bonded this compound Carbide (RBBC)

3.1.1. Materials and Equipment:

  • This compound Carbide Powder: Coarse and fine B₄C powders.

  • Carbon Source: Carbon black, graphite powder, or a pyrolyzed organic resin.

  • Silicon: High-purity silicon powder or ingot.

  • Binder: An organic binder to form the preform.

  • Mixing and Forming Equipment: As described for sintering.

  • Infiltration Furnace: A vacuum or inert atmosphere furnace capable of reaching at least 1500°C.

3.1.2. Procedure:

  • Preform Preparation:

    • Mix B₄C powder and the carbon source with an organic binder.

    • Press the mixture into the desired shape (the preform). The green density should be controlled to achieve the desired final composition.

    • Perform a binder burnout step as described in the sintering protocol.

  • Silicon Infiltration:

    • Place the porous preform in a crucible with silicon powder or a silicon ingot placed on top or adjacent to it.

    • Heat the assembly in a vacuum or inert atmosphere to a temperature above the melting point of silicon (1414°C), typically around 1500-1600°C.

    • Molten silicon will infiltrate the porous preform.

    • The molten silicon reacts with the free carbon in the preform to form silicon carbide (SiC), which bonds the B₄C particles together.

    • 4B₄C + Si -> SiC + 4B (simplified reaction)

    • Hold at the infiltration temperature for a sufficient time to ensure complete infiltration and reaction.

    • Cool the furnace to room temperature.

Reaction Bonding Workflow

Reaction_Bonding_Workflow cluster_prep Preform Preparation cluster_infiltration Silicon Infiltration powders B₄C & Carbon Powders mixing Mixing powders->mixing binder Organic Binder binder->mixing pressing Pressing mixing->pressing debinding Debinding pressing->debinding preform Porous Preform debinding->preform furnace Infiltration Furnace preform->furnace silicon Silicon silicon->furnace infiltration Infiltration (>1414°C) furnace->infiltration reaction Reaction (Si + C -> SiC) infiltration->reaction cooling Cooling reaction->cooling final_product final_product cooling->final_product Final Armor Plate

References

Synthesis of Carborane-Based Polymers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of carborane-based polymers. The unique properties of carboranes, including their exceptional thermal and chemical stability, hydrophobicity, and high boron content, make them attractive building blocks for advanced polymers with applications in drug delivery, neutron capture therapy, and high-performance materials. This guide covers the primary synthetic methodologies, offering step-by-step instructions and comparative data to aid in the selection and execution of the most suitable polymerization strategy.

Introduction to Carborane-Based Polymers

Carboranes are polyhedral this compound-carbon clusters that can be incorporated into polymer chains to impart a range of desirable properties.[1][2] The most common carborane cage, closo-dicarbadodecaborane (C₂B₁₀H₁₂), exists as three isomers: ortho, meta, and para. These isomers offer different geometries and electronic properties, which can be exploited to tune the characteristics of the resulting polymers. The inclusion of carborane cages can enhance thermal stability, increase glass transition temperatures, and provide a high payload of this compound for therapeutic applications.[2]

Key Synthetic Strategies

The synthesis of carborane-based polymers can be broadly categorized into two main approaches: step-growth polymerization and chain-growth polymerization.

Step-Growth Polymerization (Condensation Polymerization): This method involves the reaction of difunctional carborane monomers, such as diols, diamines, or dihalides, with complementary organic or organometallic monomers.[3] It is a versatile technique for producing a wide range of polymers, including polyesters, polyamides, polyimides, and polysiloxanes.[4][5][6]

Chain-Growth Polymerization: These methods, which include Ring-Opening Metathesis Polymerization (ROMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture.[1][7] These "living" polymerization techniques are particularly valuable for creating well-defined block copolymers and other complex structures for specialized applications like drug delivery.[1][7]

Comparative Data of Carborane-Based Polymers

The choice of synthetic method significantly influences the properties of the resulting carborane-based polymer. The following table summarizes typical quantitative data for polymers synthesized via different techniques, providing a basis for comparison.

Polymerization MethodCarborane Monomer ExampleCo-monomer/Initiator ExampleMn ( g/mol )Mw/Mn (PDI)Tg (°C)Td (°C, 5% weight loss)Citation(s)
Condensation 1,7-bis(hydroxymethyl)-m-carboraneAdipoyl chloride~15,0001.8 - 2.580 - 120> 400[5]
Condensation 1,7-Diamino-m-carboranePyromellitic dianhydride> 20,000> 2.0> 300> 520[4]
Condensation 1,7-bis(dimethylhydroxysilyl)-m-carboraneBis(ureido)silane> 250,0001.5 - 2.025 - 50> 450[8]
ROMP exo-Norbornene-functionalized carboraneGrubbs' 2nd Gen. Catalyst10,000 - 50,0001.1 - 1.3150 - 200~400[9]
ATRP Carboranyl methacrylateEthyl α-bromoisobutyrate5,000 - 30,0001.1 - 1.4120 - 160~350[1][10]
RAFT Styrene-functionalized carboraneAIBN / RAFT agent10,000 - 40,0001.1 - 1.3100 - 140~380[11][12]

Experimental Protocols

Protocol 1: Synthesis of a Carborane-Based Polyester via Condensation Polymerization

This protocol describes the synthesis of a polyester from a diol-functionalized carborane and a diacyl chloride.

Materials:

  • 1,12-bis(hydroxymethyl)-p-carborane

  • Adipoyl chloride

  • Pyridine (dried)

  • Toluene (dried)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1,12-bis(hydroxymethyl)-p-carborane (1.0 eq) in anhydrous toluene.

  • Add anhydrous pyridine (2.2 eq) to the solution and stir under a positive pressure of nitrogen.

  • Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous toluene to the stirred carborane solution at room temperature over 30 minutes.

  • Heat the reaction mixture to 80°C and maintain for 24 hours.

  • Cool the reaction mixture to room temperature. The pyridinium hydrochloride salt will precipitate.

  • Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C to a constant weight.

Characterization:

  • ¹H NMR: To confirm the ester linkage formation and the integrity of the carborane cage.

  • FT-IR: To identify the ester carbonyl stretch (~1730 cm⁻¹).

  • GPC/SEC: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • DSC/TGA: To determine the glass transition temperature (Tg) and thermal decomposition temperature (Td).[13]

Protocol 2: Synthesis of a Carborane-Containing Polymer via ROMP

This protocol details the ring-opening metathesis polymerization of a norbornene-functionalized carborane monomer using a Grubbs catalyst.

Materials:

  • exo-5-(carboranyl-ester)-norbornene

  • Grubbs' 2nd or 3rd generation catalyst

  • Dichloromethane (DCM, dried and deoxygenated)

  • Ethyl vinyl ether

  • Methanol

  • Argon or Nitrogen gas supply in a glovebox or on a Schlenk line

Procedure:

  • Inside a glovebox, dissolve the exo-5-(carboranyl-ester)-norbornene monomer in anhydrous, deoxygenated DCM in a vial equipped with a stir bar.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous, deoxygenated DCM to create a stock solution.

  • Calculate the required amount of catalyst stock solution for the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

  • Add the catalyst solution to the rapidly stirring monomer solution. The reaction is typically fast and may result in a noticeable increase in viscosity.

  • Allow the polymerization to proceed for 1-2 hours at room temperature.

  • To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20 minutes.

  • Remove the reaction vessel from the glovebox and precipitate the polymer by adding the solution to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • ¹H NMR: To confirm the opening of the norbornene ring and the presence of the carborane moiety.

  • GPC/SEC: To determine Mn, Mw, and PDI. A narrow PDI is indicative of a controlled polymerization.

  • DSC/TGA: To measure Tg and Td.

Protocol 3: Synthesis of a Carborane-Functionalized Polymer via RAFT

This protocol outlines the synthesis of a carborane-containing polymer using a carborane-functionalized chain transfer agent (CTA).

Materials:

  • Styrene (inhibitor removed)

  • Carborane-functionalized trithiocarbonate RAFT agent

  • Azobisisobutyronitrile (AIBN)

  • Anisole (dried)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk tube, combine the carborane-functionalized RAFT agent, styrene, and AIBN in anisole. The molar ratio of monomer:CTA:initiator should be carefully chosen to target a specific molecular weight (e.g., 200:1:0.2).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the conversion by taking aliquots and analyzing by ¹H NMR or gravimetry.

  • To quench the reaction, cool the tube in an ice bath and expose the mixture to air.

  • Precipitate the polymer by diluting the reaction mixture with a small amount of THF and adding it dropwise to a large volume of cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • ¹H NMR: To determine monomer conversion and confirm the presence of the carborane end-group.

  • GPC/SEC: To determine Mn, Mw, and PDI. The molecular weight should increase linearly with conversion, and the PDI should be low.

  • UV-Vis Spectroscopy: To confirm the presence of the trithiocarbonate end-group.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of carborane-based polymers.

Condensation_Polymerization MonomerA Difunctional Carborane Monomer Reaction Polycondensation (e.g., in Toluene, 80°C) MonomerA->Reaction MonomerB Difunctional Co-monomer MonomerB->Reaction Polymer Carborane-Based Polymer Reaction->Polymer Step-growth Purification Precipitation & Drying Polymer->Purification

Caption: Condensation polymerization of difunctional monomers.

ROMP_Workflow Monomer Carborane-Norbornene Monomer Polymerization ROMP (DCM, rt) Monomer->Polymerization Catalyst Grubbs' Catalyst Catalyst->Polymerization Polymer Living Polymer Polymerization->Polymer Chain-growth Termination Quenching with Ethyl Vinyl Ether FinalPolymer Final Polymer Termination->FinalPolymer Polymer->Termination RAFT_Workflow cluster_reactants Reactants Monomer Vinyl Monomer Polymerization RAFT Polymerization (e.g., Anisole, 70°C) Monomer->Polymerization CTA Carborane-RAFT Agent CTA->Polymerization Initiator AIBN Initiator->Polymerization LivingPolymer Dormant/Active Polymer Chains Polymerization->LivingPolymer Controlled radical process Purification Precipitation LivingPolymer->Purification FinalPolymer Carborane End-Functionalized Polymer Purification->FinalPolymer

References

Application Notes: Selective Reduction with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent widely used in organic synthesis. Its key advantage lies in its chemoselectivity, allowing for the reduction of specific functional groups while leaving others intact. This property is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise control over chemical transformations is paramount. These application notes provide an overview of the selective reduction capabilities of sodium borohydride, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization.

Sodium borohydride is most commonly employed for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[1][2][3][4][5][6] Under standard conditions, it is generally unreactive towards less electrophilic carbonyl groups such as esters, carboxylic acids, and amides, providing a basis for its selective nature.[1][4][5]

Chemoselectivity and Reactivity

The reactivity of carbonyl compounds towards sodium borohydride follows a general trend based on the electrophilicity of the carbonyl carbon. This allows for the selective reduction of one carbonyl group in the presence of another. The general order of reactivity is as follows:

Aldehydes > Ketones > α,β-Unsaturated Ketones (1,4-addition) > Esters > Amides [7][8]

By carefully controlling reaction conditions such as temperature, solvent, and stoichiometry, a high degree of chemoselectivity can be achieved. For instance, aldehydes can be selectively reduced in the presence of ketones by using a limited amount of NaBH₄ at low temperatures.[7]

Quantitative Data Summary

The following tables summarize quantitative data for various selective reduction reactions using sodium borohydride under different conditions.

Table 1: Selective Reduction of Aldehydes and Ketones

SubstrateProductReagents & ConditionsYield (%)Reference
4-Methylcyclohexanone vs. Hexanal4-Methylcyclohexanol & 1-Hexanol1 equiv. NaBH₄, Ethanol, RTPoor selectivity (40%)[7]
3-Nitroacetophenone1-(3-Nitrophenyl)ethanolNaBH₄, Methanol, RTHigh[9]
9H-Fluoren-9-one9H-Fluoren-9-olNaBH₄, Methanol, RTHigh[9]
Acetophenone1-PhenylethanolNaBH₄, H₂O, PEG400, RT95[10]
BenzaldehydeBenzyl alcoholNaBH₄, H₂O, PEG400, RT98[10]

Table 2: Luche Reduction of α,β-Unsaturated Ketones

SubstrateProductReagents & ConditionsYield (%)Selectivity (1,2- vs. 1,4-reduction)Reference
α,β-Unsaturated KetoneAllylic AlcoholNaBH₄, CeCl₃·7H₂O, Methanol, RTHighExclusive 1,2-reduction[11][12][13]
Cyclohexenone2-Cyclohexen-1-olNaBH₄, CeCl₃·7H₂O, Methanol, RTHighExclusive 1,2-reduction[11]

Table 3: Diastereoselective Ketone Reduction

SubstrateProductReagents & ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
Pyridinyl acetate derivativeSecondary alcoholNaBH₄>20:197[14]
γ-Oxo-α-amino acidssyn-γ-Hydroxy-α-amino acidsNaBH₄, MnCl₂ (cat.), Methanol>97:3High[15]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone

This protocol describes a standard procedure for the reduction of an aldehyde or ketone to the corresponding alcohol.

Materials:

  • Aldehyde or ketone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the aldehyde or ketone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to a pH of ~2-3 with dilute hydrochloric acid to destroy any remaining NaBH₄ and to hydrolyze the borate esters.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude alcohol.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Luche Reduction for Selective 1,2-Reduction of an α,β-Unsaturated Ketone

This protocol is specifically for the selective 1,2-reduction of an α,β-unsaturated ketone to an allylic alcohol, suppressing the competing 1,4-conjugate addition.[11][12][13]

Materials:

  • α,β-Unsaturated ketone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature until the cerium salt is fully dissolved.

  • Add sodium borohydride (1.1 equivalents) in one portion to the stirred solution.

  • The reaction is typically rapid and is often complete within a few minutes. Monitor the progress by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude allylic alcohol.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate in Solvent add_reagent Add NaBH4 (portion-wise) start->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify luche_reduction_pathway sub α,β-Unsaturated Ketone activated_carbonyl Activated Carbonyl (Harder Electrophile) sub->activated_carbonyl Coordination side_product Saturated Ketone (1,4-Reduction Product) (Suppressed) sub->side_product Soft Hydride Attack (without CeCl3) cecl3 CeCl3 cecl3->activated_carbonyl product Allylic Alcohol (1,2-Reduction Product) activated_carbonyl->product Nucleophilic Attack by Hard Hydride nabh4 NaBH4 hard_hydride Harder Hydride [NaBH(OR)3]⁻ nabh4->hard_hydride Ligand Exchange (MeOH solvent) hard_hydride->product selectivity_logic decision decision start Starting Material with Multiple Functional Groups check_carbonyls Identify Carbonyl Groups Present start->check_carbonyls is_aldehyde_ketone Aldehyde and Ketone present? check_carbonyls->is_aldehyde_ketone is_enone α,β-Unsaturated Ketone present? is_aldehyde_ketone->is_enone No reduce_aldehyde Use limiting NaBH4 at low temperature is_aldehyde_ketone->reduce_aldehyde Yes reduce_both Use excess NaBH4 is_aldehyde_ketone->reduce_both Reduce Both use_luche Use Luche Conditions (NaBH4, CeCl3) is_enone->use_luche Yes standard_reduction Standard NaBH4 Reduction is_enone->standard_reduction No reduce_aldehyde->is_enone reduce_both->is_enone

References

Application Notes and Protocols for Doping Silicon with Boron for Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the primary techniques used to dope silicon with boron, a critical process in the fabrication of p-type semiconductors. The methodologies covered are ion implantation, thermal diffusion from solid, liquid, and gaseous sources, and in-situ doping during epitaxial growth.

Introduction to this compound Doping of Silicon

This compound is the most common p-type dopant for silicon.[1] When a this compound atom, which has three valence electrons, substitutes a silicon atom (four valence electrons) in the crystal lattice, it creates a "hole," which acts as a mobile positive charge carrier, thereby increasing the electrical conductivity of the silicon.[2][3] The choice of doping technique depends on the desired dopant concentration profile, junction depth, and the specific requirements of the semiconductor device being fabricated.

Ion Implantation of this compound

Ion implantation is a precise and highly controllable method for introducing this compound ions into a silicon wafer.[4] It allows for accurate control over the dose (number of implanted ions per unit area) and the depth of the dopant profile by varying the ion beam energy.[5][6]

Quantitative Data for this compound Ion Implantation
ParameterTypical RangeNotes
Implantation Energy 5 keV - 200 keV[5][6]Higher energy results in a deeper implant. For shallow junctions, energies can be <1 keV.[6]
Implantation Dose 1 x 10¹³ - 1 x 10¹⁶ ions/cm²[7][8]Higher dose leads to a higher peak this compound concentration.
Projected Range (Rp) 0.03 µm - 0.6 µmThe peak of the implanted this compound distribution. Depends on energy.
Peak Concentration 1 x 10¹⁸ - 5 x 10²⁰ atoms/cm³Determined by the dose and the straggle of the implant.
Annealing Temperature 900°C - 1100°C[9]Required to repair crystal damage and electrically activate the this compound atoms.[5]
Annealing Time 15 - 30 minutes[7]Sufficient to achieve a high level of dopant activation.
Experimental Protocol for this compound Ion Implantation
  • Wafer Preparation: Start with a clean, single-crystal silicon wafer (n-type for creating a p-n junction).

  • Masking (Optional): If selective doping is required, a patterned mask of photoresist or silicon dioxide is applied to the wafer surface to block the ion beam from certain areas.[10]

  • Implantation Process:

    • Load the wafer into the target chamber of an ion implanter.

    • Generate a beam of this compound ions (typically from a BF₃ or B₂H₆ source).[5]

    • Accelerate the ions to the desired energy.

    • Scan the ion beam across the wafer to ensure a uniform dose. The wafer is typically tilted to minimize ion channeling effects.[11]

  • Post-Implantation Annealing:

    • After implantation, the wafer is subjected to a high-temperature annealing step (e.g., in a furnace with an inert atmosphere like nitrogen).[7] This step is crucial for repairing the crystal lattice damage caused by the energetic ions and for moving the this compound atoms into substitutional lattice sites, where they become electrically active.

Visualization of Ion Implantation Workflow

Ion_Implantation_Workflow Wafer_Prep Wafer Preparation Masking Masking (Optional) Wafer_Prep->Masking Ion_Implantation Ion Implantation (this compound Ions) Wafer_Prep->Ion_Implantation No Masking Masking->Ion_Implantation Annealing Post-Implantation Annealing Ion_Implantation->Annealing Doped_Wafer This compound-Doped Silicon Wafer Annealing->Doped_Wafer

Caption: Workflow for this compound Doping of Silicon via Ion Implantation.

Thermal Diffusion of this compound

Thermal diffusion is a well-established method where this compound atoms are introduced into the silicon wafer at high temperatures from a dopant source.[1] The process typically involves two steps: a predeposition step to introduce a controlled amount of dopant onto the surface, followed by a drive-in step to diffuse the dopants to the desired depth.[12]

This compound Diffusion Sources
  • Solid Source: this compound nitride (BN) wafers are placed in proximity to the silicon wafers in a furnace.[13]

  • Liquid Source: this compound tribromide (BBr₃) is a common liquid source. A carrier gas (e.g., nitrogen) is bubbled through the liquid BBr₃, and the resulting vapor is transported to the furnace.[14][15]

  • Gaseous Source: Diborane (B₂H₆) gas is directly introduced into the furnace.[16]

Quantitative Data for this compound Thermal Diffusion
ParameterSolid Source (BN)Liquid Source (BBr₃)Gaseous Source (B₂H₆)
Predeposition Temperature 900°C - 1000°C850°C - 950°C[15]900°C - 1000°C
Drive-in Temperature 1000°C - 1200°C[1]1000°C - 1150°C[15]1000°C - 1200°C
Typical Sheet Resistance 10 - 200 Ω/sq50 - 150 Ω/sq[2][17]50 - 200 Ω/sq
Junction Depth 0.5 µm - 10 µm0.4 µm - 1.5 µm[18]0.5 µm - 5 µm
Experimental Protocol for this compound Diffusion using a Liquid BBr₃ Source
  • Wafer Preparation: Begin with clean, n-type silicon wafers. A standard RCA clean is recommended.[19]

  • Furnace Setup: Use a three-zone diffusion furnace equipped with a liquid source delivery system for BBr₃. The bubbler containing BBr₃ should be kept at a constant temperature.[14]

  • Predeposition Step:

    • Load the wafers into the furnace at a temperature between 850°C and 950°C.

    • Flow a carrier gas (e.g., N₂) through the BBr₃ bubbler and into the furnace tube. An oxidizing agent (e.g., O₂) is also introduced to form a borosilicate glass (BSG) layer on the wafer surface.[19]

    • The duration of this step determines the total amount of this compound introduced.

  • BSG Removal (Optional): The BSG layer can be removed using a hydrofluoric acid (HF) dip.[19]

  • Drive-in Step:

    • Increase the furnace temperature to between 1000°C and 1150°C.

    • The drive-in is typically performed in an oxidizing atmosphere (e.g., a mix of O₂ and N₂) to grow a clean oxide layer on the surface.

    • The time and temperature of the drive-in step control the final junction depth and surface concentration of the this compound.

  • Final Oxide Removal: The oxide layer grown during the drive-in is removed with an HF dip.

Visualization of BBr₃ Diffusion Workflow

BBr3_Diffusion_Workflow Wafer_Prep Wafer Preparation Predeposition Predeposition (BBr3 + O2/N2) Wafer_Prep->Predeposition BSG_Removal BSG Removal (HF Dip, Optional) Predeposition->BSG_Removal Drive_In Drive-in (O2/N2) Predeposition->Drive_In No BSG Removal BSG_Removal->Drive_In Oxide_Removal Oxide Removal (HF Dip) Drive_In->Oxide_Removal Doped_Wafer This compound-Doped Silicon Wafer Oxide_Removal->Doped_Wafer

Caption: Workflow for this compound Doping of Silicon via BBr₃ Diffusion.

In-Situ Doping of this compound during Epitaxial Growth

In-situ doping involves introducing the this compound dopant gas during the epitaxial growth of a silicon layer, typically by Chemical Vapor Deposition (CVD).[16] This allows for the formation of uniformly doped layers with abrupt interfaces.

Quantitative Data for In-Situ this compound Doping (CVD)
ParameterTypical ValueNotes
Growth Temperature 600°C - 1100°CLower temperatures can be achieved with plasma-enhanced CVD (PECVD).
Silicon Source Gas Silane (SiH₄), Dichlorosilane (SiH₂Cl₂)Choice depends on desired growth rate and temperature.
This compound Source Gas Diborane (B₂H₆)Typically a dilute mixture in a carrier gas like H₂ or N₂.
B₂H₆/SiH₄ Ratio 10⁻⁶ - 10⁻³This ratio primarily controls the this compound concentration in the grown film.
Resulting this compound Concentration 1 x 10¹⁶ - 1 x 10²⁰ atoms/cm³Can be precisely controlled by the gas flow rates.
Experimental Protocol for In-Situ this compound Doping via CVD
  • Wafer Preparation: Start with a clean silicon substrate.

  • CVD Reactor Setup:

    • Place the substrate in a CVD reactor.

    • Heat the substrate to the desired growth temperature.

  • Epitaxial Growth and Doping:

    • Introduce the silicon source gas (e.g., SiH₄) and the this compound source gas (B₂H₆) along with a carrier gas (e.g., H₂) into the reactor.

    • The gases react at the hot wafer surface, leading to the deposition of a this compound-doped single-crystal silicon layer.

    • The thickness of the doped layer is controlled by the deposition time.

  • Cool Down: After the desired thickness is achieved, the gas flows are stopped, and the wafer is cooled down in an inert atmosphere.

Visualization of In-Situ Doping Logical Relationships

InSitu_Doping_Logic cluster_params Process Parameters cluster_props Resulting Properties Temp Growth Temperature Uniformity Doping Uniformity Temp->Uniformity Si_Source Si Source Gas Flow Rate Thickness Doped Layer Thickness Si_Source->Thickness B_Source B Source Gas Flow Rate (B2H6) Concentration This compound Concentration B_Source->Concentration controls Time Deposition Time Time->Thickness determines Resistivity Resistivity Concentration->Resistivity affects

Caption: Logical Relationships in In-Situ this compound Doping.

Characterization of this compound-Doped Silicon

After the doping process, it is essential to characterize the resulting silicon to ensure it meets the desired specifications.

Characterization TechniqueProperty Measured
Four-Point Probe Sheet Resistance (Ω/sq)
Secondary Ion Mass Spectrometry (SIMS) Dopant Concentration vs. Depth Profile
Spreading Resistance Profiling (SRP) Resistivity vs. Depth Profile
Electrochemical Capacitance-Voltage (ECV) Electrically Active Dopant Concentration vs. Depth
Hall Effect Measurement Carrier Concentration, Mobility, and Resistivity

These characterization techniques provide the necessary feedback to optimize the doping processes for specific semiconductor device applications.

References

methodology for measuring boron concentration in plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides detailed methodologies for the quantitative determination of boron concentration in plant tissues, intended for researchers, scientists, and professionals in drug development. Two widely employed methods are detailed: the Azomethine-H colorimetric method and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Introduction

This compound is an essential micronutrient for plants, playing a crucial role in cell wall structure, membrane function, and reproductive growth. However, the range between this compound deficiency and toxicity is narrow for many plant species.[1] Therefore, accurate measurement of this compound concentration in plant tissues is vital for diagnosing nutritional status, assessing toxicity, and in various research applications. This note provides a comparative overview and detailed protocols for two common analytical techniques.

Method Selection

The choice between the Azomethine-H and ICP-OES methods depends on factors such as sample throughput, required sensitivity, and available equipment. The Azomethine-H method is a cost-effective colorimetric assay suitable for laboratories without access to advanced spectrometric instrumentation.[2][3] ICP-OES offers higher throughput, greater sensitivity, and the ability to perform multi-element analysis simultaneously.[3][4]

Table 1: Comparison of Azomethine-H and ICP-OES Methods

ParameterAzomethine-H MethodInductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle Colorimetric reaction between this compound and azomethine-H reagent, forming a yellow complex.[2]Measurement of atomic emission from this compound atoms excited in an argon plasma.
Sensitivity LowerHigher[2]
Detection Limit ~0.1 ppm~0.006 mg·L−1[5]
Quantification Limit ~0.5 ppm~0.02 mg·L−1[5]
Throughput Lower, suitable for smaller sample batches.High, suitable for large-scale analysis.
Interferences High concentrations of iron, copper, aluminum, and organic matter can interfere.[2][6]Spectral interferences from other elements can occur, but are often correctable. High salt matrices can be problematic.[5][7]
Cost Lower instrument and operational cost.Higher initial instrument investment and operational costs.
Multi-element Analysis NoYes

Experimental Protocols

Sample Collection and Preparation (Common to both methods)

Proper sample collection and preparation are critical for accurate this compound analysis.

  • Collection: Collect the desired plant tissue (e.g., leaves, stems, roots). For comparative studies, it is crucial to sample the same plant part at a consistent developmental stage.[1][8]

  • Decontamination: Gently wash the collected tissue with deionized water to remove any surface contamination. Avoid excessive washing, as it can leach soluble this compound.[1]

  • Drying: Dry the plant material in a forced-air oven at 65-70°C until a constant weight is achieved (typically 24-48 hours).

  • Grinding: Grind the dried tissue to a fine powder (to pass through a 20-40 mesh screen) using a Wiley mill or a similar grinder with stainless steel components to avoid this compound contamination. Store the powdered sample in a clean, dry, and labeled container.

Sample Digestion

Prior to analysis, the organic matter in the plant tissue must be destroyed to release the this compound into solution. Two primary methods are employed:

a) Dry Ashing

This method involves the combustion of the organic matter at a high temperature.

  • Weigh approximately 0.5-1.0 g of the dried, ground plant tissue into a clean porcelain or platinum crucible.

  • Place the crucible in a muffle furnace.

  • Gradually increase the temperature to 500-550°C and maintain for 5-8 hours, or until a white or gray ash is obtained.[3]

  • Allow the crucible to cool to room temperature.

  • Dissolve the ash in 10 mL of 0.1 N HCl or 0.36 N H2SO4.[9][10] Ensure the ash is completely dissolved, gently heating if necessary.

  • Filter the solution through a Whatman No. 42 filter paper into a 50 mL volumetric flask.

  • Rinse the crucible and filter paper with small portions of deionized water, collecting the rinsings in the volumetric flask.

  • Bring the flask to volume with deionized water and mix thoroughly.

b) Acid Digestion

This method uses strong acids to oxidize the organic matter. This method is often faster than dry ashing.

  • Weigh approximately 0.5 g of the dried, ground plant tissue into a digestion tube. To avoid this compound contamination from borosilicate glass, the use of nalgene bottles or other composite materials is recommended.[11]

  • Add 5 mL of concentrated nitric acid (HNO₃). Let the samples predigest overnight or for at least 30 minutes in a fume hood.

  • If a microwave digester is available, follow the manufacturer's protocol for plant tissue. A typical program involves ramping the temperature to 180-200°C and holding for 15-20 minutes.

  • Alternatively, for block digestion, heat the tubes at 125°C for 4 hours.

  • After digestion and cooling, dilute the digest to a final volume (e.g., 50 mL) with deionized water.

Workflow for Sample Preparation and Digestion

G cluster_prep Sample Preparation cluster_digest Sample Digestion cluster_analysis Analysis Collect Collect Plant Tissue Wash Wash with DI Water Collect->Wash Dry Dry at 65-70°C Wash->Dry Grind Grind to Fine Powder Dry->Grind DryAsh Dry Ashing (500-550°C) Grind->DryAsh AcidDigest Acid Digestion (e.g., HNO₃) Grind->AcidDigest Azomethine Azomethine-H Method DryAsh->Azomethine ICP ICP-OES DryAsh->ICP AcidDigest->ICP

Caption: General workflow for plant tissue preparation and digestion for this compound analysis.

Azomethine-H Colorimetric Method Protocol

This method is based on the reaction of this compound with azomethine-H in a buffered solution to form a stable yellow-colored complex, which is then measured spectrophotometrically.

a) Reagent Preparation

  • Azomethine-H Solution (0.90% w/v): Dissolve 0.90 g of azomethine-H and 2.0 g of L-ascorbic acid in 100 mL of deionized water.[12] Gentle heating in a water bath may be required to fully dissolve the components. This solution should be stored in a refrigerator and is stable for up to 48 hours.[12]

  • Buffer-Masking Solution: Dissolve 250 g of ammonium acetate and 15 g of ethylenediaminetetraacetic acid (EDTA) disodium salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.

  • This compound Stock Solution (100 ppm): Dissolve 0.5716 g of boric acid (H₃BO₃) in deionized water and dilute to 1 L in a volumetric flask.

  • This compound Working Standards: Prepare a series of working standards (e.g., 0, 0.5, 1, 2, 4, and 6 ppm B) by diluting the stock solution with deionized water.

b) Color Development and Measurement

  • Pipette 1 mL of the digested plant sample solution (or standard) into a clean plastic test tube.

  • Add 2 mL of the Buffer-Masking Solution and mix well.

  • Add 2 mL of the Azomethine-H solution and mix thoroughly.

  • Allow the color to develop for 30-60 minutes at room temperature.[12]

  • Measure the absorbance of the solution at 420 nm using a spectrophotometer.[13] Use the 0 ppm standard as the blank.

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the this compound concentration in the plant samples from the calibration curve.

Workflow for the Azomethine-H Method

G Start Start with Digested Sample/Standard AddBuffer Add Buffer-Masking Solution Start->AddBuffer 1 mL AddAzo Add Azomethine-H Solution AddBuffer->AddAzo 2 mL Incubate Incubate for 30-60 min AddAzo->Incubate 2 mL Measure Measure Absorbance at 420 nm Incubate->Measure Calculate Calculate this compound Concentration Measure->Calculate

Caption: Step-by-step workflow for the Azomethine-H colorimetric assay.

ICP-OES Method Protocol

ICP-OES measures the light emitted by this compound atoms in a high-temperature argon plasma. The intensity of the emitted light is directly proportional to the concentration of this compound in the sample.

a) Instrument Calibration

Prepare a series of this compound calibration standards (e.g., 0, 0.1, 0.5, 1.0, 5.0, and 10.0 ppm) from a certified this compound standard solution. The matrix of the standards should be matched to the acid matrix of the digested samples (e.g., 2% HNO₃).

b) Sample Analysis

  • Set up the ICP-OES instrument according to the manufacturer's instructions. Recommended wavelengths for this compound analysis are 249.678 nm, 249.773 nm, and 208.959 nm. The 249.773 nm line is generally the most sensitive, while the 208.959 nm line can be used for samples with high this compound concentrations to avoid detector saturation.

  • Introduce the calibration standards to the instrument, starting with the blank and proceeding to the highest concentration, to generate a calibration curve.

  • Aspirate the digested plant samples into the instrument.

  • The instrument software will automatically calculate the this compound concentration in the samples based on the calibration curve.

c) Quality Control

  • Analyze a blank and a calibration verification standard periodically (e.g., every 10-20 samples) to monitor for instrument drift and contamination.

  • Include a certified reference material (CRM) of plant tissue in each analytical run to validate the accuracy of the method.

Workflow for the ICP-OES Method

G Start Start with Digested Sample Aspirate Aspirate Sample into Plasma Start->Aspirate Calibrate Calibrate ICP-OES with Standards Calibrate->Aspirate Excite Atomization and Excitation Aspirate->Excite Detect Detect Emitted Light at Specific Wavelengths Excite->Detect Quantify Quantify this compound Concentration Detect->Quantify

Caption: Simplified workflow for this compound determination by ICP-OES.

Data Presentation

Table 2: Typical this compound Concentrations in Plant Tissues

Plant SpeciesTissueThis compound Concentration (ppm, dry weight)Reference
MaizeShoots5 - 60[3]
Orchard Leaves (NBS 1571)Leaves33 ± 3[9][10]
ChickpeaShoots10 - 100 (deficiency to sufficiency range)[14]
Various CropsMature Leaves15 - 100 (sufficiency range)[1][8]

Note: These values are indicative and can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Conclusion

Both the Azomethine-H and ICP-OES methods are reliable for the determination of this compound in plant tissues. The Azomethine-H method is a viable option for laboratories with limited resources, while ICP-OES provides a more sensitive and high-throughput solution. Careful sample preparation and adherence to the detailed protocols are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Boron Esters as Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of boron esters as protecting groups for diols in organic synthesis. This strategy is particularly valuable in the manipulation of complex molecules such as carbohydrates and nucleosides, which are of significant interest in drug development.

Introduction

Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronic esters (also known as boronate esters). This reversible covalent interaction allows for the temporary protection of diol functionalities, enabling selective reactions at other sites within a molecule. The stability of the resulting boronic ester is influenced by the nature of the boronic acid, the structure of the diol, and the reaction conditions, offering a tunable protecting group strategy. Common boronic acids used for this purpose include phenylboronic acid and its derivatives. The ease of both formation and cleavage under specific conditions makes boronic esters an attractive tool in multistep organic synthesis.

Key Applications

The primary application of this compound esters as protecting groups lies in the selective functionalization of polyols, particularly in:

  • Carbohydrate Chemistry: Facilitating regioselective acylation, alkylation, and silylation of sugars by protecting specific diol pairs.

  • Nucleoside Chemistry: Enabling modifications of the sugar moiety in nucleosides and nucleotides while the 2',3'-cis-diol is protected.

  • Total Synthesis: Streamlining the synthesis of complex natural products containing diol functionalities.

Data Presentation: Stability and Reaction Efficiency of Boronic Esters

The choice of boronic acid and the reaction conditions significantly impact the stability of the resulting boronic ester and the efficiency of the protection and deprotection steps. The following tables summarize quantitative data from various studies.

Boronic Ester TypeSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
PhenylboronateMethyl α-D-glucopyranosidePhenylboronic acid, pyridine, rt95Propan-1,3-diol, acetone, rt98[1]
PhenylboronateVarious GlycosidesPhenylboronic acid, pyridine, rt75-98Propan-1,3-diol, acetone, rt85-99[1]
Pinacolyl BoronateVarious alkyl halides (via Grignard)Isobutylboronic acid, pinacol, MgSO4, Et2O, 24h78-83Diethanolamine, Et2O then 0.1M HCl70-95[2][3]
PhenylboronateRibonucleosidesPhenylboronic acid, pyridine, rt---[4]
Arylboronate (Epin)Arylboronic acids1,1,2,2-tetraethylethylene glycol, toluene, reflux>90Not specified-Not found in search results
Alkyl-B(DEA)Alkylpinacolyl boronate estersDiethanolamine, Et2O, rt, 30 min85-980.1 M HCl, 20 min70-95[2]

Table 1: Efficiency of Boronic Ester Protection and Deprotection for Various Substrates.

Boronic EsterConditionsStability/ObservationReference
Aryl Boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin))Silica gel chromatographyStable, allowing for easy purification.Not found in search results
Aryl Boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin))Alkaline conditionsMore stable than corresponding boronic acids and pinacol esters.Not found in search results
Pinacol boronate estersAqueous basic conditionsCan undergo accelerated protodeboronation.Not found in search results
Boronic esters from 1,3-propanediolsAqueous basic conditionsCan undergo base-mediated protodeboronation much faster than the corresponding boronic acid.Not found in search results
Pinacolyl boronate estersVarious reaction conditionsGenerally stable, but removal can be challenging.[2][5]

Table 2: Stability of Various Boronic Esters under Different Conditions.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Diols using Phenylboronic Acid

This protocol is a general guideline for the formation of phenylboronate esters from 1,2- or 1,3-diols, commonly applied in carbohydrate chemistry.[1]

Materials:

  • Diol-containing substrate

  • Phenylboronic acid (1.1 equivalents)

  • Anhydrous pyridine

  • Anhydrous toluene (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Magnetic stirrer

  • Dean-Stark apparatus (optional)

  • Rotary evaporator

Procedure:

  • To a solution of the diol (1.0 equivalent) in anhydrous pyridine, add phenylboronic acid (1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For many simple diols, the reaction is complete within a few hours.

  • For less reactive diols or to drive the equilibrium towards the product, the reaction can be performed in toluene with azeotropic removal of water using a Dean-Stark apparatus.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude boronic ester is often used in the next step without further purification. If necessary, purification can be achieved by recrystallization or chromatography on silica gel, though care must be taken to avoid hydrolysis.

Protocol 2: General Procedure for the Deprotection of Phenylboronate Esters

This protocol describes a common method for the cleavage of phenylboronate esters.[1]

Materials:

  • Phenylboronate ester

  • 1,3-Propanediol (excess)

  • Acetone or other suitable solvent

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • Dissolve the phenylboronate ester in acetone.

  • Add an excess of 1,3-propanediol to the solution.

  • Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product, now containing the free diol and the 1,3-propanediol boronate, is purified by silica gel column chromatography to isolate the deprotected diol.

Protocol 3: Two-Step Deprotection of Alkylpinacolyl Boronate Esters

This protocol is particularly useful for the deprotection of stable pinacolyl boronate esters under mild conditions.[2][5]

Step 1: Transesterification with Diethanolamine

Materials:

  • Alkylpinacolyl boronate ester

  • Diethanolamine (1.1 equivalents)

  • Diethyl ether (Et2O)

  • Filtration apparatus

Procedure:

  • Dissolve the alkylpinacolyl boronate ester (1.0 equivalent) in diethyl ether.

  • Add diethanolamine (1.1 equivalents) to the solution at room temperature.

  • A white precipitate of the diethanolamine (DEA) boronate adduct should form within minutes. Stir for approximately 30 minutes to ensure complete reaction.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Dry the solid DEA boronate adduct.

Step 2: Hydrolysis of the DEA Boronate Adduct

Materials:

  • DEA boronate adduct

  • 0.1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Suspend the DEA boronate adduct in a biphasic mixture of an organic solvent and 0.1 M HCl.

  • Stir vigorously for 20-30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the free boronic acid.

Mandatory Visualizations

General Workflow for Diol Protection and Deprotection

G Diol Diol Substrate Protected_Diol Boronic Ester Diol->Protected_Diol Protection Deprotected_Diol Deprotected Diol Protected_Diol->Deprotected_Diol Deprotection Boronic_Acid Boronic Acid (e.g., PhB(OH)2) Deprotecting_Agent Deprotecting Agent (e.g., 1,3-Propanediol)

Caption: General workflow for diol protection and deprotection.

Logical Relationship in Selective Carbohydrate Functionalization

G Start Unprotected Carbohydrate Protect Protect Diol with Phenylboronic Acid Start->Protect Protected_Carbohydrate Phenylboronate Ester of Carbohydrate Protect->Protected_Carbohydrate Functionalize Selective Functionalization of Free Hydroxyls Protected_Carbohydrate->Functionalize Functionalized_Protected Functionalized Protected Carbohydrate Functionalize->Functionalized_Protected Deprotect Deprotection Functionalized_Protected->Deprotect Final_Product Selectively Functionalized Carbohydrate Deprotect->Final_Product

Caption: Workflow for selective carbohydrate functionalization.

Two-Step Deprotection of Pinacolyl Boronate Esters

G Start Alkylpinacolyl Boronate Ester Step1 Transesterification with Diethanolamine Start->Step1 Intermediate DEA Boronate Adduct (Precipitate) Step1->Intermediate Step2 Hydrolysis (0.1 M HCl) Intermediate->Step2 End Free Boronic Acid Step2->End

Caption: Two-step deprotection of pinacolyl boronates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Performance in Boron-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst performance in boron-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound-mediated cross-coupling reactions?

A1: Low yields in this compound-mediated reactions, such as Suzuki-Miyaura or Chan-Lam couplings, can stem from several factors:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or byproducts, or it can decompose under the reaction conditions.[1][2] Common poisons for palladium catalysts include halides, cyanides, sulfides, and certain nitrogen-containing organic molecules.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the this compound reagent to the metal catalyst is a critical step. This process can be hindered by the choice of base, solvent, or by steric hindrance on the coupling partners.[3][4] A base is typically required to activate the organothis compound reagent.[4]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include protodeboronation (cleavage of the C-B bond by a proton source), homocoupling of the organothis compound reagent, and dehalogenation of the electrophile.[5][6]

  • Poor Reagent Stability: Boronic acids can be unstable and prone to decomposition, especially at elevated temperatures.[6][7] It is often beneficial to use more stable derivatives like boronic esters (e.g., pinacol esters) or to protect the boronic acid.[7]

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature are all critical for optimal performance. These parameters often need to be screened and optimized for each specific substrate combination.[5][8]

Q2: My Suzuki-Miyaura reaction is not working. What are the first troubleshooting steps I should take?

A2: When troubleshooting a Suzuki-Miyaura reaction, a systematic approach is key. Here is a suggested workflow:

G A Low or No Product Formation B Check Starting Materials: - Purity of reagents (halide, this compound reagent) - Integrity of boronic acid (check for decomposition) - Solvent and base quality (anhydrous/degassed?) A->B Step 1 C Verify Catalyst Activity: - Use a fresh batch of catalyst/precatalyst - Test with a reliable, high-yielding control reaction B->C Step 2 D Optimize Reaction Conditions C->D Step 3 E Screen Different Bases: - Carbonates (K2CO3, Cs2CO3) - Phosphates (K3PO4) - Hydroxides (NaOH, KOH) - Fluorides (CsF, KF) D->E F Screen Different Solvents: - Toluene, Dioxane, THF - Acetonitrile, DMF - Aqueous mixtures D->F G Vary Temperature and Time D->G H Consider Ligand Effects: - Screen different phosphine ligands - Vary catalyst:ligand ratio D->H I Problem Solved? E->I F->I G->I H->I J Further Investigation: - Test for catalyst poisons - Consider alternative this compound reagents (e.g., MIDA boronates, trifluoroborates) I->J No

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Start by verifying the quality and purity of your starting materials and ensuring your catalyst is active. Then, systematically optimize the reaction conditions, including the base, solvent, temperature, and ligand. If these steps do not resolve the issue, further investigation into potential catalyst poisons or alternative this compound reagents may be necessary.

Q3: How can I prevent catalyst poisoning in my palladium-catalyzed borylation reaction?

A3: Catalyst poisoning leads to the deactivation of the catalyst by chemical compounds that bind to its active sites.[1] Preventing poisoning is crucial for maintaining catalytic activity.

  • Purify Starting Materials: Ensure that your aryl halide, dithis compound reagent, and solvent are free from impurities that can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, halides, cyanides, and molecules with strong coordinating groups like nitriles and nitro compounds.[1][9]

  • Use High-Purity Solvents and Reagents: Traces of impurities in solvents or reagents can have a significant impact on catalyst performance.

  • Degas the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. It is therefore important to thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Select Appropriate Ligands: The choice of ligand can influence the catalyst's susceptibility to poisoning. Bulky electron-rich phosphine ligands can sometimes protect the metal center from coordinating to poisons.

Q4: I am observing significant protodeboronation in my reaction. How can I minimize this side reaction?

A4: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to a deboronated byproduct and reduced yield.[6] To minimize this:

  • Use Anhydrous Conditions: Water is a common proton source, so using anhydrous solvents and reagents is critical.

  • Choose a Non-Protic Solvent: If possible, avoid protic solvents like alcohols.

  • Select the Right Base: The choice of base can influence the rate of protodeboronation. In some cases, a weaker base may be preferable.

  • Use More Stable this compound Reagents: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable towards protodeboronation than the corresponding boronic acids.[6]

Troubleshooting Guides

Issue 1: Low Yield in Miyaura Borylation

The Miyaura borylation is a key method for synthesizing aryl boronic esters. Low yields are a common problem.

Troubleshooting Steps:

  • Optimize the Base: The base plays a crucial role in the Miyaura borylation. While potassium acetate (KOAc) is commonly used, switching to a more lipophilic carboxylate base can significantly improve performance, allowing for milder reaction conditions.[5][10]

    BaseTemperature (°C)Time (h)Conversion (%)
    Potassium Acetate (KOAc)80>16>95
    Potassium 2-ethylhexanoate35<2>95
    Data adapted from a study on the borylation of a model aryl bromide with 0.5 mol % Pd catalyst.[5][10][11][12]
  • Screen Solvents: The choice of solvent can impact the solubility of the reagents and the overall reaction rate. Common solvents include dioxane, toluene, and DMF.

  • Check Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality. Catalyst loading can often be reduced with optimized base and solvent conditions.[10]

Issue 2: Catalyst Deactivation in Suzuki-Miyaura Coupling

Catalyst deactivation is a primary cause of incomplete conversion in Suzuki-Miyaura reactions.

Catalyst Deactivation Workflow:

G A Catalyst Deactivation Suspected (Stalled reaction, low conversion) B Analyze Reaction Mixture: - Check for black precipitate (Pd black) - LC-MS analysis for byproducts A->B C Hypothesize Cause B->C D Catalyst Poisoning: - Impurities in starting materials or solvent C->D E Thermal Decomposition: - Reaction temperature too high C->E F Oxidative Deactivation: - Incomplete degassing (presence of O2) C->F G Troubleshooting Action D->G E->G F->G H Purify Reagents: - Recrystallize solids - Distill liquid reagents/solvents G->H I Reduce Reaction Temperature G->I J Improve Degassing Protocol: - Use freeze-pump-thaw cycles - Ensure a good inert gas seal G->J K Re-run Reaction H->K I->K J->K

Caption: Workflow for troubleshooting catalyst deactivation.

If you observe catalyst deactivation, first try to identify the cause. The formation of palladium black suggests catalyst aggregation and precipitation. If poisoning is suspected, purifying the reagents is essential. If thermal decomposition is a possibility, reducing the reaction temperature should be attempted. Inadequate degassing can lead to oxidation of the catalyst, which can be addressed by improving the degassing procedure.

Issue 3: Poor Performance in Chan-Lam Amination with Aryl Boronic Acid Pinacol Esters

The Chan-Lam coupling is a valuable method for C-N bond formation. However, using aryl boronic acid pinacol (BPin) esters, especially with aryl amines, can result in low yields.[13]

Optimization Strategy:

A key challenge is the lower reactivity of BPin esters compared to boronic acids. A mixed solvent system can significantly improve the outcome.

Amine TypeSolvent SystemOutcome
Alkyl AmineMeCNEffective C-N bond formation
Aryl AmineMeCNLow yields
Aryl AmineMeCN/EtOHSignificantly improved yields of C-N coupling
This table summarizes findings on optimizing the Chan-Lam amination of aryl BPin esters.[13]

Experimental Protocols

Protocol 1: General Procedure for Optimized Miyaura Borylation

This protocol is based on an improved method using a lipophilic base.[5][10]

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), bis(pinacolato)dithis compound (1.1-1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl2, 0.5 mol%), and a phosphine ligand if required.

  • Add potassium 2-ethylhexanoate (3.0 mmol).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Stir the reaction mixture at 35-55 °C and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)L_n-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R-Pd(II)L_n-R' PdII_2->PdII_3 Transmetalation (R'-B(OR)2) PdII_3->Pd0 Reductive Elimination (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with an aryl or vinyl halide (R-X). The resulting Pd(II) complex then undergoes ligand exchange with the base, followed by transmetalation with the organothis compound reagent (R'-B(OR)2). The final step is reductive elimination, which forms the desired C-C bond (R-R') and regenerates the Pd(0) catalyst.[4][14][15]

References

Technical Support Center: Purification of Synthetic Boron Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic boron compounds. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying synthetic this compound compounds?

A1: The primary challenges in purifying synthetic this compound compounds, particularly boronic acids and their esters, include:

  • Instability: Boronic acids can be unstable under typical reaction and purification conditions, susceptible to oxidation and dehydration to form cyclic trimeric anhydrides (boroxines).[1][2] Boronate esters, while more stable, can undergo hydrolysis or deboronation.[1][3]

  • Chromatography Issues: These compounds often exhibit poor behavior on silica gel, leading to streaking, decomposition, or irreversible adsorption.[4][5][6] This is due to the interaction of the Lewis acidic this compound center with the acidic silica surface.

  • Difficult Separations: Separating the desired this compound compound from structurally similar impurities, such as starting materials or byproducts like boroxines, can be complex.[2][4]

  • Low Crystallinity: Many this compound compounds, especially intermediates, may exist as oils or have poor crystallinity, making recrystallization challenging.[4]

Q2: Why is my boronic acid difficult to purify by standard silica gel chromatography?

A2: Boronic acids often behave poorly on silica gel for several reasons. The acidic nature of silica can promote the dehydration of boronic acids to form their corresponding boroxines, leading to complex mixtures.[2] Furthermore, the Lewis acidic this compound atom can interact strongly with the silanol groups on the silica surface, causing streaking, low recovery, and in some cases, decomposition of the compound on the column.[4][5]

Q3: What are common impurities I might encounter when synthesizing boronic acids?

A3: Common impurities include the corresponding trimeric anhydride (boroxine), which forms from the dehydration of the boronic acid, and des-boronated or proto-deboronated byproducts where the C-B bond has been cleaved.[2][4] Depending on the synthetic route, you may also find dimers of starting materials or other organothis compound species.

Q4: How can I improve the stability of my boronic acid during purification?

A4: To circumvent stability issues, boronic acids are often converted into more stable derivatives for purification.[2] Common strategies include:

  • Conversion to Boronate Esters: Reacting the crude boronic acid with a diol, such as pinacol or ethylene glycol, forms a more stable cyclic boronate ester.[1][2] These esters are generally more amenable to chromatographic purification.

  • Formation of MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are well-suited for chromatography.[2][5]

  • Conversion to Trifluoroborate Salts: Reacting the boronic acid with KHF₂ forms a stable, crystalline potassium trifluoroborate salt, which can often be purified by recrystallization.[7]

Q5: What are the pros and cons of using boronate esters (e.g., Bpin) versus free boronic acids?

A5: Pinacol boronic esters (Bpin) offer enhanced stability compared to free boronic acids, making them easier to handle and purify via chromatography.[1][2] However, they are prone to hydrolysis and deboronation under certain conditions.[1] While their stability is an advantage for purification, the subsequent cleavage to regenerate the free boronic acid can sometimes be difficult and require harsh conditions.[2][3]

Q6: How can I remove residual this compound-containing reagents or byproducts from my reaction mixture?

A6: Several methods can be employed:

  • Aqueous Extraction: Boronic acids have some solubility in water, which can be exploited. Washing the organic layer with a basic aqueous solution can help remove acidic this compound species.

  • Sorbitol Extraction: A specific method involves extraction with a sorbitol solution, which complexes with the boronic acid and pulls it into the aqueous layer.[7]

  • Ion Exchange Resins: this compound-specific ion exchange resins are available and can be highly effective for selectively removing this compound compounds from aqueous or organic streams.[8]

Q7: What analytical techniques are best for assessing the purity of my this compound compound?

A7: The purity of synthetic this compound compounds is typically assessed using a combination of techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are invaluable for structural confirmation and purity assessment. ¹¹B NMR is particularly useful for identifying different this compound species in a sample.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Inductively Coupled Plasma (ICP): ICP-MS or ICP-OES can be used to accurately quantify the this compound content in a sample.[9][10]

Troubleshooting Guides

Problem 1: My boronic acid streaks or gives a poor Rf value on a silica TLC plate.

  • Possible Cause: Strong interaction between the Lewis acidic boronic acid and the acidic silica gel surface.

  • Solution 1: Add a modifier to the eluent. A small amount of a polar solvent like methanol or an acid like acetic acid can sometimes improve the chromatography.[4]

  • Solution 2: Consider using a different stationary phase. Alumina or Florisil can be alternatives to silica gel.[6] For reverse-phase chromatography, a C18 column might be effective.[7]

  • Solution 3: Derivatize the boronic acid to a more stable, less polar boronate ester (e.g., pinacol ester) before attempting chromatography.[2]

Problem 2: My boronate ester appears to be decomposing on the silica gel column.

  • Possible Cause: The silica gel may have adsorbed moisture, leading to hydrolysis of the ester back to the less stable boronic acid, which then decomposes.[5]

  • Solution 1: Use freshly dried silica gel and anhydrous solvents for the chromatography.

  • Solution 2: Deactivate the silica gel. This can be done by pre-treating the silica with a base, such as triethylamine, mixed into the eluent or the silica slurry.

  • Solution 3: Use a very short silica gel column (a "plug") for a rapid filtration rather than a long, slow column separation.[5]

  • Solution 4: Switch to a less harsh stationary phase like alumina or consider purification by recrystallization or derivatization.[6]

Problem 3: I have a mixture of a boronic acid and its corresponding boronate ester. How can I separate them?

  • Solution 1: Extraction. Perform a liquid-liquid extraction. The boronic acid is more polar and acidic. Washing an organic solution (e.g., in ethyl acetate or ether) with a basic aqueous solution (like dilute NaOH or NaHCO₃) will extract the boronic acid into the aqueous phase as its boronate salt, leaving the ester in the organic phase.[11] The boronic acid can then be recovered by acidifying the aqueous layer and re-extracting.[11]

  • Solution 2: Derivatization. Form a diethanolamine adduct. Boronic acids react with diethanolamine to form a stable, crystalline adduct that often precipitates from solution, while the boronate ester remains soluble.[7] The adduct can be filtered off and the boronic acid regenerated by treatment with acid.

Problem 4: My recrystallization of a boronic acid is not working or gives a low yield.

  • Possible Cause: The compound may be an oil, or the impurity profile prevents crystallization.[4] Boronic acids can also be significantly soluble in some solvents even at low temperatures.

  • Solution 1: Solvent Screening. Systematically screen a variety of solvents and solvent mixtures. Good solvent systems often involve a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold. Common solvents for boronic acid recrystallization include water, ethanol, ethyl acetate, and heptane.[4][7][12][13]

  • Solution 2: Seeding. If you have a small amount of pure crystal, add a seed crystal to the supersaturated solution to induce crystallization.

  • Solution 3: Scratching. Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.[4]

  • Solution 4: Alternative Purification. If recrystallization fails, consider other methods like derivatization to a crystalline adduct or salt, or chromatography of a more stable ester form.[4]

Data Presentation

Table 1: Comparison of Common Boronic Acid Protecting Groups for Stability and Purification

Protecting GroupCommon AbbreviationStability to ChromatographyStability to HydrolysisEase of RemovalKey Features
PinacolBpinGoodModerate; can hydrolyzeCan be difficultMost common; enhances stability over free boronic acid.[2]
N-methyliminodiacetic acidMIDAExcellentHighMild basic or acidic conditionsVery stable to a wide range of reaction conditions.[2]
DiethanolamineB(dea)Poor (used for isolation)ModerateAcidic conditionsForms a stable, often crystalline adduct for easy isolation.[5][7]
Potassium TrifluoroborateBF₃KN/A (salt)HighN/AHighly stable, crystalline salts; easy to handle.[7]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of an Arylboronic Acid

  • Dissolution: In a flask, dissolve the crude arylboronic acid in the minimum amount of a suitable boiling solvent (e.g., water, or a mixture like heptane/ethyl acetate).[12][13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or freezer to induce crystallization.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals under vacuum. Do not heat above 170 °C, as boric acid can decompose.[12]

Protocol 2: Purification of a Boronic Acid via Diethanolamine Adduct Formation

This protocol is adapted from literature procedures for separating boronic acids from less polar impurities like boronate esters.[7]

  • Adduct Formation: Dissolve the crude mixture containing the boronic acid in a suitable organic solvent such as diethyl ether.

  • Add diethanolamine (1.0-1.2 equivalents) to the solution and stir at room temperature.

  • The diethanolamine adduct of the boronic acid is often a crystalline solid and will precipitate out of the solution.[7] Continue stirring for several hours or overnight to ensure complete precipitation.

  • Isolation: Collect the precipitated adduct by filtration and wash it with cold ether to remove the soluble boronate ester and other impurities.

  • Regeneration of Boronic Acid: Suspend the filtered adduct in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to break the adduct and protonate the diethanolamine.

  • Workup: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Visualizations

G start Crude this compound Compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_acid Is it a Boronic Acid? is_solid->is_acid No (Oil/Wax) recrystallization_ok Is it pure? try_recrystallization->recrystallization_ok end_product Pure Compound recrystallization_ok->end_product Yes recrystallization_ok->is_acid No chromatography Purify by Column Chromatography is_acid->chromatography No (Ester) derivatize Consider Derivatization (e.g., MIDA, BF3K, DEA Adduct) is_acid->derivatize Yes protect Protect as Boronate Ester (e.g., Bpin) protect->chromatography chromatography_ok Is it pure? chromatography->chromatography_ok chromatography_ok->end_product Yes (as Ester) chromatography_ok->chromatography No, re-run deprotect Deprotect to Boronic Acid chromatography_ok->deprotect No / Need Acid deprotect->end_product isolate_derivative Isolate & Purify Derivative derivatize->isolate_derivative regenerate Regenerate Boronic Acid isolate_derivative->regenerate regenerate->end_product

Caption: Decision tree for selecting a purification strategy.

G start Crude Boronic Acid (with non-polar impurities) step1 Dissolve in Diethyl Ether start->step1 step2 Add Diethanolamine step1->step2 step3 Stir at Room Temperature (Precipitate Forms) step2->step3 step4 Filter to Isolate Crystalline Adduct step3->step4 impurities Impurities Remain in Ether Filtrate step4->impurities step5 Suspend Adduct in EtOAc step4->step5 step6 Wash with 1M HCl (aq) step5->step6 step7 Separate Organic Layer, Dry and Concentrate step6->step7 end_product Pure Boronic Acid step7->end_product

Caption: Workflow for purification via diethanolamine adduct.

References

Technical Support Center: Enhancing Boronic Acid Stability in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of boronic acid instability in Suzuki-Miyaura coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling reactions that may be related to boronic acid instability.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired product in a Suzuki coupling reaction. What are the potential causes related to my boronic acid, and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki coupling reaction can often be attributed to the degradation of the boronic acid coupling partner. The primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen) and oxidation.

Troubleshooting Steps:

  • Assess Boronic Acid Quality:

    • Purity Check: Ensure the purity of your boronic acid. Impurities can interfere with the catalytic cycle. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity.

    • Storage: Boronic acids should be stored in a cool, dry, and dark place to minimize degradation. Some are sensitive to air and moisture.

  • Optimize Reaction Conditions to Minimize Degradation:

    • Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the boronic acid. The presence of oxygen can promote homocoupling of the boronic acid.[1][2][3]

    • Base Selection: The choice and strength of the base are critical. While a base is required to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation, especially in the presence of water.[4][5][6] Consider using milder bases like K₃PO₄ or Cs₂CO₃.

    • Solvent Choice: Anhydrous solvents can suppress protodeboronation. However, some water is often necessary for the dissolution of the base and to facilitate the catalytic cycle. A careful balance is required.

  • Consider Using a Stabilized Boronic Acid Derivative:

    • If your boronic acid is known to be unstable (e.g., certain heteroaryl or vinyl boronic acids), using a more stable derivative is a highly effective strategy.[7] Common choices include:

      • Pinacol Boronic Esters: These are generally more stable to storage and reaction conditions than their corresponding boronic acids.[8][9]

      • Potassium Organotrifluoroborates (BF₃K salts): These salts are often crystalline, air-stable solids with enhanced stability towards protodeboronation.

      • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions. They undergo slow, controlled hydrolysis under basic conditions to release the active boronic acid, minimizing its concentration in the reaction mixture at any given time and thus reducing degradation.

Troubleshooting_Low_Yield start Low or No Yield check_purity Assess Boronic Acid Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions use_stabilized Use Stabilized Derivative start->use_stabilized sub_purity1 HPLC/GC Analysis check_purity->sub_purity1 sub_purity2 Proper Storage check_purity->sub_purity2 sub_conditions1 Inert Atmosphere (N2/Ar) optimize_conditions->sub_conditions1 sub_conditions2 Milder Base (e.g., K3PO4) optimize_conditions->sub_conditions2 sub_conditions3 Anhydrous Solvent (if possible) optimize_conditions->sub_conditions3 sub_stabilized1 Pinacol Ester use_stabilized->sub_stabilized1 sub_stabilized2 BF3K Salt use_stabilized->sub_stabilized2 sub_stabilized3 MIDA Boronate use_stabilized->sub_stabilized3

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
Issue 2: Significant Homocoupling of the Boronic Acid

Question: I am observing a significant amount of a homocoupling byproduct from my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction in Suzuki coupling. This is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.

Mitigation Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1][3]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂. If a Pd(II) precatalyst is used, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the boronic acid itself, leading to homocoupling.

  • Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Additives: The addition of radical scavengers or mild reducing agents, such as potassium formate, has been shown to suppress homocoupling in some cases.[1]

Issue 3: Poor Reproducibility of the Reaction

Question: My Suzuki coupling reaction is giving inconsistent and irreproducible yields. What factors related to the boronic acid could be causing this?

Answer:

Poor reproducibility in Suzuki coupling is often linked to the variable quality and stability of the boronic acid.

Factors to Investigate:

  • Batch-to-Batch Variation: The purity of commercially available boronic acids can vary between batches. It is advisable to characterize a new batch of boronic acid before use.

  • Decomposition on Storage: Boronic acids can degrade over time, especially if not stored properly. A batch that worked well previously may have degraded.

  • Equilibrium with Boroxine: In the solid state and in solution, boronic acids exist in equilibrium with their cyclic anhydride, the boroxine. The ratio of boronic acid to boroxine can vary depending on the presence of water. This can affect the reaction kinetics and lead to irreproducible results. Using the corresponding boronic ester or trifluoroborate salt can circumvent this issue as they do not form boroxines.

  • Inconsistent Water Content: The amount of water in the reaction can significantly impact the reaction rate and the stability of the boronic acid. Ensure consistent solvent quality and water content for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for boronic acids in Suzuki coupling?

A1: The two primary degradation pathways are:

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond. It is often catalyzed by acids or bases and is a significant issue with electron-rich, electron-deficient, and some heteroaryl boronic acids.

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols. This is often promoted by residual oxygen in the reaction mixture and can be catalyzed by the palladium catalyst.

Q2: How do boronic esters and potassium organotrifluoroborates improve stability?

A2:

  • Boronic Esters (e.g., Pinacol Esters): The ester group protects the Lewis acidic boron center, making it less susceptible to protodeboronation and oxidation. The bulky pinacol group also provides steric hindrance, which can slow down degradation pathways.

  • Potassium Organotrifluoroborates (R-BF₃K): The tetracoordinate this compound center in these salts is more stable than the trigonal planar geometry of boronic acids. The anionic nature of the trifluoroborate makes it less prone to electrophilic attack that leads to protodeboronation.

Q3: What is the role of the boronic acid/boroxine equilibrium?

A3: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This equilibrium is influenced by the solvent, temperature, and the presence of water. While boroxines can also participate in Suzuki coupling, their reactivity can differ from that of the corresponding monomeric boronic acid. This variable composition can be a source of irreproducibility.

Boronic_Acid_Equilibrium cluster_0 Equilibrium in Solution cluster_1 Stabilization BoronicAcid R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine + 3 H₂O BoronicEster R-B(OR')₂ (Boronic Ester) BoronicAcid->BoronicEster - 2 H₂O + 2 R'OH

Caption: Equilibrium between boronic acid, boroxine, and boronic ester.

Q4: How can I monitor the stability of my boronic acid?

A4: The stability of a boronic acid in solution can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹¹B NMR is particularly useful as the chemical shift is sensitive to the coordination state of the this compound atom. Degradation via protodeboronation can be monitored by ¹H NMR by observing the appearance and integration of the signal corresponding to the C-H bond that replaces the C-B bond.[10][11][12][13]

Data Presentation

The stability of boronic acids and their derivatives can be compared qualitatively and, in some cases, quantitatively. The following table summarizes the relative stability and reactivity of common this compound reagents used in Suzuki coupling.

This compound ReagentStructureRelative StabilityRelative Reactivity in Suzuki CouplingKey AdvantagesCommon Disadvantages
Boronic Acid R-B(OH)₂Low to ModerateHighReadily available, highly reactive.Prone to protodeboronation and oxidation; can form boroxines.[7][8]
Pinacol Boronic Ester R-B(O₂C₂Me₄)HighModerate to HighStable to storage and chromatography; less prone to degradation.[8][9]May require harsher conditions for coupling; hydrolysis to boronic acid can be slow.
Potassium Organotrifluoroborate [R-BF₃]KHighModerateCrystalline, air-stable solids; highly resistant to protodeboronation.Slower reaction rates; may require specific conditions for activation.
MIDA Boronate R-B(MIDA)Very HighLow (requires activation)Exceptionally stable; allows for slow release of the boronic acid.Requires an additional deprotection step (hydrolysis) to become active.

Note: The rate of protodeboronation is highly dependent on the specific aryl or heteroaryl group, pH, and temperature. For example, the half-life of 2-pyridylboronic acid at pH 7 and 70°C is approximately 25-50 seconds, highlighting its instability.

Experimental Protocols

Protocol 1: Synthesis of an Aryl Pinacol Boronic Ester via Miyaura Borylation

This protocol describes a general procedure for the synthesis of an aryl pinacol boronic ester from an aryl halide.[9][14][15][16]

Materials:

  • Aryl halide (1.0 equiv)

  • Bis(pinacolato)dithis compound (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, bis(pinacolato)dithis compound, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure aryl pinacol boronic ester.

Protocol 2: Suzuki Coupling using a Potassium Aryltrifluoroborate

This protocol provides a general method for the Suzuki coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • A suitable phosphine ligand (e.g., SPhos, RuPhos) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • A suitable solvent system (e.g., THF/water or dioxane/water)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium aryltrifluoroborate, palladium(II) acetate, phosphine ligand, and cesium carbonate.

  • Deoxygenate the solvent mixture (e.g., 10:1 dioxane/water) by bubbling with argon for 20-30 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Protocol 3: Monitoring Boronic Acid Degradation by ¹¹B NMR Spectroscopy

This protocol outlines a general procedure for monitoring the stability of a boronic acid in a simulated reaction environment using ¹¹B NMR.[10][11][12][13]

Materials:

  • Boronic acid of interest

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (optional)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the boronic acid in the chosen deuterated solvent at a known concentration.

  • If desired, add an internal standard that does not react with the boronic acid and has a known ¹¹B chemical shift.

  • Acquire an initial ¹¹B NMR spectrum to establish the chemical shift of the intact boronic acid. The chemical shift for trigonal boronic acids typically appears in the range of δ 27-33 ppm.

  • To simulate reaction conditions, you can add a base or other reagents to the NMR tube.

  • Acquire ¹¹B NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the boronic acid signal and the appearance of new signals. Degradation to the corresponding borate [B(OH)₄]⁻ will typically result in a signal at a different chemical shift (e.g., δ 3-9 ppm for tetracoordinate this compound).

  • By integrating the signals over time, the rate of degradation can be determined.

References

Technical Support Center: Overcoming Moisture Sensitivity of Boron Trifluoride Etherate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with boron trifluoride etherate (BF₃·OEt₂). This powerful Lewis acid is a versatile reagent in organic synthesis, but its high moisture sensitivity can present challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you successfully handle BF₃·OEt₂ and achieve reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound trifluoride etherate and why is it so sensitive to moisture?

This compound trifluoride etherate is a coordination complex of this compound trifluoride (a strong Lewis acid) and diethyl ether.[1] The this compound atom in BF₃ is electron-deficient, readily accepting an electron pair from a Lewis base. In the presence of water, which acts as a Lewis base, the ether ligand is displaced, and a violent reaction occurs. This hydrolysis leads to the formation of boric acid, hydrogen fluoride, and other byproducts that can interfere with your desired chemical transformation.[2]

Q2: What are the visible signs of BF₃·OEt₂ decomposition due to moisture?

Fresh, pure this compound trifluoride etherate is a colorless to pale yellow liquid.[1] Exposure to moisture can cause it to fume in the air and turn yellow or brown.[3] This discoloration is an indicator of decomposition and the presence of impurities that may negatively impact your reaction.

Q3: How should I properly store this compound trifluoride etherate?

To maintain its quality, BF₃·OEt₂ should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place. For long-term storage, refrigeration is recommended.[3]

Q4: My reaction with BF₃·OEt₂ is not working. What are the likely causes related to moisture?

If your reaction is failing, moisture contamination is a primary suspect. Here are the most common sources of water ingress:

  • Reagent quality: The BF₃·OEt₂ itself may be old or have been improperly handled, leading to decomposition.

  • Solvent purity: Using a solvent that has not been rigorously dried is a major source of moisture.

  • Glassware: Inadequately dried glassware will introduce water into the reaction.

  • Atmosphere: Performing the reaction open to the air, especially on a humid day, will lead to contamination.

  • Substrates and other reagents: Your starting materials or other reagents may contain residual water.

Q5: How can I purify commercial this compound trifluoride etherate?

The most common and effective method for purifying BF₃·OEt₂ is distillation from calcium hydride (CaH₂) under reduced pressure.[3][4][5] This process removes non-volatile impurities and any decomposition products.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered when using this compound trifluoride etherate, particularly those arising from its moisture sensitivity.

Problem 1: Reaction Failure or Low Yield

Symptoms:

  • Starting material is unreacted or only partially consumed.

  • The desired product is not formed or is obtained in a very low yield.

  • A complex mixture of unidentifiable byproducts is observed.

Troubleshooting Workflow:

troubleshooting_workflow start Reaction Failure/ Low Yield check_reagent 1. Verify BF₃·OEt₂ Quality start->check_reagent check_solvent 2. Confirm Solvent Anhydrousity check_reagent->check_solvent Reagent appears good purify_reagent Action: Purify BF₃·OEt₂ (Distill from CaH₂) check_reagent->purify_reagent Discolored or old reagent check_glassware 3. Ensure Glassware is Dry check_solvent->check_glassware Solvent is dry dry_solvent Action: Dry Solvent (Use appropriate drying agent) check_solvent->dry_solvent Suspect wet solvent check_atmosphere 4. Maintain Inert Atmosphere check_glassware->check_atmosphere Glassware is dry dry_glassware Action: Flame-dry or oven-dry glassware check_glassware->dry_glassware Glassware not rigorously dried check_reagents 5. Check Substrate/Reagent Purity check_atmosphere->check_reagents Inert atmosphere used use_schlenk Action: Use Schlenk line or glovebox techniques check_atmosphere->use_schlenk Reaction exposed to air dry_reagents Action: Dry substrates/ reagents if necessary check_reagents->dry_reagents Substrates may contain water rerun_reaction Re-run Reaction check_reagents->rerun_reaction All components are dry purify_reagent->rerun_reaction dry_solvent->rerun_reaction dry_glassware->rerun_reaction use_schlenk->rerun_reaction dry_reagents->rerun_reaction

Caption: Troubleshooting workflow for low-yield or failed reactions.

Problem 2: Inconsistent Results

Symptoms:

  • Reaction works well on some occasions but fails on others.

  • Product yield varies significantly between batches.

Possible Cause: Inconsistent experimental technique, particularly in maintaining anhydrous conditions.

Solution: Standardize your experimental setup and handling procedures. Always use freshly dried solvents and properly dried glassware. Employing rigorous inert atmosphere techniques, such as using a Schlenk line or a glovebox, will significantly improve reproducibility.

Problem 3: Formation of Undesired Side Products in Friedel-Crafts Reactions

Symptoms:

  • In Friedel-Crafts alkylations, rearranged alkyl products are observed.

  • In Friedel-Crafts acylations, the reaction does not proceed with strongly deactivated aromatic rings.

Troubleshooting:

  • Rearrangement in Alkylation: This is a known limitation of Friedel-Crafts alkylation due to carbocation rearrangements.[3] Consider using Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired linear alkyl product.

  • Deactivated Rings in Acylation: this compound trifluoride etherate, like other Lewis acids, is generally ineffective for Friedel-Crafts reactions on strongly deactivated aromatic systems (e.g., nitrobenzene).[3][6] A more potent Lewis acid or a different synthetic route may be necessary.

Data Presentation

Table 1: Residual Water Content in Tetrahydrofuran (THF) after Treatment with Various Drying Agents

This table summarizes the effectiveness of different drying agents in removing water from THF. The water content was determined by Karl Fischer titration.

Drying AgentConditionsResidual Water (ppm)
None ("wet" THF)As is from a freshly opened bottle~100-200
Sodium Sulfate (Na₂SO₄)Stirred for 24h~50
Calcium Chloride (CaCl₂)Stirred for 24h~40
3Å Molecular SievesStood for 48h (20% m/v loading)<10
Neutral AluminaSingle pass through a column<10
Sodium/BenzophenoneReflux until blue/purple color persists~43

Data synthesized from a study on drying organic solvents.[7]

Experimental Protocols

Protocol 1: Purification of this compound Trifluoride Etherate by Distillation

Objective: To obtain dry, pure BF₃·OEt₂ from a commercial source.

Materials:

  • Commercial this compound trifluoride etherate

  • Calcium hydride (CaH₂)

  • Distillation apparatus (e.g., short-path distillation setup)

  • Schlenk flask for collection

  • Vacuum pump and pressure gauge

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas, or flame-dried under vacuum.

  • Setup: Assemble the distillation apparatus connected to a Schlenk line. The receiving flask should be a Schlenk flask to maintain an inert atmosphere after collection.

  • Charging the Flask: In the distillation flask, place a small amount of calcium hydride. Under a positive pressure of inert gas, add the commercial this compound trifluoride etherate.

  • Distillation:

    • Apply a vacuum and slowly heat the distillation flask.

    • Collect the fraction that distills at the appropriate temperature and pressure (b.p. 126 °C at 760 mmHg).[1]

    • The purified BF₃·OEt₂ is collected in the Schlenk flask under an inert atmosphere.

  • Storage: The freshly distilled reagent should be stored in the Schlenk flask, sealed, and kept in a cool, dry place.

Protocol 2: Setting up a Moisture-Sensitive Reaction using a Schlenk Line

Objective: To perform a reaction using BF₃·OEt₂ under strictly anhydrous conditions.

Workflow Diagram:

schlenk_workflow start Start dry_glassware 1. Dry Glassware (Oven or Flame-dry) start->dry_glassware assemble_hot 2. Assemble Apparatus Hot under Inert Gas dry_glassware->assemble_hot purge_system 3. Purge with Inert Gas (Vacuum/Inert Gas Cycles) assemble_hot->purge_system add_reagents 4. Add Solid Reagents and Solvent purge_system->add_reagents add_bf3 5. Add BF₃·OEt₂ (via Syringe) add_reagents->add_bf3 run_reaction 6. Run Reaction under Positive Pressure add_bf3->run_reaction quench 7. Quench Reaction run_reaction->quench

Caption: Workflow for setting up a moisture-sensitive reaction.

Detailed Steps:

  • Prepare Glassware: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) is scrupulously dried.

  • Assemble and Purge: Assemble the apparatus on a Schlenk line while still hot and immediately begin purging with an inert gas. Perform at least three vacuum/inert gas cycles to remove any residual air and moisture.[8]

  • Add Reagents: Dissolve the substrate and any other solid reagents in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.

  • Add BF₃·OEt₂: Using a dry, inert gas-flushed syringe, carefully draw up the required amount of this compound trifluoride etherate and add it dropwise to the reaction mixture.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction period. An oil bubbler on the Schlenk line will indicate the positive pressure.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly add a quenching agent. A common and safe method is to add a saturated aqueous solution of sodium bicarbonate.[9] Be cautious as this is an exothermic process and may evolve gas.

By following these guidelines and protocols, you can effectively manage the moisture sensitivity of this compound trifluoride etherate and improve the reliability and success of your synthetic endeavors.

References

Technical Support Center: Industrial Scale Boron Carbide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with industrial-scale boron carbide (B₄C) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for industrial-scale production of this compound carbide?

A1: The main industrial method for producing this compound carbide is the carbothermal reduction of boric acid or this compound trioxide.[1] Other significant methods include self-propagating high-temperature synthesis (SHS), mechanochemical synthesis, direct synthesis from the elements, and the sol-gel method.[1]

Q2: What are the key process parameters to control during carbothermal reduction?

A2: Critical parameters to control during the carbothermal reduction process include the purity of the raw materials (this compound source and carbon source), the stoichiometric ratio of this compound to carbon, the reaction temperature, the heating rate, and the reaction time.[2] Precise control of these variables is essential to ensure high purity and desired particle characteristics in the final this compound carbide product.

Q3: What are the common impurities in commercially produced this compound carbide?

A3: Common impurities found in commercial this compound carbide include free carbon, this compound oxide (B₂O₃), and various metallic elements such as iron, aluminum, silicon, magnesium, and calcium.[3] The presence of these impurities can significantly affect the material's properties, including its hardness and ballistic performance.

Q4: How can the particle size of this compound carbide powder be controlled?

A4: The particle size of this compound carbide powder can be controlled by several factors depending on the synthesis method. In carbothermal reduction, adjusting the heating rate and the B₂O₃/C molar ratio can influence the final particle size.[4] The sol-gel method offers good control over particle size due to the molecular-level mixing of precursors.[1] Mechanochemical synthesis, which involves high-energy ball milling, can also produce nano-sized particles.[5]

Troubleshooting Guides

Carbothermal Reduction Method

Problem 1: Low yield of this compound carbide.

  • Possible Cause: Incomplete reaction due to insufficient temperature or time.

  • Solution: Ensure the furnace reaches the optimal reaction temperature, typically between 1700°C and 1850°C, and maintain it for a sufficient duration (0.5 to 1.0 hours).[1]

  • Possible Cause: Loss of this compound-containing species through evaporation.

  • Solution: Employ a controlled atmosphere (e.g., argon) to minimize the volatilization of this compound suboxides. Consider using an excess of the this compound source in the initial mixture to compensate for potential losses.

Problem 2: High content of free carbon in the final product.

  • Possible Cause: Incorrect stoichiometric ratio of reactants, with an excess of carbon.

  • Solution: Carefully calculate and ensure the correct molar ratio of this compound source to carbon source. The theoretical reaction is 2B₂O₃ + 7C → B₄C + 6CO.[4]

  • Possible Cause: Non-uniform mixing of raw materials.

  • Solution: Employ effective mixing techniques to ensure a homogeneous distribution of the this compound and carbon sources before heating.

Problem 3: Product is agglomerated and difficult to crush.

  • Possible Cause: High reaction temperatures leading to sintering of the this compound carbide particles.

  • Solution: Optimize the reaction temperature and time to minimize excessive particle growth and agglomeration. While high temperatures are necessary for the reaction, prolonged exposure can be detrimental.[1] Consider post-synthesis milling to break down agglomerates.

Sol-Gel Method

Problem 1: Incomplete gel formation or unstable gel.

  • Possible Cause: Incorrect pH of the solution.

  • Solution: Adjust the pH of the precursor solution to the optimal range for gelation, which is typically between 2 and 3 for the boric acid-citric acid system.[1]

  • Possible Cause: Inappropriate temperature during gelation.

  • Solution: Maintain the recommended temperature for the specific sol-gel chemistry being used to ensure proper polymerization and gel network formation.

Problem 2: High residual carbon in the final powder.

  • Possible Cause: Incomplete removal of organic precursors during calcination.

  • Solution: Optimize the calcination temperature and time to ensure complete pyrolysis of the organic components of the gel. A controlled atmosphere may also be necessary.

  • Possible Cause: Incorrect ratio of this compound to carbon source in the initial gel.

  • Solution: Adjust the molar ratio of the this compound precursor to the organic gel-forming agent to achieve the desired stoichiometry in the final product.[6]

Data Presentation

Table 1: Comparison of this compound Carbide Synthesis Methods

Synthesis MethodTypical Temperature Range (°C)Key AdvantagesKey DisadvantagesTypical Particle Size
Carbothermal Reduction 1700 - 2400Low-cost raw materials, well-established industrial process.[1]High energy consumption, product agglomeration, potential for free carbon impurity.[1][7]Micrometer to sub-micrometer
Sol-Gel 1000 - 1500Homogeneous mixing of precursors, lower reaction temperatures, good control over particle size.[1]Can be a more complex and lengthy process, potential for high residual carbon if not optimized.[6]Nanometer to sub-micrometer
Mechanochemical Room Temperature (milling), subsequent heat treatment may be requiredLow-temperature process, can produce nanocrystalline powders.[8]Potential for contamination from milling media, removal of by-products like MgO can be challenging.[1]Nanometer
Direct Synthesis 1700 - 2100High purity product, good control over B/C ratio.[1]High cost of elemental this compound powder.[1]Dependent on starting powder size
Self-Propagating High-Temperature Synthesis (SHS) Initiated at ~1000-1200Energy efficient, rapid reaction.[1]Difficult to control the reaction, by-products often require removal.[1]Sub-micrometer to micrometer

Experimental Protocols

Protocol 1: Carbothermal Reduction of this compound Carbide
  • Raw Material Preparation:

    • Use high-purity boric acid (H₃BO₃) or this compound trioxide (B₂O₃) as the this compound source.

    • Use high-purity carbon black or petroleum coke as the carbon source.

  • Mixing:

    • Calculate the required amounts of this compound source and carbon source for the stoichiometric reaction: 2B₂O₃ + 7C → B₄C + 6CO.

    • Thoroughly mix the powders to ensure a homogeneous mixture.

  • Heating:

    • Place the mixture in a graphite crucible within a high-temperature furnace (e.g., electric arc furnace).

    • Heat the mixture to the reaction temperature, typically between 1700°C and 1850°C, under an inert atmosphere (e.g., argon).[1]

  • Reaction:

    • Hold the temperature for a sufficient duration, typically 0.5 to 1.0 hours, to allow the reaction to complete.[1]

  • Cooling and Purification:

    • Cool the furnace to room temperature under the inert atmosphere.

    • The resulting this compound carbide product may be in the form of a hard, agglomerated mass.

    • Crush and mill the product to the desired particle size.

    • If necessary, perform a purification step to remove unreacted carbon, such as oxidation in air at a controlled temperature (e.g., 600°C), followed by acid leaching to remove any formed this compound oxide.[9]

Protocol 2: Sol-Gel Synthesis of this compound Carbide
  • Precursor Solution Preparation:

    • Dissolve a this compound precursor (e.g., boric acid) and a carbon source that also acts as a gelling agent (e.g., citric acid, resorcinol-formaldehyde) in a suitable solvent (e.g., water or ethanol).[1][10]

  • Gelation:

    • Adjust the pH of the solution, typically to a range of 2-3, to promote polymerization and gel formation.[1]

    • Heat the solution gently (e.g., 80-120°C) to drive off the solvent and form a stable gel.[1]

  • Drying:

    • Dry the gel to remove the remaining solvent, which will result in a solid precursor material.

  • Pyrolysis and Calcination:

    • Heat the dried gel in an inert atmosphere (e.g., argon) to a temperature sufficient to pyrolyze the organic components, leaving a porous carbon-boron oxide composite.

    • Further heat the composite to the carbothermal reduction temperature, typically in the range of 1350-1500°C, to form this compound carbide.

  • Product Collection:

    • Cool the furnace to room temperature under an inert atmosphere and collect the resulting this compound carbide powder.

Visualizations

Experimental_Workflow_Carbothermal_Reduction Experimental Workflow for Carbothermal Reduction A Raw Material Preparation (Boric Acid/Oxide + Carbon Source) B Homogeneous Mixing A->B C Heating in Inert Atmosphere (1700-1850°C) B->C D Carbothermal Reduction Reaction (0.5-1.0 hr) C->D E Cooling D->E F Crushing and Milling E->F G Purification (Optional) (Oxidation + Acid Leaching) F->G H Final B4C Powder F->H w/o purification G->H

Caption: Workflow for Carbothermal this compound Carbide Production.

Troubleshooting_Carbothermal_Reduction Troubleshooting Common Issues in Carbothermal Reduction Start Problem Identification LowYield Low B4C Yield Start->LowYield HighCarbon High Free Carbon Start->HighCarbon Agglomeration Product Agglomeration Start->Agglomeration Cause_TempTime Insufficient Temp/Time? LowYield->Cause_TempTime Cause_BoronLoss This compound Loss? LowYield->Cause_BoronLoss Cause_Stoichiometry Incorrect Stoichiometry? HighCarbon->Cause_Stoichiometry Cause_Mixing Poor Mixing? HighCarbon->Cause_Mixing Cause_Sintering Excessive Sintering? Agglomeration->Cause_Sintering Solution_TempTime Increase Temp/Time Cause_TempTime->Solution_TempTime Yes Solution_BoronLoss Use Inert Atmosphere & Excess this compound Source Cause_BoronLoss->Solution_BoronLoss Yes Solution_Stoichiometry Recalculate & Adjust Reactant Ratios Cause_Stoichiometry->Solution_Stoichiometry Yes Solution_Mixing Improve Mixing Protocol Cause_Mixing->Solution_Mixing Yes Solution_Sintering Optimize Temp/Time & Consider Milling Cause_Sintering->Solution_Sintering Yes

Caption: Troubleshooting Carbothermal Reduction Issues.

Synthesis_Method_Relationships Relationships Between this compound Carbide Synthesis Methods B4C This compound Carbide (B4C) CTR Carbothermal Reduction B4C->CTR SG Sol-Gel B4C->SG MS Mechanochemical Synthesis B4C->MS DS Direct Synthesis B4C->DS CTR_attr Industrial Standard High Energy CTR->CTR_attr SG_attr High Purity Good Particle Size Control SG->SG_attr MS_attr Nanocrystalline Low Temperature MS->MS_attr DS_attr High Purity High Cost DS->DS_attr

Caption: this compound Carbide Synthesis Method Characteristics.

References

troubleshooting protodeboronation in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Protodeboronation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for managing protodeboronation, a common side reaction in cross-coupling chemistry.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my cross-coupling reaction?

Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes the organoboron reagent, converting it into a simple arene or alkane, which reduces the yield of the desired cross-coupled product and complicates purification by introducing a significant byproduct.[2] This side reaction is particularly problematic in Suzuki-Miyaura cross-coupling, which is typically performed in basic media that can accelerate protodeboronation.[2]

Q2: How can I identify if protodeboronation is the primary issue affecting my reaction yield?

The most direct way to confirm protodeboronation is to analyze the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for a major byproduct that corresponds to the protonated version of your boronic acid starting material (e.g., if you started with phenylboronic acid, you would look for benzene). Comparing the mass and spectral data of the byproduct with an authentic sample of the expected protodeboronated compound will confirm its identity.

Q3: What are the primary causes of protodeboronation?

Protodeboronation can be triggered by several factors, and its mechanism is often dependent on pH.[1] The main causes include:

  • Base-Mediated Decomposition : This is a very common cause. The reaction proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻), which then undergoes C-B bond cleavage.[2][3] The strength and concentration of the base play a crucial role in the rate of this process.[4][5]

  • Acid-Catalyzed Decomposition : While less common in standard Suzuki-Miyaura conditions, an acidic environment can also promote protodeboronation, particularly for certain substrates.[1][6]

  • Presence of Protic Sources : Water is often the primary proton source for the reaction, especially in base-catalyzed pathways.[1] Using anhydrous solvents can help, but water is often deliberately added or present as an impurity.

  • Substrate Instability : Certain classes of boronic acids are inherently unstable. This is especially true for electron-deficient arylboronic acids and many heteroaromatic boronic acids, such as 2-pyridine boronic acid, which can rapidly decompose even under neutral pH via a zwitterionic intermediate.[1]

  • Elevated Temperatures and Long Reaction Times : Higher temperatures can increase the rate of protodeboronation.[7][8] Similarly, extended reaction times give the side reaction more opportunity to occur.

Troubleshooting Guides

Issue 1: My reaction shows significant formation of the protodeboronated byproduct.

This is the most common manifestation of the problem. The following workflow can help diagnose and solve the issue.

G cluster_0 Strategy for Unstable Boronic Acids start High Protodeboronation Observed c1 Is the Boronic Acid Known to be Unstable? (e.g., Heteroaromatic) start->c1 Begin Diagnosis condition condition action action end_node Problem Resolved a1 Use a 'Slow-Release' Strategy: - MIDA Boronates - Organotrifluoroborates c1->a1 Yes c2 Is a Strong Base Used? (e.g., NaOH, KOH) c1->c2 No / Unsure a1->end_node a2 Alternatively, use Boronic Esters (e.g., Pinacol Esters) a1->a2 a3 Switch to a Weaker Base (e.g., K2CO3, K3PO4) and/or Reduce Equivalents c2->a3 Yes c3 Is the Reaction Run at High Temperature? c2->c3 No a2->end_node a3->end_node a4 Reduce Reaction Temperature and Monitor Conversion c3->a4 Yes a5 Run Control Experiment: Test Boronic Acid Stability Under Reaction Conditions (without coupling partner) c3->a5 No a4->end_node a5->end_node

Caption: A logical workflow for diagnosing and resolving protodeboronation.

Issue 2: I suspect my reaction conditions are too harsh.

Harsh conditions, particularly the choice of base and temperature, are a leading cause of protodeboronation.

Ishikawa effect Protodeboronation main->effect cat1 Reaction Conditions cat1->main cat2 Reagents & Solvents cat2->main cat3 Substrate Properties cat3->main cat4 Catalyst & Kinetics cat4->main rc1 High Temperature rc1->cat1 rc2 Excessive Base rc2->cat1 rc3 Long Reaction Time rc3->cat1 rs1 Strong Base (High pH) rs1->cat2 rs2 Presence of Water/Protic Source rs2->cat2 rs3 Poor Quality Solvents rs3->cat2 sp1 Inherently Unstable Boronic Acid (e.g., 2-pyridyl) sp1->cat3 sp2 Electron-Deficient Arenes sp2->cat3 sp3 Ortho-Substituents sp3->cat3 ck1 Slow Catalytic Turnover ck1->cat4 ck2 Rate of Coupling << Rate of Protodeboronation ck2->cat4

Caption: A cause-and-effect diagram illustrating potential sources of protodeboronation.

Data & Protocols

Comparative Data: Effect of Base on Protodeboronation

The choice of base is critical. Stronger bases can significantly accelerate protodeboronation. The table below summarizes the effect of different bases on the protodeboronation of 4-tert-butylphenylboronic acid, demonstrating that weaker bases generally lead to less of the undesired side product.

Base (1 equiv.)Catalyst (Cu-MOF)Yield of Protodeboronation Product (%)Reference
NoneNone0[4]
K₂CO₃None31[4]
NoneHKUST-112[4]
K₂CO₃HKUST-191[4]
Cs₂CO₃HKUST-196[4]
K₃PO₄HKUST-185[4]
KOAcHKUST-143[4]

Data adapted from a study on Cu-MOF catalyzed protodeboronation, illustrating the pronounced effect of the base.[4]

Key Experimental Protocol: Boronic Acid Stability Test

This control experiment helps determine if your boronic acid is stable under the planned reaction conditions, independent of the cross-coupling cycle.

Objective: To quantify the extent of protodeboronation of a boronic acid under thermal and basic conditions in the absence of the palladium catalyst and aryl halide.

Materials:

  • Your boronic acid or boronic ester

  • The base you intend to use (e.g., K₂CO₃)

  • The solvent system for your reaction (e.g., 1,4-dioxane/water)

  • An internal standard for quantitative analysis (e.g., dodecane for GC, propionic acid for NMR[9])

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Setup: To a clean, dry Schlenk tube equipped with a stir bar, add the boronic acid (0.5 mmol, 1 equiv.) and the internal standard (0.5 mmol, 1 equiv.).

  • Add Reagents: Add the chosen base (e.g., K₂CO₃, 1.5 mmol, 3 equiv.) to the tube.

  • Add Solvent: Degas the chosen solvent system (e.g., 5 mL of a 4:1 dioxane:water mixture) by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. Add the degassed solvent to the Schlenk tube.

  • Reaction: Place the sealed tube in a preheated oil bath at the intended temperature of your cross-coupling reaction (e.g., 80 °C).

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench each aliquot by adding it to a vial containing dilute HCl to stop the base-mediated decomposition.[9] Extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extracts by GC or ¹H NMR. Quantify the amount of remaining boronic acid and the amount of protodeboronated byproduct formed relative to the internal standard.

Interpretation:

  • <5% decomposition: Your boronic acid is likely stable enough under these conditions. Protodeboronation in the full reaction may be related to the catalyst cycle.

  • >10% decomposition: The conditions are too harsh for your substrate. You should consider the mitigation strategies outlined above, such as using a milder base, a lower temperature, or protecting the boronic acid as an ester.[2][10]

Advanced Mitigation Strategies

  • Use Boronic Esters or Other Derivatives: Esterification of the boronic acid, for example as a pinacol ester, can confer greater stability and prevent protodeboronation.[10] However, this is not a universal solution, as some esters can hydrolyze back to the boronic acid in situ or even be more reactive towards protodeboronation.[2][11]

  • Employ "Slow-Release" Strategies: For notoriously unstable boronic acids, using derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates is highly effective.[1][2] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[1]

  • Optimize the Catalyst System: Using highly active catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling reaction.[1] When the productive coupling is much faster than the decomposition pathway, the yield of the desired product is maximized.

References

Technical Support Center: Optimization of Boron Delivery Agents for Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of boron delivery agents for this compound Neutron Capture Therapy (BNCT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your research.

Issue: Low Tumor-to-Normal Tissue (T/N) or Tumor-to-Blood (T/B) this compound Concentration Ratios

  • Question: My in vivo experiments consistently show low tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) this compound concentration ratios, below the desired >3:1. What are the potential causes and how can I improve these ratios?

  • Answer: Low T/N and T/B ratios are a common challenge in BNCT agent development, indicating insufficient tumor selectivity.[1][2] Here are several factors to consider and strategies to implement:

    • Inadequate Tumor Targeting: The delivery agent may lack specific affinity for tumor cells.

      • Solution: Consider conjugating your this compound agent to a tumor-targeting moiety. This could be a monoclonal antibody, a peptide that binds to overexpressed receptors on cancer cells, or a small molecule with high affinity for a tumor-specific transporter.[3]

    • Suboptimal Pharmacokinetics: The agent might be cleared from the blood too quickly, preventing sufficient accumulation in the tumor, or it may accumulate non-specifically in healthy tissues.[1]

      • Solution for Rapid Clearance: For nanoparticle or liposomal agents, PEGylation can increase circulation time, allowing for greater tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[3]

      • Solution for Non-specific Uptake: Modifying the surface charge and size of nanoparticles or liposomes can reduce uptake by the reticuloendothelial system (RES) in the liver and spleen.[4]

    • Inefficient Cellular Uptake Mechanism: The mechanism of cellular entry may not be efficient in the target cancer cells. For instance, Boronophenylalanine (BPA) relies on the L-type Amino Acid Transporter 1 (LAT1), and its expression can vary between tumor types and even within a single tumor.[5][6]

      • Solution: Confirm the expression of the target transporter (e.g., LAT1 for BPA) in your cancer cell line or tumor model. If expression is low, consider alternative delivery strategies or cell lines. Combining the agent with compounds that upregulate the transporter could also be explored.[7]

    • Timing of Measurement: The biodistribution of the agent is time-dependent. The peak tumor concentration and optimal T/N and T/B ratios may occur at a specific time point post-administration.

      • Solution: Conduct a time-course biodistribution study to identify the optimal time window for neutron irradiation, where tumor this compound concentration is maximized and normal tissue concentration is minimized.[8]

Issue: Poor Water Solubility of Boronated Compounds

  • Question: I have synthesized a promising new this compound-containing compound with high this compound content, but it has very poor water solubility, making it difficult to formulate for in vitro and in vivo studies. What can I do to improve its solubility?

  • Answer: Poor water solubility is a significant hurdle for many boronated compounds, particularly those with a high this compound content which are often hydrophobic.[9] Here are some common strategies to address this issue:

    • Complexation: Formulating the this compound agent with a hydrophilic molecule can enhance its solubility.

      • Example: Boronophenylalanine (BPA) is often administered as a complex with fructose, which significantly improves its water solubility.[2]

    • Encapsulation in Nanocarriers: Liposomes and polymeric nanoparticles can encapsulate hydrophobic compounds in their core or lipid bilayer, allowing for systemic administration.[3]

      • Liposomes: These vesicles can carry both hydrophilic this compound compounds in their aqueous core and lipophilic ones within their bilayer.[8]

      • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, sequestering the hydrophobic this compound compound within their core.

    • Chemical Modification: Introducing hydrophilic functional groups to the boronated molecule can increase its solubility.

      • PEGylation: Attaching polyethylene glycol (PEG) chains is a widely used method to improve the solubility and pharmacokinetic properties of drugs.[3]

      • Introduction of Ionizable Groups: Adding acidic or basic functional groups that are ionized at physiological pH can enhance water solubility.

    • Use of Co-solvents or Surfactants: For in vitro studies, using a small percentage of a biocompatible co-solvent (e.g., DMSO) or a non-ionic surfactant can help to dissolve the compound in culture media. However, it is crucial to perform control experiments to ensure the solvent or surfactant itself does not affect cellular viability or the experimental outcome.

Issue: Aggregation of this compound Nanoparticles

  • Question: My this compound nanoparticle formulation shows significant aggregation in physiological solutions, which could lead to altered biodistribution and potential toxicity. How can I prevent this?

  • Answer: Nanoparticle aggregation is a critical issue that can compromise the efficacy and safety of a this compound delivery agent.[10][11] The stability of a nanoparticle suspension is governed by the balance of attractive and repulsive forces between particles. Here’s how to troubleshoot aggregation:

    • Surface Modification: The surface chemistry of the nanoparticles plays a crucial role in their stability.

      • PEGylation: Coating nanoparticles with polyethylene glycol (PEG) provides a steric barrier that prevents aggregation.[12]

      • Surface Charge Modification: Introducing a net positive or negative surface charge can lead to electrostatic repulsion between particles, enhancing their stability. This can be achieved by coating with charged polymers or surfactants.

    • Control of Synthesis and Purification: The method of nanoparticle synthesis and subsequent purification can impact their stability.

      • Solution: Ensure that the synthesis protocol is optimized to produce a narrow size distribution, as polydispersity can contribute to aggregation. Thoroughly purify the nanoparticles to remove any residual reactants or byproducts that might induce aggregation.[13]

    • Optimizing Formulation Parameters: The composition of the suspending medium can influence nanoparticle stability.

      • pH and Ionic Strength: The pH and salt concentration of the solution can affect the surface charge of the nanoparticles and the Debye length, influencing electrostatic interactions. It is important to evaluate the stability of your nanoparticle formulation in buffers with physiological pH and ionic strength.[10]

    • Proper Storage: The way nanoparticles are stored can affect their long-term stability.

      • Solution: Store nanoparticle suspensions at an appropriate temperature and concentration. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant can be an effective strategy to prevent aggregation upon reconstitution.

Frequently Asked Questions (FAQs)

General

  • Question: What are the ideal properties of a this compound delivery agent for BNCT?

  • Answer: An ideal this compound delivery agent should possess the following characteristics:

    • High tumor uptake, with a target concentration of approximately 20-35 µg of ¹⁰B per gram of tumor tissue.[1]

    • High tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratios, ideally greater than 3:1.[1][2]

    • Low systemic toxicity.[1]

    • Rapid clearance from normal tissues and blood after administration.[1]

    • Good water solubility and stability in physiological conditions.[9]

Synthesis and Characterization

  • Question: What are the common challenges in synthesizing this compound delivery agents?

  • Answer: The synthesis of this compound delivery agents can be complex and often involves multi-step reactions. Common challenges include:

    • Incorporating a high number of this compound atoms without compromising the biological activity of the targeting moiety.

    • Achieving good yields and purity.

    • Ensuring the stability of the final compound.

    • For nanoparticle-based agents, controlling the size, shape, and surface properties is crucial.[14]

  • Question: How can I confirm the stability of my newly synthesized this compound delivery agent?

  • Answer: Stability studies are essential to ensure the integrity of the this compound agent under physiological conditions. Key assessments include:

    • Chemical Stability: Incubate the agent in buffers at physiological pH and temperature, as well as in plasma, and analyze its degradation over time using techniques like HPLC or NMR.

    • Colloidal Stability (for nanoparticles): Monitor changes in particle size and polydispersity index (PDI) over time in relevant biological media using Dynamic Light Scattering (DLS).[12]

Experimental Protocols

  • Question: How do I perform a cellular uptake study to screen my this compound delivery agents in vitro?

  • Answer: A detailed protocol for a cellular uptake assay is provided in the "Experimental Protocols" section below. The general workflow involves incubating cancer cells with the this compound agent, followed by washing to remove extracellular agent, and then quantifying the intracellular this compound concentration.

  • Question: What is the standard method for quantifying this compound concentration in tissues?

  • Answer: The gold standard for accurate this compound quantification in biological samples is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).[15][16] These techniques offer high sensitivity and can distinguish between ¹⁰B and ¹¹B isotopes. For a less sensitive but more accessible colorimetric method, the curcumin assay can be used.[17][18]

Data Presentation

Table 1: Comparison of Key Parameters for Different Classes of this compound Delivery Agents

Delivery Agent ClassTypical this compound Concentration in Tumor (µg ¹⁰B/g)Typical T/N RatioTypical T/B RatioKey AdvantagesKey Challenges
Small Molecules (e.g., BPA, BSH) 15-302.5-41.5-4Clinically established, relatively simple structure.Low this compound content per molecule, rapid clearance, heterogeneous tumor distribution.[5]
Liposomes 30-70>5>5High this compound loading capacity, can carry both hydrophilic and lipophilic agents, potential for surface modification.[8]Uptake by the reticuloendothelial system, potential for premature drug release.[3]
Nanoparticles (e.g., polymeric, inorganic) 40-80>4>4High this compound content, tunable size and surface properties, potential for theranostic applications.[4]Potential for aggregation, long-term toxicity concerns, complex manufacturing.[10]
Antibody-Drug Conjugates VariableHighHighHigh tumor specificity.Complex synthesis, potential immunogenicity, slow tumor penetration.

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol outlines the steps to quantify the intracellular accumulation of a this compound delivery agent in a cancer cell line.

  • Cell Seeding: Seed cancer cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubation with this compound Agent:

    • Prepare a stock solution of the this compound delivery agent in a suitable solvent (e.g., DMSO, water).

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the this compound agent.

    • Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Washing:

    • After incubation, aspirate the medium containing the this compound agent.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound agent.

  • Cell Lysis and this compound Quantification:

    • Lyse the cells using a suitable lysis buffer or by acid digestion (e.g., with nitric acid).

    • Collect the cell lysate.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay) for normalization.

    • Quantify the this compound concentration in the lysate using ICP-MS or ICP-AES.[16]

  • Data Analysis: Express the intracellular this compound concentration as µg of ¹⁰B per mg of cellular protein or per 10⁶ cells.

Protocol 2: In Vivo Biodistribution Study

This protocol describes the procedure for evaluating the distribution of a this compound delivery agent in a tumor-bearing animal model.

  • Animal Model: Use an appropriate tumor-bearing animal model (e.g., subcutaneous or orthotopic xenograft in mice).

  • Administration of this compound Agent:

    • Prepare the this compound delivery agent in a sterile, injectable formulation.

    • Administer the agent to the animals via the desired route (e.g., intravenous, intraperitoneal).

  • Tissue Collection:

    • At predetermined time points post-administration (e.g., 2, 6, 12, 24, 48 hours), euthanize a cohort of animals.

    • Collect blood samples and dissect the tumor and major organs (e.g., liver, spleen, kidneys, brain, muscle, skin).

    • Rinse the tissues with saline to remove excess blood, blot dry, and record the wet weight.

  • Sample Preparation and this compound Quantification:

    • Homogenize the tissue samples.

    • Digest the homogenized tissues using a strong acid (e.g., nitric acid) in a microwave digester.

    • Dilute the digested samples to an appropriate volume with deionized water.

    • Measure the this compound concentration in the samples using ICP-MS or ICP-AES.[15]

  • Data Analysis:

    • Calculate the this compound concentration in each tissue in µg of ¹⁰B per gram of wet tissue.

    • Determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratios at each time point.

Mandatory Visualizations

LAT1_Signaling_Pathway LAT1-Mediated Uptake and Downstream Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA BPA (Boronophenylalanine) LAT1 LAT1/4F2hc Complex BPA->LAT1 Uptake Leucine Leucine Leucine->LAT1 Uptake BPA_in Intracellular BPA (for BNCT) LAT1->BPA_in Leucine_in Intracellular Leucine LAT1->Leucine_in mTORC1 mTORC1 Leucine_in->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes MYC MYC mTORC1->MYC Activates MYC->LAT1 Upregulates Expression Experimental_Workflow_In_Vitro_Screening Experimental Workflow for In Vitro Screening of this compound Delivery Agents start Start synthesis Synthesize & Characterize This compound Delivery Agent start->synthesis solubility Assess Water Solubility & Stability synthesis->solubility cytotoxicity Determine Cytotoxicity (e.g., MTS/MTT Assay) solubility->cytotoxicity uptake Cellular Uptake Study (Time & Concentration Dependent) cytotoxicity->uptake quantification Quantify Intracellular this compound (ICP-MS/AES) uptake->quantification selection Select Lead Candidates (High Uptake, Low Toxicity) quantification->selection invivo Proceed to In Vivo Studies selection->invivo Successful reformulate Reformulate or Redesign Agent selection->reformulate Unsuccessful end End invivo->end reformulate->synthesis

References

Technical Support Center: Safe Handling and Storage of Pyrophoric Boranes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of pyrophoric boranes and their adducts.

Frequently Asked Questions (FAQs)

Q1: What are pyrophoric boranes and their common adducts used in research?

A1: Pyrophoric boranes are boron hydrides that can spontaneously ignite in air.[1] Diborane (B₂H₆) is the simplest borane and a potent reducing agent, but its gaseous nature and high reactivity make it challenging to handle directly.[2][3] For easier and safer use in laboratory settings, borane is commonly available as complexes or "adducts" with Lewis bases.[2][4] The most frequently used adducts include:

  • Borane-tetrahydrofuran (BH₃-THF): A solution of borane in THF, widely used for hydroboration and reductions.[3][5] It is less pyrophoric than diborane but still requires careful handling.[5]

  • Borane-dimethyl sulfide (BH₃-SMe₂ or BMS): A more stable and concentrated source of borane than BH₃-THF, with a longer shelf life at ambient temperatures.[3][6] It is known for its unpleasant odor.[3]

  • Amine-borane adducts (e.g., tert-butylamine borane - TBAB): These solid or liquid adducts offer varying degrees of stability and reactivity, providing safer alternatives for specific applications like reductive amination.[6]

Q2: What are the primary hazards associated with pyrophoric boranes?

A2: The main hazards include:

  • Pyrophoricity: Spontaneous ignition on contact with air.[1][7]

  • Violent reaction with water: Reacts with water and other protic solvents to produce flammable hydrogen gas and boric acid, often in a highly exothermic reaction.[1][7][8]

  • Toxicity: Diborane gas is highly toxic if inhaled, causing irritation to the respiratory tract, chest tightness, and other health effects.[1][8]

  • Explosion Hazard: Diborane can form explosive mixtures with air.[8][9]

Q3: What are the essential personal protective equipment (PPE) requirements for handling pyrophoric boranes?

A3: Always wear the following PPE:

  • Flame-resistant lab coat: To protect against fire.

  • Chemical splash goggles and a face shield: To protect the eyes and face from splashes.

  • Chemically resistant gloves: Nitrile gloves are often adequate for small quantities, but consult the Safety Data Sheet (SDS) for specific recommendations.

  • Closed-toe shoes: Made of a non-porous material.

Q4: How should pyrophoric boranes be stored?

A4: Proper storage is critical to prevent accidents:

  • Store in a cool, dry, well-ventilated area, away from heat sources and incompatible materials (e.g., oxidizers, acids, and water).[6]

  • Always store under an inert atmosphere, such as nitrogen or argon.[6]

  • Borane-THF solutions are thermally unstable and should be refrigerated (0-5 °C) to maintain their quality.[5][6][10]

  • Borane-dimethyl sulfide can be stored at ambient temperatures.[6]

  • Ensure containers are tightly sealed and clearly labeled.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reduced reactivity or incomplete reaction Degradation of the borane reagent due to improper storage (exposure to air, moisture, or high temperatures).- Use a fresh bottle of the reagent. - Titrate the borane solution to determine its active concentration before use. - Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Unexpected side products - Reaction with an incompatible solvent (e.g., acetone, acetonitrile).[6] - Thermal decomposition of the borane adduct.- Use a compatible, non-reactive solvent like THF, diethyl ether, or toluene. - Maintain the recommended reaction temperature. For BH₃-THF, it is advised to keep the temperature below 35°C.[5]
Vigorous, uncontrolled reaction or fire - Accidental exposure of the pyrophoric borane to air or water. - Quenching the reaction too quickly or with a highly reactive protic solvent.- In case of a small fire, smother it with dry sand, powdered lime (calcium oxide), or a Class D fire extinguisher. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. - For spills, cover with an inert material like dry sand or powdered lime before slowly and carefully quenching. - Always quench reactions slowly, at a low temperature (e.g., in an ice bath), and with a less reactive alcohol like isopropanol before adding more reactive quenchers like methanol or water.
Clogged needle or syringe during transfer Reaction of residual borane with atmospheric moisture or air, leading to the formation of solid byproducts.- Immediately after transfer, rinse the needle and syringe with a dry, inert solvent (e.g., hexane) and then quench the rinsings in isopropanol. - Use a positive pressure of inert gas to facilitate the transfer and prevent air from entering the syringe.

Quantitative Data Summary

Table 1: Thermal Stability of Common Borane Adducts

Borane AdductStorage TemperatureDecomposition Onset (Approximate)Notes
Diborane (B₂H₆)-20°C or below[1]Decomposes slowly at room temperatureHighly pyrophoric gas.
Borane-THF (BH₃-THF)0-5°C[5][10]Above 35°C, decomposition accelerates. Can evolve diborane above 50°C.[5][10]Stabilized solutions with NaBH₄ or other additives show improved stability at room temperature.[11]
Borane-Dimethyl Sulfide (BMS)AmbientMore stable than BH₃-THF[3]Has a strong, unpleasant odor.[3]
Ammonia Borane (NH₃BH₃)Room Temperature~110°C[12][13]Solid, considered for hydrogen storage.

Experimental Protocols

Detailed Methodology for Hydroboration-Oxidation of an Alkene

This protocol describes the conversion of an alkene to an alcohol using a borane-THF complex, followed by oxidation.

1. Reaction Setup:

  • All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry inert gas (nitrogen or argon).

  • The reaction is performed in a round-bottom flask equipped with a magnetic stirrer, a septum, and a bubbler to maintain a positive pressure of inert gas.

2. Hydroboration Step:

  • Dissolve the alkene in anhydrous THF in the reaction flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-THF solution (typically 1 M in THF) dropwise via a syringe while maintaining the inert atmosphere.

  • Allow the reaction to stir at 0°C for the specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or GC).

3. Oxidation Step:

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH) to the flask.

  • With vigorous stirring, add hydrogen peroxide (e.g., 30% H₂O₂) dropwise, ensuring the temperature does not rise significantly. This step is exothermic.

  • After the addition is complete, the mixture is typically heated to reflux for a period to ensure complete oxidation.[14]

4. Workup and Purification:

  • After cooling to room temperature, the organic layer is separated.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude alcohol can be purified by distillation or chromatography.

Detailed Methodology for Quenching Unused Pyrophoric Boranes

This protocol is for the safe deactivation of excess or unreacted borane reagents.

1. Preparation:

  • Perform the procedure in a fume hood.

  • Have a fire extinguisher (Class D or dry sand) readily available.

  • The reaction vessel should be large enough to accommodate the quenching solution and any potential foaming.

2. Dilution:

  • Dilute the pyrophoric borane solution with a dry, inert solvent (e.g., heptane or toluene) to a concentration of approximately 1 M.[15]

3. Quenching:

  • Cool the diluted solution in an ice bath.

  • Under an inert atmosphere, slowly add isopropanol dropwise with vigorous stirring.[15] Hydrogen gas will be evolved, so ensure proper ventilation.

  • Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.[15]

  • Finally, very slowly add water dropwise to hydrolyze any remaining reactive species.[15]

4. Disposal:

  • After ensuring the reaction is complete (no more gas evolution), neutralize the solution (e.g., with a weak acid if the solution is basic).

  • Dispose of the resulting solution as hazardous waste according to your institution's guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification prep_glass Oven-dry glassware prep_inert Assemble under inert gas add_alkene Dissolve alkene in THF prep_inert->add_alkene cool_alkene Cool to 0°C add_alkene->cool_alkene add_borane Add BH3-THF dropwise cool_alkene->add_borane react_hydro Stir at 0°C to RT add_borane->react_hydro cool_reaction Cool to 0°C react_hydro->cool_reaction add_naoh Add NaOH(aq) cool_reaction->add_naoh add_h2o2 Add H2O2 dropwise add_naoh->add_h2o2 reflux Heat to complete oxidation add_h2o2->reflux extract Separate & Extract reflux->extract dry Dry & Concentrate extract->dry purify Purify product dry->purify quenching_protocol start Start: Unused Pyrophoric Borane dilute Dilute with inert solvent (e.g., Toluene) to ~1M start->dilute cool Cool to 0°C in an ice bath dilute->cool quench_ipa Slowly add Isopropanol under inert atmosphere cool->quench_ipa quench_meoh Slowly add Methanol quench_ipa->quench_meoh quench_water Slowly add Water quench_meoh->quench_water neutralize Neutralize solution quench_water->neutralize dispose Dispose as hazardous waste neutralize->dispose

References

Technical Support Center: Improving the Adhesion of Boron Nitride Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with boron nitride (BN) coating adhesion.

Troubleshooting Guide: Common Adhesion Failures

Adhesion failure is a common issue in the application of this compound nitride coatings. Below are common failure modes, their potential causes, and recommended solutions.

Failure Mode Potential Causes Recommended Solutions
Delamination - Inadequate surface preparation, leaving contaminants like oils or dust.[1] - Smooth or glossy substrate surface providing poor mechanical anchoring.[1] - Mismatch in thermal expansion between the coating and the substrate. - High internal stress in the coating.[2]- Implement a thorough substrate cleaning protocol (see Experimental Protocols section).[1] - Roughen the substrate surface through methods like sandblasting or chemical etching to create a suitable anchor profile.[1] - Select a substrate with a coefficient of thermal expansion closer to that of this compound nitride. - Optimize deposition parameters to reduce stress; consider using an interlayer.
Peeling/Flaking - Coating applied too thickly. - Poor wetting of the substrate by the coating material. - Insufficient binder in the coating formulation.[3]- Apply multiple thin layers of the coating instead of one thick layer. - Improve surface wettability through plasma treatment or by using a suitable primer. - Ensure the correct formulation of the BN slurry with an appropriate binder for the substrate material.[3]
Cracking - High internal stress due to lattice mismatch or rapid cooling. - Exceeding the critical coating thickness.- Adjust deposition parameters (e.g., temperature, pressure, bias voltage) to minimize stress. - Introduce a gradient interlayer to buffer the stress between the substrate and the BN coating. - Control the cooling rate after deposition. - Reduce the overall thickness of the coating.
Poor Adhesion on Biomedical Implants - Formation of a weakly bound oxide layer on the implant surface (e.g., titanium). - Organic contamination from handling or processing. - Inadequate sterilization method affecting the coating integrity.- Utilize appropriate cleaning and surface activation methods for biomedical-grade materials like titanium (see Experimental Protocols). - Handle substrates with clean tools and in a clean environment to prevent re-contamination. - Choose a sterilization method compatible with the coating and substrate that does not compromise adhesion.

Frequently Asked Questions (FAQs)

Substrate Preparation

Q1: What is the most critical step for ensuring good adhesion of this compound nitride coatings?

A1: The most critical step is thorough surface preparation.[1] An inadequately prepared surface is the leading cause of adhesion failure.[1] This involves removing all contaminants such as oils, grease, dust, and oxides, and often creating a specific surface profile to enhance mechanical interlocking.

Q2: How does substrate roughness affect adhesion?

A2: Increasing substrate roughness generally improves adhesion by providing a larger surface area for bonding and creating more sites for mechanical anchoring of the coating. However, excessive roughness can lead to stress concentrations and may not be suitable for all applications.

Q3: Can I apply a BN coating to a polished surface?

A3: While possible with certain surface activation techniques, it is generally not recommended for applications requiring high adhesion. Polished surfaces offer poor mechanical keying for the coating. If a smooth surface is required, consider surface chemical activation methods like plasma treatment to enhance chemical bonding.

Coating Deposition

Q4: What are the common methods for depositing this compound nitride coatings?

A4: Common methods include Physical Vapor Deposition (PVD) techniques like magnetron sputtering, and Chemical Vapor Deposition (CVD).[4][5] Spraying, brushing, or dipping of BN slurries containing a binder are also used for less demanding applications.[3]

Q5: How does the choice of binder affect adhesion?

A5: The binder is crucial for the adhesion of slurry-based BN coatings. The choice of binder depends on the substrate material and the application temperature. For example, phosphate-containing binders are suitable for ceramic substrates with low thermal expansion, while Al2O3 or Al2O3-SiO2 based binders are used for metallic substrates at different temperature ranges.[3]

Q6: Can an interlayer improve the adhesion of my BN coating?

A6: Yes, using an interlayer is a common strategy to improve adhesion. An interlayer can help to relieve internal stresses caused by mismatches in the crystal lattice and thermal expansion between the substrate and the BN coating. It can also act as a diffusion barrier.

Biomedical and Drug Development Applications

Q7: Are this compound nitride coatings biocompatible?

A7: Yes, this compound nitride is considered a biocompatible material and has been investigated for various biomedical applications, including coatings for orthopedic and dental implants.[6]

Q8: Can this compound nitride coatings be used for drug delivery?

A8: this compound nitride nanomaterials, such as nanotubes and nanospheres, are being explored as carriers for targeted drug delivery.[7] These can be incorporated into or coated onto medical devices. For instance, the pores of a BN coating can be loaded with antibiotics to provide localized drug release.

Q9: How does sterilization affect the adhesion of BN coatings on medical implants?

A9: The sterilization method can significantly impact the surface properties and adhesion of the coating. Some methods may alter the surface chemistry or introduce contaminants. It is essential to validate the chosen sterilization method to ensure it does not compromise the coating's integrity and adhesion.

Quantitative Data on Adhesion Strength

The adhesion of this compound nitride coatings is often quantified by the critical load (Lc) determined through a scratch test. This value represents the load at which the coating begins to fail. The following table summarizes some reported critical load values for BN-based coatings on different substrates.

Substrate MaterialCoating TypeDeposition MethodCritical Load (Lc)Reference
16MnCr5 SteelAlCrBNPVD~55 N[8]
16MnCr5 Steel (Nitrided)AlCrBNPVD~70 N[8]
SiAlON Tool Ceramics(Al,Ti)NPVD112 N[9]
SS-316LThis compound NitrideRF Magnetron SputteringHigh adhesion strength noted[10]

Note: Direct comparison of critical load values should be made with caution as they are highly dependent on the specific test parameters (e.g., stylus radius, scratch speed, loading rate) and coating thickness.

Experimental Protocols

Substrate Cleaning Protocol for Titanium (Biomedical Application)

This protocol is designed for cleaning titanium substrates prior to BN coating for biomedical applications.

  • Initial Degreasing:

    • Ultrasonically clean the substrate in acetone for 15 minutes.

    • Ultrasonically clean in isopropanol for 15 minutes.

    • Ultrasonically clean in ethanol for 15 minutes.

    • Rinse thoroughly with deionized water.

  • Drying:

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • Plasma Cleaning (Optional but Recommended):

    • Place the dried substrate in a plasma cleaner.

    • Use an oxygen or argon plasma to remove any remaining organic contaminants and to activate the surface.

    • Typical parameters: 50-100 W for 5-10 minutes.

  • Storage:

    • Store the cleaned substrate in a vacuum desiccator until it is ready for coating to prevent re-contamination.

Scratch Test for Adhesion Measurement (Based on ASTM C1624)

This protocol outlines the general procedure for determining the critical load of a ceramic coating.

  • Sample Preparation:

    • Ensure the coated sample is clean and free of any surface debris.

    • Securely mount the sample on the scratch tester stage.

  • Test Parameters:

    • Select a Rockwell C diamond stylus (200 µm tip radius is common).

    • Set the loading rate (e.g., 100 N/min).

    • Define the scratch length (e.g., 10 mm).

    • Set the scratch speed (e.g., 10 mm/min).

  • Execution:

    • Lower the stylus onto the coating surface.

    • Initiate the scratch test. The normal load will progressively increase as the stylus moves across the surface.

    • Record the acoustic emission and frictional force data during the test.

  • Analysis:

    • Use an optical microscope to examine the scratch track for signs of failure (e.g., cracking, spallation, delamination).

    • Correlate the observed failures with the recorded normal load, acoustic emission, and frictional force data to determine the critical loads (Lc1, Lc2, etc.) corresponding to specific failure events.

Visualizations

Experimental Workflow for Improving BN Coating Adhesion

G cluster_0 Substrate Preparation cluster_1 Deposition Process cluster_2 Post-Treatment & Analysis sub_prep Initial Substrate cleaning Degreasing & Cleaning sub_prep->cleaning roughening Surface Roughening (e.g., Blasting, Etching) cleaning->roughening activation Surface Activation (e.g., Plasma Treatment) roughening->activation interlayer Interlayer Deposition (Optional) activation->interlayer bn_coating BN Coating Deposition (PVD/CVD) interlayer->bn_coating cooling Controlled Cooling bn_coating->cooling analysis Adhesion Testing (Scratch/Tape Test) cooling->analysis characterization Microscopy & Spectroscopy analysis->characterization

Caption: Workflow for enhancing this compound nitride coating adhesion.

Troubleshooting Logic for Coating Delamination

G start Delamination Observed check_prep Was substrate preparation adequate? start->check_prep check_thickness Is coating thickness appropriate? check_prep->check_thickness Yes improve_prep Implement rigorous cleaning and roughening protocols. check_prep->improve_prep No check_params Were deposition parameters optimal? check_thickness->check_params Yes use_thinner_coats Apply multiple thin layers. check_thickness->use_thinner_coats No optimize_params Adjust temperature, pressure, bias. Consider an interlayer. check_params->optimize_params No solution Adhesion Improved check_params->solution Yes improve_prep->solution use_thinner_coats->solution optimize_params->solution

Caption: Decision tree for troubleshooting coating delamination.

References

reducing impurities in the synthesis of elemental boron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of elemental boron.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing elemental this compound, and what are their typical impurities?

A1: The primary methods for synthesizing elemental this compound each have a characteristic impurity profile.

Synthesis MethodPrimary Impurities
Magnesiothermic Reduction Unreacted magnesium, magnesium borides (MgB₂, MgB₆), magnesium oxide (MgO), this compound suboxide (B₆O), and nitrides from atmospheric contamination.[1]
Carbothermic Reduction This compound carbide (B₄C), unreacted carbon, and metal borides if metal oxides are present.[2]
Hydrogen Reduction of this compound Halides Unreacted this compound halides (e.g., BCl₃), hydrogen halides (e.g., HCl), and impurities from the filament material (e.g., titanium, tantalum).[3][4]
Molten Salt Electrolysis Entrapped salts from the electrolyte, and impurities from the electrode materials.[5][6]
Diborane (B₂H₆) Decomposition This method generally produces very high-purity this compound, with minimal impurities.[4]

Q2: My amorphous this compound powder from a magnesiothermic reduction has high levels of magnesium. How can I purify it?

A2: High magnesium content is a common issue. A combination of calcination and acid leaching is an effective purification strategy. The calcination step transforms insoluble magnesium compounds into more soluble forms.

A detailed protocol for this purification is provided in the Experimental Protocols section below. Following such a procedure can significantly reduce magnesium content, for instance, from 5.67% to as low as 0.96%.[7]

Q3: What is the purpose of using excess B₂O₃ in the magnesiothermic reduction process?

A3: Using an excess of this compound trioxide (B₂O₃) can help to ensure the complete reaction of the magnesium. However, this can lead to the formation of magnesium borate compounds (e.g., xMgO·B₂O₃), which can be difficult to remove with simple acid leaching.[8]

Q4: Can I use water to wash my crude this compound powder after synthesis?

A4: Yes, water leaching can be a useful step, particularly after a calcination process designed to convert certain insoluble impurities into water-soluble forms like MgB₄O₇.[7] However, for removing metallic impurities like magnesium and its oxides, acid leaching is generally more effective.

Q5: What analytical techniques are recommended for determining the purity of my elemental this compound sample?

A5: Several techniques can be used to assess the purity of elemental this compound.

Analytical TechniquePurpose
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Quantification of metallic impurities.[2][9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Highly sensitive method for detecting trace metallic and metalloid impurities.[10]
X-ray Diffraction (XRD) Identification of crystalline impurity phases such as metal borides (e.g., MgB₆) and oxides.[8]
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) Morphological analysis and elemental mapping to identify the distribution of impurities.[7]
Titration A reliable method for determining the bulk this compound content, especially in high-concentration samples.[11]
Neutron Activation Analysis (NAA) A non-destructive method for determining this compound content.[10]

Troubleshooting Guides

Problem 1: The purity of this compound from magnesiothermic reduction is low, with significant magnesium and oxygen content.

This is a common issue arising from incomplete reaction and the formation of stable magnesium-boron-oxygen compounds.

Caption: Troubleshooting workflow for high magnesium and oxygen impurities.

Solution Steps:

  • Characterize Impurities: Use XRD and SEM-EDS to identify the specific magnesium and oxygen-containing phases. Insoluble impurities like Mg₅B₂O₅ and MgB₄ are common.[7]

  • Calcination: If insoluble borates are present, mix the crude this compound powder with B₂O₃ and heat. This can convert insoluble impurities into water-soluble MgB₄O₇ and acid-soluble MgO.[7] A typical starting point is a temperature of around 800°C.

  • Leaching:

    • Water Leaching: After calcination, wash the powder with hot water to remove the newly formed soluble borates.

    • Acid Leaching: Follow up with a hot dilute acid wash (e.g., 3M HCl at 80°C) to remove MgO and any remaining unreacted magnesium.[8][12]

  • Washing and Drying: Thoroughly wash the purified this compound powder with deionized water until the filtrate is neutral, and then dry under vacuum.

Problem 2: this compound produced by hydrogen reduction of BCl₃ is contaminated with the filament material.

This occurs due to the high temperatures required for the deposition, causing the filament to react with or diffuse into the this compound.

Caption: Logic for addressing filament contamination in CVD of this compound.

Solution Steps:

  • Filament Selection: Titanium filaments are often a good choice because titanium contamination can be removed in a subsequent step.[3]

  • Optimize Deposition Temperature: Lowering the deposition temperature can reduce the rate of diffusion and reaction with the filament. However, this may also decrease the this compound deposition rate and efficiency.

  • Post-Deposition Purification: If a titanium filament is used, the resulting this compound can be purified by heating it in a chlorine atmosphere at approximately 300°C. This converts the titanium impurity into volatile titanium chloride, which can be removed.[3]

Quantitative Data on Impurity Reduction

The following table summarizes the effectiveness of various purification methods on this compound synthesized via magnesiothermic reduction.

ImpurityInitial Concentration (%)Purification MethodFinal Concentration (%)Purity of this compound (%)Reference
Magnesium5.67Calcination and Water Leaching1.3093.40[7]
Magnesium1.30Acid Leaching (post-calcination & water leach)0.9697.34[7]
Oxygen4.15Calcination, Water, and Acid LeachingNot specified97.34[7]
MagnesiumNot specifiedHot Dilute Sulfuric Acid LeachingNot specified>85[12]

Experimental Protocols

Protocol 1: Purification of Crude Amorphous this compound from Magnesiothermic Reduction

This protocol is designed to remove magnesium-based impurities.

  • Calcination:

    • Mix the crude amorphous this compound powder with this compound trioxide (B₂O₃). A typical mass ratio to start with is 10:1 (crude this compound: B₂O₃).

    • Heat the mixture in a furnace under an inert atmosphere (e.g., argon).

    • Ramp the temperature to 800°C and hold for 1-2 hours. This step converts insoluble impurities like Mg₅B₂O₅ into soluble MgB₄O₇ and MgO.[7]

  • Water Leaching:

    • After cooling, place the calcined powder in deionized water.

    • Heat to 80-90°C and stir for 1 hour to dissolve the water-soluble impurities.

    • Filter the this compound powder and wash with hot deionized water.

  • Acid Leaching:

    • Transfer the water-leached powder to a 3M hydrochloric acid (HCl) solution.[8]

    • Heat the suspension to 80°C and stir for 30-60 minutes to dissolve MgO and any remaining metallic magnesium.[8]

  • Final Washing and Drying:

    • Filter the this compound powder and wash repeatedly with deionized water until the filtrate is pH neutral.

    • Dry the purified this compound powder in a vacuum oven at 90-100°C for several hours.

Protocol 2: Synthesis of High-Purity Crystalline this compound via Hydrogen Reduction of BCl₃

This protocol describes a chemical vapor deposition (CVD) method.

  • Apparatus Setup:

    • Set up a flow reactor capable of high temperatures.

    • Install a filament (e.g., titanium) that can be resistively heated.

    • Ensure all connections are leak-tight to prevent atmospheric contamination.

  • Reaction Conditions:

    • Heat the filament to the desired deposition temperature (e.g., 1000-1300°C).

    • Introduce a gaseous mixture of this compound trichloride (BCl₃) and hydrogen (H₂) into the reactor. The mole ratio of H₂ to BCl₃ is a critical parameter to optimize for efficiency.

    • Crystalline this compound will deposit on the hot filament.[3]

  • Purification (if using a titanium filament):

    • After the deposition is complete and the reactor has cooled, stop the flow of BCl₃ and H₂.

    • Introduce a flow of chlorine gas (Cl₂) over the this compound-coated filament.

    • Heat the filament to approximately 300°C. This will convert any titanium impurities into volatile TiCl₄, which will be carried out of the reactor by the gas flow.[3]

  • Product Recovery:

    • After the purification step, cool the reactor under an inert gas flow.

    • Carefully remove the filament and scrape off the high-purity crystalline this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Carborane Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for carborane functionalization.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during carborane functionalization experiments.

1.1 Issue: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure the catalyst is fresh and has been stored under appropriate inert conditions. • For palladium catalysts, ensure the active Pd(0) species is generated in situ if required. • Consider a different catalyst or ligand system. Electron-rich transition metal catalysts are effective for activating electron-deficient B(3,6)-H bonds, while electron-deficient catalysts target the more electron-rich B(8,9,10,12)-H bonds.[1][2]
Incorrect Reaction Temperature • Optimize the reaction temperature. Some B-H activations require elevated temperatures to proceed efficiently. • Conversely, high temperatures can sometimes lead to catalyst decomposition or side reactions. A temperature screening is recommended.
Improper Solvent • The polarity of the solvent can significantly influence the reaction outcome.[3][4] • Screen a range of solvents with varying polarities (e.g., THF, dioxane, toluene, DMF).
Poor Quality Reagents • Ensure all reagents, especially the carborane starting material and any coupling partners, are pure and dry. • Impurities can poison the catalyst or lead to unwanted side reactions.
Presence of Oxygen or Moisture • Carborane functionalization reactions, particularly those involving organometallic catalysts, are often sensitive to air and moisture. • Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents.

1.2 Issue: Poor Regioselectivity (Mixture of Isomers)

Possible Cause Troubleshooting Steps
Ineffective Directing Group • If using a directing group-assisted strategy for B(4,5,7,11)-H functionalization, ensure the directing group is appropriately positioned and strongly coordinating to the metal center.[1][2] • Consider modifying the directing group to enhance its coordinating ability or steric bulk.
Inappropriate Catalyst/Ligand Combination • The choice of ligand can significantly influence regioselectivity.[3] Screen different phosphine or N-heterocyclic carbene (NHC) ligands. • For functionalization of specific B-H bonds, the electronic properties of the catalyst are crucial. Use electron-rich catalysts for B(3,6)-H bonds and electron-deficient catalysts for B(8,9,10,12)-H bonds.[1][2]
Suboptimal Reaction Conditions • Vary the reaction temperature and solvent. Lowering the temperature can sometimes improve selectivity. • The polarity of the solvent can influence the transition state energies and thus the regiochemical outcome.[3][4]
Steric Hindrance • Steric hindrance from substituents on the carborane cage or the coupling partner can influence the site of functionalization. • Consider using a less bulky directing group or coupling partner if a specific regioisomer is desired.
"Cage Walking" Phenomenon • In some transition metal-catalyzed reactions, the metal can "walk" along the carborane cage, leading to functionalization at a position remote from the initial B-H activation site.[5] • To control this, reaction conditions such as temperature and reaction time may need to be carefully optimized.

1.3 Issue: Unwanted Cage-Opening Side Reactions

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions • High temperatures or strongly basic/acidic conditions can lead to the degradation of the carborane cage, particularly for nido-carboranes.[6] • Use milder reaction conditions where possible.
Strong Nucleophiles or Bases • The use of strong nucleophiles or bases can lead to deboronation and cage-opening. • If a base is required, consider using a weaker, non-nucleophilic base.
Oxidizing or Reducing Agents • Strong oxidizing or reducing agents can disrupt the electron-delocalized structure of the carborane cage.[6] • Choose reagents with appropriate redox potentials for the desired transformation.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right strategy for functionalizing a specific B-H bond on an o-carborane cage?

A1: The strategy depends on the target boron vertex:

  • For B(3,6)-H bonds (most electron-deficient): Use electron-rich transition metal catalysts (e.g., Iridium-based catalysts).[1][2]

  • For B(8,9,10,12)-H bonds (most electron-rich): Use electron-deficient transition metal catalysts (e.g., Palladium(II) salts).[1][2]

  • For B(4,5,7,11)-H bonds (intermediate electron density): A directing-group-assisted strategy is typically required to guide the catalyst to these positions.[1][2]

G cluster_0 Target this compound Vertex cluster_1 Recommended Strategy B(3,6)-H B(3,6)-H Electron-Rich Catalyst (e.g., Ir-based) Electron-Rich Catalyst (e.g., Ir-based) B(3,6)-H->Electron-Rich Catalyst (e.g., Ir-based) B(8,9,10,12)-H B(8,9,10,12)-H Electron-Deficient Catalyst (e.g., Pd(II)) Electron-Deficient Catalyst (e.g., Pd(II)) B(8,9,10,12)-H->Electron-Deficient Catalyst (e.g., Pd(II)) B(4,5,7,11)-H B(4,5,7,11)-H Directing Group-Assisted Catalysis Directing Group-Assisted Catalysis B(4,5,7,11)-H->Directing Group-Assisted Catalysis

Q2: What are some common directing groups used in carborane functionalization?

A2: A variety of functional groups can act as directing groups to facilitate regioselective C-H activation. These groups typically contain a heteroatom that can coordinate to the transition metal catalyst. Common examples include carboxylic acids, amides, pyridyl, and picolyl groups.[4][7]

Q3: Are protecting groups necessary for carborane functionalization?

A3: Yes, protecting groups can be crucial, especially when dealing with multifunctional carborane derivatives. For instance, if you want to perform a reaction at a B-H bond without affecting a reactive C-H bond or a functional group on a substituent, a protecting group can be used to temporarily mask the reactive site. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and for amines, carbamates (e.g., Boc, Cbz) are often employed.[1][8] The choice of protecting group should be orthogonal to the reaction conditions of the subsequent functionalization steps.

Q4: How can I purify my functionalized carborane product?

A4: The purification method depends on the physical properties of your product.

  • Column Chromatography: This is a widely used technique for separating carborane derivatives. Silica gel is a common stationary phase. The choice of eluent will depend on the polarity of your compound. For boronic esters, which can be challenging to purify on standard silica gel, using silica gel pre-treated with boric acid can improve separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity.[9][10][11] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[12]

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a useful tool.[9]

Q5: What analytical techniques are essential for characterizing my functionalized carborane?

A5:

  • ¹¹B NMR Spectroscopy: This is the most informative technique for determining the substitution pattern on the carborane cage. Each this compound atom gives a distinct signal, and the chemical shift and multiplicity can provide information about its environment.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic substituents attached to the carborane cage.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

G A Starting Carborane B Protection of Reactive Groups (if necessary) A->B C B-H Functionalization Reaction A->C No protection needed B->C D Reaction Work-up C->D E Purification (Chromatography/Recrystallization) D->E F Deprotection (if necessary) E->F G Characterization (NMR, MS, etc.) E->G No deprotection needed F->G H Final Product G->H

Section 3: Experimental Protocols

3.1 Protocol: Directing Group-Assisted Palladium-Catalyzed B(4)-Alkenylation of o-Carborane

This protocol is adapted from literature procedures for the picolyl-directed alkenylation of o-carboranes.[4][9]

Materials:

  • 1-(2'-picolyl)-o-carborane

  • Internal alkyne (e.g., diphenylacetylene)

  • Palladium(II) chloride (PdCl₂)

  • Silver salt (e.g., AgNTf₂ or AgBF₄)

  • Acetic acid (HOAc)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 1-(2'-picolyl)-o-carborane (1.0 equiv), PdCl₂ (1-2.5 mol%), and the silver salt (2-5 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the internal alkyne (1.1-2.5 equiv) and acetic acid (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

3.2 Protocol: Iridium-Catalyzed B(3,6)-Diborylation of o-Carborane

This protocol is based on literature procedures for the iridium-catalyzed borylation of o-carboranes.[2][6][13][14][15]

Materials:

  • o-Carborane

  • Bis(pinacolato)dithis compound (B₂pin₂)

  • Iridium catalyst precursor (e.g., [Ir(OMe)(cod)]₂ or [IrCl(cod)]₂)

  • Ligand (e.g., 2,2'-bipyridine or dtbpy)

  • Anhydrous solvent (e.g., THF or hexane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a flow of inert gas, add the iridium catalyst precursor (e.g., 1.5 mol% Ir) and the ligand (e.g., 3 mol%) to an oven-dried Schlenk tube.

  • Add the anhydrous solvent and stir the mixture for a few minutes to allow for catalyst pre-formation.

  • Add the o-carborane (1.0 equiv) and B₂pin₂ (1.2-2.5 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-110 °C) for the specified time (e.g., 3-24 hours).

  • Monitor the reaction by GC-MS or ¹¹B NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

Section 4: Safety Precautions

  • Carborane Reagents: Carboranes and their derivatives should be handled in a well-ventilated fume hood. While generally stable, some derivatives can be toxic. Always consult the Safety Data Sheet (SDS) for specific handling information.

  • Transition Metal Catalysts: Many transition metal catalysts are toxic and pyrophoric. Handle them under an inert atmosphere.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents. Many solvents are flammable and should be kept away from ignition sources.

  • Reactions under Pressure: If performing reactions in sealed tubes at elevated temperatures, use a blast shield.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

Technical Support Center: Troubleshooting Cracking in Borosilicate Glass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent cracking in borosilicate glassware during manufacturing and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cracking in my borosilicate glassware?

A1: Cracking in borosilicate glass typically stems from four main factors:

  • Thermal Shock: This is the most common cause. Despite borosilicate glass's high resistance, rapid and extreme temperature changes can induce stress and lead to fractures.[1][2] A sudden temperature differential exceeding approximately 166-170°C can cause the glass to crack.[1][2]

  • Improper Annealing: Internal stresses can be introduced during the manufacturing or modification of glassware. Annealing is a critical process of heating and slow cooling to relieve these stresses.[3][4] If not performed correctly, residual stress can make the glass prone to cracking.

  • Mechanical Stress: Scratches, chips, and impacts from improper handling or storage create weak points in the glass structure where cracks can originate.[5] Although more durable than standard glass, borosilicate is still a brittle material.[5]

  • Chemical Attack: While highly resistant to most chemicals, prolonged exposure to certain substances like hydrofluoric acid, hot phosphoric acid, and strong hot alkaline solutions can corrode the glass surface, leading to weakening and potential cracking.

Q2: How can I prevent thermal shock in my experiments?

A2: To prevent thermal shock, follow these best practices:

  • Gradual Temperature Changes: Always heat and cool glassware slowly and uniformly. Avoid placing hot glassware on cold surfaces or immersing it in cold liquids, and vice versa. The permissible sudden temperature change is generally around 120 K.[6]

  • Even Heating: When using a Bunsen burner, employ a wire gauze with a ceramic center to diffuse the flame and distribute heat evenly. For hotplates, ensure the top plate is larger than the base of the vessel being heated.

  • Avoid Direct Flame on Dry Glass: Do not heat empty glassware or allow the contents to boil dry, as this can create localized hotspots and introduce thermal stress.

  • Controlled Cooling: Allow hot glassware to cool gradually in an area free from cold drafts.

Q3: What is annealing, and why is it important?

A3: Annealing is a heat treatment process that alters the microstructure of a material to change its mechanical or electrical properties. In glass manufacturing, it involves heating the glass to a specific temperature (the annealing point), holding it there to relieve internal stresses, and then slowly cooling it down.[3][4] This process is crucial because it removes the internal stresses that can be introduced during the manufacturing or modification of the glass, making it less likely to crack or shatter.[3]

Q4: Can I repair a small chip or crack in my borosilicate glassware?

A4: While it is technically possible for a skilled scientific glassblower to repair minor chips and cracks, it is a complex process that involves heating the glass to its working temperature and carefully manipulating it.[7][8] Improper repair attempts can introduce new and significant stresses into the glass, potentially making it more hazardous than the original damage. For laboratory applications where safety and structural integrity are paramount, it is strongly recommended to have repairs performed by a professional scientific glassblower or to replace the damaged item.[9][10]

Data Presentation

Table 1: Thermal Properties of Borosilicate Glass 3.3
PropertyValue
Coefficient of Linear Thermal Expansion (20-300°C)3.3 x 10⁻⁶ K⁻¹[11][12]
Maximum Safe Operating Temperature~515°C (Strain Point)[13]
Normal Long-Term Service Temperature200-230°C[14]
Short-Term Service Temperature (minutes)Up to 400°C[14]
Maximum Thermal Shock Resistance~160-170°C[1][14]
Softening Point~820-825°C[11][15]
Transformation Temperature~525°C[6][11]
Thermal Conductivity (90°C)1.2 W · m⁻¹ · K⁻¹[11]
Table 2: Recommended Annealing Schedule for Borosilicate Glass 3.3

This schedule should be adjusted based on the complexity and thickness of the glass piece. The annealing time is approximately 1 hour for every 0.25 inches of thickness.[16]

StageTemperature (°C)Temperature (°F)Holding/Cooling RatePurpose
Heating Ambient to 570°CAmbient to 1058°FMax. 100°C/minBring glass to annealing temperature.
Soaking (Annealing) 570°C1058°FHold for at least 10 minutesRelieve internal stresses.
Slow Cooling 570°C to 400°C1058°F to 752°FMax. 5°C/minGradual cooling through the strain point.
Fast Cooling 400°C to 20°C752°F to 68°FMax. 20°C/minCool to room temperature.

Source: Adapted from ROBU Glasfilter-Geräte GmbH Annealing Schedule.[13]

Experimental Protocols

Protocol 1: Detecting Internal Stress Using a Polariscope

Objective: To visually inspect borosilicate glassware for internal stresses that could lead to cracking.

Materials:

  • Polariscope (two polarizing filters and a light source)

  • Glassware to be inspected

Procedure:

  • Setup: Arrange the polariscope with the light source at the back, followed by the first polarizing filter, a space for the glassware, and the second polarizing filter (the analyzer).

  • Crossed Polarization: Rotate the analyzer so that it is 90 degrees to the first polarizer. The view through the analyzer should be dark.

  • Inspection: Place the borosilicate glassware between the two polarizing filters.

  • Observation: View the glassware through the analyzer.

    • No Stress: If the glass is properly annealed and free of stress, the view will remain dark.

    • Stress Present: If internal stress is present, you will observe bright areas or colored patterns (birefringence).[4] The intensity and color of the patterns can indicate the level of stress.[5]

  • Interpretation: The presence of bright spots or colorful bands indicates areas of high stress that are potential failure points. Glassware exhibiting significant stress should be re-annealed or retired from use.

Visualizations

Troubleshooting_Cracking start Glassware Cracked q1 Was the glassware subjected to a rapid temperature change? start->q1 q2 Are there visible scratches, chips, or signs of impact? q1->q2 No res1 Probable Cause: Thermal Shock q1->res1 Yes q3 Was the glassware recently modified or repaired? q2->q3 No res2 Probable Cause: Mechanical Stress q2->res2 Yes q4 Was the glassware in contact with corrosive chemicals? q3->q4 No res3 Probable Cause: Improper Annealing q3->res3 Yes res4 Probable Cause: Chemical Attack q4->res4 Yes res5 Possible Cause: Manufacturing Defect q4->res5 No

Caption: Troubleshooting workflow for identifying the cause of cracking.

Annealing_Process start Start heating Heat to Annealing Point (~570°C) start->heating soaking Soak to Relieve Stress heating->soaking slow_cool Slow Cool Through Strain Point (~400°C) soaking->slow_cool fast_cool Cool to Room Temperature slow_cool->fast_cool end End fast_cool->end

Caption: The stages of the borosilicate glass annealing process.

Thermal_Shock_Factors 1 Thermal Shock 2 Rapid Temperature Change 1->2 3 Uneven Heating 1->3 4 Uneven Cooling 1->4 5 Contact with Cold Surfaces 2->5 6 Localized Heating (e.g., direct flame) 3->6 7 Cold Drafts 4->7

Caption: Key factors that contribute to thermal shock in glassware.

References

Technical Support Center: Enhancing Boron-Doped Solar Cell Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the efficiency of boron-doped solar cells.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the fabrication and characterization of this compound-doped solar cells.

Problem Possible Causes Recommended Solutions
Significant drop in cell efficiency after initial light exposure. Formation of this compound-oxygen (B-O) complexes, leading to Light Induced Degradation (LID).[1][2][3][4]1. Illuminated Annealing (Regeneration): Apply a post-fabrication treatment combining illumination and elevated temperature to permanently deactivate the B-O complexes.[1][3][5][6] 2. Hydrogenation: Introduce hydrogen into the silicon bulk, typically via the deposition of a hydrogen-rich silicon nitride (SiNₓ:H) layer, to passivate the B-O defects.[7] 3. Alternative Doping: Consider using gallium as a p-type dopant instead of this compound, as it does not form performance-degrading complexes with oxygen.
Low open-circuit voltage (Voc). 1. High surface recombination velocity. 2. Incomplete passivation of the this compound emitter.1. Surface Passivation: Deposit a high-quality passivation layer, such as Aluminum Oxide (Al₂O₃) with its inherent negative fixed charges, or a stack of Silicon Dioxide (SiO₂) and Silicon Nitride (SiNₓ). 2. Optimize this compound Doping Profile: A higher this compound concentration at the surface can improve Voc up to a certain point, after which surface recombination losses increase.[8]
Low short-circuit current density (Jsc). 1. High surface reflection. 2. Poor light trapping. 3. Recombination losses in the bulk or at the surfaces.1. Anti-Reflection Coating (ARC): Optimize the thickness and refractive index of the SiNₓ:H layer to minimize reflection.[9] 2. Surface Texturing: Employ surface texturing techniques to enhance light trapping. 3. Improve Bulk Lifetime: Implement gettering processes to remove metallic impurities that act as recombination centers.[4]
Inconsistent results between samples. 1. Non-uniformity in the this compound doping process. 2. Variations in the oxygen concentration of the silicon wafers.1. Optimize Diffusion Process: Ensure uniform temperature and gas flow during BBr₃ diffusion to achieve a consistent doping profile. 2. Wafer Selection: Characterize incoming wafers for their interstitial oxygen concentration to select for lower-oxygen substrates, which are less prone to LID.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is Light Induced Degradation (LID) in this compound-doped solar cells?

A1: Light Induced Degradation (LID) is a phenomenon where the efficiency of a this compound-doped Czochralski (Cz) silicon solar cell decreases within the first few hours or days of exposure to sunlight.[4] This degradation is primarily caused by the formation of recombination-active this compound-oxygen (B-O) complexes in the silicon bulk, which reduces the minority carrier lifetime.[1][2][3]

Q2: How can I prevent the formation of this compound-oxygen complexes?

A2: While completely preventing the formation of B-O complexes in this compound-doped Cz-Si is challenging, their detrimental effect can be significantly mitigated. One approach is to use silicon wafers with a lower initial concentration of interstitial oxygen.[1][4] Another effective strategy is to replace this compound with an alternative p-type dopant, such as gallium, which does not exhibit the same degradation behavior.

Q3: What is "regeneration" and how does it work?

A3: Regeneration is a process that permanently deactivates the recombination-active this compound-oxygen complexes through a combination of illumination and elevated temperatures (typically between 70°C and 230°C).[3][6] This process is believed to alter the configuration of the B-O complex to a passive state, leading to a stable recovery of the solar cell's efficiency.[2]

Q4: What is the role of hydrogen in improving the efficiency of this compound-doped solar cells?

A4: Hydrogen plays a crucial role in passivating defects within the silicon bulk, including the this compound-oxygen complexes responsible for LID.[7] It is typically introduced by depositing a hydrogen-rich dielectric layer, such as silicon nitride (SiNₓ:H), using Plasma-Enhanced Chemical Vapor Deposition (PECVD). During a subsequent high-temperature step like contact firing, hydrogen diffuses into the silicon and bonds with the defects, neutralizing their harmful electrical activity.[7]

Q5: Which surface passivation layer is best for a this compound-doped emitter?

A5: For a p-type this compound-doped emitter, a passivation layer with a high density of negative fixed charges is ideal to create a field-effect passivation that repels minority carriers (electrons) from the surface. Aluminum oxide (Al₂O₃) is an excellent choice due to its inherently high negative charge density. Stacks of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) can also be effective.

Quantitative Data Summary

The following tables summarize the impact of various strategies on the performance of this compound-doped solar cells.

Table 1: Impact of LID Mitigation Strategies on Solar Cell Efficiency

Mitigation Strategy Initial Efficiency Efficiency after Degradation Efficiency after Treatment Absolute Efficiency Gain Reference
Illuminated Annealing (Regeneration)~20.0%~19.4%~20.0%~0.6%[4]
Advanced HydrogenationNot SpecifiedNot SpecifiedNot Specified1.1%[7]
Gallium Doping (vs. This compound)Not SpecifiedHigher stability, less degradationNot SpecifiedPrevents significant LID

Table 2: Typical Process Parameters for Efficiency Improvement Techniques

Technique Parameter Value Reference
BBr₃ Diffusion Temperature850 - 950 °C
BBr₃ Flow Rate50 - 200 sccm
N₂ Carrier Gas Flow Rate1 - 5 slm
PECVD of SiNₓ:H Substrate Temperature350 - 450 °C[10]
SiH₄ Flow Rate100 - 300 sccm
NH₃ Flow Rate400 - 800 sccm
Chamber Pressure0.1 - 1.0 mbar
Illuminated Annealing Temperature70 - 230 °C[3][6]
Illumination Intensity0.1 - 1.0 suns[2]
DurationMinutes to hours[4]

Experimental Protocols

1. This compound Doping of n-type Silicon Wafers using BBr₃ Diffusion

This protocol describes a typical process for creating a p-type emitter on an n-type silicon wafer.

  • Wafer Cleaning: Perform a standard RCA clean to remove organic and inorganic contaminants from the wafer surface.

  • Furnace Preparation: Ramp a diffusion furnace to the desired deposition temperature (e.g., 900°C).

  • Wafer Loading: Load the cleaned silicon wafers into the furnace.

  • Pre-deposition:

    • Flow nitrogen (N₂) carrier gas through a bubbler containing liquid this compound Tribromide (BBr₃).

    • Introduce the N₂/BBr₃ gas mixture into the furnace for a specified time (e.g., 15-30 minutes). This forms a borosilicate glass (BSG) layer on the wafer surface.

  • Drive-in:

    • Stop the BBr₃ flow and increase the furnace temperature (e.g., to 950-1050°C).

    • Introduce a controlled mixture of N₂ and Oxygen (O₂) into the furnace. The oxygen grows a thin silicon dioxide layer under the BSG, which drives the this compound from the BSG into the silicon.

    • The duration of this step (e.g., 30-60 minutes) determines the junction depth.

  • Wafer Unloading: Ramp down the furnace temperature and unload the wafers.

  • BSG Removal: Etch the borosilicate glass layer using a hydrofluoric acid (HF) solution.

2. Hydrogen Passivation using PECVD of Silicon Nitride (SiNₓ:H)

This protocol details the deposition of a hydrogen-rich silicon nitride layer that serves as both an anti-reflection coating and a source of hydrogen for passivation.

  • Wafer Loading: Place the this compound-doped silicon wafers into a Plasma-Enhanced Chemical Vapor Deposition (PECVD) chamber.

  • Chamber Purge: Purge the chamber with an inert gas like nitrogen.

  • Heating: Heat the wafers to the deposition temperature (e.g., 400°C).

  • Gas Introduction: Introduce the precursor gases, typically silane (SiH₄) and ammonia (NH₃), into the chamber at controlled flow rates.[9][10]

  • Plasma Ignition: Ignite a plasma in the chamber using a radio frequency (RF) source. The plasma dissociates the precursor gases.

  • Deposition: The dissociated species react on the wafer surface to form a silicon nitride film containing a significant amount of hydrogen. The deposition time determines the film thickness.

  • Chamber Purge and Unloading: Turn off the plasma and gas flows, purge the chamber, cool down, and unload the wafers.

3. Illuminated Annealing for LID Regeneration

This protocol describes a method to permanently deactivate this compound-oxygen complexes.

  • Sample Placement: Place the finished solar cells on a temperature-controlled hotplate.

  • Heating: Heat the cells to the desired regeneration temperature (e.g., 150°C).

  • Illumination: Simultaneously illuminate the cells with a light source of known intensity (e.g., 1 sun, 100 mW/cm²).

  • Treatment Duration: Maintain the temperature and illumination for a specific duration (e.g., 10-30 minutes). The optimal time depends on the temperature and the initial defect concentration.

  • Cooling: Turn off the light source and cool the cells down to room temperature.

Visualizations

G This compound-Oxygen Complex Lifecycle and Mitigation cluster_0 Initial State cluster_1 Degradation Pathway cluster_2 Mitigation Pathways As-grown Cz-Si As-grown Cz-Si B-O_Precursor Latent B-O Precursor As-grown Cz-Si->B-O_Precursor Contains this compound & Oxygen B-O_Active Recombination-Active B-O Complex B-O_Precursor->B-O_Active Light Exposure (LID) Regenerated_State Regenerated (Passive) B-O Complex B-O_Active->Regenerated_State Illuminated Annealing Hydrogen_Passivation Hydrogen Passivated B-O Complex B-O_Active->Hydrogen_Passivation Hydrogenation

Caption: this compound-Oxygen Complex Lifecycle and Mitigation Pathways.

G Experimental Workflow for this compound Emitter Formation and Passivation Start Start RCA_Clean RCA Cleaning Start->RCA_Clean BBr3_Diffusion BBr3 Diffusion (Emitter Formation) RCA_Clean->BBr3_Diffusion BSG_Removal BSG Removal BBr3_Diffusion->BSG_Removal PECVD_SiNx PECVD SiNx:H Deposition (Passivation & ARC) BSG_Removal->PECVD_SiNx Screen_Printing Screen Printing of Metal Contacts PECVD_SiNx->Screen_Printing Contact_Firing Contact Firing Screen_Printing->Contact_Firing Illuminated_Annealing Illuminated Annealing (Regeneration) Contact_Firing->Illuminated_Annealing End End Illuminated_Annealing->End

Caption: Workflow for this compound Emitter Formation and Passivation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Boron Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of boron, a crucial element in various stages of drug development and pharmaceutical analysis. This compound-containing compounds are an emerging class of therapeutics, making accurate and reliable quantification essential for research, quality control, and regulatory compliance. This document outlines the performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and the Curcumin-based colorimetric method, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, and the Curcumin colorimetric method.

Performance ParameterICP-MSICP-OESCurcumin Colorimetric Method
Linearity (R²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/L[1]1 - 10 µg/L0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L5 - 50 µg/L0.5 - 1.0 mg/L
Accuracy (% Recovery) 95 - 105%[1]90 - 110%90 - 110%
Precision (% RSD) < 5%< 5%< 10%
Throughput HighHighModerate
Cost HighModerateLow
Interferences Isobaric interferences (e.g., ¹¹B with ¹⁰B¹H) can occur but are manageable with collision/reaction cells.Spectral interferences from other elements can occur.Limited by colored or turbid samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using ICP-MS, ICP-OES, and the Curcumin colorimetric method for this compound quantification in pharmaceutical samples.

Sample Preparation: Microwave Digestion for ICP-MS and ICP-OES

Microwave digestion is a robust technique for preparing solid and liquid pharmaceutical samples for elemental analysis.[2][3][4][5][6]

Objective: To completely dissolve the sample matrix and bring this compound into a solution suitable for ICP analysis.

Materials:

  • Microwave digestion system with high-pressure vessels

  • Trace metal grade nitric acid (HNO₃)

  • Trace metal grade hydrochloric acid (HCl) - optional

  • High-purity deionized water (18.2 MΩ·cm)

  • This compound-free sample vials

Procedure:

  • Accurately weigh approximately 0.1 - 0.5 g of the homogenized pharmaceutical sample (e.g., tablet, capsule content, or liquid formulation) into a clean, dry microwave digestion vessel.

  • Carefully add 5-10 mL of trace metal grade nitric acid to the vessel. If the sample has a high organic content, a mixture of nitric acid and hydrochloric acid (e.g., 4:1) can be used.

  • Allow the sample to pre-digest at room temperature for 15-30 minutes, or until any initial vigorous reaction subsides.

  • Seal the digestion vessels according to the manufacturer's instructions for the microwave system.

  • Place the vessels in the microwave unit and execute the digestion program. A typical program involves a ramp to a high temperature (e.g., 180-210°C) and pressure, followed by a hold period to ensure complete digestion.

  • After the program is complete, allow the vessels to cool to room temperature before carefully opening them in a fume hood.

  • Quantitatively transfer the clear, digested solution to a clean, calibrated volumetric flask (e.g., 50 mL).

  • Rinse the digestion vessel with high-purity deionized water several times and add the rinsings to the volumetric flask.

  • Dilute the solution to the final volume with deionized water and mix thoroughly.

  • A portion of this solution can be further diluted as needed to fall within the linear range of the ICP-MS or ICP-OES instrument.

This compound Quantification by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers exceptional sensitivity and is the preferred method for trace and ultra-trace level quantification of this compound.[1][7]

Instrumentation and Parameters:

  • ICP-MS: Equipped with a collision/reaction cell to minimize polyatomic interferences.

  • Nebulizer: Standard or high-efficiency nebulizer.

  • Spray Chamber: Cyclonic spray chamber.

  • RF Power: 1500 - 1600 W.[1]

  • Plasma Gas Flow: 15 - 18 L/min Argon.[1]

  • Auxiliary Gas Flow: 0.8 - 1.2 L/min Argon.[1]

  • Nebulizer Gas Flow: 0.9 - 1.1 L/min Argon.[1]

  • Collision/Reaction Gas: Helium or Hydrogen.

  • Isotopes Monitored: ¹⁰B and ¹¹B.

Procedure:

  • Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified this compound stock solution in the same acid matrix as the digested samples.

  • Prepare a blank solution containing the same acid matrix.

  • Aspirate the blank, calibration standards, and prepared sample solutions into the ICP-MS.

  • Acquire data for the ¹⁰B and ¹¹B isotopes.

  • Construct a calibration curve by plotting the intensity of the this compound signal versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve, correcting for any dilutions made during sample preparation.

This compound Quantification by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and widely used technique for the determination of this compound at parts-per-million (ppm) levels.

Instrumentation and Parameters:

  • ICP-OES: With radial or dual-view plasma configuration.

  • Nebulizer: Standard concentric or cross-flow nebulizer.

  • Spray Chamber: Scott-type or cyclonic spray chamber.

  • RF Power: 1100 - 1500 W.

  • Plasma Gas Flow: 12 - 18 L/min Argon.

  • Auxiliary Gas Flow: 0.5 - 1.5 L/min Argon.

  • Nebulizer Gas Flow: 0.5 - 1.0 L/min Argon.

  • Wavelengths (nm): 249.678, 249.773, 208.959.

Procedure:

  • Prepare a series of calibration standards (e.g., 0, 0.1, 0.5, 1, 5, 10 mg/L) from a certified this compound stock solution in the same acid matrix as the digested samples.

  • Prepare a blank solution containing the same acid matrix.

  • Aspirate the blank, calibration standards, and prepared sample solutions into the ICP-OES.

  • Measure the emission intensity at the selected this compound wavelengths.

  • Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve, correcting for any dilutions.

This compound Quantification by Curcumin Colorimetric Method

This method is a cost-effective alternative for the quantification of this compound, particularly at higher concentrations.

Principle: this compound reacts with curcumin in an acidic environment to form a red-colored complex (rosocyanin), which can be measured spectrophotometrically.

Materials:

  • UV-Vis Spectrophotometer

  • Curcumin reagent (e.g., 0.125% in glacial acetic acid)

  • Acidic reagent (e.g., a mixture of sulfuric acid and glacial acetic acid)

  • Ethanol or other suitable solvent

  • This compound standard solution

Procedure:

  • Prepare a series of this compound calibration standards (e.g., 0, 1, 2, 5, 10 mg/L) from a certified stock solution.

  • Pipette a known volume (e.g., 1 mL) of the standards, samples (prepared by a suitable extraction or dissolution method), and a blank (deionized water) into separate reaction tubes.

  • Add the curcumin reagent (e.g., 2 mL) to each tube and mix well.

  • Add the acidic reagent (e.g., 2 mL) to each tube, mix thoroughly, and allow the reaction to proceed for a specified time (e.g., 60 minutes) in the dark.

  • Add a diluting solvent (e.g., ethanol) to each tube to a final volume (e.g., 10 mL) and mix.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 540-550 nm) using the spectrophotometer, with the blank solution as a reference.

  • Construct a calibration curve by plotting absorbance versus this compound concentration.

  • Determine the this compound concentration in the samples from the calibration curve.

Workflow for Analytical Method Validation

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, based on ICH guidelines.

G node_start Start: Define Analytical Method Requirements node_dev Method Development & Optimization node_start->node_dev node_protocol Write Validation Protocol node_dev->node_protocol node_validation Execute Validation Experiments node_protocol->node_validation node_specificity Specificity node_validation->node_specificity node_linearity Linearity & Range node_validation->node_linearity node_accuracy Accuracy node_validation->node_accuracy node_precision Precision (Repeatability & Intermediate) node_validation->node_precision node_lod_loq LOD & LOQ node_validation->node_lod_loq node_robustness Robustness node_validation->node_robustness node_data Data Analysis & Evaluation Against Acceptance Criteria node_specificity->node_data node_linearity->node_data node_accuracy->node_data node_precision->node_data node_lod_loq->node_data node_robustness->node_data node_report Write Validation Report node_data->node_report node_end Method Implementation for Routine Use node_report->node_end

Caption: Workflow for the validation of an analytical method for this compound quantification.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow from sample receipt to final data reporting for this compound analysis in pharmaceutical products.

G node_sample Sample Receipt & Login node_prep Sample Preparation (e.g., Microwave Digestion) node_sample->node_prep node_analysis Instrumental Analysis (ICP-MS, ICP-OES, or Colorimetric) node_prep->node_analysis node_data_proc Data Processing & Quantification node_analysis->node_data_proc node_calibration Calibration with Certified Standards node_calibration->node_analysis node_qc Quality Control (Blanks, Spikes, Duplicates) node_qc->node_analysis node_review Data Review & Verification node_data_proc->node_review node_report Report Generation node_review->node_report

Caption: General experimental workflow for this compound analysis in pharmaceutical samples.

References

A Comparative Analysis of the Hardness of Boron Carbide and Diamond

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and materials scientists on the experimental determination of hardness for two of the world's most resilient materials.

In the realm of superhard materials, both boron carbide (B₄C) and diamond stand out for their exceptional resistance to deformation. While diamond has long been celebrated as the hardest known material, this compound carbide, a ceramic compound, presents a compelling alternative with its own unique set of properties. This guide provides an objective comparison of the hardness of this compound carbide and diamond, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed material selections.

Quantitative Hardness Comparison

The hardness of a material is a critical parameter in a multitude of applications, from cutting tools and abrasives to protective coatings and armor. The most common methods for quantifying the hardness of ultra-hard materials are the Vickers and Knoop hardness tests. The data presented below, compiled from various experimental studies, summarizes the typical hardness values for this compound carbide and diamond.

MaterialSynthesis MethodVickers Hardness (GPa)Knoop Hardness (HK)
This compound Carbide (B₄C) Hot Pressing29.8 - 36[1][2]~2900[3]
Diamond (Single Crystal) Chemical Vapor Deposition (CVD)70 - 150+-
Nano-polycrystalline Diamond High Pressure/High Temperature (HPHT)~90[4]-

Note: Hardness values can vary significantly depending on the specific synthesis method, purity, grain size, and testing parameters such as load and dwell time.

Unveiling the Hardness Disparity: A Deeper Look

Diamond's unparalleled hardness stems from its perfectly tetrahedral arrangement of carbon atoms, forming a dense, three-dimensional crystal lattice with strong covalent bonds. This structure offers immense resistance to plastic deformation.

This compound carbide, while not as hard as diamond, is recognized as the third hardest material known, surpassed only by diamond and cubic this compound nitride.[5] Its hardness is attributed to the complex icosahedral crystal structure and strong covalent bonding between this compound and carbon atoms.[6] The method of synthesis plays a crucial role in the final hardness of this compound carbide, with techniques like hot pressing being employed to produce dense, high-hardness ceramic bodies.[1][2]

Experimental Protocols: Measuring Material Hardness

The determination of hardness for materials like this compound carbide and diamond requires precise and standardized experimental procedures. The Vickers hardness test is a widely accepted method for this purpose.

Vickers Hardness Test Protocol

The Vickers hardness test measures a material's resistance to indentation by a diamond pyramid. The following protocol outlines the typical steps involved:

  • Sample Preparation: The surface of the material to be tested must be meticulously prepared to be smooth, flat, and free from any defects or contaminants. This is often achieved through a series of grinding and polishing steps.

  • Indenter and Load Selection: A square-based diamond pyramid indenter with an apex angle of 136 degrees between opposite faces is used.[7] The test load is selected based on the material's expected hardness and the desired indentation size, with typical loads for ultra-hard materials ranging from grams-force to kilograms-force.[8]

  • Indentation: The indenter is pressed into the surface of the sample at a controlled velocity and held at the selected load for a specific duration, known as the dwell time (typically 10-15 seconds).[7]

  • Measurement: After the indenter is withdrawn, the two diagonals of the resulting square-shaped indentation are measured using a high-magnification microscope.[8][9]

  • Hardness Calculation: The Vickers hardness (HV) is calculated using the formula: HV = 1.854 * (F / d²) Where 'F' is the applied load in kilograms-force and 'd' is the average length of the two diagonals in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Vickers hardness testing procedure.

experimental_workflow Vickers Hardness Test Workflow cluster_prep Sample Preparation cluster_test Hardness Testing cluster_analysis Data Analysis prep1 Grinding prep2 Polishing prep1->prep2 Sequential finer grits test1 Mount Sample prep2->test1 Prepared Sample test2 Select Load & Dwell Time test1->test2 test3 Apply Indentation test2->test3 analysis1 Measure Indentation Diagonals test3->analysis1 Indented Sample analysis2 Calculate Vickers Hardness analysis1->analysis2 end end analysis2->end Hardness Value (HV)

Caption: A flowchart of the Vickers hardness testing procedure.

The Role of Synthesis in Material Hardness

The method used to synthesize this compound carbide and diamond significantly impacts their final hardness and other mechanical properties.

This compound Carbide Synthesis: Hot pressing is a common technique used to produce dense this compound carbide ceramics.[1][10] This process involves applying high pressure and temperature to a powder compact, leading to densification and grain growth. The final hardness is influenced by factors such as pressing temperature, pressure, and the presence of any sintering aids.[10]

Diamond Synthesis: Chemical Vapor Deposition (CVD) is a widely used method for producing high-quality single-crystal and polycrystalline diamond films.[11][12] In this process, a substrate is exposed to a mixture of gases (typically methane and hydrogen) at elevated temperatures, leading to the deposition of a diamond film. The quality and hardness of the CVD diamond are dependent on parameters such as gas composition, temperature, and pressure.[13] High-Pressure/High-Temperature (HPHT) synthesis is another method used to create nano-polycrystalline diamonds with exceptional hardness.[4]

Conclusion

While diamond remains the undisputed hardest material, this compound carbide offers a compelling combination of high hardness, low density, and good wear resistance, making it a suitable alternative in various applications where the extreme hardness of diamond is not the sole requirement. The choice between these two superhard materials ultimately depends on the specific demands of the application, including factors such as required hardness, cost, and manufacturing feasibility. The experimental data and protocols outlined in this guide provide a foundational understanding for researchers and professionals working with these remarkable materials.

References

A Comparative Guide to Boron Nitride Nanotubes and Carbon Nanotubes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the properties and performance of Boron Nitride Nanotubes (BNNTs) and Carbon Nanotubes (CNTs), supported by experimental data, to inform material selection in research and pharmaceutical applications.

This compound nitride nanotubes (BNNTs) and carbon nanotubes (CNTs) are structurally analogous nanomaterials with a cylindrical graphitic-like structure. However, the substitution of carbon atoms with alternating this compound and nitrogen atoms in BNNTs leads to significant differences in their physicochemical properties. This guide provides a comprehensive comparison of BNNTs and CNTs, focusing on their mechanical, thermal, electrical, and biological properties, supported by experimental data to aid researchers and drug development professionals in selecting the optimal nanomaterial for their specific applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences in the properties of BNNTs and CNTs based on experimental findings.

Table 1: Mechanical Properties

PropertyThis compound Nitride Nanotubes (BNNTs)Carbon Nanotubes (CNTs)
Young's Modulus (TPa) ~1.0 - 1.22 ± 0.24~1.0 - 1.25
Tensile Strength (GPa) ~33Up to 45

Table 2: Thermal Properties

PropertyThis compound Nitride Nanotubes (BNNTs)Carbon Nanotubes (CNTs)
Thermal Conductivity (W/mK) Up to 3000 (theoretical for individual tubes)~2000 - 6000 (individual tubes)
Oxidation Temperature in Air (°C) ~800 - 900~400 - 500

Table 3: Electrical Properties

PropertyThis compound Nitride Nanotubes (BNNTs)Carbon Nanotubes (CNTs)
Electrical Character Wide-bandgap insulatorMetallic or Semiconducting (Chirality dependent)
Band Gap (eV) ~5.50 (metallic) to ~2 (semiconducting)
Electrical Resistivity (Ω·cm) High (e.g., ~300 for a single tube)Low (e.g., 10⁻⁴ - 10⁻⁶ for metallic tubes)

Table 4: Biocompatibility (Cell Viability %)

Cell LineThis compound Nitride Nanotubes (BNNTs)Carbon Nanotubes (CNTs)Concentration (µg/mL) & Time
Human Embryonic Kidney (HEK293)>95%Significant decrease in cell growth after 4 days100 µg/mL
Human Neuroblastoma (SH-SY5Y)High biocompatibility--
Human Lung Carcinoma (A549)~70% (at 20 µg/mL, 5 days)Lower than BNNTs20 µg/mL, 5 days
Macrophages (RAW 264.7)~20-40% (at 2 µg/mL, 5 days)Lower than BNNTs2 µg/mL, 5 days

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison tables.

Mechanical Property Measurement: In-situ TEM Tensile Testing

Objective: To determine the Young's modulus and tensile strength of individual nanotubes.

Procedure:

  • Sample Preparation: Individual nanotubes (BNNTs or CNTs) are dispersed on a specialized MEMS-based tensile testing device that can be mounted within a Transmission Electron Microscope (TEM).

  • Gripping: The ends of a single nanotube are attached to the fixed and movable parts of the testing device, often using electron beam-induced deposition of platinum.

  • Tensile Loading: A piezoelectric actuator applies a tensile force to the movable part, stretching the nanotube.

  • Data Acquisition: The applied force is measured by a calibrated sensor on the device, and the elongation of the nanotube is simultaneously observed and measured from the high-resolution TEM images.

  • Analysis: The stress is calculated by dividing the applied force by the cross-sectional area of the nanotube (estimated from its diameter). The strain is calculated as the change in length divided by the initial length. The Young's modulus is determined from the slope of the initial linear region of the stress-strain curve, and the tensile strength is the maximum stress the nanotube withstands before fracture.

Thermal Conductivity Measurement: Suspended Thermal Bridge Method

Objective: To measure the thermal conductivity of an individual nanotube.

Procedure:

  • Device Fabrication: A micro-fabricated device with two suspended silicon nitride (SiNₓ) membranes is used. Each membrane has an integrated platinum resistance thermometer and a heater.

  • Sample Placement: A single nanotube is placed bridging the two suspended membranes.

  • Measurement: One membrane is heated (the "heating" island), and the temperature of both the heating and the sensing island (the other membrane) is precisely measured using the platinum resistance thermometers.

  • Heat Flow Calculation: In a high vacuum environment, heat transfer occurs primarily through the nanotube. The heat flowing through the nanotube is calculated from the temperature difference between the two islands and the known thermal conductance of the SiNₓ support beams.

  • Thermal Conductivity Determination: The thermal conductivity of the nanotube is then calculated using its measured dimensions (length and cross-sectional area).

Biocompatibility Assessment: MTT Assay

Objective: To quantify the cytotoxicity of nanotubes on a cell line.

Procedure:

  • Cell Culture: Human cell lines are cultured in appropriate media in 96-well plates until they reach a desired confluence.

  • Nanotube Dispersion: BNNTs and CNTs are dispersed in the cell culture medium, often with the help of a surfactant or functionalization to ensure a stable suspension.

  • Cell Treatment: The cells are incubated with various concentrations of the nanotube dispersions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Cell Viability Calculation: The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control cells.

Mandatory Visualizations

Synthesis of Nanotubes

Synthesis cluster_CNT Carbon Nanotube (CNT) Synthesis cluster_BNNT This compound Nitride Nanotube (BNNT) Synthesis CNT_start Graphite Electrodes Arc_Discharge Arc Discharge (Inert Gas, High Current) CNT_start->Arc_Discharge CNT_soot CNT-containing Soot Arc_Discharge->CNT_soot CNT_purification Purification (Acid Treatment) CNT_soot->CNT_purification CNT_final Purified CNTs CNT_purification->CNT_final BNNT_start This compound & Nitrogen Precursors CVD Chemical Vapor Deposition (CVD) (High Temperature, Catalyst) BNNT_start->CVD BNNT_raw As-synthesized BNNTs CVD->BNNT_raw BNNT_purification Purification (Annealing) BNNT_raw->BNNT_purification BNNT_final Purified BNNTs BNNT_purification->BNNT_final

Caption: A simplified workflow for the synthesis of CNTs via arc-discharge and BNNTs via CVD.

Functionalization for Drug Delivery

Drug_Delivery cluster_Functionalization Nanotube Functionalization for Drug Delivery cluster_Loading Drug Loading cluster_Delivery Cellular Delivery Pristine_NT Pristine Nanotube (BNNT or CNT) Covalent Covalent Functionalization (e.g., Amine, PEG) Pristine_NT->Covalent Non_Covalent Non-Covalent Functionalization (e.g., Lipid, Surfactant) Pristine_NT->Non_Covalent Functionalized_NT Functionalized Nanotube Covalent->Functionalized_NT Non_Covalent->Functionalized_NT Loading Drug Loading Functionalized_NT->Loading Drug Drug Molecule (e.g., Doxorubicin) Drug->Loading Drug_Loaded_NT Drug-Loaded Nanotube Loading->Drug_Loaded_NT Uptake Cellular Uptake (Endocytosis) Drug_Loaded_NT->Uptake Cancer_Cell Target Cancer Cell Cancer_Cell->Uptake Release Drug Release (e.g., pH-triggered) Uptake->Release Apoptosis Cell Apoptosis Release->Apoptosis

Caption: Conceptual workflow of nanotube-based drug delivery from functionalization to cellular action.

A Comparative Analysis of Boron Carriers for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of targeted cancer therapy, Boron Neutron Capture Therapy (BNCT) stands out as a promising modality. The efficacy of BNCT is critically dependent on the selective delivery of this compound-10 (¹⁰B) to tumor cells. This guide provides a comprehensive comparative analysis of different this compound carriers, presenting key experimental data, detailed methodologies, and visual representations of cellular uptake pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this vital area of oncology research.

Introduction to this compound Carriers in BNCT

BNCT is a binary radiation therapy that involves the administration of a non-toxic ¹⁰B-containing compound that preferentially accumulates in tumor cells. Subsequent irradiation with a beam of low-energy thermal neutrons triggers a nuclear reaction in which the ¹⁰B atoms capture neutrons, leading to the emission of high-energy alpha particles and lithium-7 nuclei. These particles have a short path length, approximately the diameter of a single cell, resulting in targeted destruction of cancerous tissue while sparing adjacent healthy cells.[1][2] The success of BNCT hinges on the development of this compound carriers with high tumor selectivity and sufficient this compound concentration. This guide focuses on a comparative analysis of the most extensively studied and emerging this compound carriers: Boronophenylalanine (BPA), Sodium Borocaptate (BSH), and advanced liposomal formulations.

Comparative Biodistribution and Efficacy

The selection of a this compound carrier is dictated by its ability to achieve a high concentration of ¹⁰B in the tumor relative to surrounding normal tissues. The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the performance of different this compound carriers in various cancer models.

This compound CarrierCancer ModelTumor ¹⁰B Concentration (µg/g)Tumor-to-Normal Tissue RatioTumor-to-Blood RatioReference
BPA C6 Glioma (Rat)30+>6.3 (improved with BSH co-administration)<1[3][4]
BSH C6 Glioma (Rat)<30 (alone)Improved with BPA co-administration<1[3][4]
BPA + BSH C6 Glioma (Rat)>30Improved vs. BPA alone<1[3][4]
BC-IP (Novel Carrier) F98 Glioma (Rat)Lower than BPA--[5]
MAC-TAC Liposomes Oral Cancer (Hamster)66.6 ± 16.1High-[6]
DSBL Liposomes VX-2 Hepatic Tumor (Rabbit)2x higher than BSH-PEG liposomes--[7]

Table 1: Comparative Tumor this compound Concentration and Selectivity of Different this compound Carriers.

This compound CarrierCancer ModelTherapeutic OutcomeKey FindingsReference
BPA Malignant GliomaMST: 15.6 months (with BSH)Standard of care in many clinical trials.[8]
BSH Malignant GliomaUsed in combination with BPA to enhance tumor this compound concentration.Less effective than BPA when used alone in some studies.[8][9]
BC-IP (Novel Carrier) F98 Glioma (Rat)Significant survival improvement vs. controls.Superior retention in tumor cells compared to BPA.[5]
MAC-TAC Liposomes Oral Cancer (Hamster)Therapeutically relevant this compound concentrations achieved.High tumor selectivity.[6]
TF-PEG-DSBL Liposomes Hepatic Tumor (Rabbit)Suppressed tumor growth.Increased this compound retention in the tumor.[1]

Table 2: Comparative Therapeutic Efficacy of Different this compound Carriers in Preclinical Models.

Cellular Uptake Mechanisms and Signaling Pathways

Understanding the mechanisms by which this compound carriers enter and accumulate in cancer cells is crucial for designing more effective agents.

Boronophenylalanine (BPA): BPA, an amino acid analog, is primarily transported into cancer cells by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in various tumors.[1] This active transport mechanism contributes to the selective accumulation of BPA in malignant tissues. The uptake of BPA via LAT1 is also linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation.

BPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPA_ext BPA LAT1 LAT1 Transporter BPA_ext->LAT1 Binding BPA_int Intracellular BPA LAT1->BPA_int Transport mTORC1 mTORC1 BPA_int->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes BNCT_Workflow A Tumor Model Development B This compound Carrier Administration A->B C Biodistribution Analysis (ICP-MS) B->C D Neutron Irradiation (BNCT) B->D E Therapeutic Efficacy Assessment D->E F Histological Analysis E->F

References

A Comparative Guide to the Catalytic Activity of Borane Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic activity of various borane catalysts in key organic transformations. The selection of an appropriate catalyst is crucial for achieving high efficiency, selectivity, and yield in chemical synthesis. This document summarizes quantitative performance data, details experimental protocols for cited reactions, and visualizes key mechanistic and workflow concepts to aid in catalyst selection and experimental design.

Asymmetric Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical industry. Chiral oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are a prominent class of borane catalysts for this purpose. Their catalytic activity is typically evaluated based on the yield and enantiomeric excess (ee) of the resulting alcohol.

Data Presentation

The following table summarizes the performance of different chiral amino alcohol precursors for the in situ generation of oxazaborolidine catalysts in the asymmetric reduction of acetophenone with borane.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol5>9596.5 (R)
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol109297 (R)
(S)-2-Amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol10>7591 (R)
Chiral Lactam Alcohol109398 (R)
Experimental Protocols

Representative Experimental Protocol for the Asymmetric Reduction of Acetophenone:

This protocol describes the in situ generation of the oxazaborolidine catalyst from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and its use in the asymmetric reduction of acetophenone.[1]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-THF complex (1 M solution in THF)

  • Acetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • A 25 mL round-bottom flask equipped with a magnetic stirring bar is charged with 25.5 mg (0.1 mmol, 0.05 equiv.) of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.

  • The flask is fitted with a gas-inlet adapter and flushed with an inert gas (nitrogen or argon) for at least 10 minutes.

  • 1 mL of anhydrous THF and 12.5 µL (0.11 mmol, 0.055 equiv.) of trimethylborate are added at room temperature, and the solution is stirred for 30 minutes to form the B-methoxy-oxazaborolidine catalyst.

  • To this solution, 2 mL (2 mmol, 1 equiv.) of a 1 M borane–THF solution is added.

  • A solution of 240 mg (234 µL, 2 mmol, 1 equiv.) of acetophenone in 3 mL of anhydrous THF is then added slowly over a period of at least 10 minutes.

  • The reaction mixture is stirred for 30 minutes at room temperature.

  • The reaction is quenched by the slow addition of 1 mL of methanol.

  • The mixture is then treated with 1 M hydrochloric acid, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, (R)-1-phenylethanol, is purified by silica gel column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mandatory Visualization

Asymmetric_Ketone_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reduction AminoAlcohol Chiral Amino Alcohol Catalyst Oxazaborolidine Catalyst AminoAlcohol->Catalyst BoraneSource Borane Source (e.g., B(OMe)3) BoraneSource->Catalyst Catalyst->Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Ketone Prochiral Ketone Ketone->Complex Coordination ReducingAgent Borane (BH3) ReducingAgent->Complex Complex->Catalyst Regeneration Product Chiral Alcohol Complex->Product Hydride Transfer end Product->end start start->AminoAlcohol

Caption: Workflow for the asymmetric reduction of a ketone using a borane catalyst.

Diels-Alder Reaction

Catalyst Performance Discussion
  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This catalyst is a highly effective Lewis acid for a variety of transformations, including the Diels-Alder reaction. Its high reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl groups. It has been shown to catalyze Diels-Alder reactions that are otherwise difficult to achieve.

  • Boron Trihalides (BF₃, BCl₃, BBr₃): These are also strong Lewis acids that can catalyze Diels-Alder reactions. However, their high reactivity can sometimes lead to side reactions, and they can be sensitive to moisture.

  • Chiral Acyloxyborane (CAB) Catalysts: These catalysts have been employed for asymmetric Diels-Alder reactions, inducing enantioselectivity in the cycloadducts.

Experimental Protocols

General Procedure for a B(C₆F₅)₃-Catalyzed Diels-Alder Reaction:

Materials:

  • Diene

  • Dienophile

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • A flame-dried reaction vessel is charged with the dienophile and the anhydrous solvent under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • A solution of B(C₆F₅)₃ (typically 1-10 mol%) in the anhydrous solvent is added dropwise.

  • The diene is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by TLC or GC until completion.

  • The reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Mandatory Visualization

Diels_Alder_Mechanism Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile Activated_Dienophile Activated Dienophile (Lewis Acid Complex) Dienophile->Activated_Dienophile Catalyst Borane Lewis Acid (e.g., B(C₆F₅)₃) Catalyst->Activated_Dienophile Coordination Activated_Dienophile->Transition_State Product Cycloadduct Transition_State->Product Product->Catalyst Catalyst Regeneration

Caption: Mechanism of a borane-catalyzed Diels-Alder reaction.

Aldol Reaction

This compound enolates are key intermediates in stereoselective aldol reactions. The geometry of the this compound enolate, which can often be controlled by the choice of borane reagent and reaction conditions, dictates the stereochemical outcome of the aldol adduct. While direct catalytic cycles involving boranes for the entire aldol process are less common than stoichiometric approaches, boranes play a crucial role in the formation of the reactive enolate species.

Catalyst Performance Discussion

The stereochemical outcome of the aldol reaction is highly dependent on the borane reagent used to generate the enolate. For instance, dicyclohexylthis compound chloride ((c-Hex)₂BCl) and 9-borabicyclo[3.3.1]nonane triflate (9-BBNOTf) are commonly used reagents that can provide high levels of stereocontrol. The choice between these and other borane reagents can influence the formation of syn or anti aldol products.

Experimental Protocols

General Procedure for a this compound-Mediated Aldol Reaction:

Materials:

  • Ketone or other carbonyl precursor

  • Borane reagent (e.g., (c-Hex)₂BCl, 9-BBNOTf)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Aldehyde

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Workup reagents (e.g., phosphate buffer, hydrogen peroxide)

Procedure:

  • A solution of the ketone in an anhydrous solvent is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • The tertiary amine base is added, followed by the dropwise addition of the borane reagent.

  • The mixture is stirred for a period to allow for the formation of the this compound enolate.

  • The aldehyde is then added to the reaction mixture.

  • The reaction is stirred at low temperature until completion, as monitored by TLC.

  • The reaction is quenched and worked up. A common workup procedure involves the addition of a phosphate buffer followed by oxidative cleavage of the this compound-oxygen bond with hydrogen peroxide to yield the β-hydroxy carbonyl product.

  • The product is isolated and purified by standard methods.

Mandatory Visualization

Aldol_Reaction_Pathway cluster_enolate Enolate Formation cluster_aldol Aldol Addition Ketone Ketone Boron_Enolate This compound Enolate Ketone->Boron_Enolate Borane_Reagent Borane Reagent (e.g., R₂BCl) Borane_Reagent->Boron_Enolate Base Amine Base Base->Boron_Enolate Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler_TS Aldehyde Aldehyde Aldehyde->Zimmerman_Traxler_TS Boron_Aldolate This compound Aldolate Zimmerman_Traxler_TS->Boron_Aldolate Aldol_Product β-Hydroxy Ketone Boron_Aldolate->Aldol_Product Workup end Aldol_Product->end start start->Ketone

Caption: Pathway of a this compound-mediated aldol reaction.

References

A Comparative Guide to Boron-Doped and Nitrogen-Doped Graphene: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the tailored modification of graphene's properties through doping is a critical avenue for innovation. This guide provides an objective comparison of the performance of boron-doped (B-doped) and nitrogen-doped (N-doped) graphene, supported by experimental data and detailed methodologies.

The introduction of this compound or nitrogen atoms into the graphene lattice fundamentally alters its electronic structure and, consequently, its material properties. Nitrogen, with its five valence electrons, introduces n-type (electron-rich) characteristics, while this compound, with three valence electrons, imparts p-type (electron-deficient) properties. These modifications open a bandgap in the typically zero-bandgap graphene, making it suitable for a range of electronic and electrochemical applications.

Comparative Performance Data

The following tables summarize the key performance metrics of B-doped and N-doped graphene based on available experimental data. It is important to note that performance can vary significantly based on the synthesis method, doping concentration, and characterization conditions.

PropertyThis compound-Doped GrapheneNitrogen-Doped GrapheneReference
Doping Type p-typen-type[1]
Bandgap Can be opened; value depends on doping concentration and configurationCan be opened; values from 2.2 eV to 3.4 eV have been reported depending on doping level[2][3]
Carrier Type HolesElectrons[1]
Carrier Mobility Varies with doping; can be lower than pristine grapheneCan be lower than pristine graphene, with reported asymmetry between electron and hole mobility[4]
Carrier Concentration Increases with doping levelIncreases with doping level[5]
PropertyThis compound-Doped GrapheneNitrogen-Doped GrapheneReference
Specific Capacitance Data not readily available in comparable studiesUp to 246.4 F g⁻¹ reported[6]
Oxygen Reduction Reaction (ORR) Activity Shows electrocatalytic activityGenerally exhibits higher ORR activity compared to pristine graphene, with performance dependent on the nitrogen bonding configuration (pyridinic-N being particularly active)[7][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of doped graphene are crucial for reproducible research. Below are representative protocols for common synthesis and analysis techniques.

Synthesis of this compound-Doped Graphene via Hydrothermal Method

Objective: To synthesize this compound-doped graphene from graphene oxide.

Materials:

  • Graphene Oxide (GO)

  • Boric Acid (H₃BO₃)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Disperse a specific amount of GO (e.g., 70 mg) in DI water (e.g., 20 ml) through sonication for 1 hour to obtain a homogeneous suspension.[10]

  • Prepare a solution of boric acid (e.g., 1 g) in ethanol (e.g., 10 ml) by stirring until fully dissolved.[10]

  • Mix the GO suspension and the boric acid solution.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 180°C and maintain this temperature for 12 hours.[11]

  • Allow the autoclave to cool down to room temperature naturally.

  • Filter the resulting black product and wash it thoroughly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven.

Synthesis of Nitrogen-Doped Graphene via Hydrothermal Method

Objective: To synthesize nitrogen-doped graphene from graphene oxide using urea as the nitrogen source.

Materials:

  • Graphene Oxide (GO)

  • Urea (CH₄N₂O)

  • Deionized (DI) water

Procedure:

  • Disperse a specific amount of GO in DI water by sonication to form a stable suspension.

  • Add a calculated amount of urea to the GO suspension and stir to dissolve.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 160-180°C) for a set duration (e.g., 3-12 hours).[12]

  • After the reaction, let the autoclave cool to room temperature.

  • Collect the black precipitate by filtration and wash it repeatedly with DI water.

  • Dry the N-doped graphene product under vacuum.

Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and bonding configurations of the dopant atoms.

  • Procedure:

    • Mount the powdered sample on a sample holder using conductive carbon tape.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).[13]

    • Analyze the kinetic energy of the emitted photoelectrons to identify the elements and their chemical states.

    • For N-doped graphene, deconvolute the high-resolution N 1s spectrum to identify pyridinic-N, pyrrolic-N, and graphitic-N species.[14] For B-doped graphene, analyze the B 1s spectrum to identify B-C and B-O bonds.

Raman Spectroscopy:

  • Purpose: To assess the structural quality and doping level of the graphene samples.

  • Procedure:

    • Place a small amount of the sample on a glass slide.

    • Focus a laser beam (e.g., 532 nm or 633 nm) onto the sample through a microscope objective.

    • Collect the scattered light and analyze it with a spectrometer.

    • Identify the key Raman bands: the D band (~1350 cm⁻¹), G band (~1580 cm⁻¹), and 2D band (~2700 cm⁻¹).[15]

    • The intensity ratio of the D and G bands (ID/IG) provides information about the defect density. Changes in the position and shape of the G and 2D bands can indicate the level and type of doping.[16][17]

Cyclic Voltammetry (CV):

  • Purpose: To evaluate the electrochemical performance, such as specific capacitance and electrocatalytic activity.

  • Procedure:

    • Prepare a working electrode by coating the doped graphene material onto a current collector (e.g., glassy carbon electrode).

    • Use a three-electrode setup with the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

    • Immerse the electrodes in a suitable electrolyte solution (e.g., aqueous KOH or H₂SO₄).

    • Apply a potential sweep between defined limits and record the resulting current.

    • The shape of the CV curve provides information about the capacitive behavior and redox reactions. The integrated area of the CV curve can be used to calculate the specific capacitance.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of doped graphene to its characterization and performance evaluation.

G cluster_synthesis Synthesis start Graphene Oxide (GO) synth_B Hydrothermal/ CVD Synthesis start->synth_B synth_N Hydrothermal/ CVD Synthesis start->synth_N B_precursor This compound Precursor (e.g., Boric Acid) B_precursor->synth_B N_precursor Nitrogen Precursor (e.g., Urea) N_precursor->synth_N B_graphene This compound-Doped Graphene synth_B->B_graphene N_graphene Nitrogen-Doped Graphene synth_N->N_graphene xps XPS B_graphene->xps raman Raman Spectroscopy B_graphene->raman cv Cyclic Voltammetry B_graphene->cv N_graphene->xps N_graphene->raman N_graphene->cv electronic Electronic Properties (Bandgap, Mobility) xps->electronic raman->electronic electrochemical Electrochemical Performance (Capacitance, ORR) cv->electrochemical

Caption: Workflow for synthesis, characterization, and performance evaluation of doped graphene.

Conclusion

Both this compound and nitrogen doping are effective strategies for tuning the properties of graphene. Nitrogen-doped graphene has been more extensively studied for electrochemical applications, particularly for supercapacitors and the oxygen reduction reaction, and generally exhibits superior performance in these areas. This compound-doped graphene, with its p-type characteristics, holds significant promise for applications in electronics and as a catalyst for specific reactions. The choice between this compound and nitrogen doping will ultimately depend on the desired material properties and the specific application. Further research focusing on direct comparative studies under standardized conditions is needed to fully elucidate the relative advantages of each dopant.

References

A Comparative Guide to Confirming the Structure of Novel Organoboron Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of organoboron chemistry continues to yield novel compounds with significant potential in medicinal chemistry, organic synthesis, and materials science. The precise structural confirmation of these new chemical entities is a critical step in their development and application. This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of organothis compound compounds, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The definitive identification of a novel organothis compound compound typically relies on a combination of spectroscopic and analytical methods. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and mass spectrometry (MS). Each technique offers unique insights into the molecular structure, and their complementary use provides the highest level of confidence in structural assignment.

FeatureNMR SpectroscopySingle-Crystal X-ray CrystallographyMass Spectrometry
Information Obtained Connectivity, 3D structure in solution, dynamic processes, stereochemistryUnambiguous 3D solid-state structure, bond lengths, bond angles, absolute configurationMolecular weight, elemental composition (HRMS), fragmentation patterns for substructural information
Typical Resolution Chemical shifts (ppm), coupling constants (Hz)Atomic coordinates (typically 0.5 - 1.5 Å for small molecules)[1]Mass-to-charge ratio (m/z), high resolution to 4 decimal places
Sample Requirements 2-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR in 0.6-1.0 mL of deuterated solvent.[2] >10 mM concentration is generally sufficient for ¹¹B NMR.[3]High-quality single crystal (typically 0.1 - 0.3 mm in size).Micrograms to nanograms of sample.
Typical Experiment Time ¹H NMR: minutes. ¹¹B NMR: minutes to a few hours.[4] 2D NMR: hours.Data collection: a few hours. Structure solution and refinement: hours to days.Minutes per sample.
Advantages - Provides data on the molecule's structure and dynamics in solution, which can be more biologically relevant.[5] - Non-destructive.[4] - ¹¹B NMR provides direct information about the this compound center's coordination and electronic environment.[4][6]- Provides the absolute and unambiguous 3D structure.[7] - Gold standard for definitive structural proof.[7]- High sensitivity, requires very little sample. - Provides exact molecular weight and elemental formula (HRMS).[8]
Disadvantages - Can be difficult to interpret for complex molecules. - Lower resolution than X-ray crystallography.[6] - Quadrupolar nature of this compound nuclei can lead to broad signals in ¹¹B NMR.[6]- Growth of high-quality single crystals can be a significant bottleneck.[3] - Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[5]- Does not provide information on connectivity or stereochemistry. - Fragmentation can be complex and difficult to interpret.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-20 mg of the organothis compound compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. For ¹¹B NMR, using quartz NMR tubes can reduce background signals from borosilicate glass.[3]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. ¹H and ¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to determine the proton environments.

  • Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the carbon framework.

  • For more complex structures, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable for establishing connectivity.

3. ¹¹B NMR Acquisition:

  • Instrumentation: Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency (e.g., 128.4 MHz on a 400 MHz spectrometer).

  • Referencing: The chemical shifts are typically referenced externally to BF₃•OEt₂ (δ = 0 ppm).[9] Indirect referencing using the proton signal of a known standard like TMS is also common.[10]

  • Acquisition Parameters:

    • A typical spectral width for ¹¹B NMR is -100 to +100 ppm.[6]

    • Due to the quadrupolar nature of the ¹¹B nucleus and often short relaxation times (T1), a short acquisition time (e.g., 50 ms) and a short relaxation delay can be used.[3]

    • Proton decoupling is often employed to simplify the spectra and improve the signal-to-noise ratio.

    • The number of scans can range from a few hundred to several thousand depending on the sample concentration. For a 0.23 M solution, a good spectrum can be obtained in under a minute, while more dilute samples may require longer acquisition times.[4]

Single-Crystal X-ray Crystallography

1. Crystal Growth:

  • The primary challenge is to grow a single, defect-free crystal of suitable size (ideally 0.1-0.3 mm in each dimension). Common crystallization techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol) to near saturation and allow the solvent to evaporate slowly.[8]

    • Vapor Diffusion: A solution of the compound in one solvent is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the vial, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Common solvents for the crystallization of organic compounds can be tested, and a solvent pair (one in which the compound is soluble and one in which it is less soluble) is often effective.[11][12]

2. Data Collection:

  • A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods (e.g., direct methods or Patterson methods).

  • The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure. For small molecules, a resolution of 1.2 Å or better is typically sought.[13]

Mass Spectrometry (MS)

1. Sample Preparation and Ionization:

  • The sample is introduced into the mass spectrometer, typically as a solution for techniques like Electrospray Ionization (ESI) or as a solid mixed with a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • ESI is a soft ionization technique that is useful for determining the molecular weight of the intact molecule.[14]

  • Electron Ionization (EI) is a harder ionization technique that causes fragmentation of the molecule, providing information about its substructures.

2. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

  • High-Resolution Mass Spectrometry (HRMS) provides highly accurate m/z values, allowing for the determination of the elemental composition of the parent ion and its fragments.

3. Fragmentation Analysis:

  • In EI-MS, the fragmentation patterns of organothis compound compounds can be complex. Common fragmentation pathways include:

    • Loss of substituents from the this compound atom.

    • For arylboronic esters, cleavage of the C-B bond can occur.

    • Rearrangement reactions can also be observed.

  • Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce its fragmentation to gain more detailed structural information.

Visualizing the Workflow

A systematic approach is crucial for the efficient and accurate structural determination of a novel organothis compound compound. The following workflow diagram illustrates a typical process.

G Workflow for Structural Confirmation of Novel Organothis compound Compounds cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Validation Synthesis Synthesis of Novel Organothis compound Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_NMR ¹H and ¹³C NMR Purification->Initial_NMR MS Low-Resolution MS Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth If solid B11_NMR ¹¹B NMR Initial_NMR->B11_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) Initial_NMR->TwoD_NMR Complex Structure HRMS High-Resolution MS MS->HRMS Structure_Elucidation Final Structure Elucidation and Data Reporting B11_NMR->Structure_Elucidation HRMS->Structure_Elucidation TwoD_NMR->Structure_Elucidation Xray Single-Crystal X-ray Diffraction Crystal_Growth->Xray Successful Crystallization Xray->Structure_Elucidation Unambiguous Structure

Caption: A typical workflow for the structural elucidation of a novel organothis compound compound.

This logical progression from initial characterization to definitive confirmation ensures a comprehensive understanding of the new molecule's structure. The integration of data from multiple analytical techniques is paramount for unambiguous structure assignment in modern chemical research.

References

A Comparative Study: Unveiling the Distinct Properties of Borate and Silicate Glasses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of glass composition is a critical decision that significantly impacts material performance. This guide provides an in-depth, objective comparison of the properties of borate and silicate glasses, supported by experimental data and detailed methodologies, to inform material selection for a range of scientific applications.

The fundamental differences in the atomic structures of borate and silicate glasses give rise to a host of distinct physical and chemical properties. While silicate glasses are built upon a network of interconnected silica tetrahedra (SiO₄), borate glasses are primarily formed from trigonal borate units (BO₃) and, depending on the composition, tetrahedral borate units (BO₄). This structural variance, including the notable "boron anomaly" in borate glasses, leads to significant differences in their thermal behavior, density, optical characteristics, and chemical resistance.[1][2][3]

Quantitative Comparison of Glass Properties

The following tables summarize key quantitative data for representative borate and silicate glass compositions, offering a clear comparison of their performance.

Table 1: Comparison of Physical Properties

PropertyBorosilicate Glass (Pyrex type 7740)Soda-Lime Silicate GlassFused Silica (Pure SiO₂)Pure Borate Glass (B₂O₃)
Density (g/cm³) ~2.23[4][5]~2.5~2.2~1.8
Coefficient of Thermal Expansion (CTE) (x 10⁻⁷/°C, 20-300°C) 32.5[1]~905.5~150
Refractive Index (n_D) 1.474~1.521.458~1.46
Softening Point (°C) 820[4]~700~1600~450

Table 2: Comparison of Chemical Durability

Glass TypeWater ResistanceAcid ResistanceAlkali Resistance
Borosilicate Glass HighHighModerate
Soda-Lime Silicate Glass ModerateGoodLow
Fused Silica Very HighVery HighHigh
Pure Borate Glass Low (Hygroscopic)[6]LowLow

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed methodologies for key experiments are provided below.

Density Measurement (Archimedes' Principle)

Objective: To determine the density of a glass sample using the principle of buoyancy.

Apparatus:

  • Analytical balance (accurate to ±0.0001 g)

  • Beaker

  • Distilled water (or a suitable inert liquid for water-sensitive glasses)

  • Sample holder (a thin wire or cradle)

  • Thermometer

Procedure:

  • Annealing: Ensure the glass sample is properly annealed to relieve internal stresses.

  • Dry Weight Measurement: Weigh the dry glass sample in air (W_air).[7]

  • Submerged Weight Measurement: Suspend the glass sample from the balance using the sample holder, ensuring it is fully submerged in the beaker of distilled water at a known temperature. Record the apparent weight of the submerged sample (W_liquid).[7]

  • Calculation: The density (ρ) of the glass is calculated using the following formula: ρ = (W_air / (W_air - W_liquid)) * ρ_liquid where ρ_liquid is the density of the distilled water at the measured temperature.

Coefficient of Thermal Expansion (CTE) Measurement (Push-Rod Dilatometry)

Objective: To measure the change in length of a glass sample as a function of temperature to determine its CTE.

Apparatus:

  • Push-rod dilatometer with a furnace

  • Calibrated thermocouple

  • Sample of known length

Procedure:

  • Sample Preparation: Prepare a well-annealed glass sample with flat and parallel end faces. The typical length is 20-100 mm.[8]

  • Calibration: Calibrate the dilatometer using a standard reference material with a known CTE.

  • Sample Placement: Place the sample in the dilatometer furnace. The push rod, typically made of fused silica or alumina, is brought into contact with the sample.[9]

  • Heating Program: Heat the sample at a constant rate, typically 2-5 K/min.[8]

  • Data Acquisition: Record the change in sample length (ΔL) as a function of temperature (ΔT).

  • Calculation: The linear CTE (α) is calculated as: α = (ΔL / L₀) / ΔT where L₀ is the initial length of the sample.

Refractive Index Measurement (Abbe Refractometer)

Objective: To determine the refractive index of a glass sample.

Apparatus:

  • Abbe refractometer

  • Monochromatic light source (e.g., sodium lamp, 589 nm)

  • Contact liquid with a refractive index higher than the sample

  • Polished glass sample with a flat surface

Procedure:

  • Calibration: Calibrate the refractometer using a standard glass prism with a known refractive index.

  • Sample Preparation: Ensure the glass sample has at least one flat, polished surface.

  • Sample Mounting: Apply a small drop of the contact liquid onto the prism of the refractometer. Place the polished surface of the glass sample onto the liquid, ensuring no air bubbles are trapped.[10]

  • Measurement: Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale.

Chemical Durability Assessment (Static Leach Test)

Objective: To evaluate the resistance of a glass to chemical attack by a specific solution.

Apparatus:

  • Inert, sealed containers (e.g., Teflon or polypropylene)

  • Oven or water bath for temperature control

  • Glass samples of known surface area (either bulk or powder)

  • Leaching solution (e.g., deionized water, acidic or basic solution)

  • Analytical instrumentation for leachate analysis (e.g., ICP-MS or AAS)

Procedure:

  • Sample Preparation: Clean and dry the glass samples. For powdered samples, sieve to a specific particle size range to ensure a consistent surface area.

  • Leaching: Place a known mass of the glass sample into a container with a specific volume of the leaching solution. The ratio of the glass surface area to the solution volume (SA/V) should be controlled.[6]

  • Incubation: Seal the containers and place them in the oven or water bath at a constant temperature for a predetermined duration.

  • Leachate Analysis: After the leaching period, remove the containers and allow them to cool. Separate the leachate from the glass sample.

  • Quantification: Analyze the concentration of elements leached from the glass into the solution using appropriate analytical techniques.[6] The results are typically reported as the normalized mass loss or the concentration of specific ions in the leachate.

Visualizing Structural Differences and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental structural differences between borate and silicate glasses and a typical experimental workflow.

Structural_Comparison cluster_silicate Silicate Glass Network cluster_borate Borate Glass Network s1 SiO₄ Tetrahedron s2 SiO₄ Tetrahedron s1->s2 Bridging Oxygen s3 SiO₄ Tetrahedron s1->s3 Bridging Oxygen s4 SiO₄ Tetrahedron s2->s4 Bridging Oxygen s3->s4 Bridging Oxygen b1 BO₃ Trigonal Unit b2 BO₃ Trigonal Unit b1->b2 Bridging Oxygen b3 BO₄ Tetrahedral Unit (with modifier) b1->b3 Bridging Oxygen

Caption: Fundamental network structures of silicate and borate glasses.

Experimental_Workflow start Glass Sample Preparation density Density Measurement (Archimedes) start->density cte CTE Measurement (Dilatometry) start->cte ri Refractive Index Measurement start->ri durability Chemical Durability Test start->durability analysis Data Analysis & Comparison density->analysis cte->analysis ri->analysis durability->analysis report Comparative Report Generation analysis->report

Caption: A generalized workflow for the comparative analysis of glass properties.

The this compound Anomaly: A Key Differentiator

A unique characteristic of borate glasses is the "this compound anomaly," where the addition of network-modifying oxides (e.g., Na₂O) initially causes a change in the coordination of this compound atoms from trigonal (BO₃) to tetrahedral (BO₄).[1] This structural change initially strengthens the glass network, leading to non-linear trends in properties like thermal expansion and viscosity, a phenomenon not observed in the more straightforward network modification of silicate glasses.[1][3]

Boron_Anomaly start Pure B₂O₃ Glass (BO₃ units) add_modifier Add Network Modifier (e.g., Na₂O) start->add_modifier bo4_formation Formation of BO₄ Tetrahedra add_modifier->bo4_formation property_change1 Anomalous Property Change (e.g., decreased CTE) bo4_formation->property_change1 add_more_modifier Further Addition of Network Modifier property_change1->add_more_modifier nbo_formation Formation of Non-Bridging Oxygens add_more_modifier->nbo_formation property_change2 Property Trend Reversal (e.g., increased CTE) nbo_formation->property_change2

Caption: Logical flow of the this compound Anomaly in borate glasses.

References

Unveiling the Accuracy of Computational Models for Boron Chemistry Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of boron chemistry, the predictive power of computational models is an invaluable asset. This guide provides a comprehensive comparison of computational methods for modeling this compound-containing compound reactions, supported by experimental validation and detailed protocols. By presenting quantitative data, experimental methodologies, and clear visual workflows, we aim to equip researchers with the knowledge to select the most appropriate computational tools for their specific research needs.

The unique electronic properties of this compound, characterized by its vacant p-orbital, give rise to a rich and diverse chemistry with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. Computational modeling has emerged as a powerful tool to elucidate reaction mechanisms, predict product selectivity, and design novel this compound-based catalysts and therapeutics. However, the accuracy of these computational predictions is highly dependent on the chosen theoretical method. This guide delves into the validation of these models against experimental data, offering a clear perspective on their performance.

Performance of Computational Models: A Quantitative Comparison

The selection of an appropriate computational model is paramount for obtaining reliable predictions of reaction energies, transition state barriers, and spectroscopic properties of this compound compounds. Density Functional Theory (DFT) is a widely used method, with a plethora of functionals available, each with its own strengths and weaknesses. The table below summarizes the performance of various DFT functionals for predicting key properties in this compound chemistry, benchmarked against experimental data or high-level coupled-cluster calculations (CCSD(T)), which is often considered the "gold standard" in computational chemistry.

Computational ModelReaction Type / PropertyKey FindingsReference
DFT Functionals (e.g., B3LYP, PBE0, M06-2X) Suzuki-Miyaura ReactionStudies have shown that hybrid functionals like B3LYP and PBE0 can provide reasonably accurate descriptions of the reaction mechanism, including the energies of intermediates and transition states. However, the choice of basis set can significantly impact the results.[1][2]
DFT Functionals (e.g., ωB97X-D, M06-2X) Borylation ReactionsFor reactions involving the formation of C-B bonds, dispersion-corrected functionals such as ωB97X-D and M06-2X have demonstrated improved accuracy in predicting reaction barriers and thermochemistry, especially when non-covalent interactions are significant.
Various DFT Functionals ¹¹B NMR Chemical ShiftsThe prediction of ¹¹B NMR chemical shifts is a crucial tool for characterizing this compound compounds. Benchmarking studies have shown that functionals like B3LYP and PBE0, when combined with appropriate basis sets (e.g., 6-311+G(d,p)), can achieve good agreement with experimental data, often with root-mean-square errors (RMSE) of a few ppm.
Double-Hybrid Functionals (e.g., B2PLYP-D3) Reaction EnergeticsDouble-hybrid functionals, which incorporate a portion of MP2 correlation, can offer higher accuracy for reaction energies and barrier heights in this compound chemistry. However, they come with a higher computational cost compared to standard hybrid functionals.

Table 1: Comparison of Computational Models for this compound Chemistry Reactions. This table provides a summary of the performance of different DFT functionals for various types of reactions and properties relevant to this compound chemistry. The findings are based on a review of benchmark studies in the field.

Experimental Protocols for Model Validation

The validation of computational models relies on high-quality experimental data. Below are detailed methodologies for key experiments frequently used to benchmark theoretical predictions in this compound chemistry.

Protocol 1: Synthesis and Characterization of an Arylboronic Acid

This protocol describes the synthesis of a representative arylboronic acid, a common substrate in many important this compound-mediated reactions.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of the aryl halide in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of trimethyl borate in anhydrous diethyl ether or THF is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of cold aqueous HCl. The mixture is stirred until two clear layers are formed.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to yield the pure arylboronic acid.

  • Characterization: The structure and purity of the synthesized arylboronic acid are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy, and by mass spectrometry.

Protocol 2: Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a method for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction, providing data to validate computationally predicted reaction rates and activation barriers.

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene, DMF)

  • Internal standard (for GC or HPLC analysis)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: A reaction vessel is charged with the aryl halide, arylboronic acid, base, and solvent. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Initiation: The palladium catalyst is added to the reaction mixture, and the vessel is placed in a pre-heated oil bath at the desired temperature. This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched by adding them to a vial containing a quench solution (e.g., a solution of a strong chelating agent like EDTA to stop the catalytic cycle) and an internal standard.

  • Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the reactants and the product. A calibration curve for the product and reactants against the internal standard is prepared beforehand to ensure accurate quantification.

  • Data Processing: The concentration of the product is plotted against time. The initial reaction rate is determined from the initial slope of this curve. By performing the reaction at different temperatures, the activation energy can be determined using the Arrhenius equation, which can then be compared with the computationally predicted activation barrier.

Visualizing the Workflow: From Theory to Validation

The process of validating computational models in this compound chemistry involves a logical sequence of steps, from selecting the appropriate theoretical framework to comparing the results with experimental data. The following diagrams, created using the DOT language, illustrate key workflows in this process.

Experimental_Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Model_Selection Select Computational Model (e.g., DFT Functional, Basis Set) Reaction_Setup Define Reaction System (Reactants, Products, Intermediates) Model_Selection->Reaction_Setup Calculation Perform Quantum Chemical Calculations (Geometries, Energies, Frequencies) Reaction_Setup->Calculation Analysis Analyze Computational Results (Reaction Profile, Activation Barriers) Calculation->Analysis Comparison Compare Computational Predictions with Experimental Data Analysis->Comparison Synthesis Synthesize and Purify This compound Compounds Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Kinetics Perform Kinetic Experiments Characterization->Kinetics Data_Analysis Analyze Experimental Data Kinetics->Data_Analysis Data_Analysis->Comparison

Figure 1: Workflow for the validation of computational models.

This diagram illustrates the parallel and interconnected nature of computational modeling and experimental validation. The process culminates in a direct comparison of theoretical predictions with experimental results, which is essential for assessing the accuracy of the chosen computational model.

Catalyst_Design_Workflow Define_Problem Define Catalytic Problem (e.g., Desired Reaction, Selectivity) Hypothesis Propose Catalyst Scaffolds and Ligand Modifications Define_Problem->Hypothesis Computational_Screening High-Throughput Computational Screening (DFT Calculations of Key Descriptors) Hypothesis->Computational_Screening Identify_Leads Identify Promising Catalyst Candidates (Based on Predicted Activity/Selectivity) Computational_Screening->Identify_Leads Experimental_Synthesis Synthesize Lead Catalysts Identify_Leads->Experimental_Synthesis Experimental_Testing Experimentally Test Catalyst Performance Experimental_Synthesis->Experimental_Testing Feedback_Loop Refine Computational Model and Catalyst Design Based on Feedback Experimental_Testing->Feedback_Loop Feedback_Loop->Hypothesis Feedback_Loop->Computational_Screening

Figure 2: A computational workflow for catalyst design.

This workflow demonstrates a modern, integrated approach to catalyst development where computational screening plays a central role in identifying promising candidates for experimental synthesis and testing. The feedback loop highlights the iterative nature of this process, where experimental results are used to refine and improve the predictive power of the computational models.

Conclusion

The validation of computational models is a critical step in ensuring their predictive accuracy and reliability for studying this compound chemistry reactions. This guide has provided a comparative overview of different computational methods, detailed experimental protocols for their validation, and visual workflows to illustrate the integrated process of computational and experimental research. By carefully selecting and validating computational models, researchers can gain deeper insights into the fascinating reactivity of this compound compounds, accelerate the discovery of new reactions and catalysts, and contribute to the development of novel therapeutics. The synergy between computational prediction and experimental verification will continue to be a driving force in advancing the field of this compound chemistry.

References

A Comparative Guide to Boron Concentration Measurement in Biological Tissues for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques used to validate boron concentration in biological tissues for this compound Neutron Capture Therapy (BNCT). Accurate determination of ¹⁰B concentration and its microscopic distribution in tumor and healthy tissues is paramount for the safety and efficacy of BNCT. This document outlines the performance of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Prompt Gamma-ray Neutron Activation Analysis (PGNAA), and Neutron Capture Autoradiography (NCAR), supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation method.

Introduction to BNCT and the Critical Role of this compound Measurement

This compound Neutron Capture Therapy (BNCT) is a binary radiotherapy modality that utilizes a non-toxic this compound-10 (¹⁰B) labeled compound that preferentially accumulates in tumor cells. Upon irradiation with a thermal or epithermal neutron beam, the ¹⁰B atoms capture neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a short path length of approximately 5-9 µm, confining the cytotoxic effect to the this compound-loaded cells and sparing adjacent healthy tissue.

The success of BNCT is critically dependent on achieving a sufficient concentration of ¹⁰B in the tumor (typically 20-50 µg/g) and a high tumor-to-normal tissue this compound concentration ratio. Therefore, precise and accurate measurement of this compound concentration at both macroscopic and microscopic levels is essential for treatment planning, dose calculation, and the development of new this compound delivery agents.

Comparative Analysis of this compound Measurement Techniques

The selection of an appropriate analytical technique for this compound measurement depends on the specific research or clinical question. The following table summarizes the key quantitative performance characteristics of the most commonly employed methods.

FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Prompt Gamma-ray Neutron Activation Analysis (PGNAA)Neutron Capture Autoradiography (NCAR)
Principle Ionization of atoms in a plasma and separation based on mass-to-charge ratio.Detection of prompt gamma rays emitted from nuclei upon neutron capture.Imaging of alpha and lithium particles from the ¹⁰B(n,α)⁷Li reaction using a solid-state track detector.
Measurement Type Quantitative bulk analysis of ¹⁰B and ¹¹B isotopes.Real-time, non-destructive quantitative bulk analysis of ¹⁰B.Qualitative and quantitative analysis of ¹⁰B spatial distribution at the cellular level.
Detection Limit Very high (ppb to ppq range).[1]Moderate (ppm range).[2]High, dependent on neutron fluence and track density.
Accuracy High, with recoveries typically between 95-105%.Good, with results comparable to ICP-MS.[3]Good for relative quantification, can be made absolute with standards.
Precision (RSD%) High (<5% RSD is achievable).Good (typically 5-10% RSD).[3]Moderate, dependent on track counting statistics.
Spatial Resolution Not applicable (bulk analysis). Laser Ablation (LA)-ICP-MS can provide spatial information.Not applicable (bulk analysis).High (micrometer scale), allowing for subcellular localization.
Sample Throughput High, with modern autosamplers.Low to moderate, dependent on neutron source availability and measurement time.Low, requires neutron irradiation and subsequent track etching and analysis.
In-vivo Capability No.Yes, for real-time monitoring during treatment.No.
Destructive Yes.No.Yes (for tissue sectioning).

Experimental Protocols

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for this compound Quantification in Tissues

ICP-MS is a highly sensitive technique for the quantitative determination of this compound concentration in biological samples.

1. Sample Preparation (Acid Digestion):

  • Accurately weigh 50-100 mg of the frozen tissue sample into a clean, acid-washed digestion vessel.

  • Add a known volume of concentrated nitric acid (HNO₃) and, if necessary, a smaller volume of hydrogen peroxide (H₂O₂) to aid in the digestion of organic matter.

  • Securely cap the digestion vessel and place it in a microwave digestion system.

  • Ramp the temperature to approximately 180-200°C and hold for 20-30 minutes, or until the tissue is completely dissolved and the solution is clear.

  • After cooling, quantitatively transfer the digestate to a clean volumetric flask and dilute to a final volume with ultrapure water. The final acid concentration should be around 1-2%.

  • Prepare a procedural blank using the same digestion procedure without the tissue sample to assess for background contamination.

2. Instrumental Analysis:

  • Calibrate the ICP-MS instrument using a series of certified this compound standard solutions of known concentrations.

  • Use an internal standard (e.g., Beryllium, Indium) to correct for matrix effects and instrumental drift.[1]

  • Introduce the prepared samples, blanks, and quality control standards into the ICP-MS.

  • Monitor the signal intensity for both ¹⁰B and ¹¹B isotopes.

  • The concentration of this compound in the original tissue sample is calculated based on the measured intensity in the diluted sample, the dilution factor, and the initial sample weight.

Prompt Gamma-ray Neutron Activation Analysis (PGNAA) for In-Vivo this compound Measurement

PGNAA is a non-destructive technique that can be used for real-time, in-vivo measurement of this compound concentration during BNCT.

1. System Setup:

  • A collimated neutron beam from a reactor or an accelerator is directed towards the target tissue.

  • A high-purity germanium (HPGe) detector is positioned to detect the prompt gamma rays emitted from the tissue.[4]

  • The detector is shielded to minimize background radiation from scattered neutrons and other gamma sources.

2. Measurement Procedure:

  • The neutron beam is turned on to irradiate the target volume.

  • The HPGe detector acquires the energy spectrum of the emitted gamma rays.

  • The characteristic 478 keV prompt gamma ray from the ¹⁰B(n,α)⁷Li reaction is identified in the spectrum.[4]

  • The intensity (number of counts) of the 478 keV peak is proportional to the ¹⁰B concentration in the irradiated volume.

  • The hydrogen peak at 2.2 MeV is often used as an internal standard to normalize the this compound signal and account for variations in neutron flux and tissue composition.

  • The system is calibrated using phantom materials with known this compound concentrations.

3. Data Analysis:

  • The net peak area of the 478 keV gamma ray is calculated by subtracting the background continuum.

  • The this compound concentration is determined by comparing the normalized peak area from the tissue to the calibration curve.

Neutron Capture Autoradiography (NCAR) for this compound Microdistribution Analysis

NCAR is a powerful imaging technique to visualize the spatial distribution of this compound at the cellular and subcellular level.

1. Sample Preparation:

  • Excise the tissue of interest and snap-freeze it in liquid nitrogen or isopentane cooled by liquid nitrogen to preserve its morphology.

  • Cryo-section the frozen tissue into thin sections (typically 5-10 µm thick).

  • Mount the tissue sections onto a solid-state nuclear track detector (SSNTD), such as CR-39 or Lexan polycarbonate films.[5]

2. Neutron Irradiation:

  • Place the tissue-detector assembly in a light-tight container.

  • Irradiate the assembly with a uniform beam of thermal neutrons at a nuclear reactor. The neutron fluence will depend on the expected this compound concentration and the detector sensitivity.

3. Track Etching:

  • After irradiation, remove the tissue from the detector.

  • Chemically etch the SSNTD in a heated alkaline solution (e.g., 6N NaOH at 60-70°C) for a specific duration. The etching process preferentially dissolves the detector material along the damage tracks created by the alpha and lithium particles, making them visible under a microscope.

4. Image Analysis:

  • Acquire images of the etched tracks using a light microscope equipped with a digital camera.

  • The density of the tracks is directly proportional to the local ¹⁰B concentration.

  • By comparing the track distribution with a stained serial section of the same tissue, the this compound distribution can be correlated with specific cellular structures.

  • For quantitative analysis, the track density is compared to that produced by standards with known this compound concentrations irradiated under the same conditions.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows in BNCT research and clinical application.

BNCT_Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Boron_Compound_Design This compound Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (Cellular Uptake & Cytotoxicity) Boron_Compound_Design->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies Biodistribution Biodistribution Analysis (ICP-MS, NCAR) In_Vivo_Studies->Biodistribution Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Phase_I Phase I (Safety & Dosimetry) Biodistribution->Phase_I Toxicity_Assessment->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Workflow for the development of new this compound delivery agents for BNCT.

BNCT_Clinical_Workflow Patient_Selection Patient Selection (Tumor Type & Location) Boron_Agent_Infusion This compound Agent Infusion (e.g., BPA) Patient_Selection->Boron_Agent_Infusion Blood_Boron_Monitoring Blood this compound Monitoring (ICP-MS) Boron_Agent_Infusion->Blood_Boron_Monitoring Treatment_Planning Treatment Planning (Neutron Beam Simulation) Blood_Boron_Monitoring->Treatment_Planning Patient_Positioning Patient Positioning Treatment_Planning->Patient_Positioning Neutron_Irradiation Neutron Irradiation (Real-time monitoring with PGNAA) Patient_Positioning->Neutron_Irradiation Post_Treatment_Followup Post-Treatment Follow-up (Imaging & Clinical Assessment) Neutron_Irradiation->Post_Treatment_Followup

Caption: A typical clinical workflow for a patient undergoing BNCT.

Conclusion

The accurate measurement of this compound concentration in biological tissues is a cornerstone of successful this compound Neutron Capture Therapy. This guide has provided a comparative overview of the three principal analytical techniques: ICP-MS, PGNAA, and NCAR.

  • ICP-MS stands out for its exceptional sensitivity and precision in quantifying bulk this compound concentrations, making it the gold standard for preclinical biodistribution studies and for validating other methods.

  • PGNAA offers the unique advantage of non-destructive, real-time, in-vivo this compound monitoring, which is invaluable for clinical dosimetry during BNCT treatment.

  • NCAR provides unparalleled spatial resolution, enabling the visualization of this compound distribution at the cellular and subcellular levels, which is crucial for understanding the mechanisms of this compound uptake and for the development of next-generation this compound delivery agents.

The choice of method, or a combination thereof, will be dictated by the specific requirements of the research or clinical application. A multi-modal approach, leveraging the complementary strengths of these techniques, will ultimately provide the most comprehensive understanding of this compound pharmacokinetics and dosimetry in BNCT.

References

comparative analysis of the cost-effectiveness of boron-based materials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cost-Effectiveness of Boron-Based Materials

For Researchers, Scientists, and Drug Development Professionals

This compound, a versatile metalloid, is the foundation for a burgeoning class of advanced materials with significant potential across catalysis, drug delivery, and 2D materials science. Their unique electronic properties, originating from this compound's electron-deficient nature, offer novel functionalities that often surpass traditional carbon-based or metallic counterparts. This guide provides a comparative analysis of the cost-effectiveness of key this compound-based materials, supported by performance data and detailed experimental protocols to aid in research and development decisions.

Data Presentation: Performance and Cost-Effectiveness

The economic viability of a material is intrinsically linked to its synthesis cost and performance benefits. The following tables summarize quantitative data for prominent this compound-based materials, comparing them with established alternatives.

Table 1: 2D Materials - Borophene vs. Graphene
FeatureBoropheneGrapheneSource(s)
Synthesis Method Molecular Beam Epitaxy (MBE) or Sonochemical ExfoliationChemical Vapor Deposition (CVD) or Exfoliation[1]
Estimated Production Cost MBE: High, not scalable. Sonochemical: Lower, more scalable.High ($67,000 - $200,000 per ton)[1]
Tensile Strength ~16 N/m (lower than graphene)~42 N/m (strongest known material)
Flexibility Higher than Graphene Rigid
Electrical Conductivity Excellent conductor / SuperconductorExcellent conductor
Key Advantages Higher flexibility, potential for lower production cost via exfoliation.Exceptional strength, well-established properties.[1]
Current Limitations Susceptible to oxidation, large-scale production is challenging.High cost, difficult to handle.[1]
Table 2: Electrocatalysts - this compound-Doped Carbon vs. Platinum/Palladium
FeatureThis compound-Doped Carbon/GraphenePlatinum (Pt) / Palladium (Pd)Source(s)
Synthesis Method Post-doping of carbon materials, ZnO template-assisted method.Metal salt reduction[2]
Relative Cost Low-cost (derived from abundant carbon and this compound sources)High (precious metals)[2]
Performance Metric (ORR) B/N-codoped carbon: H₂O₂ yield rate of 5.5 mol h⁻¹g⁻¹High activity but prone to poisoning[3]
Performance Metric (Other) B-doped Pd catalyst is 14-35 times less costly than pure Pd/Pt catalysts for ORR.High efficiency in various catalytic reactions.
Stability Excellent long-term stability.Susceptible to deactivation.
Key Advantages Low cost, high stability, tunable electronic structure.High intrinsic catalytic activity.[2]
Current Limitations Activity can be lower than precious metals for some reactions.High cost, scarcity.
Table 3: this compound-Based Pharmaceuticals - Cost Comparison
Therapy RegimenDrug ClassMean All-Cause Total Cost (Per Patient Per Month)Source(s)
IRd (Ixazomib-lenalidomide-dexamethasone)This compound-based Proteasome Inhibitor$25,103[4]
VRd (Bortezomib-lenalidomide-dexamethasone)This compound-based Proteasome Inhibitor$20,417[4]
KRd (Carfilzomib-lenalidomide-dexamethasone)Non-boron Proteasome Inhibitor$28,841 [4]

Note: Costs are based on a 2023 retrospective study of US healthcare claims for relapsed/refractory multiple myeloma and reflect total healthcare costs, not just the drug price.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of borophene and the in-vitro evaluation of this compound Neutron Capture Therapy (BNCT) agents.

Protocol 1: Synthesis of Borophene Nanolayers via Sonochemical Exfoliation

This protocol, adapted from H. Li et al., offers a cost-effective and scalable method for producing borophene nanosheets.[1]

Materials:

  • Pure this compound powder (average particle size ~2 µm)

  • 2-propanol (IPA)

  • Deionized water

  • Ice bath

  • Probe-type sonicator

  • Centrifuge

Methodology:

  • Suspension Preparation: Prepare a suspension of this compound powder in IPA at a concentration of 0.8 mg/mL.

  • Initial Sonication: Subject the suspension to an ultrasonic bath for 5 minutes to ensure initial dispersion.

  • Probe Sonication: Immerse the suspension in an ice bath to maintain a stable temperature. Sonicate the suspension using a probe-type sonicator for 1 hour. The ice bath is critical to prevent solvent evaporation and thermal degradation.

  • Centrifugation and Collection: After sonication, centrifuge the resulting suspension at 6000 rpm for 15 minutes. This step separates the exfoliated borophene nanosheets (in the supernatant) from unexfoliated bulk this compound and aggregates (in the pellet).

  • Purification: Carefully collect the supernatant. Repeat the centrifugation process three times to further purify the borophene suspension.

  • Characterization: The resulting borophene nanosheets can be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Photoelectron Spectroscopy (XPS) for surface composition, and X-ray Diffraction (XRD) to confirm the crystal structure.[1]

Protocol 2: In Vitro Evaluation of this compound Delivery Agents for BNCT

This protocol is based on recommendations from the Japanese Society of Neutron Capture Therapy and is essential for assessing the efficacy of new this compound-containing drugs.[5]

Objective: To determine the cellular uptake, retention, and cytotoxicity of a novel this compound delivery agent in a relevant cancer cell line.

Part A: this compound Uptake and Retention Analysis

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, HepG2) in appropriate media until approximately 80% confluency in culture dishes.

  • Incubation with this compound Agent: Incubate the cells with the this compound-containing agent at various concentrations (e.g., 10, 25, 50, 100 µg/mL) for a defined period (e.g., 2, 4, 6, and 24 hours) to determine time- and concentration-dependent uptake.

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular this compound agent.

    • Harvest the cells using trypsinization.

    • Count the cells using a hemocytometer to normalize the this compound content per cell.

    • Lyse the cells using an appropriate lysis buffer or nitric acid.

  • This compound Quantification:

    • Determine the this compound concentration in the cell lysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[4][6]

    • Express the results as µg of ¹⁰B per 10⁹ cells or µg of ¹⁰B per gram of tissue equivalent. A therapeutic amount is generally considered to be around 20-30 µg of ¹⁰B per gram of tumor tissue.

Part B: Cytotoxicity and Colony-Forming Assay (Post-Irradiation)

  • Cell Preparation: Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Incubation: Treat the cells with the this compound agent at a therapeutically relevant concentration (determined from Part A) for an optimal duration.

  • Neutron Irradiation: Expose the cells to a thermal or epithermal neutron beam at a designated research reactor or accelerator-based neutron source. Include control groups: no treatment, cells with this compound agent but no irradiation, and cells with irradiation but no this compound agent.

  • Colony Formation: After irradiation, replace the medium and incubate the cells for 7-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. This will determine the cell-killing efficacy of the BNCT treatment.[4]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key processes and relationships.

Workflow for Borophene Synthesis

G cluster_prep Preparation cluster_process Processing cluster_purify Purification cluster_analysis Analysis start Start: this compound Powder & IPA suspend Prepare Suspension (0.8 mg/mL) start->suspend sonicate_bath Ultrasonic Bath (5 min) suspend->sonicate_bath sonicate_probe Probe Sonication in Ice Bath (1 hour) sonicate_bath->sonicate_probe centrifuge Centrifuge at 6000 rpm (15 min) sonicate_probe->centrifuge collect Collect Supernatant (Contains Borophene) centrifuge->collect pellet Discard Pellet (Bulk this compound) centrifuge->pellet repeat Repeat 3x collect->repeat repeat->centrifuge final_product Final Product: Borophene Nanosheet Suspension repeat->final_product characterize Characterization (TEM, XPS, XRD) final_product->characterize

Cost-effective sonochemical synthesis of borophene nanosheets.
Mechanism of this compound Neutron Capture Therapy (BNCT)

BNCT_Mechanism cluster_delivery Step 1: this compound Delivery cluster_irradiation Step 2: Neutron Irradiation cluster_reaction Step 3: Nuclear Reaction & Cell Death drug ¹⁰B-Enriched Drug (e.g., BPA, BSH) injection Systemic Administration drug->injection uptake Selective Uptake by Cancer Cells injection->uptake capture ¹⁰B captures a neutron, forming unstable ¹¹B uptake->capture neutron_source External Neutron Beam (Low Energy) irradiation Irradiation of Tumor Area neutron_source->irradiation irradiation->capture fission ¹¹B undergoes fission capture->fission products High-LET Particles (⁴He alpha particle + ⁷Li nucleus) fission->products damage Localized DNA Damage & Cell Death products->damage sparing Healthy Tissue Spared (Short particle range: 5-9 µm) products->sparing

The binary mechanism of action for this compound Neutron Capture Therapy.
Workflow for Catalyst Performance Evaluation

Catalyst_Workflow cluster_synthesis Catalyst Preparation cluster_testing Electrochemical Testing cluster_analysis Performance Analysis start Synthesize this compound-Doped Catalyst Material char Physicochemical Characterization (SEM, XPS, N₂ Adsorption) start->char electrode Prepare Working Electrode char->electrode cv Cyclic Voltammetry (CV) electrode->cv tafel Tafel Analysis cv->tafel activity Determine Catalytic Activity (e.g., Overpotential, Current Density) tafel->activity stability Assess Long-Term Stability activity->stability compare Compare to Benchmark (e.g., Pt/C) stability->compare conclusion Evaluate Cost-Effectiveness compare->conclusion

Workflow for evaluating the performance of this compound-doped electrocatalysts.

References

Safety Operating Guide

Proper Disposal of Boron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of boron and its compounds, fostering a culture of safety and environmental responsibility within the laboratory.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for the specific this compound compound being handled.

Standard PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Protective Clothing: A lab coat or other suitable protective clothing.

General Handling Guidelines:

  • Avoid creating dust when handling solid this compound compounds.

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

For Small Spills:

  • Wipe up with an absorbent material (e.g., cloth, fleece).

  • Clean the surface thoroughly to remove any residual contamination.

  • Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.

For Large Spills:

  • Stop the flow of the material if it is safe to do so.

  • Dike the spilled material to prevent it from spreading.

  • Cover with a plastic sheet to prevent the spread of dust.

  • Absorb the spilled material with vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Never return spilled material to the original container for reuse.[1][2]

III. Disposal Procedures

The proper disposal method for this compound and its compounds depends on the form of the waste (solid or liquid) and local regulations. Never discharge this compound waste into sewers or water supplies without proper assessment and authorization. [1]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

  • Keep waste in clearly labeled, sealed containers.

Step 2: Determine the Appropriate Disposal Route

  • Solid this compound Waste:

    • Collect in a sealed container labeled "Hazardous Waste: this compound."[1]

    • For elemental this compound in pieces, it may be possible to reuse or recycle it.[3] If not, it should be disposed of as hazardous waste.

  • Liquid this compound Waste:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Some aqueous solutions may be neutralizable if they do not contain other hazardous materials.

    • Do not mix pure or unquenched this compound compounds with other wastes.[4]

Step 3: Arrange for Professional Disposal

  • All this compound waste must be disposed of in accordance with federal, state, and local regulations.[5]

  • Contact your institution's EHS office or a licensed waste disposal contractor to arrange for the collection and disposal of this compound waste.[1]

IV. Decision-Making Workflow for this compound Disposal

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste in a laboratory setting.

BoronDisposalWorkflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes is_solid Is the waste solid or liquid? is_spill->is_solid No small_spill Small Spill Procedure: 1. Absorb with inert material. 2. Clean area. 3. Collect in sealed container. spill_size->small_spill Small large_spill Large Spill Procedure: 1. Dike and contain. 2. Absorb with inert material. 3. Collect in sealed container. spill_size->large_spill Large contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor small_spill->contact_ehs large_spill->contact_ehs solid_waste Solid this compound Waste: - Elemental this compound (pieces) may be recyclable. - Otherwise, collect in a sealed, labeled container. is_solid->solid_waste Solid liquid_waste Liquid this compound Waste: - Do not mix with other wastes if unquenched. - Collect in a sealed, labeled container. is_solid->liquid_waste Liquid solid_waste->contact_ehs liquid_waste->contact_ehs dispose Dispose of as Hazardous Waste in Accordance with Regulations contact_ehs->dispose end End of Process dispose->end

Caption: this compound Waste Disposal Decision Workflow.

This guide provides a foundational framework for the proper disposal of this compound. Always prioritize safety and adhere to the specific regulations and guidelines provided by your institution and local authorities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boron

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling boron and its compounds. Adherence to these procedures will minimize risks and ensure compliant disposal, fostering a secure research environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound and its compounds, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Specific Recommendations Rationale
Respiratory Protection - For dusts/powders: A NIOSH-approved air-purifying respirator with a high-efficiency particulate air (HEPA) filter (e.g., N95, P100).[1] - For gases/vapors (e.g., this compound Trichloride): A full-face respirator with appropriate cartridges for the specific this compound compound.Prevents inhalation of this compound particles, which can cause respiratory irritation.[2] For reactive gases, protects against severe respiratory tract burns and pulmonary edema.
Hand Protection - Impermeable gloves: Butyl rubber or nitrile gloves are recommended.[1] For compounds like this compound trichloride, acid-resistant gloves are necessary.Prevents skin contact, which can lead to irritation. Some this compound compounds can be absorbed through the skin.
Eye Protection - Safety glasses with side shields or chemical splash goggles. [1] - For highly hazardous operations or when handling gases: A full-face shield in addition to goggles.Protects eyes from dust particles and chemical splashes, which can cause irritation or severe damage.
Skin and Body Protection - A flame-resistant lab coat, fully buttoned. - Long pants and closed-toe shoes. Provides a barrier against accidental skin contact with this compound compounds.
Occupational Exposure Limits

Regulatory bodies have established exposure limits for some this compound compounds to protect workers. Adherence to these limits is mandatory.

Compound Regulatory Body Exposure Limit (8-hour Time-Weighted Average)
This compound Oxide (as total dust)OSHA (PEL)15 mg/m³[2]
This compound OxideACGIH (TLV)10 mg/m³

PEL: Permissible Exposure Limit TLV: Threshold Limit Value

Operational Plan for Handling this compound

A systematic approach to handling this compound from preparation to disposal is crucial for laboratory safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound powders and volatile this compound compounds in a well-ventilated area, preferably within a certified chemical fume hood. Local exhaust ventilation should be used to minimize dust and fume generation.

  • Designated Area: Establish a designated area for handling this compound and its compounds. This area should be clearly marked.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Safe Handling Procedures
  • Avoid Dust Formation: When working with this compound powders, handle them carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Always use the recommended respiratory protection.

Spill and Emergency Procedures
  • Minor Spills (solids):

    • Wear appropriate PPE.

    • Carefully sweep or vacuum the spilled material. Use a vacuum cleaner equipped with a HEPA filter.

    • Place the collected material into a sealed, labeled container for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety office.

    • Prevent unauthorized personnel from entering the area.

    • Follow your institution's emergency response procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is essential to protect the environment and comply with regulations. All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection
  • Dedicated Waste Container: Use a dedicated, clearly labeled, and sealed container for this compound solid waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible materials can react violently.

  • Aqueous Waste: Collect aqueous solutions containing this compound in a separate, labeled container. Do not pour this compound-containing solutions down the drain.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or the specific this compound compound), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.

Disposal Procedure
  • Consult SDS: Always refer to the Safety Data Sheet (SDS) for the specific this compound compound for any disposal considerations.

  • Contact EHS: When the waste container is full, or before it has been stored for the maximum allowable time (per institutional policy), contact your EHS department to arrange for pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Decontamination of Lab Equipment
  • Cleaning: Clean all lab equipment used for handling this compound thoroughly.

  • Rinsate Collection: Collect the rinsate from cleaning as hazardous waste, as it may be contaminated with this compound.

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

BoronHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handling_weigh Weigh/Measure this compound prep_emergency->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Equipment handling_experiment->cleanup_decontaminate disposal_segregate Segregate this compound Waste handling_experiment->disposal_segregate cleanup_collect_rinsate Collect Rinsate as Waste cleanup_decontaminate->cleanup_collect_rinsate cleanup_ppe Doff PPE cleanup_collect_rinsate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Satellite Area disposal_label->disposal_store disposal_request Request EHS Pickup disposal_store->disposal_request

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.